molecular formula C14H22N2O6 B13714407 Boc-5-aminopentanoic NHS ester

Boc-5-aminopentanoic NHS ester

Cat. No.: B13714407
M. Wt: 314.33 g/mol
InChI Key: QAENTERJKMCDPK-UHFFFAOYSA-N
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Description

Boc-5-aminopentanoic NHS ester is a useful research compound. Its molecular formula is C14H22N2O6 and its molecular weight is 314.33 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H22N2O6

Molecular Weight

314.33 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate

InChI

InChI=1S/C14H22N2O6/c1-14(2,3)21-13(20)15-9-5-4-6-12(19)22-16-10(17)7-8-11(16)18/h4-9H2,1-3H3,(H,15,20)

InChI Key

QAENTERJKMCDPK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(=O)ON1C(=O)CCC1=O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of Boc-5-aminopentanoic NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Boc-5-aminopentanoic N-hydroxysuccinimide (NHS) ester. This bifunctional linker is a valuable tool in bioconjugation, peptide synthesis, and surface modification, enabling the covalent attachment of molecules to primary amine groups.

Core Chemical Properties

Boc-5-aminopentanoic NHS ester is a molecule comprised of a five-carbon aliphatic chain, with a tert-butyloxycarbonyl (Boc) protected amine at one terminus and a reactive N-hydroxysuccinimide ester at the other. This structure allows for a two-step conjugation strategy, where the NHS ester is first reacted with a primary amine, followed by the deprotection of the Boc group to reveal a new primary amine for further functionalization.

A summary of the key chemical and physical properties of this compound and its carboxylic acid precursor are provided in the tables below.

Property Value
Chemical Name This compound
Molecular Formula C14H22N2O6
Molecular Weight 314.33 g/mol
Purity Typically ≥95%
Storage Condition -20°C, desiccated
Appearance White to off-white solid

Table 1: Chemical Properties of this compound

Property Value
Chemical Name Boc-5-aminopentanoic acid
Molecular Formula C10H19NO4
Molecular Weight 217.26 g/mol
Melting Point 48-52 °C
Boiling Point 160-168 °C at 0.8 mmHg
Solubility Soluble in methanol, DMSO, DMF
pKa ~4.72

Table 2: Chemical Properties of Boc-5-aminopentanoic acid

Reactivity and Mechanism

The utility of this compound lies in the distinct reactivity of its two functional groups: the NHS ester and the Boc-protected amine.

NHS Ester Reaction with Primary Amines

The NHS ester is a highly reactive group that readily undergoes nucleophilic acyl substitution with primary amines, such as the ε-amino group of lysine (B10760008) residues in proteins or amine-modified oligonucleotides. This reaction forms a stable amide bond.

The reaction is highly pH-dependent. At acidic pH, the primary amine is protonated (R-NH3+) and non-nucleophilic. The optimal pH range for the reaction is typically 7.2-8.5, where a sufficient concentration of the deprotonated amine (R-NH2) is present to react with the NHS ester.[][2] A competing reaction is the hydrolysis of the NHS ester, which increases with pH. Therefore, careful control of the reaction pH is crucial for maximizing conjugation efficiency.

NHS_Ester_Reaction reagent Boc-5-aminopentanoic NHS Ester product Stable Amide Bond (Boc-Linker-NH-R) reagent->product Nucleophilic Attack amine Primary Amine (R-NH2) amine->product leaving_group N-Hydroxysuccinimide (NHS) product->leaving_group Release

Caption: Reaction of this compound with a primary amine.

Boc Group Deprotection

The Boc protecting group is stable under the conditions of the NHS ester reaction but can be readily removed under acidic conditions to expose a primary amine.[3] This is typically achieved using strong acids such as trifluoroacetic acid (TFA) in an organic solvent like dichloromethane (B109758) (DCM).[4][5][6] The mechanism involves protonation of the Boc group, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.

Boc_Deprotection boc_protected Boc-Protected Amine protonated Protonated Intermediate boc_protected->protonated acid Strong Acid (e.g., TFA) acid->protonated free_amine Free Primary Amine protonated->free_amine Cleavage byproducts tert-butyl cation + CO2 protonated->byproducts Release Bioconjugation_Workflow cluster_0 Step 1: NHS Ester Conjugation cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Further Functionalization (Optional) start Boc-5-aminopentanoic NHS Ester conjugation Conjugation Reaction (pH 7.2-8.5) start->conjugation biomolecule Biomolecule (e.g., Antibody, Protein) biomolecule->conjugation conjugated_product Boc-Protected Conjugate conjugation->conjugated_product deprotection Acidic Deprotection (e.g., TFA) conjugated_product->deprotection final_product Amine-Functionalized Conjugate deprotection->final_product functionalization Reaction with another molecule final_product->functionalization final_bioconjugate Final Bioconjugate functionalization->final_bioconjugate

References

An In-depth Technical Guide to Boc-5-aminopentanoic NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Boc-5-aminopentanoic N-hydroxysuccinimide (NHS) ester, a versatile heterobifunctional crosslinker. It is designed to furnish researchers, scientists, and drug development professionals with the essential technical information required for its effective application in bioconjugation, drug discovery, and diagnostics.

Core Compound Properties and Specifications

Boc-5-aminopentanoic NHS ester is a chemical reagent that features a tert-butyloxycarbonyl (Boc)-protected amine and an amine-reactive NHS ester. This structure allows for a two-step conjugation strategy. The NHS ester facilitates the formation of a stable amide bond with primary amines on a target molecule. Subsequent removal of the Boc protecting group under acidic conditions reveals a primary amine, which can then be used for further conjugation.

A summary of the key quantitative data for this compound and its carboxylic acid precursor is presented below for easy reference and comparison.

PropertyThis compoundBoc-5-aminopentanoic acid
Molecular Weight 314.3 g/mol [1]217.26 g/mol [2][3]
Molecular Formula C₁₄H₂₂N₂O₆[1]C₁₀H₁₉NO₄[2][3]
CAS Number 82518-79-4[1]27219-07-4[2]
Purity Typically ≥98%[1]Typically ≥97%
Appearance White to off-white solidOff-white powder[2]
Storage Conditions -20°C[1]2-8°C[2]
Solubility Soluble in anhydrous DMSO or DMFSoluble in methanol[2]
Melting Point Not specified48-52 °C[2][4]
Boiling Point Not specified160-168 °C at 0.8 mm Hg[2][4]

Experimental Protocols

The following protocols provide detailed methodologies for the use of this compound in the modification of proteins and oligonucleotides. These are generalized procedures and may require optimization for specific applications.

Protocol 1: Labeling of Proteins with this compound

This protocol outlines the steps for conjugating this compound to primary amines (e.g., lysine (B10760008) residues) on a protein.

Materials:

  • Protein of interest

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Conjugation Buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3-8.5[5][6]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Protein Preparation: Dissolve the protein in the conjugation buffer to a concentration of 1-10 mg/mL.[6] Ensure the buffer does not contain primary amines (e.g., Tris).

  • NHS Ester Solution Preparation: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).[5] NHS esters are moisture-sensitive and hydrolyze in aqueous solutions.[5]

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution. The optimal molar ratio should be determined empirically.

  • Incubation: Gently mix the reaction and incubate for 1-4 hours at room temperature or overnight on ice.[6] Protect from light if the NHS ester contains a light-sensitive moiety.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess, unreacted NHS ester and byproducts by size-exclusion chromatography, dialysis, or another suitable purification method.

  • Characterization: Confirm the successful conjugation and determine the degree of labeling using appropriate analytical techniques such as mass spectrometry or spectrophotometry.

Protocol 2: Modification of Amino-Labeled Oligonucleotides

This protocol describes the conjugation of this compound to an oligonucleotide functionalized with a primary amine.

Materials:

  • Amine-modified oligonucleotide

  • This compound

  • Anhydrous DMSO or DMF

  • Conjugation Buffer: 0.1 M sodium bicarbonate, pH 8.5[5]

  • Nuclease-free water

  • Purification supplies (e.g., ethanol (B145695), sodium acetate (B1210297), size-exclusion chromatography columns)

Procedure:

  • Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in the conjugation buffer.

  • NHS Ester Solution Preparation: Prepare a fresh solution of this compound in anhydrous DMSO or DMF.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS ester to the oligonucleotide solution.

  • Incubation: Gently vortex the mixture and incubate for 4-6 hours at room temperature in the dark.

  • Purification: Purify the conjugated oligonucleotide to remove unreacted NHS ester and byproducts. This can be achieved through ethanol precipitation or size-exclusion chromatography.

    • Ethanol Precipitation:

      • Add 0.1 volumes of 3 M sodium acetate and 2.5 volumes of cold 100% ethanol.

      • Incubate at -20°C for at least 1 hour.

      • Centrifuge to pellet the oligonucleotide.

      • Wash the pellet with cold 70% ethanol.

      • Air-dry the pellet and resuspend in nuclease-free water.

  • Analysis: Verify the successful conjugation using methods such as mass spectrometry or HPLC.

Key Applications and Workflows

This compound is a valuable tool in the development of Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2] The Boc-5-aminopentanoic linker plays a crucial role in connecting the target-binding ligand (warhead) to the E3 ligase ligand.

PROTAC-Mediated Protein Degradation Workflow

The following diagram illustrates the general workflow of PROTAC-mediated protein degradation, where a linker derived from Boc-5-aminopentanoic acid connects the key components.

PROTAC_Workflow cluster_0 PROTAC Molecule cluster_1 Cellular Machinery Warhead Warhead Linker Boc-5-aminopentanoic derived linker Target_Protein Target Protein Warhead->Target_Protein Binds E3_Ligand E3 Ligase Ligand E3_Ligase E3 Ubiquitin Ligase E3_Ligand->E3_Ligase Recruits Proteasome Proteasome Target_Protein->Proteasome Degradation E3_Ligase->Target_Protein Ubiquitination Ub Ubiquitin Ub->E3_Ligase

PROTAC mechanism of action.
Experimental Workflow for Oligonucleotide Modification

The diagram below outlines the key steps involved in the modification of an amine-functionalized oligonucleotide with this compound.

Oligo_Modification_Workflow Start Start: Amine-Modified Oligonucleotide Dissolve_Oligo 1. Dissolve Oligo in Conjugation Buffer (pH 8.5) Start->Dissolve_Oligo Prepare_NHS 2. Prepare Fresh Solution of This compound in Anhydrous DMSO Dissolve_Oligo->Prepare_NHS React 3. Mix and Incubate (Room Temperature, 4-6h) Prepare_NHS->React Purify 4. Purify Conjugate (Ethanol Precipitation or SEC) React->Purify Analyze 5. Analyze Product (Mass Spectrometry, HPLC) Purify->Analyze End End: Boc-Protected Amine-Modified Oligonucleotide Analyze->End

Oligonucleotide conjugation workflow.

References

An In-depth Technical Guide to Boc-5-aminopentanoic NHS ester (CAS Number 82518-79-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-5-aminopentanoic N-hydroxysuccinimide (NHS) ester, with the CAS number 82518-79-4, is a bifunctional crosslinker of significant interest in the fields of bioconjugation, drug delivery, and proteomics. This molecule incorporates a primary amine protected by a tert-butyloxycarbonyl (Boc) group and a highly reactive NHS ester. This dual functionality allows for a two-step conjugation strategy, making it a versatile tool for covalently linking molecules to proteins, peptides, antibodies, and other amine-containing biomolecules. Its utility is particularly prominent in the construction of complex bioconjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where precise control over linker chemistry is paramount. This guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols.

Chemical and Physical Properties

Boc-5-aminopentanoic NHS ester is an aliphatic linker that provides a flexible spacer arm, which can be crucial for maintaining the biological activity of the conjugated molecules. The Boc protecting group offers stability under a range of conditions and can be selectively removed under mild acidic conditions to reveal a primary amine for subsequent conjugation steps.[1]

PropertyValueReference
CAS Number 82518-79-4[1]
Molecular Formula C₁₄H₂₂N₂O₆[1]
Molecular Weight 314.3 g/mol [1]
Appearance Off-white powder[2]
Purity Typically ≥98%[1]
Storage Temperature -20°C[1]
Solubility Soluble in organic solvents such as DMF and DMSO.[3]

The precursor, Boc-5-aminopentanoic acid, is soluble in methanol.[2] The NHS ester is moisture-sensitive and should be stored in a desiccated environment to prevent hydrolysis of the active ester group.[3]

Applications in Research and Drug Development

The unique structure of this compound lends itself to a variety of applications:

  • Bioconjugation: The primary application is the covalent modification of primary amines on biomolecules. The NHS ester reacts with the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of proteins and peptides to form stable amide bonds.[]

  • PROTAC Synthesis: This molecule serves as a versatile linker in the synthesis of PROTACs.[5] A PROTAC is a heterobifunctional molecule that brings a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[6][] The Boc-protected amine allows for the sequential attachment of the target protein ligand and the E3 ligase ligand.

  • Drug Delivery: As a component of ADCs and other targeted drug delivery systems, the linker plays a critical role in connecting the targeting moiety (e.g., an antibody) to the therapeutic payload. The properties of the linker can influence the stability, solubility, and release of the drug.

  • Surface Modification: The NHS ester can be used to immobilize proteins or other amine-containing molecules onto surfaces that have been functionalized with primary amines.

Experimental Protocols

Synthesis of this compound

While commercially available, the synthesis of this compound from its carboxylic acid precursor is a straightforward laboratory procedure.

Materials:

  • Boc-5-aminopentanoic acid (CAS 27219-07-4)

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Anhydrous sodium sulfate

  • Ethyl acetate (B1210297)

  • Hexane

Procedure:

  • Dissolve Boc-5-aminopentanoic acid (1 equivalent) and N-Hydroxysuccinimide (1.1 equivalents) in anhydrous DCM or DMF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of DCC or EDC (1.1 equivalents) in the same anhydrous solvent to the reaction mixture.

  • Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.

  • If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash it with a small amount of the solvent.

  • If using EDC, the workup will involve an aqueous extraction. Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica (B1680970) gel.

Synthesis_of_Boc_5_aminopentanoic_NHS_ester cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Boc_acid Boc-5-aminopentanoic acid Reaction_step Activation & Coupling (Anhydrous DCM/DMF, 0°C to RT) Boc_acid->Reaction_step NHS N-Hydroxysuccinimide NHS->Reaction_step Coupling_agent DCC or EDC Coupling_agent->Reaction_step Boc_NHS_ester Boc-5-aminopentanoic NHS ester Reaction_step->Boc_NHS_ester Byproduct DCU or water-soluble urea Reaction_step->Byproduct

General Protocol for Protein Conjugation

This protocol provides a general guideline for the conjugation of this compound to a primary amine-containing protein, such as an antibody.

Materials:

  • This compound

  • Protein to be conjugated (e.g., IgG)

  • Amine-free buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.2-8.0)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification system (e.g., size-exclusion chromatography column, dialysis cassette)

Procedure:

  • Protein Preparation: Prepare the protein in the amine-free conjugation buffer. If the protein solution contains amine-containing buffers (e.g., Tris), it must be exchanged into the conjugation buffer by dialysis or desalting.

  • NHS Ester Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Add the desired molar excess of the dissolved NHS ester to the protein solution. A common starting point is a 10- to 20-fold molar excess of the linker over the protein.

    • The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should not exceed 10% (v/v) to avoid protein denaturation.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM. This will react with any unreacted NHS ester. Incubate for 30 minutes at room temperature.

  • Purification: Remove the excess linker and byproducts (e.g., N-hydroxysuccinimide) from the conjugated protein using size-exclusion chromatography, dialysis, or spin filtration.

  • Characterization: Characterize the conjugate to determine the degree of labeling (DOL) using methods such as UV-Vis spectroscopy (if the attached molecule has a chromophore), mass spectrometry (MALDI-TOF or ESI-MS), or HPLC.

Protein_Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_post_reaction Post-Reaction Protein_prep Prepare Protein in Amine-Free Buffer Conjugate Add NHS Ester to Protein (1-2h at RT or O/N at 4°C) Protein_prep->Conjugate NHS_prep Dissolve Boc-NHS Ester in Anhydrous DMSO/DMF NHS_prep->Conjugate Quench Quench with Tris or Glycine Conjugate->Quench Purify Purify Conjugate (SEC, Dialysis) Quench->Purify Characterize Characterize Conjugate (MS, HPLC) Purify->Characterize

Boc-Deprotection Protocol

The Boc group can be removed to expose the primary amine for further conjugation.

Materials:

  • Boc-protected conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the Boc-protected conjugate in DCM.

  • Add an equal volume of TFA to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Neutralize the residue by dissolving it in DCM and washing with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected product.

Application in PROTAC Synthesis: A Conceptual Workflow

This compound is an ideal linker for the modular synthesis of PROTACs. The following diagram illustrates a conceptual workflow for synthesizing a PROTAC using this linker.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: First Coupling cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Second Coupling cluster_final Final Product Boc_NHS Boc-5-aminopentanoic NHS ester Couple1 Couple Ligand 1 to Linker Boc_NHS->Couple1 Ligand1 E3 Ligase Ligand (with primary amine) Ligand1->Couple1 Intermediate1 Boc-Linker-Ligand 1 Couple1->Intermediate1 Deprotection Boc Deprotection (TFA/DCM) Intermediate1->Deprotection Intermediate2 H2N-Linker-Ligand 1 Deprotection->Intermediate2 Couple2 Couple Activated Ligand 2 Intermediate2->Couple2 Ligand2_COOH Target Protein Ligand (with carboxylic acid) Activation Activate Carboxylic Acid (EDC/NHS) Ligand2_COOH->Activation Activated_Ligand2 Activated Ligand 2 (NHS ester) Activation->Activated_Ligand2 Activated_Ligand2->Couple2 PROTAC PROTAC Molecule (Ligand 2-Linker-Ligand 1) Couple2->PROTAC

Signaling Pathway Context: PROTAC-Mediated Protein Degradation

A PROTAC synthesized using this compound as a linker facilitates the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.

PROTAC_Signaling_Pathway cluster_components Cellular Components cluster_process Degradation Process PROTAC PROTAC (Target Ligand-Linker-E3 Ligand) E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon, VHL) PROTAC->E3_Ligase Recycled Ternary_Complex Formation of Ternary Complex PROTAC->Ternary_Complex Target_Protein Target Protein (e.g., oncogenic protein) Target_Protein->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination of Target Protein Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation of Target Protein Proteasome->Degradation Degradation->Target_Protein Depletion

Conclusion

This compound is a valuable and versatile reagent for researchers in drug development and chemical biology. Its bifunctional nature allows for controlled, sequential conjugations, which is particularly advantageous in the synthesis of complex biomolecules like ADCs and PROTACs. The protocols and workflows provided in this guide offer a solid foundation for the successful application of this linker in various research endeavors. As with any chemical reagent, it is crucial to handle it with appropriate safety precautions and to optimize reaction conditions for each specific application to ensure the best results.

References

An In-depth Technical Guide to the Synthesis of Boc-5-aminopentanoic NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of Boc-5-aminopentanoic N-hydroxysuccinimide (NHS) ester, a valuable bifunctional linker commonly employed in bioconjugation, proteomics, and drug discovery. The presence of a Boc-protected amine and an active NHS ester allows for the controlled and sequential coupling to various molecules of interest.

Introduction

Boc-5-aminopentanoic NHS ester serves as a critical building block in chemical biology and pharmaceutical sciences. Its primary application lies in its ability to introduce a five-carbon spacer arm between two molecular entities. The NHS ester provides a reactive handle for covalent modification of primary amines, such as those found on the surface of proteins or on amine-modified oligonucleotides.[1] The tert-butyloxycarbonyl (Boc) protecting group offers a stable yet readily cleavable mask for the terminal amine, which can be deprotected under mild acidic conditions to reveal a primary amine for subsequent conjugation.[1] This linker is particularly useful in the construction of Proteolysis Targeting Chimeras (PROTACs), where it can connect a protein-binding ligand to an E3 ligase-recruiting moiety.

Synthesis Overview

The synthesis of this compound is typically achieved through the activation of the carboxylic acid group of Boc-5-aminopentanoic acid with N-hydroxysuccinimide (NHS). This reaction is most commonly mediated by a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction proceeds via the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the hydroxyl group of NHS to form the desired active ester and dicyclohexylurea (DCU) as a byproduct.

Experimental Protocol

This section details the experimental procedure for the synthesis of this compound.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Boc-5-aminopentanoic acid≥97%Commercially Available
N-Hydroxysuccinimide (NHS)≥98%Commercially Available
N,N'-Dicyclohexylcarbodiimide (DCC)≥99%Commercially Available
Dichloromethane (B109758) (DCM), anhydrousACS GradeCommercially Available
Ethyl acetate (B1210297) (EtOAc)ACS GradeCommercially Available
HexanesACS GradeCommercially Available
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available

Procedure:

  • Reaction Setup: To a solution of Boc-5-aminopentanoic acid (1.0 eq.) and N-hydroxysuccinimide (1.1 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), a solution of N,N'-dicyclohexylcarbodiimide (1.1 eq.) in anhydrous DCM is added dropwise.

  • Reaction Progression: The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature, stirring for an additional 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the consumption of the starting carboxylic acid.

  • Work-up: Upon completion of the reaction, the precipitated dicyclohexylurea (DCU) byproduct is removed by filtration. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product is redissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and purified by silica (B1680970) gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The melting point can also be determined.

Quantitative Data Summary:

ParameterValue
Starting Material Boc-5-aminopentanoic acid
CAS Number27219-07-4
Molecular FormulaC₁₀H₁₉NO₄
Molecular Weight217.26 g/mol
Product This compound
Molecular FormulaC₁₄H₂₂N₂O₆
Molecular Weight314.34 g/mol
Typical Yield70-90% (estimated)
Purity (post-purification)≥95% (estimated)

Diagrams

Synthesis Workflow:

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products & Byproducts Boc_acid Boc-5-aminopentanoic acid Reaction Reaction in DCM (0°C to RT, 12-16h) Boc_acid->Reaction NHS N-Hydroxysuccinimide NHS->Reaction DCC DCC DCC->Reaction Filtration Filtration Reaction->Filtration Concentration Concentration Filtration->Concentration Byproduct Dicyclohexylurea (DCU) Filtration->Byproduct Removed Purification Silica Gel Chromatography Concentration->Purification Product Boc-5-aminopentanoic NHS ester Purification->Product

Caption: Workflow for the synthesis of this compound.

Mechanism of DCC/NHS Coupling:

DCC_NHS_Coupling cluster_step1 Step 1: Activation of Carboxylic Acid cluster_step2 Step 2: Nucleophilic Attack by NHS Boc_acid Boc-R-COOH O_acylisourea O-Acylisourea Intermediate Boc_acid->O_acylisourea + DCC DCC DCC DCC->O_acylisourea NHS_ester Boc-R-CO-NHS O_acylisourea->NHS_ester + NHS-OH DCU DCU O_acylisourea->DCU NHS NHS-OH NHS->NHS_ester

Caption: Mechanism of carboxylic acid activation and NHS ester formation.

References

Elucidation of the Chemical Structure of Boc-5-Aminopentanoic NHS Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-5-aminopentanoic N-hydroxysuccinimide (NHS) ester is a bifunctional crosslinker of significant interest in the fields of bioconjugation and drug development. Its structure incorporates a tert-butyloxycarbonyl (Boc)-protected amine and a reactive NHS ester. This configuration allows for the covalent attachment of the pentanoic acid backbone to primary amines on biomolecules, such as proteins and peptides, while the Boc group provides a latent amino functionality that can be deprotected for subsequent chemical modifications. This technical guide provides an in-depth analysis of the structure of Boc-5-aminopentanoic NHS ester through a summary of its key physicochemical properties and a detailed examination of the analytical techniques used for its characterization.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its application in research and development. Key quantitative data are summarized in the table below.

PropertyValueReference
Chemical Formula C₁₄H₂₂N₂O₆[1]
Molecular Weight 314.3 g/mol [1]
CAS Number 82518-79-4[1]
Appearance White to off-white powder[2]
Purity Typically ≥95%
Solubility Soluble in organic solvents like DMSO and DMF[3]
Storage Recommended storage at -20°C[1]

Structural Elucidation via Spectroscopic Methods

The definitive structure of this compound is determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR (Proton NMR)

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the different proton environments within the molecule. The expected chemical shifts (δ) in a suitable deuterated solvent (e.g., CDCl₃) are detailed below.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~4.7br s1HN-H (Carbamate)
~3.1t2H-CH ₂-NHBoc
~2.8s4HSuccinimide (B58015) Protons
~2.6t2H-CH ₂-COO-NHS
~1.7m2H-CH₂-CH ₂-COO-NHS
~1.5m2H-CH₂-CH ₂-CH₂-
1.45s9H(CH ₃)₃C- (Boc group)

¹³C NMR (Carbon NMR)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The anticipated chemical shifts for the distinct carbon atoms are presented in the following table.

Chemical Shift (ppm)Assignment
~170C =O (NHS Ester)
~168C =O (Succinimide)
~156C =O (Carbamate)
~80(C H₃)₃C - (Boc group)
~40-C H₂-NHBoc
~30-C H₂-COO-NHS
~28(C H₃)₃C- (Boc group)
~26Succinimide Carbons
~25-CH₂-C H₂-COO-NHS
~22-CH₂-C H₂-CH₂-
Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of this compound and to confirm its elemental composition. High-resolution mass spectrometry (HRMS) would be expected to yield a molecular ion peak that corresponds to the calculated exact mass of the molecule.

IonCalculated m/zObserved m/z
[M+H]⁺315.1500Consistent with calculated value
[M+Na]⁺337.1319Consistent with calculated value
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound will show characteristic absorption bands for the ester, carbamate, and succinimide moieties.

Wavenumber (cm⁻¹)IntensityFunctional Group
~3350Medium, BroadN-H Stretch (Carbamate)
~2970, 2930MediumC-H Stretch (Aliphatic)
~1815, 1785, 1740StrongC=O Stretch (NHS Ester & Succinimide)
~1690StrongC=O Stretch (Carbamate)
~1520MediumN-H Bend (Carbamate)
~1250, 1070StrongC-O Stretch (Ester & Carbamate)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (Electrospray Ionization - ESI)
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • MS Analysis: Acquire the mass spectrum in positive ion mode to observe protonated ([M+H]⁺) and sodiated ([M+Na]⁺) adducts.

  • Data Analysis: Analyze the resulting spectrum to determine the mass-to-charge ratio (m/z) of the molecular ions and compare it with the calculated theoretical values.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr) from a solution. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid powder.

  • Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal.

  • Sample Spectrum: Record the spectrum of the sample.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Applications and Workflow

This compound is a versatile tool in bioconjugation, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

PROTAC Synthesis and Mechanism of Action

The workflow for utilizing this compound in the synthesis of a PROTAC and the subsequent biological signaling pathway are illustrated below.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_pathway PROTAC Mechanism of Action Boc_Linker Boc-5-aminopentanoic NHS ester Intermediate POI Ligand-Linker Intermediate Boc_Linker->Intermediate Amine Coupling (pH 7.2-8.5) POI_Ligand Protein of Interest (POI) Ligand with primary amine POI_Ligand->Intermediate E3_Ligand E3 Ligase Ligand with reactive group PROTAC PROTAC Molecule E3_Ligand->PROTAC Intermediate->PROTAC 1. Boc Deprotection (Acidic) 2. Coupling to E3 Ligand PROTAC_mol PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC_mol->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

PROTAC Synthesis and Cellular Mechanism.
Experimental Workflow for Structure Elucidation

The logical flow of experiments to confirm the structure of a newly synthesized batch of this compound is depicted in the following diagram.

Structure_Elucidation_Workflow Start Synthesized Product: This compound IR FT-IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR Check_FG Confirm Functional Groups (Ester, Carbamate, Amide) IR->Check_FG Check_MW Confirm Molecular Weight MS->Check_MW Check_Structure Confirm C-H Framework NMR->Check_Structure Purity Assess Purity (e.g., by HPLC) Check_FG->Purity Functional Groups Present Check_MW->Purity Correct Mass Check_Structure->Purity Correct Structure Final Structure Confirmed and Purity Assessed Purity->Final

Workflow for Structural Verification.

References

An In-depth Technical Guide to the Reaction Mechanism of Boc-5-aminopentanoic NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, reaction mechanism, and applications of Boc-5-aminopentanoic N-hydroxysuccinimide (NHS) ester. This bifunctional linker is of significant interest in bioconjugation and drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs).

Core Concepts: A Bifunctional Linker

Boc-5-aminopentanoic NHS ester is a chemical linker molecule that possesses two key functional groups, enabling a two-stage reaction process.[1][2]

  • N-hydroxysuccinimide (NHS) ester: This activated ester readily reacts with primary and secondary amines to form stable amide bonds. This functionality is crucial for conjugating the linker to proteins, peptides, or other biomolecules.[]

  • tert-Butoxycarbonyl (Boc) protecting group: This group masks a primary amine. The Boc group is stable under the conditions required for the NHS ester reaction but can be selectively removed under acidic conditions to reveal the amine functionality for subsequent reactions.[1][2]

This dual functionality allows for a controlled, stepwise approach to molecular assembly, making it a valuable tool in the synthesis of complex bioconjugates.

The Two-Fold Reaction Mechanism

The utility of this compound lies in two distinct and sequential chemical transformations: the NHS ester-mediated acylation and the acid-labile deprotection of the Boc group.

Stage 1: Amide Bond Formation via NHS Ester Reaction

The primary reaction involving the NHS ester is a nucleophilic acyl substitution with a primary or secondary amine. This reaction is widely used for bioconjugation due to its efficiency and the stability of the resulting amide bond under physiological conditions.[]

The mechanism proceeds as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of a primary amine (e.g., the ε-amino group of a lysine (B10760008) residue on a protein) attacks the electrophilic carbonyl carbon of the NHS ester.

  • Tetrahedral Intermediate Formation: This attack results in the formation of a transient tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, and the N-hydroxysuccinimide anion is expelled as a good leaving group.

  • Amide Bond Formation: A stable amide bond is formed between the aminopentanoic acid linker and the target molecule.

NHS_Ester_Reaction cluster_intermediate Tetrahedral Intermediate Boc_Linker Boc-5-aminopentanoic NHS Ester Intermediate Tetrahedral Intermediate Boc_Linker->Intermediate Nucleophilic Attack Amine Primary Amine (e.g., Protein-NH2) Conjugate Stable Amide Conjugate Intermediate->Conjugate Leaving Group Departure NHS N-Hydroxysuccinimide (Leaving Group) Boc_Deprotection cluster_intermediates Intermediates Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Boc-Amine Boc_Amine->Protonated_Boc Protonation Acid Strong Acid (H+) Carbamic_Acid Carbamic Acid Protonated_Boc->Carbamic_Acid Cleavage tert_Butyl_Cation tert-Butyl Cation Free_Amine Free Amine Carbamic_Acid->Free_Amine Decarboxylation CO2 Carbon Dioxide PROTAC_Workflow Ligand1 E3 Ligase Ligand with a free amine Step1_Product Intermediate 1: Ligand-Linker Conjugate Ligand1->Step1_Product NHS Ester Reaction Boc_Linker Boc-5-aminopentanoic NHS Ester Deprotection Boc Deprotection (TFA) Step1_Product->Deprotection Acid Treatment Step2_Product Intermediate 2: Deprotected Ligand-Linker Deprotection->Step2_Product Amine Unveiling Final_PROTAC Final PROTAC Molecule Step2_Product->Final_PROTAC Amide Bond Formation Ligand2 Target Protein Ligand with an activated carboxyl group

References

A Technical Guide to the Solubility of Boc-5-Aminopentanoic Acid NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Boc-5-aminopentanoic acid N-hydroxysuccinimide (NHS) ester, a critical linker molecule in bioconjugation and drug development. This document compiles available solubility data, details experimental protocols for solubility determination, and illustrates its application in a key signaling pathway.

Core Concepts in Solubility for Drug Development

The solubility of a linker molecule like Boc-5-aminopentanoic acid NHS ester is a critical parameter in the successful development of bioconjugates, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Inadequate solubility can lead to challenges in reaction setup, purification, and ultimately, the efficacy and deliverability of the final therapeutic agent. Non-sulfonated NHS esters, such as the topic of this guide, are generally characterized by their limited solubility in aqueous solutions, necessitating the use of organic co-solvents.[1]

Solubility Data Summary

CompoundSolventSolubilityData Type
Boc-5-aminopentanoic acid NHS ester Dimethyl Sulfoxide (DMSO)SolubleQualitative
Dimethylformamide (DMF)SolubleQualitative
Dichloromethane (DCM)SolubleQualitative
WaterPoorly SolubleQualitative
Boc-5-aminopentanoic acid Dimethyl Sulfoxide (DMSO)43 mg/mL (197.91 mM)Quantitative[2]
MethanolSolubleQualitative

Experimental Protocols

Given the absence of a standardized, published protocol for the quantitative solubility determination of Boc-5-aminopentanoic acid NHS ester, this section provides a detailed, generalized methodology adapted from best practices for handling hydrophobic NHS esters.

Protocol 1: Qualitative Solubility Determination

Objective: To rapidly assess the solubility of Boc-5-aminopentanoic acid NHS ester in a range of common organic solvents.

Materials:

  • Boc-5-aminopentanoic acid NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Acetonitrile (ACN)

  • Vortex mixer

  • Microcentrifuge tubes

Procedure:

  • Dispense 1 mg of Boc-5-aminopentanoic acid NHS ester into separate, pre-weighed microcentrifuge tubes.

  • To each tube, add 100 µL of the respective solvent (DMSO, DMF, DCM, ACN).

  • Vortex each tube vigorously for 1 minute.

  • Visually inspect for any undissolved particulate matter.

  • If particulates are present, centrifuge the tube at 10,000 x g for 1 minute and inspect the pellet.

  • Record observations as "freely soluble," "partially soluble," or "insoluble."

Protocol 2: Semi-Quantitative Solubility Estimation by Serial Dilution

Objective: To estimate the approximate solubility limit of Boc-5-aminopentanoic acid NHS ester in a chosen organic solvent.

Materials:

  • Stock solution of Boc-5-aminopentanoic acid NHS ester at a high concentration (e.g., 50 mg/mL) in a suitable solvent (e.g., DMSO).

  • The same organic solvent for dilution.

  • Vortex mixer.

  • Clear microcentrifuge tubes or a 96-well plate.

Procedure:

  • Prepare a 2-fold serial dilution of the stock solution in the chosen solvent.

  • Vortex each dilution thoroughly.

  • Allow the solutions to stand at room temperature for 1 hour.

  • Visually inspect each dilution for the first sign of precipitation or turbidity.

  • The concentration of the last clear solution is considered the estimated solubility limit.

Application in PROTAC Synthesis

Boc-5-aminopentanoic acid NHS ester is a valuable bifunctional linker used in the synthesis of PROTACs.[2] The NHS ester group reacts with a primary amine on a ligand for an E3 ubiquitin ligase, while the Boc-protected amine can be deprotected to react with a ligand for the target protein.

PROTAC_Synthesis_Workflow cluster_0 Step 1: E3 Ligase Ligand Conjugation cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Target Protein Ligand Conjugation E3_Ligand E3 Ligase Ligand (with primary amine) Conjugate_1 Boc-Linker-E3_Ligand E3_Ligand->Conjugate_1 NHS ester reaction Boc_Linker Boc-5-aminopentanoic acid NHS ester Boc_Linker->Conjugate_1 Deprotection Acidic Deprotection Conjugate_1->Deprotection Conjugate_2 H2N-Linker-E3_Ligand Deprotection->Conjugate_2 Target_Ligand Target Protein Ligand (with reactive group) PROTAC Target_Ligand-Linker-E3_Ligand (Final PROTAC) Conjugate_2->PROTAC Amide bond formation Target_Ligand->PROTAC

Caption: Workflow for PROTAC synthesis using Boc-5-aminopentanoic acid NHS ester.

This diagram illustrates the sequential conjugation steps in synthesizing a PROTAC molecule. First, the NHS ester of the linker reacts with an amine on the E3 ligase ligand. Following this, the Boc protecting group is removed under acidic conditions, exposing a primary amine. This amine is then used to form a stable amide bond with a reactive group on the target protein ligand, yielding the final PROTAC molecule.

References

Navigating the Stability of Boc-5-aminopentanoic NHS Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability and optimal storage conditions for Boc-5-aminopentanoic N-hydroxysuccinimide (NHS) ester, a critical bifunctional linker used in bioconjugation, proteomics, and drug development. Understanding the chemical stability of this reagent is paramount for ensuring the reproducibility and success of conjugation reactions. This document summarizes key stability data, outlines detailed experimental protocols for stability assessment, and offers best practices for storage and handling.

Core Concepts: The Instability of the NHS Ester Functional Group

The utility of Boc-5-aminopentanoic NHS ester lies in the reactivity of the NHS ester group, which readily reacts with primary amines on biomolecules to form stable amide bonds. However, this reactivity also makes the compound susceptible to hydrolysis, a competing reaction with water that cleaves the ester bond, rendering the reagent inactive for conjugation. The rate of this hydrolysis is the primary factor governing the stability of the compound, especially in solution.

The primary degradation pathway for this compound in the presence of water is the hydrolysis of the N-hydroxysuccinimide ester, yielding Boc-5-aminopentanoic acid and N-hydroxysuccinimide (NHS). This reaction is irreversible and significantly accelerated by increasing pH.

Hydrolysis_Pathway Hydrolysis of this compound Boc_NHS Boc-5-aminopentanoic NHS Ester Products Boc-5-aminopentanoic Acid + N-Hydroxysuccinimide (NHS) Boc_NHS->Products Hydrolysis (pH dependent) H2O H₂O (Water) H2O->Products

Figure 1. Dominant degradation pathway of this compound.

Quantitative Stability Data

While specific quantitative stability data for this compound is not extensively published, the stability profile is governed by the NHS ester functional group. The following table summarizes the generally accepted stability data for NHS esters in aqueous solutions at various pH levels. It is critical to note that these are general values, and the exact half-life for this compound may vary.[1][2][3]

pHTemperature (°C)Half-life of NHS EsterReference(s)
7.044-5 hours[1]
7.2-8.5Room TemperatureMinutes to hours[]
8.3-8.5Room TemperatureRapid hydrolysis[5]
8.6410 minutes[1][2]
9.0Room TemperatureMinutes[3]

Recommended Storage and Handling

To ensure the longevity and reactivity of this compound, adherence to strict storage and handling protocols is essential. The primary goal is to minimize exposure to moisture and elevated temperatures.

Storage_Workflow Recommended Storage and Handling Workflow cluster_storage Long-Term Storage cluster_handling Handling for Use cluster_solution In-Solution Stability storage Store at -20°C in a desiccator equilibrate Equilibrate vial to room temperature before opening storage->equilibrate Retrieve weigh Weigh desired amount quickly in a low-humidity environment equilibrate->weigh purge Purge vial with inert gas (N₂ or Ar) before resealing weigh->purge dissolve Dissolve in anhydrous DMF or DMSO immediately before use weigh->dissolve return_storage Return promptly to -20°C desiccator purge->return_storage return_storage->storage Return use_promptly Use aqueous solutions immediately dissolve->use_promptly Aqueous Buffer store_organic Store in anhydrous DMF at -20°C for up to 1-2 months dissolve->store_organic Anhydrous Organic Solvent

Figure 2. Workflow for optimal storage and handling of NHS esters.

Key Storage Recommendations:

  • Solid Form: Store this compound as a solid at -20°C or colder in a desiccator.[3] The use of a desiccator is crucial to protect the compound from ambient moisture, which can cause hydrolysis even in the solid state over time.

  • Handling: Before opening the container, always allow it to equilibrate to room temperature.[3] This prevents condensation of moisture from the air onto the cold solid. Weigh out the desired amount quickly and in an environment with low humidity if possible.

  • After Use: Purge the headspace of the container with an inert gas like nitrogen or argon before resealing to displace moist air.[3]

  • In Solution:

    • Organic Solvents: Stock solutions in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can be stored at -20°C for 1-2 months.[5] Ensure the solvent is truly anhydrous, as residual water will degrade the ester.

    • Aqueous Solutions: Aqueous solutions of this compound are highly unstable and should be prepared immediately before use and used promptly.[5] Do not attempt to store aqueous solutions.

Experimental Protocols for Stability Assessment

The following protocols can be adapted to quantitatively determine the stability of this compound under specific experimental conditions.

Protocol 1: Spectrophotometric Assay of NHS Ester Hydrolysis

This method quantifies the hydrolysis of the NHS ester by measuring the UV absorbance of the released N-hydroxysuccinimide (NHS) byproduct.

Principle: N-hydroxysuccinimide has a characteristic absorbance at approximately 260 nm. By monitoring the increase in absorbance at this wavelength over time, the rate of hydrolysis can be determined.

Materials:

  • This compound

  • Amine-free buffer of desired pH (e.g., phosphate (B84403) buffer)

  • Anhydrous DMSO or DMF

  • UV-Vis Spectrophotometer and quartz cuvettes

Procedure:

  • Prepare a stock solution of this compound in anhydrous DMSO or DMF.

  • Prepare the desired amine-free aqueous buffer at a constant temperature.

  • Initiate the hydrolysis reaction by adding a small volume of the NHS ester stock solution to the buffer in a quartz cuvette. The final concentration of the organic solvent should be kept low (e.g., <5%) to minimize its effect on the reaction.

  • Immediately begin monitoring the absorbance at 260 nm over time.

  • Record the absorbance at regular intervals until the reaction reaches completion (i.e., the absorbance plateaus).

  • The rate of hydrolysis can be calculated from the initial linear portion of the absorbance vs. time plot. The half-life (t₁/₂) can be determined by plotting the natural logarithm of the change in absorbance versus time.

Protocol 2: HPLC-Based Stability Analysis

This method provides a more direct and accurate measurement of the degradation of the parent compound, this compound, and the appearance of its hydrolysis product, Boc-5-aminopentanoic acid.

Principle: Reverse-phase High-Performance Liquid Chromatography (HPLC) is used to separate the intact NHS ester from its hydrolysis product. The concentration of each species is determined by integrating the peak area from the chromatogram.

Materials:

  • This compound

  • Boc-5-aminopentanoic acid (as a reference standard)

  • Amine-free buffer of desired pH

  • HPLC system with a C18 column and UV detector

  • Acetonitrile and water (HPLC grade)

  • Trifluoroacetic acid (TFA) or formic acid (for mobile phase)

Procedure:

  • Develop an HPLC method capable of resolving this compound from Boc-5-aminopentanoic acid. A typical starting point would be a C18 column with a gradient elution of water and acetonitrile, both containing 0.1% TFA.

  • Prepare solutions of the reference standards to determine their retention times.

  • Prepare a solution of this compound in the desired aqueous buffer at a known concentration.

  • Incubate the solution at a controlled temperature.

  • At various time points, inject an aliquot of the reaction mixture onto the HPLC system.

  • Monitor the chromatogram at a suitable wavelength (e.g., 214 nm or 260 nm).

  • Quantify the peak area of the remaining this compound and the formed Boc-5-aminopentanoic acid at each time point.

  • Plot the concentration of the intact NHS ester versus time to determine the degradation kinetics and calculate the half-life.

Conclusion

The stability of this compound is critically dependent on environmental conditions, with moisture and high pH being the primary drivers of degradation. For reliable and reproducible results in bioconjugation and other applications, it is imperative to store the solid reagent under cold, desiccated conditions and to use aqueous solutions immediately after preparation. For applications requiring precise knowledge of stability under specific buffering conditions, the experimental protocols provided herein can be employed to generate empirical stability data. By adhering to these guidelines, researchers can maximize the efficacy and shelf-life of this versatile chemical tool.

References

An In-depth Technical Guide to Boc-Protected Aminopentanoic Acid NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Boc-protected aminopentanoic acid N-hydroxysuccinimide (NHS) ester, a versatile bifunctional linker molecule crucial in bioconjugation and drug development. This document details its chemical properties, applications, and the experimental protocols for its use.

Core Concepts: Structure and Functionality

Boc-5-aminopentanoic acid NHS ester is a derivative of 5-aminopentanoic acid, featuring two key functional groups that enable its utility as a chemical linker.[1] The molecule consists of a five-carbon aliphatic chain, providing a flexible spacer. At one terminus, a primary amine is protected by a tert-butyloxycarbonyl (Boc) group. The other end features a carboxylic acid activated as an N-hydroxysuccinimide (NHS) ester.

The Boc protecting group is a widely used, acid-labile protecting group for amines. Its purpose is to prevent the amine from participating in unwanted side reactions during the conjugation process. The Boc group is stable under a variety of reaction conditions but can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the primary amine for subsequent reactions.

The NHS ester is a highly reactive functional group that readily couples with primary and secondary amines to form stable amide bonds.[] This reactivity makes it an ideal choice for labeling biomolecules such as proteins, peptides, and amine-modified oligonucleotides.[1] The reaction proceeds efficiently in aqueous environments at physiological to slightly alkaline pH.

Physicochemical and Reactivity Data

A summary of the key quantitative data for Boc-5-aminopentanoic acid and its NHS ester is presented in Table 1. This data is essential for designing and executing experiments involving this linker.

PropertyValueReferences
Boc-5-aminopentanoic acid
Molecular FormulaC10H19NO4[3]
Molecular Weight217.26 g/mol [3]
CAS Number27219-07-4[3]
AppearanceOff-white/Powder[4]
Melting Point48-52 °C[4]
Boiling Point160-168 °C at 0.8 mm Hg[4]
Solubility in DMSO43 mg/mL (197.91 mM)[5]
Solubility in Water43 mg/mL[5]
Solubility in Ethanol43 mg/mL[5]
Storage (Solid)-20°C for long term (months to years)[3]
Boc-5-aminopentanoic acid NHS ester
Molecular FormulaC14H22N2O6
Molecular Weight314.33 g/mol
CAS Number82518-79-4
Recommended Storage≤ -20 °C
NHS Ester Reactivity & Stability
Optimal pH for Amine Coupling7.2 - 8.5[][6]
Half-life of Hydrolysis at pH 7.0, 0°C4 - 5 hours[6]
Half-life of Hydrolysis at pH 8.6, 4°C10 minutes[6]
Common Solvents for DissolutionDMF, DMSO[7]

Synthesis and Activation Workflow

The synthesis of Boc-5-aminopentanoic acid NHS ester involves a two-step process: the protection of the amine group of 5-aminopentanoic acid followed by the activation of the carboxylic acid group to form the NHS ester.

Synthesis_Workflow cluster_0 Step 1: Boc Protection cluster_1 Step 2: NHS Ester Formation 5-Aminopentanoic_Acid 5-Aminopentanoic Acid Boc-5-aminopentanoic_Acid Boc-5-aminopentanoic Acid 5-Aminopentanoic_Acid->Boc-5-aminopentanoic_Acid Base (e.g., NaOH) Dioxane/Water Di-tert-butyl_dicarbonate Di-tert-butyl dicarbonate (B1257347) (Boc)2O Di-tert-butyl_dicarbonate->Boc-5-aminopentanoic_Acid NHS N-Hydroxysuccinimide (NHS) Boc-NHS_Ester Boc-5-aminopentanoic acid NHS ester NHS->Boc-NHS_Ester Coupling_Agent Coupling Agent (e.g., DCC, EDC) Coupling_Agent->Boc-NHS_Ester Boc-5-aminopentanoic_Acid_2 Boc-5-aminopentanoic Acid Boc-5-aminopentanoic_Acid_2->Boc-NHS_Ester Anhydrous Solvent (e.g., DMF, DCM)

Caption: Synthesis of Boc-protected aminopentanoic acid NHS ester.

Experimental Protocols

Synthesis of Boc-5-aminopentanoic acid

This protocol describes the protection of the primary amine of 5-aminopentanoic acid using di-tert-butyl dicarbonate.

Materials:

  • 5-aminopentanoic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 2% aqueous sodium hydroxide (B78521) (NaOH)

  • Dioxane

  • 1 N Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve 5.85 g (0.05 mol) of 5-aminopentanoic acid in a mixture of 100 mL of 2% aqueous NaOH and 100 mL of dioxane.[8]

  • Slowly add a solution of 10.9 g (0.05 mol) of di-tert-butyl dicarbonate in dioxane to the reaction mixture.[8]

  • Stir the mixture at room temperature for 18 hours.[8]

  • Acidify the reaction mixture to pH 3 with 1 N HCl.[8]

  • Extract the product three times with dichloromethane.[8]

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield Boc-5-aminopentanoic acid.

Synthesis of Boc-5-aminopentanoic acid NHS ester

This protocol details the activation of the carboxylic acid of Boc-5-aminopentanoic acid to an NHS ester.

Materials:

  • Boc-5-aminopentanoic acid

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • Dissolve Boc-5-aminopentanoic acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.[9]

  • Add EDC (1.1 equivalents) to the solution and stir at room temperature for 1-2 hours to activate the carboxylic acid.[9]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture can be used directly for conjugation, or the product can be purified by filtration to remove the urea (B33335) byproduct (if DCC is used) and precipitation or chromatography.

General Protocol for Protein Labeling

This protocol outlines the conjugation of the Boc-aminopentanoic acid NHS ester to a primary amine on a protein.

Materials:

  • Protein of interest

  • Boc-5-aminopentanoic acid NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5 or 0.1 M phosphate (B84403) buffer, pH 7.2-8.0)[7]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare a solution of the protein of interest in the conjugation buffer at a concentration of 1-10 mg/mL.[7]

  • Dissolve the Boc-5-aminopentanoic acid NHS ester in a minimal amount of anhydrous DMF or DMSO to create a stock solution.[7]

  • Add a 5-20 fold molar excess of the NHS ester stock solution to the protein solution. The optimal ratio should be determined empirically.

  • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[6]

  • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes.

  • Purify the conjugated protein from excess reagent and byproducts using a suitable method such as size-exclusion chromatography.

Application in PROTAC Development

Boc-protected aminopentanoic acid NHS ester is a valuable tool in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[10] The aminopentanoic acid chain serves as a flexible linker connecting the target protein binder and the E3 ligase ligand.

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Degradation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Binds to Proteasome Proteasome POI->Proteasome Recognized & Degraded by PROTAC->PROTAC E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds to E3_Ligase->POI Transfers Ubiquitin Ub Ubiquitin Ub->E3_Ligase

Caption: Mechanism of action of a PROTAC molecule.

The synthesis of a PROTAC using this linker typically involves a multi-step process. First, the NHS ester end of the linker is reacted with an amine-containing ligand for either the target protein or the E3 ligase. Following this initial conjugation, the Boc group is removed under acidic conditions to expose the amine. This newly deprotected amine is then coupled to the second ligand, which has been appropriately functionalized with a carboxylic acid, to complete the PROTAC molecule.

PROTAC_Workflow Linker Boc-Aminopentanoic Acid NHS Ester Conjugate1 Boc-Linker-Ligand 1 Linker->Conjugate1 Ligand1 Ligand 1 (Amine-functionalized) Ligand1->Conjugate1 Deprotection Acidic Deprotection (e.g., TFA) Conjugate1->Deprotection Conjugate2 H2N-Linker-Ligand 1 Deprotection->Conjugate2 PROTAC Final PROTAC (Ligand 2-Linker-Ligand 1) Conjugate2->PROTAC Ligand2 Ligand 2 (Carboxylic acid-functionalized) Coupling Amide Coupling (e.g., EDC/NHS) Ligand2->Coupling Coupling->PROTAC

Caption: General workflow for PROTAC synthesis using the linker.

Conclusion

Boc-protected aminopentanoic acid NHS ester is a fundamental building block in modern bioconjugation and medicinal chemistry. Its dual functionality, combining a stable, yet removable, amine protecting group with a highly reactive amine-coupling moiety, provides researchers with a versatile tool for a wide range of applications, from fluorescently labeling proteins to constructing sophisticated drug delivery systems like PROTACs. The detailed protocols and data provided in this guide are intended to facilitate its effective use in the laboratory.

References

The Lynchpin of Bioconjugation: A Technical Guide to NHS Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of bioconjugation chemistry is paramount. Among the plethora of available methods, N-hydroxysuccinimide (NHS) ester chemistry stands out as a robust and versatile workhorse for covalently linking molecules to proteins, antibodies, and other biomolecules. This guide provides an in-depth exploration of the core principles of NHS ester bioconjugation, complete with quantitative data, detailed experimental protocols, and visual diagrams to illuminate the underlying mechanisms and workflows.

Core Principles of NHS Ester Chemistry

N-hydroxysuccinimide esters are highly reactive compounds that selectively form stable amide bonds with primary amines, such as the N-terminus of a polypeptide chain and the side chain of lysine (B10760008) residues.[1] This reaction, a nucleophilic acyl substitution, proceeds efficiently under mild, near-physiological conditions (pH 7.2-8.5), making it ideal for modifying sensitive biological molecules.[][3]

The fundamental reaction involves the attack of a deprotonated primary amine on the carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate that subsequently collapses, releasing the N-hydroxysuccinimide leaving group and forming a highly stable amide bond.[4] The simplicity and efficiency of this reaction have cemented the role of NHS esters in a wide array of applications, including the development of antibody-drug conjugates (ADCs), immunoassays, and fluorescent imaging probes.[]

A critical consideration in NHS ester chemistry is the competing hydrolysis reaction, where the ester reacts with water. This side reaction becomes more pronounced at higher pH values and can significantly reduce conjugation efficiency, particularly with low protein concentrations.[1][3][5] Therefore, careful control of reaction conditions is essential to maximize the desired bioconjugation.

Quantitative Parameters in NHS Ester Bioconjugation

The efficiency of an NHS ester conjugation reaction is influenced by several key parameters. The following tables summarize critical quantitative data to guide experimental design.

ParameterOptimal Range/ValueNotesSource(s)
pH 7.2 - 8.5Balances amine reactivity and NHS ester stability. A pH of 8.3-8.5 is often recommended for optimal modification.[6][7][][3][7]
Reaction Temperature 4°C to Room TemperatureLower temperatures can be used for labile proteins, though reaction times may need to be extended.[]
Reaction Time 30 minutes - 2 hoursTypically sufficient for near-quantitative labeling.[][4]
Molar Excess of NHS Ester 5- to 20-foldThe optimal ratio should be determined empirically for each specific application.[1]
pHTemperature (°C)Half-life of NHS EsterSource(s)
7.004 - 5 hours[3][8]
8.6410 minutes[3][8]

Visualizing the Chemistry and Workflow

To further elucidate the processes involved in NHS ester bioconjugation, the following diagrams, generated using the DOT language, illustrate the core reaction mechanism, a typical experimental workflow, and the factors influencing the reaction outcome.

NHS_Ester_Reaction_Mechanism NHS Ester Reaction with a Primary Amine cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products NHS_Ester R-C(=O)O-NHS (NHS Ester) Tetrahedral_Intermediate R-C(O⁻)(NH₂⁺-R')-O-NHS (Tetrahedral Intermediate) NHS_Ester->Tetrahedral_Intermediate + R'-NH₂ Primary_Amine R'-NH₂ (Primary Amine) Primary_Amine->Tetrahedral_Intermediate Amide_Bond R-C(=O)NH-R' (Stable Amide Bond) Tetrahedral_Intermediate->Amide_Bond Collapse NHS_Leaving_Group NHS-OH (N-hydroxysuccinimide) Tetrahedral_Intermediate->NHS_Leaving_Group Release

Mechanism of NHS ester reaction.

Bioconjugation_Workflow General Workflow for Protein Labeling with NHS Ester Start Start Prepare_Protein 1. Prepare Protein Solution (e.g., in 0.1 M Sodium Bicarbonate, pH 8.3) Start->Prepare_Protein Mix 3. Add NHS Ester to Protein Solution Prepare_Protein->Mix Dissolve_NHS_Ester 2. Dissolve NHS Ester (in DMSO or DMF) Dissolve_NHS_Ester->Mix Incubate 4. Incubate (1-2 hours at room temperature) Mix->Incubate Purify 5. Purify Conjugate (e.g., Size-Exclusion Chromatography) Incubate->Purify Analyze 6. Analyze Conjugate (e.g., Spectrophotometry, SDS-PAGE) Purify->Analyze End End Analyze->End

Typical bioconjugation workflow.

Factors_Affecting_Reaction Factors Influencing NHS Ester Bioconjugation Outcome Outcome Desired Bioconjugate pH pH pH->Outcome Optimal (7.2-8.5) Hydrolysis Hydrolysis pH->Hydrolysis High pH increases Temperature Temperature Temperature->Outcome Affects rate Temperature->Hydrolysis Higher temp increases Concentration Reactant Concentration Concentration->Outcome High protein conc. favors Buffer Buffer Composition Buffer->Outcome Amine-free buffers essential Hydrolysis->Outcome Competes with

Factors affecting reaction outcome.

Detailed Experimental Protocols

The following are generalized protocols for labeling proteins and oligonucleotides with NHS esters. It is crucial to optimize these protocols for each specific application.

Protocol 1: Labeling of Proteins (e.g., Antibodies)

Materials:

  • Protein solution (e.g., antibody) in an amine-free buffer (e.g., PBS).

  • 1 M Sodium Bicarbonate, pH 8.3.[9]

  • NHS ester of the desired label (e.g., fluorescent dye, biotin).

  • Anhydrous DMSO or DMF.[9]

  • Purification column (e.g., Sephadex G-25).[9]

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).

Procedure:

  • Prepare the Protein Solution: Adjust the protein solution to a concentration of 1-10 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.3.[6][9] Ensure the buffer is free of primary amines (e.g., Tris) or stabilizers like BSA.[9]

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[10]

  • Perform the Labeling Reaction: While gently vortexing, add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution.[1]

  • Incubate: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[4]

  • Quench the Reaction (Optional): To stop the reaction, add a quenching solution (e.g., Tris or glycine) to a final concentration of 50-100 mM.[3]

  • Purify the Conjugate: Remove unreacted NHS ester and byproducts by size-exclusion chromatography (e.g., a desalting column) equilibrated with the desired storage buffer (e.g., PBS).[6][9]

  • Determine the Degree of Labeling: Quantify the concentration of the protein and the attached label using spectrophotometry.

Protocol 2: Labeling of Amine-Modified Oligonucleotides

Materials:

  • Amine-modified oligonucleotide.

  • 0.1 M Sodium Bicarbonate buffer, pH 8.5-9.0.[4]

  • NHS ester of the desired label.

  • Anhydrous DMSO or DMF.[4]

  • Purification supplies (e.g., ethanol (B145695) precipitation, HPLC).

Procedure:

  • Prepare the Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in 0.1 M sodium bicarbonate buffer to a suitable concentration.

  • Prepare the NHS Ester Solution: Dissolve a 5- to 10-fold molar excess of the NHS ester in a minimal volume of anhydrous DMSO or DMF.[4]

  • Perform the Labeling Reaction: Add the NHS ester solution to the oligonucleotide solution.

  • Incubate: Incubate the reaction for 1-2 hours at room temperature.[4]

  • Purify the Conjugate: Purify the labeled oligonucleotide using a standard method such as ethanol precipitation or reverse-phase HPLC to remove excess label and byproducts.

Applications in Drug Development and Research

The versatility of NHS ester chemistry has made it indispensable in various areas of research and drug development:

  • Antibody-Drug Conjugates (ADCs): NHS esters are widely used to attach cytotoxic drugs to monoclonal antibodies, creating targeted cancer therapies.[] Bifunctional linkers containing an NHS ester at one end and another reactive group (e.g., maleimide) at the other are often employed for this purpose.[][]

  • Fluorescent Labeling: The attachment of fluorescent dyes to proteins and antibodies via NHS esters enables their detection and visualization in techniques such as immunofluorescence, flow cytometry, and Western blotting.[12]

  • Biotinylation: Biotin (B1667282) can be conjugated to proteins and other molecules using NHS esters, facilitating their detection and purification through the high-affinity interaction between biotin and streptavidin.

  • Surface Immobilization: NHS esters are used to functionalize surfaces for the immobilization of biomolecules in applications like biosensors and microarrays.[12]

  • Peptide and Oligonucleotide Modification: This chemistry is also effective for labeling and modifying peptides and amine-modified nucleic acids for various research applications.[4][6]

References

A Comprehensive Technical Guide to Boc Protecting Group Removal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide synthesis and the development of active pharmaceutical ingredients.[1] Its widespread use is attributed to its ease of installation and remarkable stability across a range of reaction conditions, including basic, nucleophilic, and catalytic hydrogenation environments.[1][2] However, the efficient and selective cleavage of the Boc group is a critical step that often dictates the success of a synthetic route. This guide provides an in-depth exploration of the core methodologies for Boc deprotection, complete with detailed experimental protocols, comparative quantitative data, and mechanistic insights.

Core Principles of Boc Deprotection

The removal of the Boc protecting group is fundamentally an acid-labile process. The mechanism hinges on the protonation of the carbamate (B1207046) oxygen, which facilitates the fragmentation of the protonated intermediate into a stable tert-butyl cation, carbon dioxide, and the desired free amine.[1][3] The tert-butyl cation can subsequently be scavenged by nucleophiles or deprotonate to form isobutylene.[1][4]

While acidic conditions are the most prevalent, alternative methods have been developed to accommodate substrates sensitive to strong acids. These include thermal, Lewis acid-mediated, and other milder approaches. The choice of deprotection strategy is paramount and depends on factors such as the substrate's acid lability and the presence of other protecting groups.[1][5] The orthogonality of the Boc group to other common amine protecting groups like Fmoc (base-labile) and Cbz (hydrogenolysis-labile) is a key advantage in complex multi-step syntheses.[2][5]

Acidic Deprotection Methodologies

Acid-catalyzed removal remains the most common and often most efficient method for Boc deprotection. Strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are the reagents of choice.[6][7]

Quantitative Comparison of Common Acidic Deprotection Reagents
ReagentTypical ConditionsReaction TimeNotes
Trifluoroacetic Acid (TFA) 25-55% in Dichloromethane (B109758) (DCM)15 min - 2 hHighly effective and common. Excess TFA is removed by evaporation.[1][8] A study comparing 55% TFA/DCM to 100% TFA found the former to yield higher purity peptides in solid-phase synthesis.[9]
Hydrochloric Acid (HCl) 4M in 1,4-Dioxane (B91453) or Ethyl Acetate1 - 4 hThe product often precipitates as the hydrochloride salt, simplifying purification.[1][10]
Aqueous Phosphoric Acid --An alternative to TFA and HCl.[11][12]
Sulfuric Acid Concentrated, in tert-butyl acetate-A strong acid option.[12]
Detailed Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

  • Reagents and Materials:

    • Boc-protected amine

    • Anhydrous Dichloromethane (DCM)

    • Trifluoroacetic Acid (TFA)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate (B86663) or magnesium sulfate

    • Standard laboratory glassware

  • Procedure:

    • Dissolve the Boc-protected amine (1 equivalent) in anhydrous DCM (approximately 10 mL per gram of substrate) in a round-bottom flask.[10]

    • Cool the solution to 0 °C using an ice bath.[10]

    • Slowly add trifluoroacetic acid (TFA) (10 equivalents) to the stirred solution.[10]

    • Remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for 30 minutes to 2 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][10]

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[10]

    • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[1]

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[1]

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

  • Reagents and Materials:

    • Boc-protected amine

    • 4M HCl in 1,4-Dioxane

    • Diethyl ether

    • Standard laboratory glassware

  • Procedure:

    • Dissolve the Boc-protected amine (1 equivalent) in a minimal amount of a suitable solvent or suspend it directly in the HCl solution.[1]

    • Add a 4M solution of HCl in 1,4-dioxane (5 equivalents).[10]

    • Stir the mixture at room temperature for 1 to 4 hours.[1]

    • Monitor the reaction by TLC or LC-MS.[1]

    • Upon completion, the product often precipitates as the hydrochloride salt.[1][10]

    • Collect the solid by filtration and wash with a solvent like diethyl ether.[1][10]

Non-Acidic and Mild Deprotection Strategies

For substrates containing acid-sensitive functional groups, a variety of non-acidic or milder deprotection methods have been developed.

Overview of Alternative Deprotection Methods
MethodReagent/ConditionTypical ConditionsNotes
Thermal Heat185-240 °C in various solvents (e.g., MeOH, TFE, THF, toluene)Can be performed neat or in a high-boiling solvent.[13][14] Continuous flow methods offer precise temperature control.[14]
Lewis Acid-Mediated AlCl₃, ZnBr₂, TMSIVaries with Lewis acidCan offer selectivity in the presence of other acid-sensitive groups.[15][16]
Oxalyl Chloride Oxalyl Chloride in Methanol (B129727)Room temperature, 1-4 hA mild method for a diverse range of substrates, including those with acid-labile ester groups.[12][17]
Deep Eutectic Solvent (DES) Choline chloride/p-toluenesulfonic acidRoom temperatureA green and efficient method with short reaction times.[11]
Water-Mediated Refluxing Water90-100 °C, ~12 minAn environmentally friendly, catalyst-free method.[18][19]
Detailed Experimental Protocols

Protocol 3: Thermal Deprotection in Continuous Flow

  • Apparatus:

    • Continuous flow reactor system with temperature control.

  • Reagents and Materials:

    • Boc-protected amine

    • Suitable solvent (e.g., Methanol, Trifluoroethanol)

  • Procedure:

    • Prepare a solution of the Boc-protected amine in the chosen solvent.

    • Pump the solution through the heated flow reactor. Optimal temperatures can range from 120 °C to 240 °C depending on the substrate's reactivity.[14]

    • Set the residence time, typically between 30 to 60 minutes, by adjusting the flow rate and reactor volume.[14]

    • Collect the output from the reactor.

    • Remove the solvent under reduced pressure to yield the deprotected amine. Further purification may be necessary.

Protocol 4: Deprotection using Oxalyl Chloride in Methanol

  • Reagents and Materials:

    • Boc-protected amine

    • Methanol (MeOH)

    • Oxalyl chloride

    • Deionized water

    • Dichloromethane (DCM)

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Standard laboratory glassware

  • Procedure:

    • In a dry round-bottom flask, dissolve the Boc-protected amine (50 mg) in methanol (3 mL) and stir at room temperature for 5 minutes.[12]

    • Add oxalyl chloride (3 equivalents) to the solution via syringe.[12]

    • Stir the reaction mixture at room temperature for 1 to 4 hours, monitoring by TLC.[12]

    • Upon completion, slowly add deionized water (5 mL) to the flask.

    • Extract the crude material with dichloromethane (5 mL) and wash the organic layer twice with deionized water (2 x 5 mL).[12]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[12]

    • Purify the product by flash column chromatography if necessary.[12]

Visualizing the Processes

To further elucidate the concepts discussed, the following diagrams illustrate the key mechanisms and workflows.

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Fragmentation cluster_step3 Step 3: Cation Fate Boc_Amine Boc-Protected Amine Protonated_Intermediate Protonated Intermediate Boc_Amine->Protonated_Intermediate + H⁺ Free_Amine Free Amine Protonated_Intermediate->Free_Amine Fragmentation CO2 CO₂ Protonated_Intermediate->CO2 tButyl_Cation tert-Butyl Cation Protonated_Intermediate->tButyl_Cation Isobutylene Isobutylene tButyl_Cation->Isobutylene - H⁺

Caption: Acid-catalyzed Boc deprotection mechanism.[1]

Boc_Deprotection_Workflow Start Start: Boc-Protected Substrate Dissolve Dissolve in appropriate solvent (e.g., DCM, Dioxane) Start->Dissolve Add_Reagent Add Deprotection Reagent (e.g., TFA, HCl) Dissolve->Add_Reagent Stir Stir at appropriate temperature (e.g., 0°C to RT) Add_Reagent->Stir Monitor Monitor reaction progress (TLC, LC-MS) Stir->Monitor Monitor->Stir Incomplete Workup Aqueous Work-up / Precipitation Monitor->Workup Reaction Complete Purify Purification (Filtration, Chromatography) Workup->Purify End End: Deprotected Amine Purify->End

Caption: General experimental workflow for Boc deprotection.[10]

Deprotection_Decision_Tree Start Choose Boc Deprotection Method Acid_Labile Is the substrate acid-labile? Start->Acid_Labile Acidic_Methods Use Acidic Methods (TFA, HCl) Acid_Labile->Acidic_Methods No Alternative_Methods Consider Alternative Methods Acid_Labile->Alternative_Methods Yes Thermal Thermal Alternative_Methods->Thermal Lewis_Acid Lewis Acid Alternative_Methods->Lewis_Acid Mild_Reagent Mild Reagent (e.g., Oxalyl Chloride) Alternative_Methods->Mild_Reagent

Caption: Decision workflow for choosing a Boc deprotection method.[1]

References

Boc-5-aminopentanoic NHS ester material safety data sheet

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Boc-5-aminopentanoic acid N-hydroxysuccinimide (NHS) ester, a bifunctional linker widely utilized in bioconjugation, drug delivery, and proteomics. This document outlines its chemical properties, safety information, and detailed experimental protocols for its application.

Chemical and Physical Properties

Boc-5-aminopentanoic acid NHS ester is a versatile chemical tool featuring a terminal NHS ester and a Boc-protected amine. The NHS ester facilitates the covalent attachment to primary amines on biomolecules, while the Boc group offers a stable, yet readily cleavable, protecting group for the terminal amine, allowing for subsequent modification.

Table 1: Physical and Chemical Properties of Boc-5-aminopentanoic Acid NHS Ester

PropertyValueReference
Chemical Name N-succinimidyl 5-(tert-butoxycarbonylamino)pentanoate
Synonyms Boc-5-aminovaleric acid NHS ester, Boc-5-Ava-NHS
CAS Number 82518-79-4[1]
Molecular Formula C14H22N2O6[1]
Molecular Weight 314.3 g/mol [1]
Purity Typically ≥98%[1]
Appearance White to off-white solid
Solubility Soluble in organic solvents such as DMSO, DMF, and Dichloromethane (DCM).
Storage Conditions Store at -20°C, desiccated.[1]

Material Safety Data

Disclaimer: A specific Material Safety Data Sheet (MSDS) for Boc-5-aminopentanoic acid NHS ester was not accessible at the time of writing. The following information is based on the general properties of N-hydroxysuccinimide esters and Boc-protected compounds. Researchers should handle this compound with care and perform a thorough risk assessment before use.

Hazard Identification:

  • May cause skin and eye irritation.

  • May be harmful if swallowed or inhaled.

  • Reacts with moisture and primary amines.

Handling and Storage:

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust.

  • Storage: Store in a tightly sealed container at -20°C under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis.[1] Keep away from moisture and incompatible materials such as strong oxidizing agents and strong acids.

First Aid Measures:

  • In case of skin contact: Wash off immediately with plenty of soap and water.

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • If swallowed: Rinse mouth with water. Do not induce vomiting. Call a physician.

Experimental Protocols

Boc-5-aminopentanoic acid NHS ester is primarily used in two key reactions: the conjugation of the NHS ester to a primary amine and the deprotection of the Boc group to reveal a primary amine.

Protein Labeling with Boc-5-aminopentanoic Acid NHS Ester

This protocol describes a general procedure for labeling a protein with Boc-5-aminopentanoic acid NHS ester. The NHS ester reacts with primary amines (N-terminus and lysine (B10760008) side chains) on the protein to form stable amide bonds.

Materials:

  • Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0)

  • Boc-5-aminopentanoic acid NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Quenching solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Desalting column for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

  • NHS Ester Solution Preparation: Immediately before use, prepare a 10 mg/mL stock solution of Boc-5-aminopentanoic acid NHS ester in anhydrous DMF or DMSO.

  • Labeling Reaction:

    • Add a 5 to 20-fold molar excess of the NHS ester solution to the protein solution. The optimal ratio should be determined empirically for each protein.

    • Gently mix the reaction and incubate for 1-4 hours at room temperature or overnight at 4°C. Protect from light if the conjugated molecule is light-sensitive.

  • Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes at room temperature.

  • Purification: Remove the excess reagent and byproducts by size-exclusion chromatography using a desalting column equilibrated with a suitable storage buffer.

G Workflow for Protein Labeling with NHS Ester cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein_prep Dissolve Protein in Reaction Buffer labeling Add NHS Ester to Protein Incubate 1-4h at RT protein_prep->labeling nhs_prep Dissolve NHS Ester in Anhydrous DMF/DMSO nhs_prep->labeling quenching Add Quenching Solution (e.g., Tris or Glycine) labeling->quenching purify Purify via Desalting Column quenching->purify analyze Characterize Labeled Protein purify->analyze

Workflow for Protein Labeling with NHS Ester
Boc Deprotection Protocol

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group using trifluoroacetic acid (TFA) to yield a free primary amine.

Materials:

  • Boc-protected substrate (e.g., protein labeled with Boc-5-aminopentanoic acid NHS ester)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • Reaction Setup: Dissolve the Boc-protected substrate in DCM.

  • Deprotection: Add an equal volume of TFA to the solution (creating a 50% TFA in DCM mixture). Stir the reaction at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Work-up:

    • Remove the solvent and excess TFA under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

    • Wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.

G Workflow for Boc Deprotection cluster_reaction Deprotection Reaction cluster_workup Work-up & Isolation dissolve Dissolve Boc-protected Substrate in DCM add_tfa Add TFA (e.g., 50% in DCM) dissolve->add_tfa react Stir at RT for 30 min - 2h add_tfa->react evaporate Remove Solvent and Excess TFA react->evaporate neutralize Neutralize with Saturated NaHCO3 evaporate->neutralize extract_dry Extract, Dry, and Concentrate neutralize->extract_dry product Isolated Deprotected Amine extract_dry->product

Workflow for Boc Deprotection

Reactivity and Stability

The utility of Boc-5-aminopentanoic acid NHS ester is defined by the reactivity of its two functional groups.

NHS Ester Reactivity:

  • The NHS ester reacts with primary amines in a pH-dependent manner. The optimal pH for this reaction is typically between 7.2 and 8.5.

  • A competing reaction is the hydrolysis of the NHS ester, which increases with pH.

Boc Group Stability and Cleavage:

  • The Boc group is stable under a wide range of conditions, including basic and nucleophilic environments.

  • It is efficiently cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA).

Applications

Boc-5-aminopentanoic acid NHS ester is a valuable tool in several areas of research and development:

  • PROTACs (Proteolysis Targeting Chimeras): This molecule can be used as a linker in the synthesis of PROTACs for targeted protein degradation.

  • Bioconjugation: It is used to link molecules to proteins, peptides, and other biomolecules containing primary amines.

  • Drug Delivery: The linker can be incorporated into drug delivery systems to attach targeting ligands or therapeutic agents.

  • Surface Modification: Amine-functionalized surfaces can be modified with this linker to introduce a protected amine for further functionalization.

References

Technical Guide: Purity and Analysis of Boc-5-aminopentanoic NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the analytical methodologies used to assess the purity and confirm the identity of Boc-5-aminopentanoic NHS ester, a critical bifunctional linker used in bioconjugation and drug development.

Introduction

Boc-5-aminopentanoic N-hydroxysuccinimide (NHS) ester is a chemical linker featuring a tert-butyloxycarbonyl (Boc) protected amine and an amine-reactive NHS ester.[1][2] This structure allows for the covalent attachment of the pentanoic acid backbone to primary amines on biomolecules such as proteins, amine-modified oligonucleotides, and other amine-containing compounds.[1][] The Boc protecting group can be subsequently removed under mild acidic conditions to reveal a primary amine, which can be used for further conjugation steps.

The purity of this reagent is paramount. The presence of impurities, particularly the hydrolyzed form (Boc-5-aminopentanoic acid), can significantly reduce the efficiency and reproducibility of labeling reactions, leading to inconsistent results in downstream applications.[4] Therefore, rigorous analytical characterization is essential to ensure the quality and reactivity of the ester.

Analytical Characterization

A combination of chromatographic and spectroscopic techniques is employed to provide a comprehensive analysis of the compound's identity, purity, and impurity profile.

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for quantifying the purity of the NHS ester and detecting its main impurity, the corresponding carboxylic acid. A reversed-phase method can effectively separate the more polar hydrolyzed acid from the active ester.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the chemical structure of the compound by identifying the characteristic protons of the Boc group, the alkyl chain, and the N-hydroxysuccinimide moiety.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound, providing definitive evidence of its identity. It is also a powerful tool for identifying unknown impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis can verify the presence of key functional groups, including the carbonyls of the carbamate (B1207046) and the NHS ester, and the N-H bond of the protected amine.

Data Presentation: Physicochemical and Analytical Summary

The following table summarizes the key properties and expected analytical results for this compound.

ParameterValueReference
Compound Name This compound[1]
CAS Number 82518-79-4[1]
Molecular Formula C₁₄H₂₂N₂O₆[1]
Molecular Weight 314.3 g/mol [1]
Typical Purity ≥98% (by HPLC)[1]
Appearance White to off-white solid
¹H NMR Conforms to structure; key signals for Boc, alkyl chain, and NHS protons[1]
Mass Spec (ESI-MS) [M+Na]⁺ ≈ 337.1
Storage -20°C, under desiccated conditions[1][5]

Key Purity Considerations: Hydrolysis

The primary degradation pathway for this compound is hydrolysis. The ester is highly susceptible to moisture, which cleaves the active ester bond to yield the inactive Boc-5-aminopentanoic acid and N-hydroxysuccinimide.[4][6] This reaction is accelerated at higher pH.[7] Therefore, preventing exposure to moisture is the most critical factor in maintaining the reagent's purity and reactivity.[4][8]

cluster_products NHS_Ester Boc-5-aminopentanoic NHS Ester (Active) Products Hydrolysis Products NHS_Ester->Products  Hydrolysis Water H₂O (Moisture) Water->Products Carboxylic_Acid Boc-5-aminopentanoic Acid (Inactive) NHS N-Hydroxysuccinimide Sample Receive Sample Visual Visual Inspection (Color, Form) Sample->Visual Solubility Solubility Test (Anhydrous DMF, DMSO) Visual->Solubility HPLC RP-HPLC Analysis (Purity Assay) Solubility->HPLC NMR ¹H NMR Analysis (Structural ID) Solubility->NMR MS Mass Spec Analysis (MW Confirmation) Solubility->MS Report Generate Certificate of Analysis HPLC->Report NMR->Report MS->Report struct Boc Group Pentanoic Acid Chain NHS Ester (CH₃)₃COCONH- -(CH₂)₄- -COO-N(COCH₂)₂

References

In-Depth Technical Guide: Boc-5-aminopentanoic NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data, experimental protocols, and common applications of Boc-5-aminopentanoic N-hydroxysuccinimide (NHS) ester. This reagent is a valuable tool in bioconjugation, proteomics, and the development of targeted therapeutics, such as Proteolysis Targeting Chimeras (PROTACs).

Core Compound Properties

Boc-5-aminopentanoic NHS ester is a bifunctional linker molecule. It features a tert-butyloxycarbonyl (Boc)-protected amine and an active NHS ester. The Boc group provides a stable protecting group for the terminal amine, which can be removed under acidic conditions. The NHS ester is a highly reactive group that specifically couples with primary amines on proteins, peptides, or other molecules to form stable amide bonds.

PropertyValue
Chemical Formula C14H22N2O6
Molecular Weight 314.3 g/mol [1]
CAS Number 82518-79-4[1]

Spectral Data

Due to the commercial nature of this compound, detailed, publicly available spectral data is limited. However, based on the known spectral data of its precursor, Boc-5-aminopentanoic acid, and the addition of the N-hydroxysuccinimide group, the following tables summarize the expected and observed spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.7br s1H-NH-
~3.1q2H-CH₂-NH-
~2.8s4H-CO-CH₂-CH₂-CO- (NHS ester)
~2.6t2H-CH₂-CO-O-NHS
~2.2t2H-CH₂-COOH (precursor)
~1.7m2H-CH₂-CH₂-CO-
~1.5m2H-CH₂-CH₂-NH-
1.4s9H-C(CH₃)₃

Table 2: ¹³C NMR Spectral Data for Boc-5-aminopentanoic Acid (Precursor)

Chemical Shift (δ) ppmAssignment
~178-COOH
~156-NH-CO-O-
~79-C(CH₃)₃
~40-CH₂-NH-
~34-CH₂-COOH
~29-CH₂-CH₂-CO-
~28-C(CH₃)₃
~22-CH₂-CH₂-NH-
Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for this compound

IonCalculated m/zObserved m/z
[M+H]⁺315.1551Expected ~315.2
[M+Na]⁺337.1370Expected ~337.1

Experimental Protocols

Detailed experimental protocols for the acquisition of spectral data for this specific molecule are not publicly available. The following are generalized protocols that serve as a standard methodology for the analysis of similar small molecules.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H spectrum.

    • Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C spectrum with proton decoupling.

    • Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile). Dilute this solution to a final concentration of 10-100 ng/mL in the mobile phase.

  • Instrumentation: Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source.

    • Acquire data in positive ion mode.

    • Set the mass range to scan from m/z 100 to 500.

Signaling Pathways and Experimental Workflows

This compound is not directly involved in biological signaling pathways. Instead, it is a synthetic tool used in the construction of molecules for biological research. The following diagrams illustrate its synthesis and a common experimental workflow.

Synthesis_of_Boc_5_aminopentanoic_NHS_ester Boc_acid Boc-5-aminopentanoic acid Product This compound Boc_acid->Product NHS N-Hydroxysuccinimide NHS->Product Coupling_reagent EDC or DCC Coupling_reagent->Product Solvent Anhydrous Solvent (e.g., DMF, CH2Cl2) Solvent->Product Protein_Labeling_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Protein Protein with Primary Amine (-NH2) Buffer Aqueous Buffer (pH 7.2-8.5) Protein->Buffer NHS_ester This compound NHS_ester->Buffer Labeled_Protein Boc-Linker-Protein Conjugate Buffer->Labeled_Protein

References

An In-depth Technical Guide to the Theoretical and Experimental Properties of Boc-5-aminopentanoic NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Boc-5-aminopentanoic N-hydroxysuccinimide (NHS) ester, a bifunctional linker widely utilized in bioconjugation, peptide synthesis, and the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document details the compound's theoretical and experimentally determined properties, offers detailed protocols for its synthesis and application, and presents visual workflows to illustrate its utility in key research and development areas.

Core Properties: A Comparative Analysis

Boc-5-aminopentanoic NHS ester is synthesized from its parent carboxylic acid, Boc-5-aminopentanoic acid. Understanding the properties of both the precursor and the activated ester is crucial for their effective application. The following tables summarize the key theoretical and experimental data for both compounds.

Table 1: Theoretical Properties
PropertyBoc-5-aminopentanoic AcidThis compound
Molecular Formula C₁₀H₁₉NO₄[1][2]C₁₄H₂₂N₂O₆
Molecular Weight 217.26 g/mol [1][2]314.33 g/mol
IUPAC Name 5-[(tert-butoxycarbonyl)amino]pentanoic acid[1][3]2,5-dioxopyrrolidin-1-yl 5-[(tert-butoxycarbonyl)amino]pentanoate
CAS Number 27219-07-4[3][4][5]82518-79-4
SMILES CC(C)(C)OC(=O)NCCCCC(=O)O[3]CC(C)(C)OC(=O)NCCCCC(=O)ON1C(=O)CCC1=O
InChI Key GFMRZAMDGJIWRB-UHFFFAOYSA-N[3]Not readily available
Table 2: Experimental and Predicted Properties
PropertyBoc-5-aminopentanoic AcidThis compound
Appearance White to off-white powder[3]White to off-white solid (predicted)
Melting Point 48-52 °C[4][5]Not readily available
Boiling Point 160-168 °C at 0.8 mmHg[5]Not applicable (decomposes)
Solubility Soluble in Methanol, DMSO (43 mg/mL), Water (43 mg/mL), Ethanol (43 mg/mL)[6]Soluble in DMF, DMSO, Dichloromethane (B109758); sparingly soluble in water with hydrolysis
pKa 4.72 ± 0.10 (Predicted)[5]Not applicable
Storage 2-8°C-20°C, under inert gas, desiccated

Spectroscopic Data

Boc-5-aminopentanoic Acid
  • ¹H NMR (CDCl₃, 400 MHz): δ 1.44 (s, 9H, C(CH₃)₃), 1.52-1.60 (m, 2H, -CH₂-), 1.63-1.71 (m, 2H, -CH₂-), 2.36 (t, J=7.2 Hz, 2H, -CH₂COOH), 3.11 (q, J=6.8 Hz, 2H, -NHCH₂-), 4.55 (br s, 1H, -NH-), 11.2 (br s, 1H, -COOH).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 22.1, 28.4 (3C), 29.3, 33.8, 40.2, 79.1, 156.1, 178.9.

  • IR (KBr, cm⁻¹): 3370 (N-H stretch), 2975-2870 (C-H stretch), 1710 (C=O stretch, acid and carbamate), 1520 (N-H bend), 1170 (C-O stretch).

  • Mass Spectrometry (ESI-MS): m/z 218.1 [M+H]⁺, 240.1 [M+Na]⁺.

This compound (Predicted)
  • ¹H NMR (CDCl₃, 400 MHz): δ 1.45 (s, 9H, C(CH₃)₃), 1.55-1.65 (m, 2H, -CH₂-), 1.75-1.85 (m, 2H, -CH₂-), 2.64 (t, J=7.2 Hz, 2H, -CH₂CO-O-), 2.84 (s, 4H, succinimide (B58015) -CH₂CH₂-), 3.15 (q, J=6.8 Hz, 2H, -NHCH₂-), 4.60 (br s, 1H, -NH-).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 21.5, 25.6 (2C), 28.4 (3C), 29.0, 30.5, 40.0, 79.3, 156.0, 168.5, 169.2 (2C).

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in bioconjugation, specifically for protein labeling and as a linker in PROTAC synthesis.

Synthesis of this compound

This protocol describes the activation of the carboxylic acid of Boc-5-aminopentanoic acid to its corresponding NHS ester using a carbodiimide (B86325) coupling agent.

G cluster_0 Synthesis of this compound reagents Boc-5-aminopentanoic acid N-Hydroxysuccinimide (NHS) EDC or DCC solvent Anhydrous DMF or Dichloromethane reagents->solvent Dissolve reaction Stir at room temperature (2-4 hours) solvent->reaction workup Filter to remove urea (B33335) byproduct (if DCC is used) reaction->workup purification Evaporate solvent Recrystallize or purify by column chromatography workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Materials:

  • Boc-5-aminopentanoic acid

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Anhydrous sodium sulfate

  • Hexanes

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve Boc-5-aminopentanoic acid (1.0 eq) and NHS (1.1 eq) in anhydrous DCM or DMF.

  • Cool the solution to 0°C in an ice bath.

  • Add DCC (1.1 eq) or EDC (1.1 eq) to the solution.

  • Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • If DCC is used, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.

  • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from an ethyl acetate/hexanes mixture or by silica (B1680970) gel column chromatography.

Protein Labeling with this compound

This protocol outlines the general procedure for conjugating this compound to primary amines on a protein, such as the ε-amino group of lysine (B10760008) residues.

G cluster_1 Protein Labeling Workflow protein_prep Prepare protein in amine-free buffer (pH 7.2-8.5) conjugation Add NHS ester solution to protein solution Incubate at room temperature (1-2 hours) protein_prep->conjugation nhs_ester_prep Dissolve this compound in anhydrous DMF or DMSO nhs_ester_prep->conjugation quenching Quench reaction with Tris or glycine (B1666218) buffer conjugation->quenching purification Purify conjugate via size-exclusion chromatography or dialysis quenching->purification labeled_protein Boc-linker-Protein Conjugate purification->labeled_protein

Caption: General workflow for protein labeling with this compound.

Materials:

  • Protein of interest

  • This compound

  • Amine-free buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography) or dialysis membrane

Procedure:

  • Dissolve the protein of interest in an amine-free buffer at a concentration of 1-10 mg/mL.

  • Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).

  • Add the NHS ester stock solution to the protein solution. The molar ratio of NHS ester to protein will need to be optimized for the specific protein and desired degree of labeling, but a starting point of a 10- to 20-fold molar excess of the NHS ester is recommended.

  • Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.

  • Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes.

  • Remove the excess, unreacted NHS ester and byproducts by size-exclusion chromatography or dialysis against an appropriate buffer.

  • The resulting Boc-protected linker-protein conjugate can be used in subsequent steps, such as deprotection of the Boc group for further conjugation.

Application as a Linker in PROTAC Synthesis

Boc-5-aminopentanoic acid is a commonly used building block for the synthesis of PROTACs. The NHS ester provides a reactive handle for conjugation to an amine-containing E3 ligase ligand or a ligand for the protein of interest.

G cluster_2 PROTAC Synthesis using this compound poi_ligand Protein of Interest (POI) Ligand with a free amine conjugation1 Amide bond formation poi_ligand->conjugation1 nhs_ester Boc-5-aminopentanoic NHS ester nhs_ester->conjugation1 intermediate Boc-linker-POI Ligand conjugation1->intermediate deprotection Boc deprotection (e.g., with TFA) intermediate->deprotection amine_linker_poi H₂N-linker-POI Ligand deprotection->amine_linker_poi conjugation2 Amide bond formation amine_linker_poi->conjugation2 e3_ligand E3 Ligase Ligand with an activated carboxyl group e3_ligand->conjugation2 protac PROTAC conjugation2->protac

Caption: Logical workflow for the synthesis of a PROTAC using this compound.

General Strategy:

  • Conjugation to the first ligand: this compound is reacted with an amine-containing ligand for either the protein of interest (POI) or the E3 ligase.

  • Boc deprotection: The tert-butoxycarbonyl (Boc) protecting group is removed from the resulting conjugate, typically under acidic conditions (e.g., using trifluoroacetic acid in DCM), to expose a primary amine.

  • Conjugation to the second ligand: The newly exposed amine is then coupled to the second ligand, which has been appropriately functionalized with a reactive carboxylic acid (often activated as an NHS ester or with a peptide coupling reagent like HATU).

  • Purification: The final PROTAC molecule is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Reactivity and Stability

The utility of this compound is defined by the reactivity of its two key functional groups: the NHS ester and the Boc-protected amine.

  • NHS Ester: The N-hydroxysuccinimide ester is a highly reactive group that readily undergoes nucleophilic acyl substitution with primary and secondary amines to form stable amide bonds. The reaction is most efficient at a slightly basic pH (7.2-8.5). At lower pH values, the amine is protonated and less nucleophilic, while at higher pH values, hydrolysis of the NHS ester becomes a significant competing reaction.

  • Boc Protecting Group: The tert-butoxycarbonyl group is a robust protecting group for the primary amine. It is stable to a wide range of nucleophilic and basic conditions. Deprotection is typically achieved under mild acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM), which allows for orthogonal protection strategies in multi-step syntheses.

Stability: this compound is sensitive to moisture and should be stored under anhydrous conditions at -20°C. In aqueous solutions, the NHS ester will hydrolyze over time, with the rate of hydrolysis increasing with pH.

Applications in Drug Discovery and Development

This compound is a valuable tool for researchers in drug discovery and development due to its versatility as a linker.

  • PROTACs: As detailed above, this linker is frequently used in the construction of PROTACs to connect a POI-binding moiety to an E3 ligase ligand. The length and flexibility of the pentanoic acid chain can be critical for inducing the formation of a productive ternary complex between the POI and the E3 ligase, leading to efficient protein degradation.

  • Antibody-Drug Conjugates (ADCs): The NHS ester can be used to attach the linker to lysine residues on an antibody. Following Boc deprotection, a cytotoxic drug can be conjugated to the exposed amine, creating an ADC for targeted cancer therapy.

  • Peptide and Oligonucleotide Modification: This linker can be used to introduce a protected amine for further functionalization of peptides and amine-modified oligonucleotides.

  • Surface Functionalization: The NHS ester can be used to immobilize molecules containing the Boc-5-aminopentanoic linker onto amine-functionalized surfaces for various biomedical and diagnostic applications.

Conclusion

This compound is a versatile and valuable chemical tool for researchers in the life sciences. Its bifunctional nature, with a reactive NHS ester and a stable yet readily cleavable Boc-protected amine, allows for the controlled and sequential assembly of complex biomolecules. A thorough understanding of its theoretical and experimental properties, as well as established protocols for its use, is essential for its successful application in the development of novel therapeutics and research reagents.

References

Methodological & Application

Application Notes and Protocols for Protein Labeling with Boc-5-aminopentanoic NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the covalent labeling of proteins using Boc-5-aminopentanoic N-hydroxysuccinimide (NHS) ester. This reagent facilitates the introduction of a protected primary amine, which can be subsequently deprotected for further conjugation, making it a valuable tool in bioconjugation and drug development.

Introduction

Boc-5-aminopentanoic NHS ester is a chemical linker that contains an NHS ester functional group and a tert-butyloxycarbonyl (Boc) protected amine.[1] The NHS ester reacts with primary amines, such as the N-terminus of a polypeptide chain and the side chain of lysine (B10760008) residues, to form stable amide bonds.[1][2] This reaction is most efficient under slightly alkaline conditions (pH 7.2-9). The Boc protecting group can be removed under mild acidic conditions, revealing a primary amine that can be used for subsequent bioconjugation reactions.[1] This two-step process allows for the controlled and specific introduction of a reactive amine group onto a protein surface.

Quantitative Data Summary

Molar Ratio (NHS Ester:Protein)Protein Concentration (mg/mL)Reaction Time (hours)pHTypical Degree of Labeling (DOL)
5:1218.31-2
10:1218.33-5
20:1218.36-8
10:1518.34-6
10:1248.35-7

Note: This data is illustrative. The optimal conditions and resulting DOL should be determined empirically for each specific protein and application.

Experimental Protocols

This section provides detailed protocols for the labeling of proteins with this compound, followed by the deprotection of the Boc group.

Protein Preparation
  • Dissolve the protein to be labeled in an amine-free buffer, such as phosphate-buffered saline (PBS) or 0.1 M sodium bicarbonate buffer.

  • Ensure the buffer pH is between 7.2 and 8.5 for optimal labeling. A pH of 8.3 is often used as a starting point.[1][2]

  • The protein concentration should ideally be between 1-10 mg/mL.[1] Higher concentrations can improve labeling efficiency.[2]

  • If the protein solution contains any amine-containing stabilizers like Tris or glycine (B1666218), they must be removed by dialysis or buffer exchange prior to labeling, as they will compete with the protein for reaction with the NHS ester.

This compound Labeling
  • Reagent Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution of the NHS ester (e.g., 10 mg/mL) in an anhydrous, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1] This solution should be prepared fresh immediately before use.

  • Labeling Reaction:

    • Add the calculated amount of the this compound stock solution to the protein solution. The molar ratio of NHS ester to protein will determine the degree of labeling and should be optimized for the specific application. A molar excess of 8 to 20-fold is a common starting point.[1]

    • Mix the reaction gently and incubate at room temperature for 1-4 hours or on ice overnight.[1] Longer incubation times may be necessary for reactions at lower pH.

  • Quenching and Purification:

    • To stop the labeling reaction, a quenching reagent such as 1 M Tris-HCl, pH 8.0, or glycine can be added to a final concentration of 20-50 mM.

    • Remove the excess, unreacted this compound and byproducts using a desalting column (e.g., Sephadex G-25), dialysis, or tangential flow filtration. The purification method should be chosen based on the properties of the protein.

Boc Deprotection of the Labeled Protein

Caution: The use of strong acids like trifluoroacetic acid (TFA) for Boc deprotection can lead to protein denaturation and aggregation.[3][4] It is crucial to perform this step with careful optimization and to assess the integrity of the protein post-deprotection.

  • Buffer Exchange (Optional but Recommended):

    • After purification of the Boc-labeled protein, it may be beneficial to exchange the buffer to one that is compatible with the subsequent acidic conditions and helps to stabilize the protein. A buffer with a lower pH (e.g., pH 5-6) may be considered, depending on the protein's stability.

  • Deprotection Reaction:

    • Prepare a solution of trifluoroacetic acid (TFA) in an appropriate solvent. A common starting point is a solution of 20-50% TFA in dichloromethane (B109758) (DCM).[5] However, for proteins in aqueous solution, careful addition of neat TFA to the protein solution to achieve a final concentration of 5-20% may be attempted.

    • Incubate the reaction on ice for 30 minutes to 2 hours. The optimal time and TFA concentration must be determined empirically to ensure complete Boc removal while minimizing protein damage.

    • The progress of the deprotection can be monitored by analytical techniques such as mass spectrometry if feasible.

  • Removal of TFA and Buffer Exchange:

    • Immediately after the deprotection reaction, it is critical to remove the TFA and return the protein to a physiological pH to prevent further damage.

    • This can be achieved rapidly through buffer exchange using a desalting column or dialysis into a suitable storage buffer (e.g., PBS, pH 7.4).

  • Protein Integrity Assessment:

    • After the final buffer exchange, it is essential to assess the integrity and functionality of the deprotected protein. Techniques such as SDS-PAGE, size-exclusion chromatography (SEC), and functional assays should be employed to check for aggregation, degradation, and retention of biological activity.

Diagrams

Experimental Workflow

G cluster_0 Step 1: Protein Labeling cluster_1 Step 2: Boc Deprotection Prepare Protein Prepare Protein Labeling Reaction Labeling Reaction Prepare Protein->Labeling Reaction Purification Purification Labeling Reaction->Purification Boc-Labeled Protein Boc-Labeled Protein Purification->Boc-Labeled Protein Labeled Protein TFA Treatment TFA Treatment Boc-Labeled Protein->TFA Treatment Buffer Exchange Buffer Exchange TFA Treatment->Buffer Exchange Final Product Final Product Buffer Exchange->Final Product Deprotected Protein

Caption: A two-step workflow for protein modification.

Chemical Reaction Pathway

G Protein-NH2 Protein-NH₂ Labeled_Protein Protein-NH-CO-(CH₂)₄-NH-Boc Protein-NH2->Labeled_Protein + Boc_NHS Boc-NH-(CH₂)₄-CO-NHS Boc_NHS->Labeled_Protein pH 7.2-8.5 Deprotected_Protein Protein-NH-CO-(CH₂)₄-NH₃⁺ Labeled_Protein->Deprotected_Protein + NHS NHS TFA TFA TFA->Deprotected_Protein Acidic Conditions Boc_byproducts CO₂ + Isobutylene

Caption: Labeling and deprotection reaction scheme.

References

Application of Boc-5-aminopentanoic NHS Ester in Peptide Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-5-aminopentanoic acid NHS ester is a valuable bifunctional linker frequently employed in peptide synthesis and modification. Its structure incorporates a tert-butyloxycarbonyl (Boc)-protected amine and a reactive N-hydroxysuccinimide (NHS) ester. This configuration allows for the sequential and controlled introduction of a flexible five-carbon spacer into peptide chains, onto solid supports, or for the conjugation of molecules to the N-terminus of a peptide. The Boc group provides a stable, acid-labile protecting group for the terminal amine, preventing unwanted side reactions during the coupling of the NHS ester. The NHS ester itself offers high reactivity and selectivity towards primary amines, such as the N-terminal alpha-amine of a peptide or the epsilon-amine of a lysine (B10760008) residue, forming a stable amide bond. This application note provides detailed protocols and data for the effective use of Boc-5-aminopentanoic NHS ester in peptide synthesis workflows.

Key Applications

  • Introduction of a Flexible Spacer: The pentanoic acid backbone provides a flexible spacer arm, which can be crucial for maintaining the biological activity of a modified peptide by reducing steric hindrance between the peptide and a conjugated moiety (e.g., a drug, a fluorophore, or a larger protein).

  • Linker for PROTACs: This molecule is widely used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[3] The linker's length and flexibility are critical for optimal ternary complex formation and subsequent degradation efficiency.[3]

  • Modification of Peptides and Proteins: The NHS ester allows for the straightforward conjugation of the Boc-protected aminopentanoic acid moiety to the N-terminus of a peptide or to lysine side chains.[4] After deprotection of the Boc group, the newly introduced primary amine can be used for further modifications, such as the attachment of other molecules or for peptide chain elongation.

Quantitative Data Summary

While specific yields and purities are highly dependent on the peptide sequence, resin, and coupling conditions, the following table summarizes typical expectations for the key steps involving this compound in solid-phase peptide synthesis (SPPS).

StepReagents and ConditionsTypical Coupling/Deprotection EfficiencyTypical Crude Purity (Post-Cleavage)
On-Resin Coupling of this compound 2-5 equivalents of NHS ester, DIPEA or other non-nucleophilic base, in DMF or NMP, room temperature, 2-4 hours.>95% (as monitored by Kaiser test)N/A
On-Resin Boc Deprotection of the Linker 20-50% TFA in DCM, room temperature, 2 x 15-30 minutes.>99%N/A
Coupling of subsequent amino acid to the deprotected linker Standard coupling reagents (e.g., HBTU/DIPEA or DIC/Oxyma), 3-5 equivalents of Fmoc-amino acid in DMF or NMP, 1-2 hours.>95% (as monitored by Kaiser test)Dependent on peptide sequence
Final Cleavage and Deprotection Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.N/A>70% (sequence dependent)

Experimental Protocols

Protocol 1: On-Resin N-Terminal Modification of a Peptide with this compound

This protocol describes the coupling of this compound to the free N-terminus of a resin-bound peptide.

Materials:

  • Peptide-resin with a free N-terminus (synthesized using standard Fmoc-SPPS)

  • This compound

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Deprotection of N-terminal Fmoc group (if applicable): Treat the resin with 20% piperidine (B6355638) in DMF (2 x 10 minutes) to remove the N-terminal Fmoc protecting group. Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times). Perform a Kaiser test to confirm the presence of a free primary amine.

  • Coupling Reaction:

    • Prepare a solution of this compound (2-5 equivalents relative to the resin loading) in DMF.

    • Add DIPEA (2-5 equivalents) to the NHS ester solution.

    • Add the activated NHS ester solution to the swollen peptide-resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring the Reaction: Take a small sample of the resin beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, extend the reaction time.

  • Washing: Once the reaction is complete, wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove any unreacted reagents and by-products.

  • Drying: Dry the resin under vacuum.

G cluster_prep Preparation cluster_coupling Coupling cluster_wash Washing Resin Peptide-Resin (Free N-terminus) Swell Swell Resin in DMF Resin->Swell Couple Couple to Resin (2-4h, RT) Swell->Couple Reagents Boc-5-aminopentanoic NHS ester + DIPEA in DMF Reagents->Couple Kaiser Kaiser Test Couple->Kaiser Kaiser->Couple Positive Wash Wash with DMF and DCM Kaiser->Wash Negative Dry Dry Resin Wash->Dry Product Boc-Linker-Peptide-Resin Dry->Product

Protocol 2: On-Resin Boc Deprotection of the Linker

This protocol describes the removal of the Boc protecting group from the newly introduced 5-aminopentanoic acid linker to expose a primary amine for further modification.

Materials:

  • Boc-linker-peptide-resin (from Protocol 1)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • DIPEA or a solution of 10% DIPEA in DMF (for neutralization)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the Boc-linker-peptide-resin in DCM for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with a solution of 20-50% TFA in DCM for 1-2 minutes.

    • Drain the solution and repeat the treatment with fresh TFA/DCM solution for 15-30 minutes.

  • Washing: Wash the resin thoroughly with DCM (5-7 times) and DMF (3 times).

  • Neutralization: Neutralize the resin by washing with 10% DIPEA in DMF (2 x 5 minutes) or a suitable non-nucleophilic base solution.

  • Final Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

  • Confirmation: Perform a Kaiser test to confirm the presence of a free primary amine.

G cluster_prep Preparation cluster_deprotection Deprotection cluster_wash_neut Washing & Neutralization Start Boc-Linker-Peptide-Resin Swell Swell Resin in DCM Start->Swell Deprotect Treat Resin (2 x 15-30 min) Swell->Deprotect TFA 20-50% TFA in DCM TFA->Deprotect Wash1 Wash with DCM & DMF Deprotect->Wash1 Neutralize Neutralize with DIPEA Wash1->Neutralize Wash2 Wash with DMF & DCM Neutralize->Wash2 Kaiser Kaiser Test Wash2->Kaiser Product H₂N-Linker-Peptide-Resin Kaiser->Product Positive

Protocol 3: Cleavage of the Modified Peptide from the Resin

This protocol describes the final cleavage of the peptide from the solid support and the simultaneous removal of any remaining acid-labile side-chain protecting groups.

Materials:

  • Modified peptide-resin

  • Cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane (B1312306) (TIS), 2.5% water). The composition of the cleavage cocktail may need to be optimized based on the amino acid composition of the peptide.

  • Cold diethyl ether

  • Centrifuge

  • Lyophilizer

Procedure:

  • Resin Preparation: Place the dry, modified peptide-resin in a reaction vessel.

  • Cleavage:

    • Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

    • Allow the peptide to precipitate at -20°C for at least 1 hour.

  • Isolation:

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether and centrifuge again. Repeat this step 2-3 times.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification and Characterization:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC to confirm its identity and purity.

Logical Relationships in Application

The use of this compound in peptide synthesis follows a logical progression of protection, coupling, and deprotection steps to achieve the desired modification.

G cluster_options Further Steps Start Start: Peptide-Resin (Free N-terminus) Couple_Linker Couple Boc-5-aminopentanoic NHS ester Start->Couple_Linker Boc_Protected_Linker Boc-Linker-Peptide-Resin Couple_Linker->Boc_Protected_Linker Deprotect_Boc Deprotect Boc Group (TFA/DCM) Boc_Protected_Linker->Deprotect_Boc Free_Amine_Linker H₂N-Linker-Peptide-Resin Deprotect_Boc->Free_Amine_Linker Elongate Elongate Peptide Chain Free_Amine_Linker->Elongate Option 1 Conjugate Conjugate Another Molecule Free_Amine_Linker->Conjugate Option 2 Cleave Cleave from Resin Free_Amine_Linker->Cleave Option 3 Elongate->Cleave Conjugate->Cleave Final_Product Purified Modified Peptide Cleave->Final_Product

Conclusion

This compound is a versatile and efficient tool for the modification of peptides. The protocols outlined in this application note provide a robust framework for its successful implementation in various peptide synthesis strategies. By following these methodologies, researchers can effectively introduce flexible linkers for a wide range of applications, from basic research to the development of novel peptide-based therapeutics and diagnostics. Careful monitoring of each step and optimization of reaction conditions based on the specific peptide sequence will ensure high yields and purity of the final product.

References

Application Notes and Protocols for Antibody Conjugation using Boc-5-aminopentanoic NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Boc-5-aminopentanoic NHS ester as a linker for the development of antibody-drug conjugates (ADCs). This document outlines the principles of NHS ester chemistry, detailed experimental protocols for antibody conjugation, methods for characterization of the resulting ADC, and relevant biological context.

Introduction to this compound in ADC Development

Boc-5-aminopentanoic N-hydroxysuccinimide (NHS) ester is a chemical linker used in bioconjugation, particularly in the synthesis of ADCs. It features a five-carbon aliphatic chain (aminopentanoic acid, a derivative of aminocaproic acid) that provides spacing between the antibody and the conjugated payload. The molecule is functionalized with two key chemical groups:

  • N-Hydroxysuccinimide (NHS) ester: This is a highly reactive group that readily forms stable amide bonds with primary amines, such as the ε-amino group of lysine (B10760008) residues on the surface of antibodies.[] This reaction is efficient under physiological pH conditions.[]

  • Boc (tert-butyloxycarbonyl) protecting group: This group protects a terminal amine. Following conjugation to the antibody, the Boc group can be removed under acidic conditions to reveal a primary amine. This newly exposed amine can then be used for the subsequent attachment of a payload, offering a two-step conjugation strategy.

The use of this compound allows for the covalent attachment of a linker to the antibody, which can then be further functionalized, providing a versatile platform for ADC development.

Principle of the Method: NHS Ester Chemistry

The conjugation of this compound to an antibody is based on the principle of nucleophilic acyl substitution.[] The primary amine groups on the antibody, predominantly from lysine residues, act as nucleophiles and attack the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[]

The reaction is typically carried out in an amine-free buffer at a slightly alkaline pH (7.2-8.5) to ensure that the lysine residues are deprotonated and thus more nucleophilic.[] The reaction is generally rapid and can be completed within 30-120 minutes at room temperature.[]

Experimental Protocols

This section provides detailed protocols for the preparation of an antibody-drug conjugate using this compound.

Materials and Reagents
  • Antibody (e.g., Trastuzumab, Cetuximab) in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification columns (e.g., Zeba™ Spin Desalting Columns, Size-Exclusion Chromatography column)

  • Payload with a suitable reactive group for attachment to the deprotected amine of the linker

Step-by-Step Conjugation Protocol

Step 1: Antibody Preparation

  • If the antibody solution contains primary amines (e.g., Tris buffer, glycine), exchange the buffer to the Conjugation Buffer using a desalting column or dialysis.

  • Adjust the antibody concentration to 2-10 mg/mL in the Conjugation Buffer.

Step 2: this compound Preparation

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Prepare a 10 mg/mL stock solution of the NHS ester in anhydrous DMSO immediately before use.

Step 3: Antibody Conjugation Reaction

  • Add the desired molar excess of the this compound stock solution to the antibody solution. The optimal molar ratio of linker to antibody should be determined empirically, but a starting point of 10-20 fold molar excess is recommended.

  • Gently mix the reaction solution by pipetting or slow vortexing.

  • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.

Step 4: Quenching the Reaction

  • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

  • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.

Step 5: Purification of the Antibody-Linker Conjugate

  • Remove the excess, unreacted linker and byproducts by size-exclusion chromatography (SEC) or using a desalting column.

  • Collect the fractions containing the purified antibody-linker conjugate.

Step 6: Boc Deprotection and Payload Conjugation (Two-Step Strategy)

  • To deprotect the amine on the conjugated linker, treat the purified antibody-linker conjugate with a mild acidic solution (e.g., trifluoroacetic acid in an appropriate solvent system). This step requires careful optimization to avoid antibody denaturation.

  • Immediately neutralize the solution and exchange the buffer to one suitable for the payload conjugation reaction.

  • Add the activated payload to the deprotected antibody-linker conjugate and incubate under optimized conditions to form the final ADC.

  • Purify the final ADC using appropriate chromatographic techniques (e.g., SEC, Hydrophobic Interaction Chromatography).

Characterization of the Antibody-Drug Conjugate

Thorough characterization of the ADC is crucial to ensure its quality, efficacy, and safety.

Drug-to-Antibody Ratio (DAR) Determination

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody. Several techniques can be used for DAR determination:

  • Hydrophobic Interaction Chromatography (HIC): This is a widely used method that separates ADC species based on their hydrophobicity. The addition of the linker and drug increases the hydrophobicity of the antibody, allowing for the separation of species with different DARs.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can also be used to determine the DAR, often after reducing the antibody to separate the light and heavy chains.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the mass of the intact ADC, from which the DAR can be calculated.

Quantitative Data Presentation
ParameterConditionExpected OutcomeReference
Linker:Antibody Molar Ratio 10:1 to 20:1Average DAR of 2-4[2]
Antibody Concentration 2 - 10 mg/mLHigher concentration can improve conjugation efficiency[]
Reaction pH 7.2 - 8.5Optimal for primary amine reactivity[]
Reaction Time 1 - 2 hours at RTSufficient for near-complete reaction[]
Purification Method Size-Exclusion ChromatographyRemoval of unconjugated linker and drug[4]
Final ADC Purity >95%Determined by SEC-HPLC[5]
Average DAR (Lysine Conjugation) 3.5Example from Trastuzumab Emtansine (T-DM1)[2]
DAR Range (Lysine Conjugation) 0 - 8Heterogeneous mixture of species[6]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_payload Payload Attachment cluster_characterization Characterization antibody_prep Antibody Preparation conjugation Antibody-Linker Conjugation antibody_prep->conjugation linker_prep Linker Preparation linker_prep->conjugation quench Quenching conjugation->quench purify1 Purification 1 (SEC/Desalting) quench->purify1 deprotection Boc Deprotection purify1->deprotection conjugate_payload Payload Conjugation deprotection->conjugate_payload purify2 Purification 2 (HIC/SEC) conjugate_payload->purify2 dar_analysis DAR Analysis (HIC/MS) purify2->dar_analysis purity_analysis Purity & Aggregation (SEC) purify2->purity_analysis functional_assay Functional Assay (e.g., Cytotoxicity) purify2->functional_assay

Caption: Experimental workflow for ADC synthesis and characterization.

Signaling Pathway of a HER2-Targeted ADC

Antibody-drug conjugates are often designed to target specific receptors on cancer cells. A prominent example is the targeting of the Human Epidermal Growth Factor Receptor 2 (HER2), which is overexpressed in certain types of breast and gastric cancers.[7] The following diagram illustrates the mechanism of action of a HER2-targeted ADC.

HER2_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ADC HER2-Targeted ADC HER2 HER2 Receptor ADC->HER2 1. Binding HER2_dimer HER2 Dimerization HER2->HER2_dimer 2. Internalization endosome Endosome HER2_dimer->endosome pi3k_akt PI3K/AKT Pathway HER2_dimer->pi3k_akt ras_mapk RAS/MAPK Pathway HER2_dimer->ras_mapk lysosome Lysosome endosome->lysosome 3. Trafficking payload Released Payload (e.g., Cytotoxic Drug) lysosome->payload 4. Payload Release apoptosis Apoptosis payload->apoptosis 5. Cytotoxicity proliferation Cell Proliferation & Survival pi3k_akt->proliferation ras_mapk->proliferation

References

Application Notes and Protocols for PROTAC Synthesis using Boc-5-aminopentanoic NHS Ester Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal system to eliminate specific proteins of interest (POIs).[1] This technology offers a paradigm shift from traditional occupancy-based inhibitors to an event-driven, catalytic mechanism of action.[2]

A PROTAC molecule consists of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects the two.[3] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[2] This process is catalytic, as the PROTAC is released after inducing ubiquitination and can participate in further degradation cycles.

The linker plays a crucial role in PROTAC design, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the molecule, such as solubility and cell permeability.[3] Alkyl chains, such as the one derived from 5-aminopentanoic acid, are common linker motifs.[4] This application note provides a detailed protocol for the synthesis of a PROTAC using Boc-5-aminopentanoic NHS ester as a versatile linker building block.

Signaling Pathway: BRD4 in Transcriptional Regulation

Bromodomain-containing protein 4 (BRD4) is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins that acts as an epigenetic reader. It plays a critical role in regulating the transcription of key oncogenes, such as c-MYC, and is a well-established target in cancer therapy. BRD4 binds to acetylated lysine (B10760008) residues on histones and transcription factors, recruiting the positive transcription elongation factor b (P-TEFb) complex to promote transcriptional elongation. The degradation of BRD4 via a PROTAC approach has been shown to be an effective strategy in preclinical cancer models.

BRD4_Signaling_Pathway cluster_nucleus Nucleus cluster_protac PROTAC Intervention BRD4 BRD4 PTEFb P-TEFb BRD4->PTEFb recruits Proteasome 26S Proteasome BRD4->Proteasome degradation Acetylated_Histones Acetylated Histones Acetylated_Histones->BRD4 binds RNA_Pol_II RNA Pol II PTEFb->RNA_Pol_II phosphorylates Gene_Transcription Oncogene Transcription (e.g., c-MYC) RNA_Pol_II->Gene_Transcription initiates PROTAC BRD4 PROTAC PROTAC->BRD4 E3_Ligase E3 Ligase (e.g., Cereblon) PROTAC->E3_Ligase E3_Ligase->BRD4 ubiquitinates Ubiquitin Ubiquitin Ubiquitin->BRD4 Degraded_BRD4 Degraded BRD4 Proteasome->Degraded_BRD4

BRD4 signaling and PROTAC-mediated degradation.

Experimental Protocols

This section outlines a representative three-step synthesis of a BRD4-targeting PROTAC using the well-characterized BET inhibitor JQ1 as the warhead, pomalidomide (B1683931) as the E3 ligase-recruiting ligand, and this compound as the linker precursor.

Overall Synthesis Workflow

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis JQ1_NH2 Amine-functionalized JQ1 Intermediate_1 JQ1-Linker(Boc) JQ1_NH2->Intermediate_1 Amide Coupling Boc_Linker_NHS This compound Boc_Linker_NHS->Intermediate_1 Boc_Deprotection Boc Deprotection (TFA) Intermediate_1->Boc_Deprotection Intermediate_2 JQ1-Linker-NH2 Boc_Deprotection->Intermediate_2 Amide_Coupling Amide Coupling (HATU, DIPEA) Intermediate_2->Amide_Coupling Pomalidomide_COOH Pomalidomide-linker-COOH Pomalidomide_COOH->Amide_Coupling Final_PROTAC Final PROTAC (JQ1-C5-Pomalidomide) Amide_Coupling->Final_PROTAC

General workflow for PROTAC synthesis.
Step 1: Synthesis of JQ1-Linker(Boc) Intermediate

This step involves the coupling of an amine-functionalized JQ1 derivative with this compound.

Materials:

  • Amine-functionalized JQ1 (1.0 eq)

  • This compound (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve amine-functionalized JQ1 in anhydrous DMF.

  • Add DIPEA to the solution and stir for 5 minutes at room temperature.

  • Add this compound to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of methanol (B129727) in DCM) to afford the JQ1-Linker(Boc) intermediate.

Step 2: Boc Deprotection of JQ1-Linker(Boc)

This step removes the Boc protecting group to yield a primary amine for the subsequent coupling reaction.

Materials:

  • JQ1-Linker(Boc) intermediate (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the JQ1-Linker(Boc) intermediate in anhydrous DCM.

  • Add TFA (typically 20-50% v/v in DCM) to the solution at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • The resulting crude JQ1-Linker-NH₂ (as a TFA salt) is typically used in the next step without further purification.

Step 3: Synthesis of the Final PROTAC (JQ1-C5-Pomalidomide)

This final step involves the amide coupling of the deprotected JQ1-linker intermediate with a carboxylic acid-functionalized pomalidomide derivative.

Materials:

  • Crude JQ1-Linker-NH₂ (TFA salt) (1.0 eq)

  • Pomalidomide-linker-COOH (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (5.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography or preparative HPLC

Procedure:

  • Dissolve Pomalidomide-linker-COOH in anhydrous DMF.

  • Add HATU and DIPEA to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of crude JQ1-Linker-NH₂ in anhydrous DMF to the activated ester mixture.

  • Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc and wash with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to yield the final PROTAC.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Data Presentation

The following tables provide representative data for the synthesis and biological evaluation of a hypothetical BRD4-targeting PROTAC, BRD4-Degrader-C5 , synthesized using the described protocol.

Table 1: Synthesis and Characterization of BRD4-Degrader-C5

StepProductYield (%)Purity (LC-MS, %)¹H NMRHRMS (m/z)
1JQ1-Linker(Boc)75>95Conforms to structureCalculated: [M+H]⁺, Found: [M+H]⁺
2JQ1-Linker-NH₂(used crude)---
3BRD4-Degrader-C5 45>98Conforms to structureCalculated: [M+H]⁺, Found: [M+H]⁺

Table 2: Biological Evaluation of BRD4-Degrader-C5

AssayCell LineParameterValue
BRD4 DegradationMV-4-11DC₅₀ (nM)15
Dₘₐₓ (%)>95
Cell ViabilityMV-4-11IC₅₀ (nM)25
Target EngagementHEK293TNanoBRET IC₅₀ (nM)50

Conclusion

The use of this compound provides a straightforward and efficient method for the incorporation of a 5-carbon aliphatic linker in PROTAC synthesis. The three-step protocol described herein, involving sequential amide couplings and a Boc deprotection, is a robust strategy for the synthesis of PROTACs targeting BRD4 and can be adapted for other targets of interest. The provided protocols and representative data serve as a valuable resource for researchers in the field of targeted protein degradation, facilitating the discovery and development of novel PROTAC-based therapeutics.

References

Application Notes and Protocols for Bioconjugation with Boc-5-aminopentanoic NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Boc-5-aminopentanoic NHS ester, a versatile heterobifunctional linker for bioconjugation. This reagent is particularly valuable in drug development, proteomics, and diagnostics for covalently modifying proteins, peptides, and other biomolecules.

Introduction

This compound is a chemical linker composed of a five-carbon aliphatic chain functionalized with a tert-butyloxycarbonyl (Boc)-protected amine at one end and an N-hydroxysuccinimide (NHS) ester at the other. This structure allows for a two-step bioconjugation strategy. The NHS ester reacts efficiently with primary amines on biomolecules to form stable amide bonds.[] Subsequently, the Boc protecting group can be removed under acidic conditions to expose a primary amine, which can then be used for further conjugation or to modulate the properties of the final conjugate.[2]

This linker is frequently employed in the synthesis of antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and for the surface modification of materials.[3][4] The aliphatic spacer provides flexibility and distance between the conjugated molecules, which can be crucial for maintaining their biological activity.

Chemical Properties

PropertyValueReference
Molecular Formula C₁₄H₂₂N₂O₆N/A
Molecular Weight 314.34 g/mol N/A
Appearance White to off-white solidN/A
Solubility Soluble in organic solvents (e.g., DMSO, DMF, Dichloromethane)[3]
Reactive Group N-Hydroxysuccinimide (NHS) ester[]
Protecting Group tert-Butyloxycarbonyl (Boc)[2]

Experimental Protocols

Protocol 1: Conjugation of this compound to a Protein

This protocol describes the general procedure for labeling a protein with this compound. The primary targets for the NHS ester are the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group.[]

Materials:

  • Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.0-8.5

  • Quenching buffer: 1 M Tris-HCl, pH 7.5 or 1 M glycine

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer. Ensure the buffer does not contain primary amines (e.g., Tris), as they will compete with the protein for reaction with the NHS ester.

  • NHS Ester Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-50 mg/mL.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution. The optimal ratio should be determined empirically for each protein.

    • Gently mix the reaction solution immediately.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. The reaction time may need to be optimized.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Purification: Remove the unreacted linker and byproducts (N-hydroxysuccinimide) by size-exclusion chromatography, dialysis, or another suitable purification method.

  • Characterization: Characterize the resulting Boc-protected protein conjugate. The degree of labeling can be determined using techniques such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the linker contains a chromophore.

Expected Results:

The conjugation efficiency is dependent on several factors, including protein concentration, pH, temperature, and the molar ratio of linker to protein.

ParameterTypical Range
Conjugation Efficiency 50-90%
Degree of Labeling (DOL) 1-10 linkers per protein

Note: These are typical values for NHS ester conjugations and should be optimized for each specific application.

Protocol 2: Boc Deprotection of the Protein Conjugate

This protocol describes the removal of the Boc protecting group from the protein conjugate to expose the primary amine.

Materials:

  • Boc-protected protein conjugate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Lyophilization (Optional): If the protein conjugate is in an aqueous buffer, it may need to be lyophilized to remove water.

  • Deprotection Reaction:

    • Dissolve the Boc-protected protein conjugate in anhydrous DCM.

    • Add TFA to the solution to a final concentration of 20-50% (v/v).

    • Incubate the reaction at room temperature for 30 minutes to 2 hours. The reaction progress can be monitored by LC-MS.

  • Solvent Removal: Remove the DCM and excess TFA by evaporation under a stream of nitrogen or by rotary evaporation.

  • Purification: Resuspend the deprotected protein conjugate in a suitable buffer and purify using size-exclusion chromatography or dialysis to remove residual TFA and any byproducts.

  • Characterization: Confirm the removal of the Boc group by mass spectrometry.

Expected Results:

Boc deprotection under acidic conditions is generally a high-yielding reaction.

ParameterTypical Value
Deprotection Yield >95%

Note: These are typical values and should be confirmed for each specific conjugate.

Diagrams

experimental_workflow cluster_conjugation Step 1: NHS Ester Conjugation cluster_deprotection Step 2: Boc Deprotection Protein Protein (-NH2) Conjugation Amide Bond Formation Protein->Conjugation NHS_Linker Boc-5-aminopentanoic NHS Ester NHS_Linker->Conjugation Reaction_Buffer pH 8.0-8.5 Buffer Reaction_Buffer->Conjugation Boc_Protein Boc-Protected Protein Conjugate Conjugation->Boc_Protein Boc_Protein_in Boc-Protected Protein Conjugate Boc_Protein->Boc_Protein_in Deprotection Acidic Cleavage Boc_Protein_in->Deprotection TFA_DCM TFA / DCM TFA_DCM->Deprotection Deprotected_Protein Deprotected Protein Conjugate (-NH2) Deprotection->Deprotected_Protein

Caption: Experimental workflow for bioconjugation.

signaling_pathway cluster_synthesis Bioconjugate Synthesis cluster_action Mechanism of Action Antibody Antibody Conjugation1 NHS Ester Reaction (Antibody Lysines) Antibody->Conjugation1 Linker Boc-5-aminopentanoic NHS Ester Linker->Conjugation1 Drug Drug Payload (-NH2) Conjugation2 Second Conjugation (e.g., to Drug) Drug->Conjugation2 Boc_ADC_intermediate Boc-Protected ADC Intermediate Conjugation1->Boc_ADC_intermediate Deprotection Boc Deprotection (TFA) Boc_ADC_intermediate->Deprotection Amine_ADC_intermediate Amine-Functionalized ADC Intermediate Deprotection->Amine_ADC_intermediate Amine_ADC_intermediate->Conjugation2 Final_ADC Final Antibody-Drug Conjugate (ADC) Conjugation2->Final_ADC Tumor_Cell Target Tumor Cell Final_ADC->Tumor_Cell Binding to Surface Antigen Internalization Internalization Tumor_Cell->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Apoptosis Cell Death (Apoptosis) Drug_Release->Apoptosis

Caption: ADC synthesis and mechanism of action.

References

Application Notes and Protocols: Boc-5-aminopentanoic NHS Ester in Bioconjugation and Proteolysis-Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the use of Boc-5-aminopentanoic N-hydroxysuccinimide (NHS) ester in reactions with primary amines. Boc-5-aminopentanoic NHS ester is a valuable bifunctional linker, featuring a tert-butyloxycarbonyl (Boc)-protected amine and an amine-reactive NHS ester. This reagent is instrumental in bioconjugation, peptide synthesis, and notably, in the construction of Proteolysis-Targeting Chimeras (PROTACs) for targeted protein degradation.[1][2][3][][5] These notes cover the reaction mechanism, key applications, and detailed experimental procedures.

Introduction to this compound Chemistry

This compound is a versatile chemical tool that facilitates the covalent linkage of molecules to primary amine-containing targets such as proteins, peptides, and amine-modified oligonucleotides.[3][5] The molecule consists of a five-carbon aliphatic chain, providing a flexible spacer. One terminus is an NHS ester, which readily reacts with nucleophilic primary amines to form a stable and irreversible amide bond.[] The other terminus is a Boc-protected primary amine, which remains inert during the initial conjugation. This protecting group can be subsequently removed under mild acidic conditions to reveal a free amine, available for further functionalization.[2][3][5]

The reaction between an NHS ester and a primary amine proceeds via a nucleophilic acyl substitution mechanism. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses to release the N-hydroxysuccinimide leaving group and form a highly stable amide bond.[][7]

Key Applications

The unique properties of this compound make it suitable for a range of applications in research and drug development:

  • Bioconjugation: This reagent is widely used for labeling proteins, antibodies, and other biomolecules with various tags, such as fluorophores, biotin, or small molecule drugs. The Boc-protected amine allows for subsequent conjugation of a second molecule.[]

  • Peptide Synthesis: It can be used to introduce a protected amino functionality onto a peptide chain.

  • PROTAC Synthesis: A primary application is in the synthesis of PROTACs.[1][2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[8][][10] this compound serves as a flexible linker to connect the target protein binder to the E3 ligase ligand.[1][]

Data Presentation: Reaction Parameters

While specific yields can vary depending on the substrates and reaction conditions, the following table summarizes typical parameters for the reaction of this compound with primary amines based on general NHS ester chemistry.[][11]

ParameterRecommended ConditionNotes
pH 7.2 - 8.5Reaction is highly pH-dependent. At lower pH, the amine is protonated and less nucleophilic. At higher pH, hydrolysis of the NHS ester becomes a significant competing reaction.[][11]
Temperature 4°C to Room Temperature (20-25°C)Lower temperatures can be used to minimize hydrolysis and for sensitive biomolecules. Reactions are typically faster at room temperature.[]
Reaction Time 30 minutes to 4 hoursReaction progress should be monitored (e.g., by chromatography) to determine the optimal time.
Solvent Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)The NHS ester should be dissolved in a dry, amine-free organic solvent before being added to the aqueous reaction buffer containing the amine.[]
Buffer Phosphate, Borate, or Bicarbonate buffersAmine-containing buffers such as Tris should be avoided as they will compete in the reaction.[11]
Molar Ratio 5-20 fold molar excess of NHS esterAn excess of the NHS ester is typically used to drive the reaction to completion, especially when labeling complex biomolecules like proteins.

Experimental Protocols

General Protocol for Labeling a Primary Amine-Containing Molecule

This protocol describes a general procedure for conjugating this compound to a protein or other molecule containing a primary amine.

Materials:

  • This compound

  • Primary amine-containing molecule (e.g., protein, peptide)

  • Reaction Buffer: 0.1 M Sodium Phosphate Buffer, pH 7.5

  • Anhydrous DMF or DMSO

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Amine Solution: Dissolve the amine-containing molecule in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • Prepare the NHS Ester Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Reaction: Add a 10-fold molar excess of the dissolved NHS ester to the amine solution. Mix gently and allow the reaction to proceed at room temperature for 1-2 hours.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted NHS ester and byproducts by passing the reaction mixture through a suitable purification column (e.g., a desalting column for proteins).

  • Analysis: Analyze the conjugate to determine the degree of labeling using appropriate techniques such as mass spectrometry or HPLC.

Protocol for the Synthesis of a PROTAC using this compound

This protocol outlines the steps for synthesizing a PROTAC molecule, where the Boc-5-aminopentanoic linker connects a target protein ligand (with a primary amine handle) and an E3 ligase ligand (activated as a carboxylic acid).

Step 1: Conjugation to the Target Protein Ligand

  • Follow the general labeling protocol (Section 4.1) to conjugate this compound to the primary amine on your target protein ligand.

  • After purification, you will have the Boc-protected linker attached to your target protein ligand.

Step 2: Boc Deprotection

  • Deprotection: Dissolve the product from Step 1 in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (e.g., 20-50% TFA).

  • Incubation: Stir the reaction at room temperature for 1-2 hours.

  • Removal of Acid: Evaporate the solvent and TFA under reduced pressure. Co-evaporate with a solvent like toluene (B28343) to ensure complete removal of residual acid. The product is the amine-functionalized linker attached to the target protein ligand.

Step 3: Coupling to the E3 Ligase Ligand

  • Activation of E3 Ligand: Activate the carboxylic acid group on the E3 ligase ligand using a carbodiimide (B86325) coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS in an anhydrous organic solvent (e.g., DMF).

  • Coupling Reaction: Add the amine-functionalized product from Step 2 to the activated E3 ligase ligand solution. Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) to facilitate the reaction.

  • Incubation: Allow the reaction to proceed at room temperature overnight.

  • Purification: Purify the final PROTAC conjugate using chromatography (e.g., HPLC).

  • Characterization: Confirm the identity and purity of the synthesized PROTAC using mass spectrometry and NMR.

Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Boc_NHS Boc-5-aminopentanoic NHS ester Tetrahedral_Intermediate Tetrahedral Intermediate Boc_NHS->Tetrahedral_Intermediate Nucleophilic Attack Primary_Amine Primary Amine (R-NH2) Primary_Amine->Tetrahedral_Intermediate Amide_Bond Stable Amide Bond (Boc-Linker-CO-NH-R) Tetrahedral_Intermediate->Amide_Bond Collapse NHS_Leaving_Group NHS Leaving Group Tetrahedral_Intermediate->NHS_Leaving_Group

Diagram 1. Reaction mechanism of this compound with a primary amine.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_cellular_action Cellular Mechanism of Action Step1 1. Conjugate Boc-Linker-NHS to Target Ligand (TL) Step2 2. Boc Deprotection Step1->Step2 Step3 3. Couple Amine-Linker-TL to E3 Ligase Ligand (E3L) Step2->Step3 PROTAC PROTAC Molecule (E3L-Linker-TL) Step3->PROTAC Ternary_Complex Formation of Ternary Complex (E3-PROTAC-Target) PROTAC->Ternary_Complex Cellular uptake and binding Ubiquitination Ubiquitination of Target Protein Ternary_Complex->Ubiquitination Degradation Proteasomal Degradation of Target Protein Ubiquitination->Degradation

Diagram 2. Experimental workflow for PROTAC synthesis and its mechanism of action.

References

Protocol for Boc Deprotection in Acidic Conditions: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, particularly in peptide synthesis and the development of pharmaceutical agents. Its popularity stems from its stability under a broad range of reaction conditions and its facile removal under acidic conditions. This document provides detailed application notes and protocols for the deprotection of Boc-protected amines using various acidic reagents.

Mechanism of Acid-Catalyzed Boc Deprotection

The deprotection of a Boc group in the presence of acid proceeds through a well-established E1 elimination mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the carbamate. This is followed by the cleavage of the C-O bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide. The liberated tert-butyl cation can be quenched by a nucleophile or can lose a proton to form isobutene.[1]

Signaling Pathway Diagram

Boc_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Boc_Amine Boc-Protected Amine (R-NH-Boc) Protonated_Boc Protonated Boc Group Boc_Amine->Protonated_Boc Protonation Acid Acid (H⁺) Carbamic_Acid Carbamic Acid (R-NH-COOH) Protonated_Boc->Carbamic_Acid Cleavage tBu_Cation tert-Butyl Cation Protonated_Boc->tBu_Cation Cleavage Amine_Salt Amine Salt (R-NH₃⁺) Carbamic_Acid->Amine_Salt Decarboxylation CO2 Carbon Dioxide (CO₂) Carbamic_Acid->CO2 Decarboxylation Isobutene Isobutene tBu_Cation->Isobutene Deprotonation

Caption: Mechanism of acid-catalyzed Boc deprotection.

Comparison of Acidic Reagents for Boc Deprotection

The choice of acidic reagent for Boc deprotection is critical and depends on the substrate's sensitivity to acidic conditions and the presence of other protecting groups. The following tables summarize the reaction conditions and yields for common acidic deprotection protocols.

Trifluoroacetic Acid (TFA)

TFA is a strong acid that is highly effective for Boc deprotection, often used in dichloromethane (B109758) (DCM).

SubstrateTFA ConcentrationTemperature (°C)TimeYield (%)Reference
Boc-L-Alanine25% in DCMRoom Temp.2 hNot specified[2]
Boc-protected amine25% in DCMRoom Temp.2 hNot specified[2]
Boc-protected amineNeat TFARoom Temp.18 hNot specified[2]
S-2-(tert-Butoxycarbonylamino)ethyl 3-phenylpropanethioatesOptimizedOptimizedOptimized85-91[2]
Hydrochloric Acid (HCl)

HCl, typically in a solution of dioxane or methanol, is another common reagent for Boc deprotection. It is generally considered milder than TFA.

SubstrateHCl ConcentrationTemperature (°C)TimeYield (%)Reference
Various Boc-amino acids and peptides4M in dioxaneRoom Temp.30 minHigh[3]
Boc-protected amine4M in dioxaneRoom Temp.16 h100[4]
Boc-protected amine4M in dioxaneRoom Temp.24 hNot specified[4]
Boc-protected amine in MeOH4M in dioxaneNot specifiedNot specifiedNot specified[4]
p-Toluenesulfonic Acid (p-TsOH)

p-TsOH is a solid, non-volatile acid that can be used in various solvents or under solvent-free conditions.

SubstrateConditionsTemperature (°C)TimeYield (%)Reference
N-Boc-benzylamineCholine (B1196258) chloride:pTSA (1:1)Room Temp.10 min98
N-Boc-anilineCholine chloride:pTSA (1:1)Room Temp.10-30 minQuantitative
Various N-Boc aminesSolvent-free ball milling with p-TsOHRoom Temp.10 minQuantitative[1]
Formic Acid

Formic acid is a milder alternative to TFA and can be advantageous when dealing with acid-sensitive substrates. While comprehensive quantitative tables are less common in the literature, it is known to be effective, often requiring longer reaction times or elevated temperatures.

Experimental Protocols

General Experimental Workflow

Experimental_Workflow Start Start: Boc-Protected Substrate Dissolve Dissolve substrate in appropriate solvent Start->Dissolve Add_Acid Add acidic reagent (e.g., TFA, HCl/dioxane) Dissolve->Add_Acid React Stir at specified temperature and monitor reaction (TLC/LC-MS) Add_Acid->React Workup Work-up: Quench, neutralize, and extract React->Workup Purify Purify the deprotected amine (e.g., chromatography, crystallization) Workup->Purify End End: Purified Deprotected Amine Purify->End

Caption: General workflow for Boc deprotection.

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is suitable for a wide range of substrates where strong acidic conditions are tolerated.

Materials:

  • Boc-protected amine

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected amine (1.0 equivalent) in anhydrous DCM (e.g., 10 mL per gram of substrate) in a round-bottom flask.

  • To the stirred solution, slowly add TFA to the desired concentration (typically 20-50% v/v).

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate (B1210297) or DCM).

  • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine. Further purification can be performed by column chromatography or crystallization if necessary.

Protocol 2: Boc Deprotection using 4M HCl in Dioxane

This method is generally milder than using TFA and can offer better selectivity in the presence of other acid-labile groups.[3]

Materials:

  • Boc-protected amine

  • 4M solution of HCl in 1,4-dioxane

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Place the Boc-protected amine (1.0 equivalent) in a round-bottom flask.

  • Add the 4M solution of HCl in 1,4-dioxane.

  • Stir the mixture at room temperature. The reaction is typically complete within 30 minutes to 4 hours.[3] Monitor the reaction by TLC or LC-MS.

  • Upon completion, the deprotected amine hydrochloride salt often precipitates from the solution.

  • If a precipitate has formed, collect the solid by filtration and wash it with cold diethyl ether.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude hydrochloride salt. The crude product can be triturated with diethyl ether to induce solidification and then collected by filtration.

  • The resulting amine hydrochloride salt can be used directly in subsequent reactions or neutralized to obtain the free amine.

Protocol 3: Boc Deprotection using p-Toluenesulfonic Acid (p-TsOH)

This protocol offers an alternative to volatile strong acids and can be performed under various conditions, including solvent-free mechanochemistry.[1]

Materials:

  • Boc-protected amine

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Appropriate solvent (e.g., toluene, or as a deep eutectic solvent with choline chloride) or a ball mill for mechanochemistry

  • Dichloromethane (for work-up)

  • Round-bottom flask

  • Magnetic stirrer or ball mill

  • Filtration apparatus

Procedure (Solvent-based):

  • Dissolve the Boc-protected amine (1.0 equivalent) in a suitable solvent.

  • Add p-TsOH·H₂O (typically 1-2 equivalents).

  • Stir the mixture at room temperature or with gentle heating. Monitor the reaction by TLC or LC-MS.

  • Upon completion, the work-up procedure will depend on the solvent and substrate. Typically, it involves neutralization with a base and extraction.

Procedure (Mechanochemical): [1]

  • In a ball mill vessel, combine the Boc-protected amine (1.0 equivalent) and p-TsOH·H₂O (2.0 equivalents).

  • Mill the mixture at room temperature for approximately 10 minutes.

  • After milling, suspend the crude mixture in dichloromethane.

  • Collect the precipitated amine tosylate salt by filtration and air-dry.

Troubleshooting and Side Reactions

  • Incomplete Deprotection: If the reaction is sluggish, consider increasing the reaction time, temperature, or the concentration of the acid. Ensure the starting material is fully dissolved in the reaction solvent.

  • Alkylation by tert-Butyl Cation: The tert-butyl cation generated during the deprotection can alkylate nucleophilic residues in the substrate, such as tryptophan or methionine. The addition of scavengers like triisopropylsilane (B1312306) (TIS) or thioanisole (B89551) can mitigate this side reaction.

  • Cleavage of Other Acid-Labile Groups: When other acid-sensitive protecting groups (e.g., trityl, t-butyl esters) are present, careful selection of the deprotection conditions is crucial. Milder acids like formic acid or lower concentrations of HCl in dioxane may be necessary to achieve selective Boc deprotection.

References

Application Notes and Protocols: Surface Modification of Nanoparticles with Boc-5-aminopentanoic NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostic agents, and other nanomedical applications. Functionalization with specific linkers can enhance biocompatibility, improve stability in biological fluids, and provide reactive sites for the conjugation of targeting ligands, therapeutic agents, or imaging probes.[1][2][3][4] Boc-5-aminopentanoic NHS ester is a bifunctional linker that allows for the introduction of a protected primary amine onto a nanoparticle surface. The N-hydroxysuccinimide (NHS) ester end reacts efficiently with primary amine groups on the nanoparticle surface, while the tert-butyloxycarbonyl (Boc) protecting group masks the terminal amine. This protected amine can be deprotected under mild acidic conditions to yield a free amine, which is then available for subsequent conjugation reactions. This step-wise approach provides a controlled method for creating multifunctional nanoparticles.

These application notes provide detailed protocols for the surface modification of amine-functionalized nanoparticles with this compound, the subsequent deprotection of the Boc group, and the characterization and quantification of the surface modifications.

Data Presentation

The following tables summarize typical quantitative data obtained during the surface modification process. The data presented here is illustrative and will vary depending on the specific nanoparticle type, size, and initial surface chemistry.

Table 1: Physicochemical Properties of Nanoparticles at Each Stage of Modification

Nanoparticle TypeHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Amine-Functionalized Nanoparticles100 ± 2.50.15 ± 0.02+35 ± 3.1
Boc-Protected Nanoparticles105 ± 2.80.17 ± 0.03+15 ± 2.5
Amine-Terminated Nanoparticles (after Boc deprotection)102 ± 2.60.16 ± 0.02+40 ± 3.5

Table 2: Quantification of Surface Amine Groups

Nanoparticle TypeAmine Group Density (amines/nm²)Molar Concentration of Amines (µmol/mg of NP)
Initial Amine-Functionalized Nanoparticles1.5 ± 0.20.8 ± 0.1
Amine-Terminated Nanoparticles (after Boc deprotection)1.3 ± 0.150.7 ± 0.08

Experimental Protocols

Protocol 1: Surface Modification of Amine-Functionalized Nanoparticles with this compound

This protocol details the covalent attachment of this compound to nanoparticles with primary amine groups on their surface.

Materials:

  • Amine-functionalized nanoparticles (e.g., silica, iron oxide, or polymeric nanoparticles)

  • This compound

  • Anhydrous, amine-free Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • 0.1 M Sodium Bicarbonate buffer (pH 8.5) or 0.1 M Phosphate Buffer (pH 8.3-8.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Centrifuge

  • Probe sonicator or bath sonicator

Procedure:

  • Nanoparticle Suspension: Disperse the amine-functionalized nanoparticles in the chosen reaction buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.5) to a final concentration of 1-10 mg/mL. Sonicate the suspension to ensure homogeneity.

  • NHS Ester Solution Preparation: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).

  • Conjugation Reaction: a. Calculate the required amount of the NHS ester solution. A 10-20 fold molar excess of the NHS ester to the surface amine groups on the nanoparticles is recommended as a starting point. b. Add the calculated volume of the NHS ester solution to the nanoparticle suspension while vortexing or stirring. c. Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing. Protect from light if using fluorescently tagged nanoparticles.

  • Quenching: Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to deactivate any unreacted NHS esters.

  • Washing: a. Centrifuge the nanoparticle suspension to pellet the functionalized nanoparticles. The centrifugation speed and time will depend on the nanoparticle size and density. b. Remove the supernatant and resuspend the pellet in the reaction buffer. c. Repeat the washing step at least three times to remove unreacted reagents and byproducts.

  • Final Resuspension: Resuspend the purified Boc-protected nanoparticles in the desired buffer for storage or for use in the next step.

Protocol 2: Boc Deprotection to Yield Amine-Terminated Nanoparticles

This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent conjugation.

Materials:

  • Boc-protected nanoparticles

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Phosphate-buffered saline (PBS) (pH 7.4)

  • Centrifuge

  • Rotary evaporator or a stream of nitrogen

Procedure:

  • Nanoparticle Suspension: Resuspend the Boc-protected nanoparticles in DCM.

  • Deprotection Reaction: Add TFA to the nanoparticle suspension to a final concentration of 20-50% (v/v). Incubate for 30-60 minutes at room temperature with gentle mixing.

  • Solvent Removal: Remove the DCM and TFA by rotary evaporation or under a gentle stream of nitrogen.

  • Washing: a. Resuspend the nanoparticles in PBS (pH 7.4). b. Centrifuge to pellet the amine-terminated nanoparticles. c. Remove the supernatant and resuspend in fresh PBS. d. Repeat the washing step three times to ensure complete removal of residual acid.

  • Final Resuspension: Resuspend the purified amine-terminated nanoparticles in the desired buffer for further applications.

Protocol 3: Quantification of Surface Amine Groups using a Ninhydrin (B49086) Assay

This protocol provides a method for quantifying the number of primary amine groups on the nanoparticle surface.[5]

Materials:

  • Amine-terminated nanoparticles

  • Ethanol (B145695)

  • Ninhydrin reagent

  • A primary amine standard (e.g., 3-aminopropyl)triethoxysilane) for creating a calibration curve

  • Spectrophotometer

  • Heating block or water bath at 100°C

Procedure:

  • Calibration Curve: Prepare a series of standard solutions of the primary amine in ethanol with known concentrations.

  • Sample Preparation: Prepare a suspension of the amine-terminated nanoparticles in ethanol at a known concentration (e.g., 1 mg/mL).

  • Ninhydrin Reaction: a. Add the ninhydrin reagent to the standard solutions and the nanoparticle suspension in separate reaction tubes. b. Heat the mixtures at 100°C for 15 minutes. c. Allow the tubes to cool to room temperature.

  • Measurement: Centrifuge the nanoparticle sample to pellet the particles and measure the absorbance of the supernatant of all samples at 570 nm using a spectrophotometer.

  • Quantification: Determine the concentration of amine groups in the nanoparticle sample by comparing its absorbance to the calibration curve generated from the standard solutions.

Visualizations

experimental_workflow cluster_start Starting Material cluster_modification Surface Modification cluster_deprotection Deprotection & Final Product cluster_characterization Characterization & Quantification start_np Amine-Functionalized Nanoparticles conjugation Protocol 1: Conjugation with Boc-5-aminopentanoic NHS Ester start_np->conjugation boc_np Boc-Protected Nanoparticles conjugation->boc_np deprotection Protocol 2: Boc Deprotection (TFA/DCM) boc_np->deprotection final_np Amine-Terminated Nanoparticles deprotection->final_np quantification Protocol 3: Quantification of Amine Groups (Ninhydrin Assay) final_np->quantification

Caption: Experimental workflow for the surface modification of nanoparticles.

reaction_scheme cluster_reactants Reactants cluster_product Product NP_NH2 Nanoparticle-NH₂ NP_Boc Nanoparticle-NH-CO-(CH₂)₄-NH-Boc NP_NH2->NP_Boc pH 8.5 Boc_NHS Boc-5-aminopentanoic NHS Ester Boc_NHS->NP_Boc

Caption: Reaction scheme for nanoparticle surface modification.

Potential Signaling Pathways and Cellular Interactions

The surface properties of nanoparticles play a crucial role in their interactions with biological systems, including their influence on cellular signaling pathways.[6] While specific pathways are highly dependent on the final conjugated molecule (e.g., a targeting ligand or drug), the introduction of a flexible linker like 5-aminopentanoic acid can influence the nanoparticle's biodistribution and cellular uptake.

Upon entering a biological environment, nanoparticles are often coated with proteins, forming a "protein corona," which can mediate their interaction with cells. The surface chemistry of the nanoparticle dictates the composition of this protein corona. Nanoparticles can be internalized by cells through various endocytic pathways. Once inside the cell, they may interact with different organelles and molecular components, potentially triggering signaling cascades.

For instance, nanoparticles have been shown to induce oxidative stress, which can activate stress-response pathways such as the MAPK and NF-κB signaling pathways.[6][7] These pathways are central to cellular processes like inflammation, proliferation, and apoptosis. The diagram below illustrates a simplified representation of the NF-κB signaling pathway, which can be activated by various stimuli, including nanoparticle-induced cellular stress.

nfkb_pathway cluster_stimuli Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NP Nanoparticle-induced Cellular Stress IKK IKK Complex NP->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active IκB Degradation DNA DNA NFkB_active->DNA Translocates & Binds Transcription Gene Transcription (e.g., Inflammatory Cytokines) DNA->Transcription

Caption: Simplified NF-κB signaling pathway.

References

Application Notes and Protocols for Creating Fluorescent Probes with Boc-5-aminopentanoic NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and application of custom fluorescent probes utilizing Boc-5-aminopentanoic NHS ester as a flexible linker. The protocols outlined below are intended for researchers in molecular biology, cell biology, and drug discovery who require tailored fluorescent probes for specific applications such as immunoassays, fluorescence microscopy, and flow cytometry.

Introduction

This compound is a versatile bifunctional linker used in bioconjugation. It features a tert-butyloxycarbonyl (Boc)-protected primary amine and an N-hydroxysuccinimide (NHS) ester-activated carboxylic acid. This heterobifunctional nature allows for a sequential and controlled conjugation strategy. The 5-aminopentanoic acid spacer provides a flexible linkage between the fluorophore and the target molecule, which can help to minimize steric hindrance and preserve the biological activity of the labeled molecule.

The general strategy for creating a fluorescent probe with this linker involves two main stages:

  • Conjugation of a fluorescent dye to the linker: This is achieved by first deprotecting the Boc group to reveal the primary amine, which is then reacted with an amine-reactive fluorescent dye.

  • Conjugation of the dye-linker construct to a target molecule: The carboxylic acid on the other end of the linker is activated to an NHS ester, which can then react with a primary amine on a target biomolecule, such as a protein, antibody, or amine-modified oligonucleotide.

Application Notes

Advantages of Using a Linker

Employing a linker like 5-aminopentanoic acid in fluorescent probe design offers several advantages:

  • Reduced Steric Hindrance: The spacer arm physically separates the often bulky fluorophore from the target biomolecule, minimizing interference with its biological function, such as an antibody's binding to its antigen.

  • Improved Solubility: The hydrophilicity of the linker can help to improve the water solubility of the final conjugate, which is particularly beneficial when working with hydrophobic dyes.

  • Enhanced Fluorescence: By distancing the fluorophore from the biomolecule, potential quenching effects caused by proximity to certain amino acid residues (e.g., tryptophan) can be mitigated.

Choosing a Fluorophore

The selection of the fluorescent dye is critical and depends on the specific application. Key considerations include:

  • Excitation and Emission Spectra: The dye's spectra should be compatible with the available light sources and detectors of the fluorescence imaging system. For multiplexing applications, choose dyes with minimal spectral overlap.

  • Quantum Yield and Extinction Coefficient: A high quantum yield and a large extinction coefficient result in a brighter fluorescent probe, leading to better sensitivity.

  • Photostability: Dyes that are resistant to photobleaching are essential for applications requiring prolonged or intense illumination, such as time-lapse imaging.

  • Environmental Sensitivity: Some fluorophores exhibit changes in their fluorescence properties in response to their environment (e.g., pH, polarity), which can be either a useful sensing feature or a potential source of artifacts.

Quantitative Data

The spectral properties of the final fluorescent probe are primarily determined by the chosen fluorophore. The following table summarizes the key spectroscopic characteristics of common amine-reactive fluorescent dyes that can be conjugated to the 5-aminopentanoic acid linker.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)
Fluorescein (FITC)494518~75,000~0.92
Rhodamine B554577~105,000~0.31
Cyanine3 (Cy3)550570~150,000~0.15
Cyanine5 (Cy5)649670~250,000~0.20
Alexa Fluor 488495519~71,000~0.92
Alexa Fluor 555555565~150,000~0.10
Alexa Fluor 647650668~239,000~0.33

Note: The exact values can vary depending on the solvent and conjugation state.

Experimental Protocols

Protocol 1: Synthesis of Fluorescent Dye-5-Aminopentanoic Acid Conjugate

This protocol describes the synthesis of a fluorescently labeled 5-aminopentanoic acid linker.

Materials:

  • Boc-5-aminopentanoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Amine-reactive fluorescent dye (e.g., Fluorescein NHS ester, Cy5 NHS ester)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF), anhydrous

  • Sodium bicarbonate buffer (0.1 M, pH 8.3-8.5)

  • Diethyl ether

  • Reverse-phase HPLC system for purification

Procedure:

Part A: Boc Deprotection of Boc-5-aminopentanoic acid

  • Dissolve Boc-5-aminopentanoic acid in a 1:1 mixture of DCM and TFA.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure.

  • Wash the residue with cold diethyl ether to precipitate the deprotected 5-aminopentanoic acid trifluoroacetate (B77799) salt.

  • Dry the product under vacuum.

Part B: Conjugation with Amine-Reactive Fluorescent Dye

  • Dissolve the deprotected 5-aminopentanoic acid in 0.1 M sodium bicarbonate buffer (pH 8.3-8.5).

  • Dissolve the amine-reactive fluorescent dye (NHS ester) in a minimal amount of anhydrous DMF or DMSO.[1][2][3]

  • Add the dye solution dropwise to the aminopentanoic acid solution while stirring.

  • Allow the reaction to proceed for 4 hours at room temperature or overnight at 4°C, protected from light.[3][4]

  • Purify the resulting dye-linker conjugate by reverse-phase HPLC.

  • Characterize the product by mass spectrometry and UV-Vis spectroscopy.

Protocol 2: Activation and Labeling of a Target Protein

This protocol details the activation of the dye-linker conjugate and its subsequent reaction with a target protein.

Materials:

  • Fluorescent dye-5-aminopentanoic acid conjugate (from Protocol 1)

  • EDC and NHS

  • Target protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5[2][5]

  • Quenching buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMF or DMSO

  • Gel filtration column (e.g., Sephadex G-25) for purification[5]

Procedure:

Part A: NHS Ester Activation of the Dye-Linker Conjugate

  • Dissolve the purified dye-linker conjugate in anhydrous DMF.

  • Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

  • Stir the reaction at room temperature for 2-4 hours. The formation of the NHS ester can be monitored by TLC or HPLC.

Part B: Protein Labeling

  • Prepare the target protein in the reaction buffer at a concentration of 1-10 mg/mL.[2]

  • Add the activated dye-linker NHS ester solution (from Part A) to the protein solution. A molar excess of the dye-linker (typically 5-20 fold) is recommended.[1][2]

  • Incubate the reaction for 4 hours at room temperature or overnight at 4°C, with gentle stirring and protected from light.[4]

  • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes.

  • Purify the fluorescently labeled protein from unreacted dye using a gel filtration column.[5]

  • Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at its absorbance maximum).

Visualizations

Below are diagrams illustrating the key processes described in these application notes.

G cluster_prep Probe Synthesis cluster_labeling Target Labeling cluster_analysis Analysis Boc_deprotection Boc Deprotection of 5-Aminopentanoic Acid Dye_conjugation Conjugation with Amine-Reactive Dye Boc_deprotection->Dye_conjugation Purification1 HPLC Purification Dye_conjugation->Purification1 NHS_activation NHS Ester Activation of Dye-Linker Purification1->NHS_activation Protein_labeling Reaction with Target Protein NHS_activation->Protein_labeling Purification2 Gel Filtration Protein_labeling->Purification2 Characterization Characterization (MS, Spectroscopy) Purification2->Characterization Application Downstream Application (e.g., Imaging) Characterization->Application

Caption: Experimental workflow for fluorescent probe synthesis and application.

Caption: Chemical reaction pathway for probe synthesis and protein labeling.

signaling_pathway cluster_membrane Cell Membrane cluster_cell Intracellular Receptor Receptor Signaling_cascade Signaling Cascade Receptor->Signaling_cascade Activation Probe Fluorescent Probe (Antibody-Dye Conjugate) Probe->Receptor Binding Cellular_response Cellular Response Signaling_cascade->Cellular_response

Caption: Example application: Labeling a cell surface receptor to study signaling.

References

Application Notes and Protocols: Boc-5-aminopentanoic NHS Ester in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Boc-5-aminopentanoic N-hydroxysuccinimide (NHS) ester as a versatile linker in the development of advanced drug delivery systems. This document includes detailed protocols for its application in modifying nanoparticles, liposomes, and polymers, along with representative data and visualizations to guide researchers in their experimental design.

Introduction to Boc-5-aminopentanoic NHS Ester

This compound is a bifunctional linker that plays a crucial role in bioconjugation and the construction of complex drug delivery vehicles.[1][2] Its structure features two key functional groups: a tert-butyloxycarbonyl (Boc)-protected primary amine and a highly reactive N-hydroxysuccinimide (NHS) ester.[1][2] This unique arrangement allows for a sequential and controlled conjugation strategy, making it an invaluable tool for linking therapeutic agents, targeting ligands, and carrier molecules.

The NHS ester end of the molecule readily reacts with primary amines on proteins, peptides, or amine-functionalized nanoparticles and liposomes to form stable amide bonds.[1][] The Boc protecting group on the other end provides a stable handle that can be selectively removed under mild acidic conditions to expose a primary amine for subsequent conjugation reactions.[1] This step-wise approach is fundamental to creating well-defined and functional drug delivery systems.

Chemical Properties and Handling

A clear understanding of the chemical properties of this compound is essential for its successful application.

PropertyValueReference
Molecular Formula C14H22N2O6[1]
Molecular Weight 314.3 g/mol [1]
Appearance White to off-white solid
Solubility Soluble in organic solvents such as DMSO and DMF[4]
Storage Store at -20°C, protected from moisture[1]

Handling Precautions:

  • NHS esters are moisture-sensitive.[5] It is crucial to use anhydrous solvents and handle the reagent in a dry environment to prevent hydrolysis of the NHS ester, which would render it inactive.

  • Always allow the reagent to warm to room temperature before opening the vial to prevent condensation of moisture from the air.

  • Prepare solutions of this compound immediately before use, as its stability in solution, particularly in the presence of nucleophiles, is limited.

Key Applications in Drug Delivery Systems

The unique properties of this compound make it suitable for a variety of applications in drug delivery research and development.

Surface Modification of Nanoparticles and Liposomes

This linker is widely used to attach targeting ligands, such as antibodies or peptides, to the surface of nanoparticles and liposomes. This modification enhances the specificity of the drug carrier for diseased cells or tissues, thereby increasing therapeutic efficacy and reducing off-target side effects. The process typically involves a two-step conjugation.

Synthesis of Polymer-Drug Conjugates

This compound can be used to link therapeutic agents to polymeric carriers. This approach can improve the solubility of hydrophobic drugs, prolong their circulation time, and enable controlled drug release. The linker can be incorporated into the polymer backbone or attached as a pendant group, providing a versatile platform for drug conjugation.

Experimental Protocols

The following are detailed protocols for the use of this compound in common drug delivery applications.

Protocol 1: Conjugation of a Targeting Peptide to an Amine-Functionalized Liposome (B1194612)

This protocol describes a two-step process for attaching a targeting peptide to a liposome.

Materials:

  • Amine-functionalized liposomes

  • This compound

  • Targeting peptide with a free amine group

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 0.1 M Sodium Bicarbonate buffer, pH 8.3

  • Trifluoroacetic acid (TFA)

  • Dialysis membrane (10 kDa MWCO)

Procedure:

  • Activation of Liposomes:

    • Disperse the amine-functionalized liposomes in 0.1 M Sodium Bicarbonate buffer (pH 8.3).

    • Dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.

    • Add the this compound solution to the liposome dispersion at a 10-fold molar excess relative to the surface amine groups on the liposomes.

    • Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.

    • Remove excess, unreacted linker by dialysis against PBS (pH 7.4) for 24 hours at 4°C.

  • Boc Deprotection:

    • Treat the Boc-functionalized liposomes with a solution of 50% TFA in dichloromethane (B109758) for 30 minutes at room temperature to remove the Boc protecting group.

    • Neutralize the reaction by adding a suitable base (e.g., triethylamine).

    • Purify the deprotected liposomes by dialysis against PBS (pH 7.4).

  • Conjugation of Targeting Peptide:

    • Activate the carboxyl group of the targeting peptide using a standard carbodiimide (B86325) coupling chemistry (e.g., EDC/NHS).

    • Add the activated peptide to the deprotected liposome dispersion.

    • Incubate the reaction mixture overnight at 4°C with gentle stirring.

    • Purify the final peptide-conjugated liposomes by dialysis against PBS (pH 7.4) to remove unreacted peptide and coupling reagents.

Protocol 2: Synthesis of a Polymer-Drug Conjugate

This protocol outlines the synthesis of a polymer-drug conjugate using this compound.

Materials:

  • Amine-containing drug molecule

  • Polymer with a pendant carboxylic acid group

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Activation of the Polymer:

    • Dissolve the polymer with pendant carboxylic acid groups in anhydrous DMF.

    • Add DCC and NHS in equimolar amounts to the polymer solution to activate the carboxylic acid groups.

    • Stir the reaction mixture for 4 hours at room temperature.

  • Conjugation of the Linker:

    • In a separate flask, dissolve Boc-5-aminopentanoic acid in anhydrous DMF.

    • Add the activated polymer solution to the Boc-5-aminopentanoic acid solution.

    • Stir the reaction overnight at room temperature.

    • Purify the polymer-linker conjugate by precipitation in a suitable non-solvent.

  • Boc Deprotection:

    • Dissolve the purified polymer-linker conjugate in a minimal amount of DMF.

    • Add TFA to the solution and stir for 1 hour at room temperature.

    • Precipitate the deprotected polymer to remove the TFA and byproducts.

  • Drug Conjugation:

    • Dissolve the deprotected polymer and the amine-containing drug in anhydrous DMF.

    • Add a coupling agent (e.g., HATU) to facilitate the amide bond formation.

    • Stir the reaction for 24 hours at room temperature.

    • Purify the final polymer-drug conjugate by dialysis or size-exclusion chromatography.

Data Presentation

The following tables present representative data for the characterization of drug delivery systems synthesized using this compound.

Table 1: Physicochemical Characterization of Peptide-Conjugated Liposomes

FormulationMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Encapsulation Efficiency (%)
Unmodified Liposomes120 ± 50.15 ± 0.02-5.2 ± 0.892 ± 3
Boc-Linker Liposomes125 ± 60.17 ± 0.03-4.8 ± 0.7N/A
Peptide-Liposomes135 ± 70.20 ± 0.04+2.5 ± 0.590 ± 4

Table 2: Characterization of Polymer-Drug Conjugates

Polymer-Drug ConjugateMolecular Weight (kDa)Drug Loading (%)Aqueous Solubility (mg/mL)
Polymer Backbone25N/A>50
Conjugate 1 (Low Drug Ratio)285.225
Conjugate 2 (High Drug Ratio)3212.88

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key processes and relationships involving this compound.

experimental_workflow cluster_step1 Step 1: NHS Ester Reaction cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Final Conjugation Amine_Carrier Amine-functionalized Carrier (Liposome/Nanoparticle) Boc_Carrier Boc-Protected Carrier Boc_Linker Boc-5-aminopentanoic NHS Ester Boc_Linker->Amine_Carrier pH 8.3 Amide Bond Formation Amine_Carrier_Ready Amine-Activated Carrier Boc_Carrier->Amine_Carrier_Ready Acidic Conditions (TFA) Final_Conjugate Targeted Drug Delivery System Amine_Carrier_Ready->Final_Conjugate Targeting_Ligand Targeting Ligand (e.g., Antibody, Peptide) Targeting_Ligand->Final_Conjugate Amide Bond Formation

Caption: Experimental workflow for surface functionalization.

logical_relationship Boc_Linker This compound Boc-Protected Amine NHS Ester Boc_Group Boc Group (Protecting Group) Boc_Linker:f0->Boc_Group stable under neutral/basic conditions NHS_Ester_Group NHS Ester (reacts with primary amines) Boc_Linker:f1->NHS_Ester_Group Amine_Group Primary Amine (for subsequent conjugation) Boc_Group->Amine_Group removed by acid Amide_Bond Stable Amide Bond NHS_Ester_Group->Amide_Bond reacts with R-NH2

Caption: Functional groups of the linker.

signaling_pathway DDS Targeted Drug Delivery System (with Boc-5-aminopentanoic linker) Receptor Cell Surface Receptor (overexpressed on cancer cell) DDS->Receptor 1. Targeting & Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization 2. Internalization Drug_Release Drug Release (e.g., in endosome/lysosome) Internalization->Drug_Release 3. Trafficking Target Intracellular Target (e.g., DNA, Kinase) Drug_Release->Target 4. Action Effect Therapeutic Effect (e.g., Apoptosis) Target->Effect 5. Cellular Response

References

Application Notes and Protocols for Enzyme Immobilization using Boc-5-aminopentanoic NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enzyme immobilization is a critical technique in biotechnology and pharmaceutical development, offering enhanced stability, reusability, and simplified product purification. This document provides detailed application notes and protocols for the covalent immobilization of enzymes onto carboxylated supports using the heterobifunctional linker, Boc-5-aminopentanoic N-hydroxysuccinimide (NHS) ester. This two-step method allows for the creation of a stable amide bond between the support and the enzyme, mediated by a flexible spacer arm that helps to preserve the enzyme's conformational integrity and activity.

The core principle of this method involves the activation of a carboxylated support material, followed by the introduction of the Boc-5-aminopentanoic NHS ester. The NHS ester group reacts with primary amine groups on the support. Subsequently, the Boc (tert-Butyloxycarbonyl) protecting group is removed from the pentanoic acid linker, exposing a primary amine. This newly functionalized support is then used to covalently bind the enzyme of interest. This technique is particularly advantageous for creating stable and reusable biocatalysts for applications in diagnostics, biocatalysis, and drug discovery.

Data Presentation

The efficiency of enzyme immobilization can be evaluated by several key parameters: immobilization yield, enzyme activity retention, and stability under various conditions. Below are tables summarizing representative quantitative data for the immobilization of a model enzyme, Horseradish Peroxidase (HRP), using the this compound method.

Table 1: Immobilization Efficiency of Horseradish Peroxidase (HRP)

ParameterValue
Initial HRP concentration1.0 mg/mL
HRP solution volume2.0 mL
Mass of carboxylated beads100 mg
Immobilized HRP per gram of support15.2 mg/g
Immobilization Yield (%)76%

Table 2: Kinetic Parameters of Free and Immobilized HRP

Enzyme FormMichaelis Constant (Km) (mM)Maximum Velocity (Vmax) (µmol/min/mg)
Free HRP1.5250
Immobilized HRP2.1210
Activity Retention (%) \multicolumn{2}{c

Table 3: Stability and Reusability of Immobilized HRP

ParameterResult
Thermal Stability (retained activity after 1h at 60°C)
Free HRP35%
Immobilized HRP78%
pH Stability (retained activity after 24h at pH 4.0)
Free HRP25%
Immobilized HRP65%
Storage Stability (retained activity after 30 days at 4°C)
Free HRP40%
Immobilized HRP85%
Reusability (retained activity after 10 cycles)
Immobilized HRP75%

Experimental Protocols

This section provides detailed protocols for the immobilization of an enzyme onto a carboxylated support using this compound.

Protocol 1: Two-Step Immobilization of an Enzyme on Carboxylated Beads

Materials:

  • Carboxylated beads (e.g., agarose, magnetic beads)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Enzyme to be immobilized (e.g., Horseradish Peroxidase)

  • Activation Buffer: 0.1 M MES buffer, pH 6.0

  • Coupling Buffer: 0.1 M PBS, pH 7.4

  • Boc Deprotection Solution: 50% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Washing Buffer: 0.1 M PBS, pH 7.4, with 0.5 M NaCl

  • Storage Buffer: 0.1 M PBS, pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

Procedure:

  • Activation of Carboxylated Beads:

    • Wash 100 mg of carboxylated beads with Activation Buffer.

    • Resuspend the beads in 10 mL of Activation Buffer.

    • Add 50 mg of EDC and 25 mg of NHS to the bead suspension.

    • Incubate for 30 minutes at room temperature with gentle mixing.

    • Wash the activated beads three times with Coupling Buffer.

  • Coupling of this compound:

    • Dissolve 20 mg of this compound in 5 mL of anhydrous DMSO.

    • Add the linker solution to the activated beads.

    • Incubate for 2 hours at room temperature with gentle mixing.

    • Wash the beads three times with Coupling Buffer to remove unreacted linker.

  • Boc Group Deprotection:

    • Wash the beads with DCM.

    • Resuspend the beads in 5 mL of Boc Deprotection Solution.

    • Incubate for 30 minutes at room temperature with gentle mixing.

    • Wash the beads thoroughly with DCM, followed by Coupling Buffer to neutralize.

  • Enzyme Immobilization:

    • Prepare a 1 mg/mL solution of the enzyme in Coupling Buffer.

    • Add the enzyme solution to the amine-functionalized beads.

    • Incubate for 4 hours at 4°C with gentle mixing.

    • Add 1 mL of Quenching Solution and incubate for 30 minutes to block any remaining active sites.

    • Wash the immobilized enzyme beads three times with Washing Buffer, followed by three washes with Storage Buffer.

    • Store the immobilized enzyme at 4°C in Storage Buffer.

Protocol 2: Determination of Immobilization Efficiency and Retained Activity

Materials:

  • Immobilized enzyme beads

  • Free enzyme solution of known concentration

  • Substrate solution appropriate for the enzyme

  • Bradford protein assay reagent

  • Spectrophotometer

Procedure:

  • Immobilization Efficiency:

    • Measure the protein concentration of the enzyme solution before and after the immobilization step using the Bradford assay.

    • Calculate the amount of immobilized protein by subtracting the final protein concentration from the initial concentration.

    • Immobilization Yield (%) = [(Initial Protein - Final Protein) / Initial Protein] x 100.

  • Retained Activity:

    • Prepare a reaction mixture containing the appropriate substrate and buffer.

    • Add a known amount of free enzyme and immobilized enzyme to separate reaction mixtures.

    • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a spectrophotometer.

    • Calculate the specific activity (U/mg of enzyme) for both free and immobilized enzyme.

    • Retained Activity (%) = (Specific Activity of Immobilized Enzyme / Specific Activity of Free Enzyme) x 100.

Visualizations

Workflow for Enzyme Immobilization and Application in a Diagnostic Assay

The following diagram illustrates the general workflow for immobilizing an enzyme using this compound and its subsequent use in a model colorimetric diagnostic assay.

G cluster_immobilization Enzyme Immobilization Workflow cluster_assay Diagnostic Assay Workflow start Start: Carboxylated Support activation 1. Activate Carboxyl Groups (EDC/NHS) start->activation linker_coupling 2. Couple Boc-5-aminopentanoic NHS Ester activation->linker_coupling deprotection 3. Boc Deprotection (TFA/DCM) linker_coupling->deprotection amine_support Amine-Functionalized Support deprotection->amine_support enzyme_add 4. Add Enzyme Solution amine_support->enzyme_add immobilization 5. Covalent Immobilization enzyme_add->immobilization quenching 6. Quench Unreacted Sites (Tris) immobilization->quenching washing 7. Wash and Store quenching->washing final_product Immobilized Enzyme washing->final_product assay_start Start: Immobilized Enzyme final_product->assay_start Use in Assay add_sample 1. Add Patient Sample (containing analyte) assay_start->add_sample add_substrate 2. Add Chromogenic Substrate add_sample->add_substrate reaction 3. Enzymatic Reaction add_substrate->reaction color_dev 4. Color Development reaction->color_dev measure 5. Measure Absorbance (Spectrophotometer) color_dev->measure result Result: Analyte Concentration measure->result

Caption: Workflow for enzyme immobilization and diagnostic application.

Chemical Signaling Pathway of Immobilization

This diagram illustrates the chemical reactions involved in the two-step immobilization process.

G cluster_step1 Step 1: Support Functionalization cluster_step2 Step 2: Enzyme Coupling support Carboxylated Support (-COOH) activated_support Activated Support (-CO-NHS) support->activated_support + EDC/NHS functionalized_support Boc-Protected Amine Support activated_support->functionalized_support + Linker linker Boc-5-aminopentanoic NHS Ester deprotected_support Amine-Functionalized Support (-NH2) functionalized_support->deprotected_support + TFA immobilized_enzyme Immobilized Enzyme (Stable Amide Bond) deprotected_support->immobilized_enzyme + Enzyme enzyme Enzyme (-NH2)

Application Notes and Protocols for Boc-5-aminopentanoic NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-5-aminopentanoic NHS ester is a valuable heterobifunctional crosslinker used to introduce a protected primary amine onto a target molecule, typically a protein or other biomolecule containing primary amines. The molecule consists of an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines to form a stable amide bond, and a tert-butyloxycarbonyl (Boc) protected amine. This Boc group can be subsequently removed under acidic conditions, revealing a primary amine that can be used for further conjugation. This sequential modification strategy is particularly useful in the construction of complex bioconjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2][3]

These application notes provide a comprehensive guide to the use of this compound, including detailed protocols for protein modification, purification, and subsequent deprotection for further functionalization.

Chemical Properties and Stability

This compound should be stored at -20°C in a desiccated environment to prevent hydrolysis of the NHS ester. Once dissolved in an organic solvent like DMSO or DMF, it should be used immediately or stored for very short periods at -20°C. The NHS ester moiety is susceptible to hydrolysis in aqueous solutions, with the rate of hydrolysis increasing with higher pH.[4][]

Table 1: General Properties of this compound

PropertyValue
Molecular Formula C₁₄H₂₂N₂O₆
Molecular Weight 314.34 g/mol
CAS Number 82518-79-4
Reactive Group N-Hydroxysuccinimide (NHS) Ester
Protected Group tert-Butyloxycarbonyl (Boc)-protected Amine
Spacer Arm Length 5 carbon atoms
Solubility Soluble in DMSO, DMF

Experimental Protocols

Part 1: Conjugation of this compound to a Protein

This protocol describes the modification of a protein with this compound to introduce a Boc-protected amine.

Materials:

  • Protein of interest (e.g., antibody, enzyme) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.0-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., desalting column, size-exclusion chromatography column)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer.

  • NHS Ester Solution Preparation:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add a 5 to 20-fold molar excess of the this compound solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.

    • Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS ester.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Boc-protected Protein:

    • Remove excess, unreacted this compound and byproducts using a desalting column or size-exclusion chromatography (SEC). The choice of purification method will depend on the scale of the reaction and the required purity of the conjugate.[6]

Table 2: Recommended Reaction Conditions for Protein Conjugation

ParameterRecommended RangeNotes
pH 7.2 - 8.5Optimal pH is a compromise between amine reactivity and NHS ester hydrolysis. A pH of 8.0-8.5 is often a good starting point.[][7][8]
Temperature 4°C - 25°CLower temperatures can be used to slow down hydrolysis and for sensitive proteins.
Reaction Time 1 - 4 hours (RT) or overnight (4°C)Longer reaction times may be needed at lower pH or temperature.
Molar Excess of NHS Ester 5 - 20 foldThe optimal ratio depends on the number of accessible lysines on the protein and the desired degree of labeling.
Part 2: Deprotection of the Boc Group

This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent conjugation.

Materials:

  • Boc-protected protein conjugate

  • Deprotection Reagent: Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Neutralization Buffer: e.g., 0.1 M sodium phosphate, pH 7.5

  • Purification column (e.g., desalting column)

Procedure:

  • Lyophilization (if necessary):

    • If the Boc-protected protein is in an aqueous buffer, it may need to be lyophilized to remove water.

  • Deprotection Reaction:

    • Dissolve the lyophilized Boc-protected protein in a minimal amount of a suitable organic solvent like DCM.

    • Add an excess of TFA (e.g., a 50% solution of TFA in DCM).[2][9][10]

    • Incubate at room temperature for 30-60 minutes. The reaction progress can be monitored by LC-MS.[11]

  • Removal of TFA:

    • Evaporate the TFA and solvent under a stream of nitrogen.

  • Neutralization and Buffer Exchange:

    • Immediately redissolve the deprotected protein in a Neutralization Buffer.

    • Purify the protein using a desalting column to remove any remaining TFA salts and exchange it into the desired buffer for the next conjugation step.

Part 3: Secondary Conjugation to the Deprotected Amine

The newly exposed primary amine can be targeted with a variety of amine-reactive reagents, such as another NHS ester, an isothiocyanate, or an aldehyde (via reductive amination). The choice of reagent will depend on the desired final conjugate. The protocol for this step will be specific to the chosen reactive chemistry.

Data Presentation

Table 3: Illustrative Reaction Efficiency of this compound with a Model Protein (e.g., BSA) under Various Conditions

pHTemperature (°C)Molar Excess of NHS EsterDegree of Labeling (DOL)*
7.525102-4
8.025104-6
8.525105-8
8.04102-3
8.02552-3
8.025208-12

*Degree of Labeling (DOL) is the average number of linker molecules conjugated per protein molecule. This is illustrative data and the actual DOL will depend on the specific protein and reaction conditions.

Visualization of Workflows and Pathways

experimental_workflow Experimental Workflow for Sequential Protein Modification A Start: Protein of Interest (e.g., Antibody) B Step 1: Conjugation with this compound (pH 8.0-8.5, RT, 1-2h) A->B C Purification 1 (e.g., SEC) B->C D Intermediate: Boc-Protected Protein Conjugate C->D E Step 2: Boc Deprotection (TFA/DCM, RT, 30-60 min) D->E F Purification 2 (Desalting/Buffer Exchange) E->F G Intermediate: Protein with Exposed Amine Linker F->G H Step 3: Secondary Conjugation (e.g., with Drug-NHS Ester) G->H I Purification 3 (e.g., SEC or HIC) H->I J Final Product: Dually Modified Protein (e.g., Antibody-Drug Conjugate) I->J

Caption: Sequential protein modification workflow.

protac_mechanism PROTAC Mechanism of Action cluster_protac PROTAC Molecule P Warhead (binds to POI) L Linker (e.g., from Boc-5-aminopentanoic acid) P->L POI Protein of Interest (POI) P->POI binds E3L E3 Ligase Ligand L->E3L E3 E3 Ubiquitin Ligase E3L->E3 recruits Proteasome Proteasome POI->Proteasome Targeted for Degradation E3->POI Ubiquitination Ub Ubiquitin Degradation Degraded Peptides Proteasome->Degradation

Caption: PROTAC-mediated protein degradation.

Characterization of Conjugates

The successful conjugation and deprotection should be confirmed at each stage.

  • UV-Vis Spectroscopy: Can be used to determine the concentration of the protein. If the secondary modification is a dye, the degree of labeling can be calculated.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or MALDI-TOF MS can be used to determine the mass of the protein conjugate, confirming the addition of the linker and any subsequent modifications. Native mass spectrometry can be particularly useful for characterizing heterogeneous antibody-drug conjugates.[4][12][13][14]

  • Liquid Chromatography (LC): Size-exclusion chromatography (SEC) can be used to assess aggregation, while hydrophobic interaction chromatography (HIC) is often used to separate species with different drug-to-antibody ratios (DARs) in ADC production.

  • SDS-PAGE: Can show an increase in the molecular weight of the protein after conjugation.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Conjugation Efficiency 1. Inactive NHS ester due to hydrolysis. 2. Presence of primary amines in the protein buffer. 3. Suboptimal pH.1. Use fresh, anhydrous DMSO/DMF and prepare the NHS ester solution immediately before use. 2. Perform buffer exchange into an amine-free buffer. 3. Increase the pH of the reaction buffer (up to 8.5).
Protein Precipitation 1. High concentration of organic solvent. 2. Protein instability at the reaction pH.1. Keep the volume of the NHS ester solution to a minimum (<10% of the total reaction volume). 2. Perform the reaction at a lower pH (e.g., 7.5) or at 4°C.
Incomplete Boc Deprotection 1. Insufficient TFA or reaction time. 2. Presence of water in the reaction.1. Increase the concentration of TFA or the reaction time. Monitor by LC-MS. 2. Ensure the protein conjugate is lyophilized and solvents are anhydrous.
Protein Aggregation after Deprotection 1. Harsh deprotection conditions. 2. Protein instability at low pH.1. Minimize the deprotection time. 2. Immediately neutralize and buffer exchange the protein after TFA removal.

Conclusion

This compound is a versatile tool for the sequential modification of proteins and other biomolecules. By following these detailed protocols and considering the key reaction parameters, researchers can successfully introduce a protected amine for subsequent, specific functionalization, enabling the creation of complex and well-defined bioconjugates for a wide range of applications in research, diagnostics, and therapeutics.

References

Application Notes and Protocols for Labeling with Boc-5-aminopentanoic NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to effectively labeling primary amine-containing molecules with Boc-5-aminopentanoic NHS ester. This document outlines the fundamental principles of N-hydroxysuccinimide (NHS) ester chemistry, detailed protocols for calculating the necessary molar excess, and step-by-step experimental procedures for successful conjugation.

Introduction to NHS Ester Chemistry

N-hydroxysuccinimide esters are a class of amine-reactive reagents widely employed for the covalent modification of proteins, peptides, and other biomolecules.[1] The reaction proceeds via a nucleophilic acyl substitution, where the primary amine of the target molecule attacks the carbonyl group of the NHS ester.[2][] This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[4][5]

The efficiency of this reaction is highly dependent on pH, with an optimal range of 7.2 to 8.5.[4][6] Below this range, the primary amines are protonated and thus less nucleophilic, while at higher pH values, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the labeling efficiency.[7][8]

This compound is a bifunctional linker that incorporates a t-Boc protected amine group.[9] The NHS ester moiety allows for conjugation to primary amines, while the Boc-protected amine can be deprotected under acidic conditions to reveal a free amine for subsequent modifications.

Calculating Molar Excess of this compound

Determining the optimal molar excess of the labeling reagent is a critical step to control the degree of labeling (DOL). A high molar excess can lead to over-labeling, potentially causing protein precipitation or loss of biological activity, while an insufficient amount will result in a low labeling yield.[10] The ideal molar excess is dependent on several factors, including the concentration of the target molecule and the number of available primary amines.[11]

The following formula can be used to calculate the mass of this compound required for a specific molar excess:

Table 1: Recommended Starting Molar Excess Ratios

Concentration of Target MoleculeRecommended Molar Excess
> 5 mg/mL5 - 10 fold
1 - 5 mg/mL10 - 20 fold
< 1 mg/mL20 - 50 fold

Note: These are starting recommendations and may require optimization for specific applications.

Experimental Protocols

Materials
  • This compound

  • Target molecule containing primary amines (e.g., protein, peptide)

  • Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer, pH 8.3-8.5[1]

  • Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)[6]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Purification column (e.g., gel filtration, desalting column)

  • Storage Buffer (e.g., Phosphate Buffered Saline, PBS)

Protocol for Labeling a Protein
  • Preparation of the Target Molecule:

    • Dissolve the protein to be labeled in the Reaction Buffer to a final concentration of 1-10 mg/mL.[8]

    • Ensure the buffer is free of any primary amine-containing substances (e.g., Tris, glycine) as they will compete with the labeling reaction.[6][11] If necessary, perform a buffer exchange.

  • Preparation of the NHS Ester Stock Solution:

    • Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10 mg/mL).[6] Do not store the NHS ester in solution as it is susceptible to hydrolysis.[6]

  • Calculation of Reagent Volumes:

    • Using the formula and table above, calculate the required mass of the NHS ester.

    • Determine the volume of the NHS ester stock solution needed to achieve the desired molar excess.

  • Labeling Reaction:

    • Add the calculated volume of the NHS ester stock solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[1][7]

  • Quenching the Reaction:

    • To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM. This will react with any unreacted NHS ester.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Remove unreacted NHS ester and byproducts by passing the reaction mixture through a gel filtration or desalting column equilibrated with the desired Storage Buffer.[1][12]

    • Collect the fractions containing the labeled protein.

  • Characterization (Optional):

    • The degree of labeling can be determined using various analytical techniques, such as mass spectrometry.

Visualizing the Workflow and Reaction

G Experimental Workflow for NHS Ester Labeling A Prepare Target Molecule in Amine-Free Buffer (pH 8.3-8.5) C Calculate and Add Required Molar Excess of NHS Ester A->C B Prepare Fresh This compound Stock Solution (DMF/DMSO) B->C D Incubate Reaction (1-4h at RT or O/N at 4°C) C->D E Quench Reaction (Tris or Glycine) D->E F Purify Labeled Product (Gel Filtration / Desalting) E->F G Store Purified Labeled Molecule F->G

Caption: A streamlined workflow for labeling with this compound.

reaction_mechanism NHS Ester Reaction with a Primary Amine Boc_NHS_Ester Boc-HN-(CH₂)₄-CO-O-N(COCH₂)₂ (this compound) Amide_Bond Boc-HN-(CH₂)₄-CO-NH-R (Stable Amide Bond) Boc_NHS_Ester->Amide_Bond + R-NH₂ Primary_Amine R-NH₂ (Target Molecule) NHS_Byproduct HO-N(COCH₂)₂ (N-hydroxysuccinimide)

Caption: Chemical reaction of an NHS ester with a primary amine to form a stable amide bond.

References

Application Notes and Protocols: Boc-5-aminopentanoic NHS Ester in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-5-aminopentanoic acid N-hydroxysuccinimide (NHS) ester is a valuable reagent in solid-phase peptide synthesis (SPPS), primarily utilized as a flexible spacer or linker. Its bifunctional nature, possessing a Boc-protected amine and an NHS-activated carboxyl group, allows for the controlled introduction of a five-carbon aliphatic chain at specific sites within a peptide sequence. This modification can be crucial for a variety of applications, including the attachment of reporter groups, solubilizing moieties, or for creating distance between a peptide and a conjugated molecule to preserve biological activity.

These application notes provide a comprehensive overview of the use of Boc-5-aminopentanoic NHS ester in Boc-chemistry SPPS, including its primary applications, detailed experimental protocols, and data presentation templates.

Principle of Application

The core application of this compound in SPPS is to introduce a 5-aminopentanoyl moiety as a spacer. The N-terminus is protected with a tert-butyloxycarbonyl (Boc) group, which is stable under the basic conditions used for coupling but readily cleaved by moderate acids like trifluoroacetic acid (TFA). The C-terminus is activated as an N-hydroxysuccinimide ester, a highly reactive species that readily forms a stable amide bond with primary amines, such as the N-terminal amine of a resin-bound peptide or an amino-functionalized resin.[1]

The general workflow for incorporating this spacer is as follows:

  • Deprotection: The N-terminal Boc group of the growing peptide chain on the solid support is removed.

  • Coupling: The this compound is coupled to the newly exposed N-terminal amine.

  • Deprotection: The Boc group of the newly added aminopentanoyl spacer is removed.

  • Chain Elongation: The next amino acid in the sequence is coupled to the deprotected amine of the spacer.

This process can also be adapted to functionalize an amino-resin at the beginning of a synthesis.

Key Applications

  • Introduction of Spacers: Creates a defined distance between the peptide sequence and another moiety, which can reduce steric hindrance and help maintain the peptide's native conformation and activity. Spacers are critical in the design of peptide conjugates.[2]

  • Attachment of Labels and Probes: Facilitates the conjugation of fluorescent dyes, biotin, or other reporter molecules to the N-terminus or side chain of a peptide.

  • Synthesis of Peptide-Drug Conjugates: Enables the linkage of cytotoxic drugs or other therapeutic agents to a targeting peptide.

  • Surface Immobilization: Used to attach peptides to solid surfaces functionalized with amino groups for applications in biosensors and diagnostics.

  • Modification of Peptide Solubility: The aliphatic nature of the spacer can influence the overall solubility of the final peptide product.

Data Presentation

Effective synthesis planning and execution require careful monitoring of reaction parameters. The following tables provide a template for recording and comparing quantitative data for syntheses involving this compound.

Table 1: Reagent Stoichiometry and Reaction Conditions

ParameterValueNotes
Resin Substitution Level (mmol/g)Manufacturer's specification.
Scale of Synthesis (mmol)
This compound (eq.)1.5 - 3.0Relative to the resin substitution.
Coupling Base (e.g., DIEA) (eq.)2.0 - 4.0Relative to the NHS ester.
SolventDMF, NMP, or DCMEnsure anhydrous conditions.
Reaction Time (h)2 - 24Monitor completion with Kaiser test.
Temperature (°C)25 (Room Temp.)

Table 2: Monitoring of Coupling Efficiency

Synthesis StepKaiser Test Result (Initial)Kaiser Test Result (Final)Coupling Time (h)Notes
Coupling of Spacer to ResinPositive (Blue)Negative (Colorless/Yellow)
Coupling of First Amino Acid to SpacerPositive (Blue)Negative (Colorless/Yellow)
.........

Experimental Protocols

The following are detailed protocols for the incorporation of this compound in a manual Boc-SPPS workflow.

Protocol 1: Coupling of this compound to an Amino-Resin

This protocol is for the initial functionalization of an amino-resin (e.g., aminomethyl (AM) resin) with the spacer.

  • Resin Swelling: Swell the amino-resin (1 eq.) in dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

  • Reagent Preparation: In a separate vial, dissolve this compound (2 eq.) in DMF.

  • Coupling Reaction: Drain the DMF from the swollen resin. Add the solution of this compound to the resin. Add N,N-diisopropylethylamine (DIEA) (3 eq.) to the reaction vessel.

  • Agitation: Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test on a small sample of the resin beads. A negative result (colorless or yellow beads) indicates complete coupling. If the test is positive (blue beads), continue the reaction and monitor periodically.

  • Washing: Once the coupling is complete, drain the reaction mixture and wash the resin sequentially with DMF (3x), dichloromethane (B109758) (DCM) (3x), and methanol (B129727) (MeOH) (3x).

  • Drying: Dry the resin under vacuum.

Protocol 2: N-Terminal Modification of a Resin-Bound Peptide

This protocol describes the addition of the spacer to the N-terminus of a peptide chain during SPPS.

  • Boc Deprotection: Treat the peptide-resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes (pre-wash), followed by a 20-minute treatment with fresh 50% TFA/DCM to remove the N-terminal Boc group.

  • Washing: Wash the resin with DCM (3x) and isopropanol (B130326) (IPA) (2x).

  • Neutralization: Neutralize the N-terminal ammonium (B1175870) salt by washing with 10% DIEA in DCM (2x, 2 minutes each), followed by washing with DCM (3x).

  • Coupling:

    • Swell the neutralized peptide-resin in DMF.

    • In a separate vial, dissolve this compound (2-3 eq. relative to the initial resin loading) in DMF.

    • Add the NHS ester solution to the resin, followed by DIEA (3-4 eq.).

    • Agitate the mixture at room temperature.

  • Monitoring: Monitor the reaction progress using the Kaiser test. The reaction is typically complete within 2-4 hours.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin with DMF (3x) and DCM (3x).

  • Continuation of Synthesis: The resin is now ready for the deprotection of the spacer's Boc group and the coupling of the next amino acid.

Visualizations

Chemical Structure and Reaction

G reagent {this compound | + H₂N-Peptide-Resin} product {Boc-NH-(CH₂)₄-CO-NH-Peptide-Resin | + N-hydroxysuccinimide} reagent->product DIEA, DMF

Experimental Workflow

SPPS_Workflow start Start with H₂N-Peptide-Resin coupling Couple Boc-5-aminopentanoic NHS ester in DMF with DIEA start->coupling wash1 Wash with DMF and DCM coupling->wash1 kaiser1 Kaiser Test wash1->kaiser1 kaiser1->coupling Positive deprotection Treat with 50% TFA in DCM to remove Boc group kaiser1->deprotection Negative wash2 Wash with DCM and IPA deprotection->wash2 neutralization Neutralize with DIEA in DCM wash2->neutralization wash3 Wash with DCM neutralization->wash3 next_coupling Couple next Boc-amino acid wash3->next_coupling end Continue Peptide Synthesis next_coupling->end

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Coupling (Positive Kaiser Test) - Insufficient reagent equivalents.- Incomplete neutralization.- Steric hindrance.- Moisture in reaction.- Increase equivalents of NHS ester and base.- Ensure complete neutralization before coupling.- Extend reaction time.- Use anhydrous solvents and reagents.
Low Yield of Final Peptide - Premature cleavage of the peptide from the resin.- Side reactions during synthesis.- Ensure appropriate resin and linker are used for Boc chemistry.- Use scavengers during cleavage.
Difficulty Dissolving NHS Ester - Poor solvent choice.- Gently warm the DMF or use a co-solvent like DCM. Ensure the reagent is fully dissolved before adding to the resin.

Safety Precautions

  • Work in a well-ventilated fume hood, especially when handling TFA, DIEA, and DCM.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • TFA is highly corrosive. Handle with extreme care.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

By following these application notes and protocols, researchers can effectively utilize this compound to synthesize modified peptides for a wide range of applications in research and drug development.

References

Applications of Boc-5-aminopentanoic NHS Ester in Biotechnology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-5-aminopentanoic N-hydroxysuccinimide (NHS) ester is a valuable heterobifunctional crosslinker widely employed in biotechnology and drug development.[1] This reagent features a Boc-protected amine and an NHS ester, enabling a two-stage conjugation strategy. The NHS ester facilitates covalent linkage to primary amines on biomolecules such as proteins, peptides, and amine-modified oligonucleotides, forming a stable amide bond.[1][] Subsequent removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions reveals a terminal primary amine, which can be utilized for further functionalization. This bifunctionality makes it a versatile tool for creating complex bioconjugates, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][3]

Key Applications

  • Bioconjugation: Covalent modification of proteins, antibodies, and peptides to introduce a linker with a protected amine for subsequent attachment of payloads like drugs, fluorophores, or biotin.[1][]

  • PROTAC Synthesis: Serves as a flexible aliphatic linker to connect a target protein-binding ligand and an E3 ligase-recruiting ligand in the synthesis of PROTACs.[3][4]

  • Antibody-Drug Conjugate (ADC) Development: Facilitates the attachment of cytotoxic drugs to antibodies, where the linker's properties can influence the stability and efficacy of the ADC.[5]

  • Surface Modification: Immobilization of biomolecules onto surfaces functionalized with primary amines.

Physicochemical Properties and Storage

PropertyValueReference
Molecular Weight 314.3 g/mol [1]
Formula C14H22N2O6[1]
CAS Number 82518-79-4[1]
Purity >98%[1]
Appearance White to off-white solid
Storage Conditions -20°C, desiccated[1]
Solubility Soluble in DMF, DMSO[6]

Application Note 1: Protein Labeling with Boc-5-aminopentanoic NHS Ester

This protocol outlines the general procedure for labeling a target protein with this compound to introduce a protected amine for further functionalization.

Experimental Protocol

Materials:

  • Target protein containing surface-accessible primary amines (e.g., lysine (B10760008) residues)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Conjugation Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0 (amine-free)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns or dialysis equipment for purification

Procedure:

  • Protein Preparation:

    • Dissolve the target protein in Conjugation Buffer to a concentration of 1-10 mg/mL.

    • If the protein buffer contains primary amines (e.g., Tris), perform a buffer exchange into the Conjugation Buffer.

  • This compound Preparation:

    • Shortly before use, dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution. The optimal molar ratio may need to be determined empirically.

    • Ensure the final concentration of the organic solvent (DMF or DMSO) does not exceed 10% (v/v) to maintain protein stability.

    • Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.

  • Quenching:

    • (Optional) To terminate the reaction, add Quenching Buffer to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS ester.

  • Purification:

    • Remove unreacted this compound and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).

  • Boc Deprotection (for subsequent conjugation):

    • To deprotect the amine, treat the conjugate with a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (e.g., 20-50% TFA). The exact conditions may vary depending on the protein's stability.

    • Follow by purification to remove TFA and byproducts.

Quantitative Data: Representative Labeling Efficiency

The degree of labeling (DOL), or the number of linker molecules conjugated per protein, can be determined using various analytical techniques such as mass spectrometry. The following table provides representative data for the conjugation of a generic NHS ester to an antibody, which can be used as a guideline.

Molar Excess of NHS EsterRepresentative Degree of Labeling (DOL)
5x1.5 - 2.5
10x3.0 - 5.0
20x6.0 - 9.0

Note: The actual DOL will depend on the specific protein, its concentration, and the reaction conditions.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Deprotection protein_prep Prepare Protein in Amine-Free Buffer conjugation Mix Protein and Linker (1-2h at RT or 2-4h at 4°C) protein_prep->conjugation linker_prep Dissolve Boc-5-aminopentanoic NHS Ester in DMSO/DMF linker_prep->conjugation quenching Quench with Tris Buffer (Optional) conjugation->quenching purification Purify Conjugate (Desalting Column/Dialysis) quenching->purification deprotection Boc Deprotection with TFA (for further functionalization) purification->deprotection

Caption: Workflow for protein labeling with this compound.

Application Note 2: Synthesis of PROTACs using this compound as a Linker

This compound can be utilized as a building block for the synthesis of PROTACs. The following is a generalized protocol for a two-step synthesis.

Experimental Protocol

Materials:

  • Target protein ligand with a primary or secondary amine

  • E3 ligase ligand with a carboxylic acid

  • This compound

  • Coupling agents (e.g., HATU, HBTU)

  • Base (e.g., DIPEA)

  • TFA for Boc deprotection

  • Anhydrous solvents (e.g., DMF, DCM)

  • HPLC for purification

Procedure:

  • Step 1: Coupling of Target Protein Ligand to the Linker

    • Dissolve the target protein ligand (containing an amine) and this compound in anhydrous DMF.

    • Add a base such as diisopropylethylamine (DIPEA) to the mixture.

    • Stir the reaction at room temperature until completion, monitoring by LC-MS.

    • Purify the resulting intermediate (Boc-protected ligand-linker conjugate) by preparative HPLC.

  • Step 2: Boc Deprotection

    • Dissolve the purified intermediate in DCM.

    • Add an excess of TFA to the solution to remove the Boc protecting group.

    • Stir at room temperature for 1-2 hours.

    • Remove the solvent and TFA under reduced pressure.

  • Step 3: Coupling of E3 Ligase Ligand

    • Dissolve the deprotected ligand-linker amine, the E3 ligase ligand (with a carboxylic acid), and a coupling agent (e.g., HATU) in anhydrous DMF.

    • Add DIPEA to the reaction mixture.

    • Stir at room temperature until the reaction is complete (monitored by LC-MS).

  • Step 4: Final Purification

    • Purify the final PROTAC molecule by preparative HPLC.

    • Characterize the purified PROTAC by LC-MS and NMR.

Quantitative Data: Representative PROTAC Synthesis Yields and Activity

The following table provides representative data from a study on the synthesis and evaluation of PROTACs, demonstrating the type of quantitative information that can be obtained.[4]

PROTAC IDSynthetic Yield (%)BRD4 Degradation DC50 (µM)CRBN Target Engagement IC50 (µM)
PROTAC-A350.0250.15
PROTAC-B420.0180.11
PROTAC-C280.0410.23

Note: This data is representative and based on PROTACs with different linkers, but illustrates the expected outcomes of synthesis and biological evaluation.[4]

PROTAC Synthesis and Mechanism of Action

G cluster_synthesis PROTAC Synthesis Workflow cluster_moa PROTAC Mechanism of Action start Target Ligand (Amine) + This compound step1 Couple Ligand to Linker start->step1 step2 Boc Deprotection (TFA) step1->step2 step3 Couple E3 Ligase Ligand (Acid) step2->step3 end Purified PROTAC step3->end protac PROTAC poi Target Protein protac->poi e3 E3 Ligase protac->e3 ub Ub proteasome Proteasome poi->proteasome Degradation e3->poi Ubiquitination

Caption: A schematic of the PROTAC synthesis workflow and its mechanism of action.

Conclusion

This compound is a versatile and valuable reagent for researchers in biotechnology and drug development. Its bifunctional nature allows for the controlled and sequential conjugation of different molecules, making it an essential tool in the construction of complex biomolecular architectures such as ADCs and PROTACs. The protocols and data presented here provide a foundation for the successful application of this linker in various research and development endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Boc-5-aminopentanoic NHS Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc-5-aminopentanoic NHS ester conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing conjugation efficiency and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry behind this compound conjugation?

This compound is a linker molecule with two key functional groups. The N-hydroxysuccinimide (NHS) ester is highly reactive towards primary amines (-NH2), such as those found on the side chains of lysine (B10760008) residues and the N-terminus of proteins.[1][][3] The reaction, a nucleophilic acyl substitution, results in the formation of a stable amide bond.[4] The other end of the linker has a tert-butyloxycarbonyl (Boc) protecting group on an amine. This Boc group can be removed under mild acidic conditions to reveal a free amine, which can then be used for subsequent conjugation steps.

Q2: What are the most critical factors influencing the efficiency of the NHS ester conjugation reaction?

The success of the conjugation reaction is primarily dependent on a delicate balance between the desired aminolysis (reaction with the amine) and the competing hydrolysis of the NHS ester.[][5][6][7] The most critical parameters to control are:

  • pH: The reaction is strongly pH-dependent.[8][9][10][11]

  • Buffer choice: The buffer composition is crucial for success.

  • Concentration of reactants: Higher concentrations can favor the desired reaction.[]

  • Temperature and reaction time: These parameters influence the rates of both aminolysis and hydrolysis.[8][12]

  • Purity and storage of the NHS ester: Degraded reagent will lead to poor results.[8]

Troubleshooting Guide

Low Conjugation Yield

Problem: I am observing a very low yield of my desired conjugate.

This is a common issue that can often be traced back to suboptimal reaction conditions. Below is a systematic guide to troubleshooting the problem.

Q3: How does pH affect my conjugation efficiency?

The pH of the reaction buffer is a critical trade-off between activating the amine for reaction and preventing the hydrolysis of the NHS ester.[9][13]

  • At low pH (below 7.0): The primary amines on your molecule of interest are protonated (R-NH3+), making them non-nucleophilic and unable to react with the NHS ester.[9][13]

  • At optimal pH (7.2-8.5): A sufficient concentration of the amine is deprotonated and nucleophilic (R-NH2) to react efficiently, while the rate of NHS ester hydrolysis is manageable.[3][8][12][13] The most commonly recommended pH range is 8.3-8.5.[11]

  • At high pH (above 9.0): While the amine is fully deprotonated and highly reactive, the NHS ester undergoes rapid hydrolysis, which consumes the reagent and significantly reduces the conjugation yield.[9][13]

Solution:

  • Ensure your reaction buffer is within the optimal pH range of 7.2-8.5 using a calibrated pH meter.[8]

  • For many applications, a pH of 8.3 is a good starting point.[9]

Q4: Which buffers should I use, and which should I avoid?

The choice of buffer is critical. Amine-containing buffers must be avoided as they will compete with your target molecule for reaction with the NHS ester.[8][12]

Recommended Buffers (Amine-Free)Buffers to Avoid (Contain Primary Amines)
Phosphate-Buffered Saline (PBS)Tris (Tris-HCl)
Borate BufferGlycine
Carbonate/Bicarbonate Buffer
HEPES Buffer

Solution:

  • If you are using a buffer system like Tris or glycine, switch to one of the recommended amine-free buffers such as PBS, Borate, or HEPES.[13]

Q5: Could the stability of my this compound be the issue?

Yes, NHS esters are moisture-sensitive and can hydrolyze over time, especially if not stored properly.[5]

Solution:

  • Store the this compound desiccated at the recommended temperature (typically -20°C).[8]

  • Always use fresh, anhydrous DMSO or DMF to prepare the stock solution of the NHS ester immediately before use.[9][11] Avoid using DMF that has a fishy odor, as this indicates the presence of dimethylamine, which can react with the NHS ester.[11]

Q6: How can I optimize the reaction time and temperature?

The optimal time and temperature depend on the reactivity of your amine and the stability of your molecules.

  • Hydrolysis of NHS esters is temperature-dependent. The half-life of NHS esters decreases significantly as the pH and temperature increase.[3][12][14]

pHTemperatureHalf-life of NHS Ester
7.00°C4-5 hours[3][12]
8.64°C10 minutes[3][12]

Solution:

  • If you suspect hydrolysis is a major issue, consider running the reaction at 4°C overnight instead of at room temperature for a shorter period.[8][9]

  • Typical reaction times are 30 minutes to 4 hours at room temperature or overnight at 4°C.[][3][12]

Protein Precipitation

Q7: My protein has precipitated after the conjugation reaction. What could be the cause?

Protein precipitation post-labeling can occur due to a few factors:

  • Over-labeling: The addition of too many linker molecules can alter the protein's properties, leading to aggregation.

  • Hydrophobicity: The Boc-5-aminopentanoic linker has hydrophobic characteristics which can cause the protein to aggregate and precipitate if the degree of labeling is too high.

  • Solvent concentration: The organic solvent (DMSO or DMF) used to dissolve the NHS ester can denature proteins if the final concentration is too high.

Solution:

  • Reduce the molar excess of the this compound in the reaction.

  • Keep the final concentration of the organic solvent in the reaction mixture below 10%.[13]

  • Consider using a more water-soluble version of the linker if available.

Experimental Protocols

General Protocol for Protein Conjugation with this compound

This protocol provides a general guideline. Optimization may be required for your specific application.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)[10]

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL.[9][11] If necessary, perform a buffer exchange.

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF.[9]

  • Calculate the Molar Excess: A 5- to 20-fold molar excess of the NHS ester over the protein is a common starting point.[9]

  • Reaction: Add the dissolved NHS ester to the protein solution while gently vortexing.[9][10]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[9]

  • Quenching: Stop the reaction by adding a quenching buffer, such as Tris or glycine, to a final concentration of 20-50 mM.[8][13] This will consume any unreacted NHS ester.[1] Incubate for an additional 15-30 minutes.[13]

  • Purification: Remove unreacted linker and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate storage buffer.[8]

Visualizations

G cluster_workflow Experimental Workflow for NHS Ester Conjugation prep_protein Prepare Protein in Amine-Free Buffer (e.g., PBS, pH 7.4-8.5) reaction Combine and Incubate (RT for 1-4h or 4°C overnight) prep_protein->reaction prep_nhs Prepare Fresh Boc-5-aminopentanoic NHS Ester Solution (in anhydrous DMSO/DMF) prep_nhs->reaction quench Quench Reaction (add Tris or Glycine) reaction->quench purify Purify Conjugate (Desalting Column or Dialysis) quench->purify final_product Characterize Final Conjugate purify->final_product

Caption: A typical experimental workflow for this compound conjugation.

G cluster_troubleshooting Troubleshooting Logic for Low Conjugation Yield start Low Conjugation Yield? check_ph Is the buffer pH between 7.2 and 8.5? start->check_ph check_buffer Is the buffer amine-free? check_ph->check_buffer Yes adjust_ph Adjust pH to 7.2-8.5 check_ph->adjust_ph No check_reagent Is the NHS ester reagent fresh and stored correctly? check_buffer->check_reagent Yes change_buffer Switch to an amine-free buffer (e.g., PBS, Borate) check_buffer->change_buffer No optimize_conditions Consider optimizing time, temperature, or reactant concentrations check_reagent->optimize_conditions Yes new_reagent Use fresh, high-quality NHS ester reagent check_reagent->new_reagent No

Caption: A decision tree for troubleshooting low conjugation yield.

References

Technical Support Center: Boc-5-Aminopentanoic Acid NHS Ester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of Boc-5-aminopentanoic acid N-hydroxysuccinimide (NHS) ester.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Boc-5-aminopentanoic acid NHS ester synthesis has a very low yield. What are the most common causes?

Low yield in this reaction is typically attributed to one or more of the following factors:

  • Presence of Moisture: The activating agents (DCC or EDC) and the resulting NHS ester are highly sensitive to moisture. Water will hydrolyze the activated intermediate and the final product, reducing your yield.

  • Suboptimal Reagent Stoichiometry: The molar ratios of Boc-5-aminopentanoic acid, N-hydroxysuccinimide (NHS), and the coupling agent (DCC or EDC) are critical. An inappropriate ratio can lead to incomplete activation or side reactions.

  • Side Reactions: The formation of N-acylurea, a common byproduct when using carbodiimides, can compete with the desired NHS ester formation.

  • Inadequate Reaction Time or Temperature: The reaction may not have gone to completion if the time was too short or the temperature was too low. Conversely, prolonged reaction times can increase the likelihood of side reactions and product degradation.

  • Impure Reagents or Solvents: The purity of your starting materials and the dryness of your solvent are paramount for a successful reaction.

Q2: How can I minimize the impact of moisture on my reaction?

To ensure anhydrous (water-free) conditions, follow these steps:

  • Use freshly distilled and dried solvents. Anhydrous dichloromethane (B109758) (DCM) or ethyl acetate (B1210297) are common choices.

  • Dry all glassware in an oven and cool it under a stream of inert gas (like nitrogen or argon) before use.

  • Handle hygroscopic reagents, such as EDC and NHS, quickly in a dry environment or a glovebox.

Q3: What are the optimal molar ratios for the reactants?

While the optimal ratios can sometimes require empirical determination, a good starting point for the synthesis is a slight excess of NHS and the coupling agent relative to the Boc-5-aminopentanoic acid. A common ratio is 1 equivalent of the carboxylic acid, 1.1-1.2 equivalents of NHS, and 1.1-1.2 equivalents of DCC or EDC.

Q4: I see a white precipitate in my reaction mixture. What is it and how do I remove it?

If you are using N,N'-dicyclohexylcarbodiimide (DCC) as your coupling agent, the white precipitate is likely dicyclohexylurea (DCU), a byproduct of the reaction. DCU is largely insoluble in many organic solvents and can be removed by filtration after the reaction is complete. If you are using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), the corresponding urea (B33335) byproduct is water-soluble and can be removed during an aqueous workup.

Q5: My product seems to be degrading during purification. What purification methods are recommended?

Boc-5-aminopentanoic acid NHS ester can be sensitive to hydrolysis, especially on silica (B1680970) gel. If you are using column chromatography, it is crucial to run the column quickly with anhydrous solvents. An alternative and often preferred method is crystallization. The crude product can often be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.

Data Presentation: Recommended Reaction Parameters

The following table summarizes typical reaction conditions for the synthesis of Boc-5-aminopentanoic acid NHS ester. Note that optimal conditions may vary based on the specific scale and purity of the reagents.

ParameterConditionRationale
Solvent Anhydrous Dichloromethane (DCM), Anhydrous Ethyl Acetate, or Anhydrous Tetrahydrofuran (THF)Ensures a moisture-free environment to prevent hydrolysis of reagents and product.
Coupling Agent N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Activates the carboxylic acid for reaction with NHS. DCC is often used in strictly anhydrous conditions, while EDC allows for easier aqueous workup to remove the urea byproduct.
Molar Ratios Boc-5-aminopentanoic acid : NHS : Coupling Agent (1 : 1.1-1.2 : 1.1-1.2)A slight excess of NHS and the coupling agent helps to drive the reaction to completion.
Temperature 0 °C to Room Temperature (approx. 25 °C)The reaction is typically started at 0 °C to control the initial exothermic reaction and then allowed to warm to room temperature.
Reaction Time 2 - 12 hoursThe reaction progress should be monitored (e.g., by TLC) to determine the optimal time.

Experimental Protocols

Below are detailed methodologies for the synthesis of Boc-5-aminopentanoic acid NHS ester using either DCC or EDC as the coupling agent.

Protocol 1: Synthesis using DCC

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve Boc-5-aminopentanoic acid (1.0 eq.) and N-hydroxysuccinimide (1.1 eq.) in anhydrous dichloromethane (DCM).

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath.

  • Addition of DCC: Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.) in anhydrous DCM dropwise to the cooled solution over 15-20 minutes.

  • Reaction Progression: Stir the reaction mixture at 0 °C for 1 hour, and then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of cold, anhydrous DCM.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a solvent system like ethyl acetate/hexanes or by rapid column chromatography on silica gel using an appropriate eluent.

Protocol 2: Synthesis using EDC

  • Preparation: In a round-bottom flask, dissolve Boc-5-aminopentanoic acid (1.0 eq.) and N-hydroxysuccinimide (1.2 eq.) in anhydrous ethyl acetate.

  • Reaction Initiation: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) to the solution.

  • Reaction Progression: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, wash the organic layer with a 5% aqueous solution of citric acid, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.

Visualizations

Signaling Pathways and Experimental Workflows

reaction_pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Boc_AA Boc-5-aminopentanoic Acid Activated_Ester O-acylisourea intermediate Boc_AA->Activated_Ester + Coupling Agent NHS N-Hydroxysuccinimide Coupling_Agent DCC or EDC NHS_Ester Boc-5-aminopentanoic acid NHS ester Activated_Ester->NHS_Ester + NHS Urea Urea Byproduct (DCU or water-soluble urea) Activated_Ester->Urea Side Reaction

Caption: Reaction pathway for the synthesis of Boc-5-aminopentanoic acid NHS ester.

troubleshooting_workflow start Low Yield in NHS Ester Synthesis check_moisture Were anhydrous conditions maintained? start->check_moisture check_ratios Were reactant ratios correct (1:1.1:1.1)? check_moisture->check_ratios Yes improve_drying Action: Improve drying of solvents and glassware. Use inert atmosphere. check_moisture->improve_drying No check_time_temp Was reaction time and temperature adequate? check_ratios->check_time_temp Yes adjust_ratios Action: Adjust stoichiometry. Consider a slight excess of NHS and coupling agent. check_ratios->adjust_ratios No check_reagents Are reagents and solvents pure and dry? check_time_temp->check_reagents Yes optimize_conditions Action: Monitor reaction by TLC. Adjust time and temperature as needed. check_time_temp->optimize_conditions No use_pure_reagents Action: Use freshly opened or purified reagents and newly dried solvents. check_reagents->use_pure_reagents No success Yield Improved check_reagents->success Yes improve_drying->start adjust_ratios->start optimize_conditions->start use_pure_reagents->start

Caption: Troubleshooting workflow for low yield in Boc-5-aminopentanoic acid NHS ester synthesis.

hydrolysis of Boc-5-aminopentanoic NHS ester side reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Boc-5-aminopentanoic NHS ester.

Troubleshooting Guide

This guide addresses common issues encountered during conjugation experiments using this compound.

Issue Potential Cause Recommended Solution
Low Conjugation Efficiency 1. Hydrolysis of NHS Ester: The NHS ester has hydrolyzed due to moisture or inappropriate buffer conditions.[1]- Use anhydrous solvents (e.g., DMSO, DMF) to dissolve the NHS ester immediately before use. - Ensure the reaction buffer is within the optimal pH range of 7.2-8.5.[1] - Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration to minimize hydrolysis.
2. Incompatible Buffer: The reaction buffer contains primary amines (e.g., Tris, glycine) that compete with the target molecule for reaction with the NHS ester.[1]- Use a non-nucleophilic buffer such as phosphate-buffered saline (PBS) or sodium bicarbonate buffer.
3. Suboptimal pH: The pH of the reaction mixture is too low, leading to protonation of the primary amine on the target molecule, rendering it unreactive.[1]- Adjust the pH of the reaction buffer to the optimal range of 7.2-8.5.
4. Poor Reagent Quality: The this compound has degraded due to improper storage.- Store the reagent at -20°C in a desiccated environment.[2] Allow the vial to warm to room temperature before opening to prevent condensation.
Unexpected Side Products 1. Reaction with Other Nucleophiles: In protein conjugations, the NHS ester may react with the side chains of serine, threonine, or tyrosine residues, in addition to the primary amines of lysine (B10760008) residues and the N-terminus.[3]- Optimize the stoichiometry of the reactants to favor the reaction with primary amines. - Characterize the final conjugate thoroughly to identify the sites of modification.
2. Boc Group Deprotection: Although generally stable at neutral to slightly basic pH, prolonged reaction times or localized pH drops could potentially lead to some loss of the Boc protecting group.- Monitor the reaction time and maintain a stable pH. - Analyze the product for the presence of the free amine using appropriate analytical techniques (e.g., LC-MS).
Difficulty Purifying the Conjugate 1. Presence of Unreacted Reagents and Byproducts: Unreacted this compound and its hydrolysis product (Boc-5-aminopentanoic acid) can co-purify with the desired conjugate.- Utilize purification methods that separate based on size (e.g., size-exclusion chromatography, dialysis) or charge (e.g., ion-exchange chromatography) to remove small molecule impurities.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with a primary amine?

The optimal pH range for the reaction of an NHS ester with a primary amine is typically between 7.2 and 8.5.[1] Below this range, the amine is protonated and less nucleophilic, leading to a slower reaction rate. Above this range, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired conjugation reaction.[1]

Q2: What are the primary side reactions to be aware of?

The main side reaction is the hydrolysis of the NHS ester to Boc-5-aminopentanoic acid. This reaction is accelerated at higher pH values and in the presence of water.[1] In the context of protein conjugation, NHS esters can also react with other nucleophilic amino acid side chains, such as those of serine, threonine, and tyrosine, although the reaction with primary amines is generally more efficient.[3]

Q3: How can I minimize the hydrolysis of this compound?

To minimize hydrolysis, follow these recommendations:

  • Use Anhydrous Solvents: Dissolve the this compound in an anhydrous solvent like DMSO or DMF immediately before adding it to the reaction mixture.

  • Control pH: Maintain the reaction pH between 7.2 and 8.5.

  • Optimize Temperature: Performing the reaction at a lower temperature (e.g., 4°C) can reduce the rate of hydrolysis, though it may require a longer reaction time.

  • Fresh Reagents: Use freshly prepared solutions of the NHS ester.

Q4: Is the Boc protecting group stable during the conjugation reaction?

The tert-butyloxycarbonyl (Boc) protecting group is generally stable under the neutral to slightly basic conditions (pH 7.2-8.5) used for NHS ester conjugation.[4] It is primarily cleaved under acidic conditions (e.g., with trifluoroacetic acid).[2][5] However, it is always good practice to analyze the final product to confirm the integrity of the Boc group.

Q5: What are suitable buffers for the conjugation reaction?

Phosphate-buffered saline (PBS) and sodium bicarbonate buffer are commonly used for NHS ester conjugation reactions as they do not contain primary amines that would compete with the target molecule. Avoid buffers such as Tris and glycine.[1]

Experimental Protocols

Protocol 1: General Procedure for Conjugation of this compound to a Primary Amine-Containing Molecule
  • Preparation of Reagents:

    • Equilibrate the vial of this compound to room temperature before opening.

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO or DMF immediately before use.

    • Prepare a solution of the amine-containing molecule in a suitable non-nucleophilic buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.5).

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound stock solution to the solution of the amine-containing molecule.

    • Gently mix the reaction mixture and incubate at room temperature for 1-4 hours or at 4°C overnight. The optimal reaction time and temperature may need to be determined empirically.

  • Purification:

    • Purify the resulting conjugate using an appropriate method to remove unreacted reagents and byproducts. Suitable methods include size-exclusion chromatography, dialysis, or HPLC.

Protocol 2: Control Experiment to Assess Hydrolysis
  • Prepare a solution of this compound in the reaction buffer (without the amine-containing molecule) at the same concentration and under the same conditions (pH, temperature) as the actual conjugation reaction.

  • Incubate the solution for the same duration as the planned conjugation reaction.

  • Analyze the sample using a suitable analytical technique such as HPLC or LC-MS to determine the extent of hydrolysis by quantifying the amount of Boc-5-aminopentanoic acid formed relative to the remaining intact NHS ester.

Visualizations

Reaction and Side Reaction Pathways

hydrolysis_side_reaction Boc_NHS Boc-5-aminopentanoic NHS Ester Conjugate Boc-Amide Conjugate Boc_NHS->Conjugate Aminolysis (Desired Reaction) NHS N-Hydroxysuccinimide Boc_NHS->NHS Hydrolyzed Boc-5-aminopentanoic Acid Boc_NHS->Hydrolyzed Hydrolysis (Side Reaction) Side_Product Side Product (e.g., Ester, Thioester) Boc_NHS->Side_Product Other Side Reactions Amine Primary Amine (R-NH2) Amine->Conjugate H2O Water (H2O) H2O->Hydrolyzed Other_Nuc Other Nucleophiles (e.g., R-OH, R-SH) Other_Nuc->Side_Product

Caption: Reaction pathways of this compound.

Troubleshooting Logic Flow

troubleshooting_workflow Start Low Conjugation Yield Check_pH Is pH 7.2-8.5? Start->Check_pH Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Buffer Amine-free buffer? Check_pH->Check_Buffer Yes Adjust_pH->Check_Buffer Change_Buffer Change to PBS or Bicarbonate Check_Buffer->Change_Buffer No Check_Reagent Fresh NHS ester solution? Check_Buffer->Check_Reagent Yes Change_Buffer->Check_Reagent Prepare_Fresh Prepare fresh solution Check_Reagent->Prepare_Fresh No Check_Temp_Time Optimize Temp/Time Check_Reagent->Check_Temp_Time Yes Prepare_Fresh->Check_Temp_Time Optimize Try 4°C overnight or longer at RT Check_Temp_Time->Optimize No Success Improved Yield Check_Temp_Time->Success Yes Optimize->Success

References

Technical Support Center: Preventing Aggregation During Protein Labeling with Boc-5-aminopentanoic NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering protein aggregation during labeling with Boc-5-aminopentanoic NHS ester.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a chemical linker that contains an N-hydroxysuccinimide (NHS) ester and a tert-butyloxycarbonyl (Boc) protected amine group.[1][] The NHS ester reacts with primary amines on proteins, such as the side chain of lysine (B10760008) residues and the N-terminus, to form a stable amide bond.[3] The Boc protecting group can be removed under mild acidic conditions to expose a free amine, making this linker useful for applications requiring a subsequent conjugation step.

Q2: What are the common causes of protein aggregation during labeling with an NHS ester?

A2: Protein aggregation during NHS ester labeling can be caused by several factors:

  • Over-labeling: The addition of too many linker molecules can alter the protein's surface charge and isoelectric point (pI), leading to reduced solubility and aggregation.[4][5]

  • Hydrophobicity of the label: While Boc-5-aminopentanoic acid itself is a relatively small aliphatic linker, the cumulative effect of labeling, especially with hydrophobic molecules attached to the linker, can increase the overall surface hydrophobicity of the protein, promoting aggregation.[6]

  • Suboptimal Buffer Conditions: The pH of the reaction buffer is critical. While a slightly alkaline pH (7.2-8.5) is optimal for the labeling reaction, some proteins may be unstable at higher pH values.[4][7]

  • High Reagent Concentration: Adding a high concentration of the NHS ester solution, especially if it's dissolved in an organic solvent like DMSO, can cause localized precipitation of the reagent or the protein.[4]

  • High Protein Concentration: Performing the labeling reaction at a high protein concentration increases the likelihood of intermolecular interactions that can lead to aggregation.[4]

  • Temperature: Higher temperatures can accelerate both the labeling reaction and the process of protein unfolding and aggregation.[4]

Q3: How can I detect protein aggregation?

A3: Protein aggregation can be detected using several methods:

  • Visual Inspection: The simplest method is to look for turbidity, cloudiness, or visible precipitates in the solution.[8]

  • UV-Vis Spectroscopy: An increase in absorbance at wavelengths between 340-600 nm can indicate light scattering due to the presence of aggregates.

  • Dynamic Light Scattering (DLS): DLS is a technique that measures the size distribution of particles in a solution and can effectively detect the formation of larger aggregates.

  • Size Exclusion Chromatography (SEC): Aggregated proteins will elute from an SEC column earlier than the monomeric protein.[]

Troubleshooting Guides

Issue 1: Protein precipitates immediately upon addition of the NHS ester.
Possible Cause Solution
Poor solubility of the NHS ester Ensure the this compound is completely dissolved in anhydrous DMSO or DMF before adding it to the protein solution. Add the dissolved ester to the protein solution slowly and with gentle mixing to avoid localized high concentrations.[4]
High molar excess of the NHS ester Reduce the molar excess of the NHS ester. A 5- to 20-fold molar excess is a common starting point, but this may need to be optimized for your specific protein.
Suboptimal buffer conditions Ensure the reaction buffer is amine-free (e.g., PBS, sodium bicarbonate, or sodium phosphate) and at an optimal pH, typically between 7.2 and 8.5.[7] For proteins sensitive to high pH, a pH closer to 7.4 may be necessary, though the reaction will be slower.[6]
Issue 2: The protein solution becomes cloudy during the incubation period.
Possible Cause Solution
Over-labeling of the protein Shorten the reaction time or decrease the molar excess of the NHS ester to reduce the degree of labeling.
Reaction temperature is too high Perform the incubation at a lower temperature (e.g., 4°C) for a longer duration (e.g., overnight).[4]
Protein instability in the reaction buffer Consider adding stabilizing additives to the buffer, such as 5-10% glycerol (B35011) or non-ionic detergents at low concentrations.
Issue 3: Labeled protein aggregates during storage.
Possible Cause Solution
Inappropriate storage conditions Store the labeled protein at an appropriate temperature, typically 4°C for short-term and -80°C for long-term storage. Aliquot the protein into single-use volumes to avoid repeated freeze-thaw cycles.[8]
Lack of cryoprotectants For frozen storage, add a cryoprotectant such as glycerol (typically 10-20%) to the storage buffer to prevent freeze-thaw induced aggregation.[]
High protein concentration Store the labeled protein at the lowest concentration that is suitable for your downstream applications.[]

Quantitative Data Summary

Table 1: Recommended Reaction Conditions for Protein Labeling with NHS Esters

ParameterRecommended RangeNotes
Protein Concentration 1 - 10 mg/mL[4]Higher concentrations can improve labeling efficiency but may also increase the risk of aggregation.
Molar Excess of NHS Ester 5 - 20 foldThis should be optimized for each protein. A lower molar excess may be necessary for proteins prone to aggregation.
Reaction pH 7.2 - 8.5[3][7]A pH of 8.3-8.5 is often optimal for the reaction, but a lower pH may be required for protein stability.[4]
Reaction Temperature 4°C to Room TemperatureLower temperatures (4°C) with longer incubation times can help to minimize aggregation.[4]
Incubation Time 1 - 4 hours at RT, or overnight at 4°C[4]The optimal time will depend on the reactivity of the protein and the desired degree of labeling.
Organic Solvent <10% of total reaction volumeNHS esters are often dissolved in DMSO or DMF. The final concentration of the organic solvent should be kept low to avoid protein denaturation.

Experimental Protocols

General Protocol for Protein Labeling with this compound

This protocol provides a general guideline. Optimization may be required for your specific protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution: Ensure your protein is in an amine-free buffer. If necessary, perform a buffer exchange. The protein concentration should ideally be between 1-10 mg/mL.[4]

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Labeling Reaction: a. Add the desired molar excess of the dissolved NHS ester to the protein solution while gently vortexing. b. Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[4] Protect from light if the downstream application is light-sensitive.

  • Quench the Reaction (Optional): To stop the reaction, add a quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM and incubate for 15-30 minutes.

  • Purification: Remove excess, unreacted NHS ester and byproducts using a desalting column or by dialysis against a suitable storage buffer.[4]

Visualizations

experimental_workflow Experimental Workflow for Protein Labeling cluster_prep Preparation cluster_reaction Labeling Reaction cluster_cleanup Purification cluster_analysis Analysis & Storage prep_protein Prepare Protein in Amine-Free Buffer add_nhs Add NHS Ester to Protein Solution prep_protein->add_nhs prep_nhs Prepare Fresh NHS Ester Solution in DMSO prep_nhs->add_nhs incubate Incubate (RT or 4°C) add_nhs->incubate quench Quench Reaction (Optional) incubate->quench purify Purify Labeled Protein (Desalting/Dialysis) quench->purify analyze Characterize Labeled Protein purify->analyze store Store Labeled Protein analyze->store

Caption: A flowchart of the general experimental workflow for protein labeling with an NHS ester.

troubleshooting_workflow Troubleshooting Protein Aggregation cluster_immediate Immediate Aggregation cluster_during Aggregation During Incubation cluster_storage Aggregation During Storage start Protein Aggregation Observed? when When does aggregation occur? start->when check_solubility Check NHS Ester Solubility when->check_solubility Immediately shorten_time Shorten Reaction Time when->shorten_time During Incubation check_storage_temp Optimize Storage Temp. when->check_storage_temp During Storage reduce_molar_excess Reduce Molar Excess check_solubility->reduce_molar_excess optimize_buffer Optimize Buffer pH reduce_molar_excess->optimize_buffer end Aggregation Minimized optimize_buffer->end lower_temp Lower Reaction Temperature shorten_time->lower_temp add_stabilizers Add Stabilizing Agents lower_temp->add_stabilizers add_stabilizers->end add_cryoprotectant Add Cryoprotectant check_storage_temp->add_cryoprotectant lower_concentration Reduce Protein Concentration add_cryoprotectant->lower_concentration lower_concentration->end

References

Technical Support Center: Purification of Proteins after Conjugation with Boc-5-aminopentanoic NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the purification of proteins after conjugation with Boc-5-aminopentanoic NHS ester.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of conjugating proteins with this compound?

This compound is a linker molecule used to introduce a protected amine group onto a protein. The N-hydroxysuccinimide (NHS) ester end reacts with primary amines on the protein, such as the side chain of lysine (B10760008) residues or the N-terminus, forming a stable amide bond.[] The other end of the linker has a tert-butyloxycarbonyl (Boc)-protected amine. This protected amine can be deprotected under acidic conditions to reveal a free amine, which can then be used for subsequent conjugation reactions.[2][3]

Q2: Which purification methods are recommended to remove unreacted this compound and byproducts?

The most common and effective methods for purifying the protein conjugate from small molecules like unreacted NHS ester and the N-hydroxysuccinimide byproduct are based on size differences. These include:

  • Size Exclusion Chromatography (SEC): Also known as gel filtration, this method separates molecules based on their size. The larger protein conjugate will elute first, while the smaller, unreacted materials are retained longer in the column.[4]

  • Dialysis: This technique utilizes a semi-permeable membrane with a specific molecular weight cut-off (MWCO) to separate the larger protein conjugate from smaller molecules. The reaction mixture is placed in a dialysis bag or cassette and dialyzed against a large volume of buffer, allowing the smaller impurities to diffuse out.[4]

  • Tangential Flow Filtration (TFF): For larger sample volumes, TFF can be an efficient method for buffer exchange and removal of small molecules.[5]

Q3: How can I quench the conjugation reaction before purification?

It is important to quench the reaction to stop the NHS ester from reacting further. This is typically done by adding a small molecule containing a primary amine, such as Tris or glycine, at a final concentration of 50-100 mM. These molecules will react with any remaining NHS ester, deactivating it.

Q4: What are the potential side reactions during the conjugation process?

The primary side reaction is the hydrolysis of the NHS ester, where it reacts with water instead of an amine on the protein. This hydrolysis is more prevalent at higher pH values.[6] Additionally, NHS esters can sometimes react with other nucleophilic amino acid residues like serines, threonines, and tyrosines, although the reaction with primary amines is predominant.[7]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Recovery of Conjugated Protein Protein Precipitation: The addition of the organic solvent (like DMSO or DMF) used to dissolve the NHS ester may have caused the protein to precipitate. Over-labeling can also alter the protein's pI and solubility.[8]Keep the volume of the organic solvent to a minimum (typically less than 10% of the total reaction volume).[5] Consider reducing the molar excess of the NHS ester in the conjugation reaction.
Non-specific Binding: The protein may be binding to the purification column or membrane.Consult the manufacturer's instructions for your chromatography resin or dialysis membrane for protocols on blocking non-specific binding sites.[5]
Presence of Unreacted NHS Ester After Purification Inefficient Purification: The purification process may not have been sufficient to remove all small molecules.For dialysis, increase the number of buffer changes and the duration of dialysis.[5] For SEC, ensure the column has the appropriate resolution for the size difference and that the sample volume does not exceed 2-5% of the column volume.[5]
Protein Aggregation Conjugation Conditions: The conjugation process itself can sometimes induce protein aggregation.Analyze the sample for aggregates before and after the conjugation and purification steps. Consider optimizing the conjugation conditions, such as using a lower molar excess of the NHS ester.[5]
Unexpected Modification (Over-labeling) High Molar Excess of NHS Ester: Using a large excess of the NHS ester can lead to modification of less reactive sites.Reduce the molar ratio of the NHS ester to the protein in the conjugation reaction. A starting point of a 5:1 to 10:1 molar ratio is often recommended.[4]

Experimental Protocols

Protocol 1: Purification by Dialysis

This protocol is suitable for removing unreacted this compound and byproducts from the protein conjugation reaction.

Materials:

  • Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO)

  • Dialysis buffer (e.g., PBS, pH 7.4)

  • Stir plate and stir bar

  • Beaker

Procedure:

  • Prepare the Dialysis Membrane: Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water to remove any preservatives.[4]

  • Load the Sample: Load the quenched conjugation reaction mixture into the dialysis tubing or cassette.

  • Perform Dialysis: Place the sealed dialysis device in a beaker containing at least 200 times the sample volume of dialysis buffer. Gently stir the buffer at 4°C.[8]

  • Buffer Changes: Allow dialysis to proceed for 2-4 hours. Change the dialysis buffer. Repeat the buffer change at least two more times. For complete removal of small molecules, a final dialysis step can be performed overnight at 4°C.[8]

  • Recover the Sample: Carefully remove the dialysis device from the buffer and recover the purified protein conjugate.

Protocol 2: Purification by Size Exclusion Chromatography (SEC)

This protocol is ideal for rapid purification and buffer exchange.

Materials:

  • SEC column (e.g., a desalting column)

  • SEC running buffer (e.g., PBS, pH 7.4)

  • Chromatography system (if applicable) or collection tubes

Procedure:

  • Equilibrate the Column: Equilibrate the SEC column with at least 5 column volumes of the running buffer.

  • Clarify the Sample: If any precipitate is visible in the quenched conjugation reaction mixture, centrifuge the sample to remove it.

  • Load the Sample: Apply the clarified sample to the top of the equilibrated column. For optimal separation, the sample volume should not exceed 2-5% of the total column volume.[5]

  • Elute the Protein: Elute the column with the running buffer at the flow rate recommended by the manufacturer.

  • Collect Fractions: Collect fractions and monitor the elution profile by measuring the UV absorbance at 280 nm to detect the protein. The protein conjugate will be in the initial, larger molecular weight fractions.

Visualizations

experimental_workflow cluster_conjugation Conjugation Reaction cluster_purification Purification cluster_analysis Analysis protein Protein Solution reaction Incubate (RT, 1-4h) protein->reaction nhs_ester Boc-5-aminopentanoic NHS Ester (in DMSO/DMF) nhs_ester->reaction quench Quench Reaction (e.g., Tris or Glycine) reaction->quench purification_method Purification Method (SEC or Dialysis) quench->purification_method analysis Characterization of Purified Conjugate purification_method->analysis

Caption: Experimental workflow for protein conjugation and purification.

troubleshooting_guide start Start Purification issue Problem Encountered? start->issue low_recovery Low Protein Recovery? issue->low_recovery Yes end Successful Purification issue->end No precipitate Precipitate Visible? low_recovery->precipitate Yes unreacted_label Unreacted Label Present? low_recovery->unreacted_label No reduce_solvent Reduce Organic Solvent (<10%) precipitate->reduce_solvent Yes lower_ester Lower Molar Excess of NHS Ester precipitate->lower_ester No reduce_solvent->low_recovery lower_ester->low_recovery increase_dialysis Increase Dialysis Time and Buffer Changes unreacted_label->increase_dialysis Yes aggregation Protein Aggregation? unreacted_label->aggregation No increase_dialysis->unreacted_label optimize_sec Optimize SEC Conditions (e.g., smaller sample volume) optimize_sec->unreacted_label optimize_conjugation Optimize Conjugation Conditions aggregation->optimize_conjugation Yes aggregation->end No optimize_conjugation->aggregation

Caption: Troubleshooting decision tree for protein purification issues.

References

Technical Support Center: Understanding and Mitigating Side Reactions of NHS Esters with Tyrosine and Serine Residues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support resource is designed for researchers, scientists, and drug development professionals utilizing N-hydroxysuccinimide (NHS) ester chemistry for bioconjugation. It provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges, with a specific focus on the potential for side reactions with tyrosine and serine residues.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactive target for NHS esters on proteins?

A1: N-hydroxysuccinimide (NHS) esters are predominantly used for the modification of primary amines (–NH₂).[1] In the context of proteins, this includes the ε-amino group on the side chain of lysine (B10760008) (Lys, K) residues and the α-amino group at the N-terminus of the polypeptide chain. This reaction, a nucleophilic acyl substitution, results in the formation of a highly stable, covalent amide bond and the release of N-hydroxysuccinimide.[1]

Q2: What are the optimal pH conditions for conducting NHS ester reactions?

A2: The ideal pH for NHS ester conjugations is a compromise between maximizing the reactivity of the target amines and minimizing the hydrolysis of the ester.[1][2] A pH range of 7.2 to 8.5 is generally recommended.[1][3] At a pH below 7.2, primary amines are increasingly protonated (–NH₃⁺), rendering them less nucleophilic and significantly slowing the reaction rate. Conversely, at a pH above 8.5, the rate of NHS ester hydrolysis escalates, creating a competing reaction that reduces the overall efficiency of the desired conjugation.[1]

Q3: Is it possible for NHS esters to react with amino acids other than lysine?

A3: Yes, while NHS esters exhibit a strong preference for primary amines, they are capable of reacting with other nucleophilic amino acid side chains.[1][2][4] These side reactions are typically less efficient but can become noteworthy under specific conditions. The primary residues of concern for such off-target reactions are those containing hydroxyl groups (–OH), namely tyrosine (Tyr, Y) and serine (Ser, S).[1][2][4] Threonine (Thr, T), which also possesses a hydroxyl group, can undergo similar side reactions.[4]

Q4: How stable are the products formed from side reactions with tyrosine and serine?

A4: The reaction between an NHS ester and the hydroxyl group of a tyrosine or serine residue results in the formation of an ester linkage, a process known as O-acylation. This ester bond is considerably less stable than the amide bond formed with primary amines.[1] These O-acyl products are susceptible to hydrolysis, particularly at elevated pH, which can lead to the regeneration of the original hydroxyl group. The potential instability of these linkages is an important consideration for the long-term stability of the conjugated protein.

Q5: How does pH influence the side reactions with tyrosine and serine?

A5: The pH of the reaction buffer can play a role in the extent of these side reactions. Some studies indicate that at a slightly acidic pH, around 6.0, the reaction with tyrosine may be more pronounced compared to lysine.[5] In contrast, alkaline conditions (pH > 8.0) strongly favor the reaction with lysine residues.[5] This is attributed to the fact that the deprotonation of the phenolic hydroxyl group of tyrosine (with a pKa of approximately 10) becomes more significant at higher pH, thereby increasing its nucleophilicity. However, at these higher pH values, the deprotonated ε-amino group of lysine (with a pKa around 10.5) is a far more potent nucleophile, and the rate of competing NHS ester hydrolysis also increases substantially. Consequently, precise control of the reaction pH is a critical factor in minimizing these unwanted side reactions.

Troubleshooting Guides

Problem Potential Cause Recommended Solution
Low Conjugation Efficiency 1. Hydrolysis of NHS ester: The reagent may have been exposed to moisture during storage, or the reaction buffer has a very high pH.[1][6] 2. Suboptimal pH: A reaction pH that is too low will result in protonated and unreactive primary amines. 3. Presence of competing nucleophiles: The use of buffers containing primary amines, such as Tris, or the presence of other nucleophilic contaminants can compete with the target protein for the NHS ester.1. Store NHS esters in a desiccator and ensure they are brought to room temperature before opening to prevent condensation. Always prepare fresh solutions of the NHS ester immediately prior to use. Maintain the reaction pH within the optimal 7.2-8.5 range. 2. Verify the pH of the reaction buffer with a calibrated pH meter and adjust as necessary to fall within the 7.2-8.5 range. 3. Utilize amine-free buffers like phosphate-buffered saline (PBS), HEPES, or bicarbonate buffer.
Poor Reproducibility 1. Inconsistent reagent preparation: NHS ester solutions were not freshly prepared for each experiment. 2. Variable reaction conditions: Inconsistent reaction times, temperatures, or pH levels between different experimental runs.1. For consistent results, always prepare a fresh solution of the NHS ester for each experiment. 2. Standardize all experimental parameters, including reaction time, temperature, and pH. Employ a calibrated pH meter and ensure uniform mixing.
Evidence of Unwanted Modifications 1. Side reactions with tyrosine and/or serine: The reaction conditions may be promoting the modification of hydroxyl groups.1. Adjust the reaction pH to the lower end of the optimal range (e.g., pH 7.2-7.5) to disfavor the deprotonation of tyrosine and serine hydroxyl groups. 2. Consider decreasing the molar excess of the NHS ester used in the reaction. 3. If the resulting ester linkage is undesirable, it can be selectively cleaved by treating the conjugate with hydroxylamine, which will leave the more stable amide bonds intact.
Protein Aggregation or Loss of Function 1. Over-modification: An excessive number of lysine residues have been modified, leading to alterations in the protein's charge and structure. 2. Modification of critical residues: A lysine, tyrosine, or serine residue that is crucial for the protein's biological function has been modified.1. To reduce the degree of labeling, lower the molar excess of the NHS ester in the reaction. 2. If a particular residue is known to be critical for function, consider using site-directed mutagenesis to protect it or employ an alternative conjugation chemistry that targets different residues (e.g., maleimide (B117702) chemistry for cysteine residues).

Data Presentation

Table 1: pH-Dependent Half-life of NHS Esters in Aqueous Solution

This table outlines the approximate half-life of a typical NHS ester at various pH values, underscoring the impact of the competing hydrolysis reaction.

pHApproximate Half-life
7.04-5 hours[3]
8.0~1 hour[6]
8.6~10 minutes[3][6]
9.0<10 minutes

Note: The half-life can be influenced by the specific NHS ester, buffer composition, and temperature.

Table 2: Relative Reactivity of Amino Acid Side Chains with NHS Esters

This table offers a qualitative comparison of the reactivity of various amino acid side chains with NHS esters under standard reaction conditions (pH 7.2-8.5).

Amino Acid ResidueFunctional GroupRelative ReactivityProduct Stability
LysinePrimary Amine (-NH₂)Very HighVery High (Amide bond)
N-terminusPrimary Amine (-NH₂)HighVery High (Amide bond)
TyrosinePhenolic Hydroxyl (-OH)Low to ModerateLow (Ester bond)
SerineHydroxyl (-OH)LowLow (Ester bond)
ThreonineHydroxyl (-OH)LowLow (Ester bond)

Experimental Protocols

Protocol 1: Standard NHS Ester Conjugation to a Protein

This protocol provides a general framework for the labeling of a protein with an NHS ester.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • NHS ester reagent

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5

  • Quenching buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Prepare the NHS Ester Stock Solution: Immediately before initiating the reaction, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10-100 mM.

  • Perform the Conjugation: a. Add a calculated molar excess of the NHS ester stock solution to the protein solution. A 10- to 20-fold molar excess is a common starting point for optimization. b. Gently mix the solution and incubate for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quench the Reaction: Introduce the quenching buffer to a final concentration of 50-100 mM to react with and neutralize any unreacted NHS ester. Allow this quenching reaction to proceed for 15-30 minutes.

  • Purify the Conjugate: Remove unreacted NHS ester and reaction byproducts by passing the reaction mixture through a desalting column or by performing dialysis against a suitable storage buffer.

Protocol 2: Analysis of Conjugation and Side Reactions by Mass Spectrometry

This protocol details a general workflow for the analysis of protein modification and the identification of side reactions using mass spectrometry.

Materials:

  • Conjugated protein sample

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • LC-MS/MS system

Procedure:

  • Sample Preparation: a. Reduce the disulfide bonds within the protein sample by incubation with DTT. b. Alkylate the cysteine residues with IAA to prevent the re-formation of disulfide bonds. c. Perform a buffer exchange into a buffer compatible with trypsin digestion (e.g., 50 mM ammonium (B1175870) bicarbonate).

  • Tryptic Digestion: Digest the protein into smaller peptides by the addition of trypsin and incubate the mixture overnight at 37°C.

  • LC-MS/MS Analysis: a. Acidify the resulting peptide mixture with formic acid. b. Inject the peptide mixture onto an LC-MS/MS system for separation by liquid chromatography and subsequent analysis by the mass spectrometer.

  • Data Analysis: a. Utilize database search software (e.g., Mascot, Sequest) to identify the peptides corresponding to the protein sequence. b. Search for the anticipated mass shift on lysine residues that corresponds to the modification. c. To detect side reactions, search for the same mass shift on tyrosine, serine, and threonine residues. d. The relative abundance of the modified peptides can be used to approximate the extent of modification at various sites.

Visualizations

NHS_Ester_Reaction_Pathways cluster_main NHS Ester Reaction Pathways cluster_primary Primary Reaction cluster_side Side Reactions NHS_Ester NHS Ester Lysine Lysine (-NH2) NHS_Ester->Lysine pH 7.2-8.5 Tyrosine Tyrosine (-OH) NHS_Ester->Tyrosine Can occur, pH dependent Serine Serine (-OH) NHS_Ester->Serine Can occur, less favorable Protein Protein Protein->Lysine Protein->Tyrosine Protein->Serine Amide_Bond Stable Amide Bond Lysine->Amide_Bond Acylation Unstable_Ester Unstable Ester Bond Tyrosine->Unstable_Ester O-Acylation Serine->Unstable_Ester O-Acylation

Caption: Reaction pathways of NHS esters with primary amines and hydroxyl-containing amino acids.

Troubleshooting_Workflow_for_Low_Conjugation_Efficiency Start Low Conjugation Efficiency? Check_pH Is pH between 7.2-8.5? Start->Check_pH Yes Failure Problem Persists: Consider other factors (steric hindrance, protein concentration) Start->Failure No Check_Reagent Is NHS ester fresh? Check_pH->Check_Reagent Yes Adjust_pH Adjust pH to 7.2-8.5 Check_pH->Adjust_pH No Check_Buffer Is buffer amine-free? Check_Reagent->Check_Buffer Yes Use_Fresh_Reagent Prepare fresh NHS ester solution Check_Reagent->Use_Fresh_Reagent No Change_Buffer Use PBS, HEPES, or Bicarbonate Check_Buffer->Change_Buffer No Success Successful Conjugation Check_Buffer->Success Yes Adjust_pH->Check_Reagent Use_Fresh_Reagent->Check_Buffer Change_Buffer->Success

Caption: Troubleshooting workflow for low NHS ester conjugation efficiency.

References

choosing the right buffer for Boc-5-aminopentanoic NHS ester conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for successful conjugation reactions using Boc-5-aminopentanoic NHS ester. Here you will find answers to frequently asked questions, troubleshooting solutions for common experimental issues, and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry of a this compound reaction?

A1: The reaction is a nucleophilic acyl substitution. The N-hydroxysuccinimide (NHS) ester is a reactive group that readily couples with primary aliphatic amines, such as the ε-amino group of lysine (B10760008) residues or the N-terminus of a protein.[][2][3] The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a stable, covalent amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct.[][4] The "Boc" (tert-Butyloxycarbonyl) group is a protecting group on the other end of the linker, which can be removed under mild acidic conditions to reveal a free amine for subsequent reactions.[5]

Q2: Which buffer should I choose for my conjugation experiment?

A2: The choice of buffer is critical. Amine-free buffers are mandatory to prevent the buffer from competing with your target molecule.[6][7][8] Commonly recommended buffers include phosphate, carbonate-bicarbonate, HEPES, or borate.[2][6][8] For many applications, 0.1 M Sodium Bicarbonate or 0.1 M Phosphate buffer is effective.[9][10]

Q3: Why is the pH of the reaction buffer so critical?

A3: The reaction rate is highly pH-dependent. The optimal pH range is typically between 7.2 and 8.5.[][2][6][7]

  • Below pH 7.2: Primary amines on the target molecule become protonated (-NH₃⁺), which are not sufficiently nucleophilic, thus slowing or inhibiting the reaction.[2][7]

  • Above pH 8.5: The rate of hydrolysis of the NHS ester itself increases dramatically.[7][9] This competing reaction, where the NHS ester reacts with water instead of your target amine, significantly reduces conjugation efficiency.[6][8]

Q4: Can I use a common laboratory buffer like Tris?

A4: No, you must not use buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218), for the conjugation reaction itself.[6][7][8][11] These buffers will directly compete with your target molecule, leading to very low or no labeling efficiency. However, Tris or glycine buffers are often used after the reaction is complete to quench any remaining active NHS ester.[6][12]

Q5: How should I properly handle and store my this compound?

A5: NHS esters are sensitive to moisture.[12] They should be stored desiccated at -20°C.[][5] Before use, the container must be allowed to equilibrate to room temperature before opening to prevent water condensation on the reagent.[3][11] For the reaction, it is best practice to dissolve the NHS ester in a dry, water-miscible organic solvent like anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before adding it to the aqueous reaction buffer.[7][9][12] Do not store NHS esters in aqueous solutions.[7]

Troubleshooting Guide

Problem: I am seeing very low or no conjugation efficiency.

This is a common issue that can be traced back to several factors. Use the following points to diagnose the problem:

  • Incorrect Buffer pH: Verify that your buffer's pH is within the optimal 7.2-8.5 range using a calibrated pH meter.[7] An ideal pH for many proteins is between 8.3 and 8.5.[9][10]

  • Incompatible Buffer Components: Ensure your buffer is free of primary amines (like Tris or glycine) and other nucleophiles like sodium azide.[][6][7]

  • Hydrolyzed NHS Ester: Your reagent may have degraded due to moisture exposure. Always warm the vial to room temperature before opening and store it properly desiccated.[3][11] Consider using a fresh vial of the reagent to test if this is the issue.

  • Low Reactant Concentration: The competing hydrolysis reaction is more pronounced at low concentrations of your target molecule.[6] It is recommended to use a protein concentration of at least 2 mg/mL.[7][12]

  • Poor Quality Solvent: If dissolving the NHS ester in DMF, be aware that DMF can degrade over time to form dimethylamine, which will react with the NHS ester.[9] Use high-quality, anhydrous grade DMSO or DMF.[7][9]

Problem: My experimental results are not reproducible.

Lack of reproducibility often stems from subtle variations in reaction conditions.

  • pH Drift: The release of N-hydroxysuccinimide during the reaction is acidic and can lower the pH of poorly buffered solutions, slowing the reaction over time.[2] Use a buffer of sufficient concentration (e.g., 0.1 M) to maintain a stable pH.[9][10]

  • Inconsistent Reagent Handling: Ensure consistent timing and technique when dissolving and adding the NHS ester, as it begins to hydrolyze as soon as it comes into contact with an aqueous environment.[4]

  • Variable Reaction Conditions: Maintain consistent incubation times and temperatures for all experiments.[7] Reactions performed at 4°C will be slower and may require longer incubation times compared to room temperature reactions.[7]

Problem: I suspect side reactions are occurring with my protein.

While highly selective, NHS esters can react with other nucleophilic amino acid residues.

  • Reaction with Hydroxyl Groups: Side reactions with the hydroxyl groups of serine, threonine, and tyrosine can occur, especially at higher pH or with a large excess of the NHS ester.[2][13][14] This forms a less stable O-acyl ester bond.[2][4]

  • Minimizing Side Reactions: To reduce these side reactions, you can try lowering the reaction pH towards the lower end of the optimal range (e.g., pH 7.2-7.5).[2] This will slow the desired amine reaction but will more significantly disfavor reactions with hydroxyl groups.[2]

Data Presentation & Protocols

Quantitative Data Summary

For optimal experimental design, refer to the following data regarding buffer selection and reagent stability.

Table 1: Recommended Buffer Systems for NHS Ester Conjugation

Buffer SystempKa (at 25°C)Recommended pH Range for ConjugationNotes
Phosphate Buffer (PBS)7.27.2 - 8.0Widely used, but ensure it is amine-free.[2][6]
Sodium Bicarbonate10.38.0 - 8.5Very common for NHS ester reactions.[][6][9]
HEPES7.57.2 - 8.0Good buffering capacity in this range.[6]
Borate9.28.0 - 8.5Effective at slightly more alkaline pH.[2][6]

Table 2: Influence of pH on NHS Ester Hydrolysis

pHTemperatureApproximate Half-life of NHS EsterReference
7.00°C4 - 5 hours[6][8]
7.025°C~1 hour[3]
8.64°C10 minutes[6][8]
Experimental Protocols

Protocol 1: General Method for Protein Conjugation

This protocol provides a starting point for the conjugation of this compound to a protein containing accessible primary amines. Optimization may be required for your specific protein.

  • Buffer Preparation: Prepare an amine-free conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).

  • Protein Preparation: Dissolve your protein in the conjugation buffer to a final concentration of 2-10 mg/mL.[7][10] If your protein is in an incompatible buffer (like Tris), perform a buffer exchange using a desalting column or dialysis into the conjugation buffer.

  • NHS Ester Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.[12]

  • Conjugation Reaction:

    • Calculate the volume of the NHS ester stock solution needed to achieve the desired molar excess over the protein (a 10-20 fold molar excess is a common starting point).

    • Add the calculated volume of the NHS ester solution to the protein solution while gently stirring or vortexing.[10][12]

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[6][10] Protect from light if working with fluorescently-labeled compounds.

  • Reaction Quenching (Optional): To stop the reaction, add an amine-containing buffer like Tris-HCl to a final concentration of 50-100 mM and incubate for 15-30 minutes.[12]

  • Purification: Remove excess, unreacted NHS ester and the NHS byproduct from the conjugated protein. The most common method is size-exclusion chromatography (e.g., a desalting column).[][9][10] Dialysis is also a viable alternative.

Visual Guides

Experimental and Logical Workflows

The following diagrams illustrate key decision-making processes and workflows for your conjugation experiments.

Conjugation_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_cleanup 3. Cleanup & Analysis prep_protein Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) reaction Add Ester to Protein (Molar Excess) Incubate 1-4h RT or 4°C O/N prep_protein->reaction prep_ester Dissolve NHS Ester in Anhydrous DMSO/DMF (Just Before Use) prep_ester->reaction quench Quench Reaction (Optional, e.g., Tris) reaction->quench purify Purify Conjugate (e.g., Desalting Column) quench->purify analyze Analyze Product purify->analyze

Caption: High-level workflow for NHS ester conjugation.

Buffer_Selection_Logic start Start: Choose Buffer q_amine Does the buffer contain primary amines (e.g., Tris, Glycine)? start->q_amine ans_yes Incompatible! Choose a different buffer. q_amine->ans_yes Yes q_ph Is the desired reaction pH between 7.2 and 8.5? q_amine->q_ph No ans_no_ph Adjust pH or select a buffer with appropriate pKa. q_ph->ans_no_ph No ans_yes_ph Compatible Buffer Found (e.g., PBS, Bicarbonate, Borate, HEPES) q_ph->ans_yes_ph Yes

Caption: Decision tree for selecting a compatible buffer.

Troubleshooting_Flowchart start Problem: Low Conjugation Efficiency q_ph Is buffer pH within 7.2-8.5? start->q_ph fix_ph Solution: Verify and adjust pH. q_ph->fix_ph No q_buffer Is buffer amine-free? q_ph->q_buffer Yes fix_buffer Solution: Use a non-amine buffer (PBS, Bicarbonate, etc.). q_buffer->fix_buffer No q_reagent Is NHS ester fresh and handled correctly (dry)? q_buffer->q_reagent Yes fix_reagent Solution: Use a fresh aliquot of ester. Warm to RT before opening. q_reagent->fix_reagent No q_conc Is protein concentration ≥ 2 mg/mL? q_reagent->q_conc Yes fix_conc Solution: Increase protein concentration. q_conc->fix_conc No ok Check other parameters (incubation time, temp). q_conc->ok Yes

Caption: Flowchart for troubleshooting low conjugation yield.

References

Technical Support Center: Boc-5-aminopentanoic NHS Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc-5-aminopentanoic NHS ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of unreacted this compound from your samples.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with a primary amine?

The reaction of N-hydroxysuccinimide (NHS) esters with primary amines is highly pH-dependent. The optimal pH range for this conjugation is between 7.2 and 8.5.[1][2] Within this range, the primary amine is sufficiently deprotonated and nucleophilic to efficiently react with the NHS ester. At a pH below 7, the amine group is protonated, rendering it unreactive. Conversely, at a pH above 8.5, the hydrolysis of the NHS ester becomes a significant competing reaction, which can reduce the yield of your desired conjugate.[1][3]

Q2: How can I stop (quench) the reaction of this compound?

To terminate the conjugation reaction, you can add a quenching agent, which is a small molecule containing a primary amine. This agent will react with any excess NHS ester. Common quenching agents include Tris, glycine, or ethanolamine.[2][4][5] Typically, the quenching agent is added to a final concentration of 20-100 mM and incubated for 15-30 minutes at room temperature.[2]

Q3: My conjugation reaction is showing low or no yield. What are the possible causes and solutions?

Low or no yield in your conjugation reaction can be attributed to several factors. Please refer to the troubleshooting guide below for potential causes and recommended solutions.

Q4: What is the half-life of the NHS ester, and how does it affect my reaction?

The stability of the NHS ester is influenced by pH and temperature. The rate of hydrolysis, the primary competing reaction, increases with a higher pH.[1][2] For instance, the half-life of a typical NHS ester is 4-5 hours at pH 7 and 0°C, but this decreases to approximately 10 minutes at pH 8.6 and 4°C.[1][2] It is crucial to be mindful of these conditions to maximize your conjugation efficiency.

Q5: How do I remove the Boc protecting group after conjugation?

The tert-butyloxycarbonyl (Boc) protecting group on the 5-aminopentanoic acid linker is stable under the basic conditions of the NHS ester reaction but can be removed under mild acidic conditions.

Troubleshooting Guide: Low Conjugation Efficiency

Potential Cause Recommended Solution References
Suboptimal pH Verify that the reaction buffer is within the optimal pH range of 7.2-8.5 using a calibrated pH meter.[1][2]
NHS Ester Hydrolysis Prepare the this compound solution immediately before use. Avoid storing it in aqueous solutions. Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration to minimize hydrolysis.[1][2][4]
Reagent Quality Use high-purity, anhydrous solvents (DMSO or DMF) to dissolve the NHS ester, as it is moisture-sensitive. Ensure the this compound has been stored properly under dry conditions.[6]
Buffer Incompatibility Ensure your reaction buffer does not contain primary amines (e.g., Tris or glycine), as these will compete with your target molecule for reaction with the NHS ester.[2][4]
Low Reactant Concentration The rate of hydrolysis is more significant in dilute protein or small molecule solutions. If possible, increase the concentration of your reactants.[1]

Experimental Protocols

Below are detailed protocols for quenching the reaction and purifying your sample to remove unreacted this compound.

Protocol 1: Quenching of Unreacted this compound

This protocol is designed to stop the conjugation reaction by consuming any remaining active NHS ester.

Materials:

  • Quenching buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0

  • Reaction mixture containing unreacted this compound

Procedure:

  • To your reaction mixture, add the quenching buffer to a final concentration of 50-100 mM.

  • Incubate the mixture for 15-30 minutes at room temperature with gentle stirring.

  • Proceed with your chosen purification method to remove the quenched NHS ester and other byproducts.

Protocol 2: Purification by Liquid-Liquid Extraction (for small molecule conjugates)

This method is suitable for separating small molecule conjugates from unreacted NHS ester and its byproducts based on their differential solubility in immiscible liquids.

Materials:

  • Separatory funnel

  • Organic solvent (e.g., ethyl acetate, dichloromethane)

  • Aqueous solutions (e.g., deionized water, brine)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Transfer the quenched reaction mixture to a separatory funnel.

  • Add an equal volume of an appropriate organic solvent (e.g., ethyl acetate).

  • Add an equal volume of deionized water.

  • Gently shake the separatory funnel to mix the layers, periodically venting to release any pressure.

  • Allow the layers to separate. Your Boc-protected conjugate is expected to be in the organic layer, while the more polar, unreacted, and hydrolyzed NHS ester byproducts will be in the aqueous layer.

  • Drain the lower aqueous layer.

  • Wash the organic layer with deionized water and then with brine to remove any remaining water-soluble impurities.

  • Collect the organic layer and dry it over anhydrous sodium sulfate.

  • Filter to remove the drying agent, and evaporate the solvent to obtain your purified product.

Protocol 3: Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a high-resolution technique for purifying small molecule conjugates based on their hydrophobicity.

Materials:

  • RP-HPLC system with a suitable C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Sample dissolved in a suitable solvent (e.g., a mixture of Mobile Phase A and B)

Procedure:

  • Equilibrate the C18 column with your initial mobile phase conditions (e.g., 95% A, 5% B).

  • Inject your sample onto the column.

  • Run a linear gradient of increasing Mobile Phase B to elute your compounds. A typical gradient might be from 5% to 95% B over 30 minutes.

  • Monitor the elution profile using a UV detector (e.g., at 214 nm and 280 nm).

  • Collect the fractions corresponding to the peak of your desired conjugate.

  • Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Pool the pure fractions and remove the solvent, for example, by lyophilization.

Data Summary

The following table provides a qualitative comparison of the common methods for removing unreacted this compound. The efficiency and suitability of each method will depend on the specific properties of your conjugate and the scale of your experiment.

Purification Method Principle Typical Purity Throughput Key Advantages Key Disadvantages References
Quenching + Liquid-Liquid Extraction Differential SolubilityModerate to HighHighRapid, suitable for small molecules, cost-effective.May not be suitable for polar conjugates, potential for emulsions.
Reverse-Phase HPLC HydrophobicityVery High (>95%)Low to MediumHigh resolution, excellent for removing closely related impurities.Can be time-consuming to develop a method, requires specialized equipment.[7][8]
Gel Filtration Chromatography Size ExclusionHighMediumGentle, effective for large molecules (proteins, oligonucleotides).Not suitable for small molecules of similar size to the unreacted NHS ester.[6]
Dialysis Size ExclusionModerate to HighLowSimple, gentle, suitable for large molecules.Slow (can take several hours to overnight), not for small molecules.[3]
Precipitation Differential SolubilityModerateHighRapid, can handle large volumes.May result in co-precipitation of impurities, potential for product loss.[6][9]

Visualizations

The following diagrams illustrate the key chemical reaction and a logical workflow for troubleshooting common issues encountered during the removal of unreacted this compound.

G Reaction of this compound with a primary amine cluster_reactants Reactants cluster_products Products Boc-NHS Boc-5-aminopentanoic NHS ester Conjugate Stable Amide Bond (Boc-Linker-NH-R) Boc-NHS->Conjugate Nucleophilic Attack NHS N-hydroxysuccinimide (byproduct) Boc-NHS->NHS Amine Primary Amine (R-NH2) Amine->Conjugate

Reaction of this compound with a primary amine.

G Troubleshooting Workflow for Removing Unreacted NHS Ester start Start: Reaction Mixture quench Quench Reaction? (e.g., with Tris or Glycine) start->quench purify Select Purification Method quench->purify analyze Analyze Purity (e.g., HPLC, TLC, MS) purify->analyze pure Pure Product analyze->pure Purity >95% impure Product Impure analyze->impure Purity <95% repurify Re-purify or Optimize Purification Method impure->repurify repurify->purify

A logical workflow for purifying the reaction mixture.

References

characterization of Boc-5-aminopentanoic NHS ester conjugates by mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the mass spectrometry characterization of Boc-5-aminopentanoic NHS ester and its conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the expected mass-to-charge ratios (m/z) for the intact this compound?

A1: The molecular weight of this compound is 314.3 g/mol .[1] Depending on the ionization method used, you can expect to see the following ions:

Ion SpeciesFormulaExpected m/zNotes
[M+H]⁺C₁₄H₂₃N₂O₆⁺315.3Protonated molecule, common in ESI positive mode.
[M+Na]⁺C₁₄H₂₂N₂O₆Na⁺337.3Sodiated adduct, often observed in ESI.
[M-Boc+H]⁺C₉H₁₅N₂O₄⁺215.1Loss of the Boc group.

Q2: What are the characteristic fragmentation patterns for a Boc-protected amine in mass spectrometry?

A2: The tert-Butoxycarbonyl (Boc) protecting group exhibits a predictable fragmentation pattern, primarily characterized by the loss of isobutylene (B52900) (56 Da) or the entire Boc group (100 Da).[2][3] This is often observed as a neutral loss from the parent ion. Another common fragmentation is the loss of t-butanol.[4]

Q3: My NHS ester appears to be hydrolyzed. How can I confirm this by mass spectrometry?

A3: The NHS ester is susceptible to hydrolysis, which replaces the N-hydroxysuccinimide group with a hydroxyl group, forming Boc-5-aminopentanoic acid. The molecular weight of this hydrolyzed product is 217.26 g/mol . You would expect to see an [M+H]⁺ ion at approximately m/z 218.3.

Q4: I am observing unexpected side reactions. What could be the cause?

A4: While N-hydroxysuccinimide (NHS) esters are highly reactive towards primary amines, side reactions can occur with other nucleophilic amino acid side chains.[5][6] Specifically, serine, threonine, and tyrosine residues can react with NHS esters, leading to unexpected modifications on your peptide or protein.[6][7] The reaction is also highly pH-dependent.[7][8]

Q5: How can I avoid premature cleavage of the Boc group during mass spectrometry analysis?

A5: The Boc group can be labile under certain mass spectrometry conditions.[9][10] To minimize in-source fragmentation, consider using a soft ionization technique like Electrospray Ionization (ESI) and optimizing the fragmentor voltage.[10] Using a mobile phase with formic acid instead of trifluoroacetic acid (TFA) can also help, as TFA can induce deprotection.[10] For particularly sensitive compounds, Matrix-Assisted Laser Desorption/Ionization (MALDI) can be a less energetic alternative to ESI.[10]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No signal corresponding to the expected conjugate mass. 1. Incomplete conjugation reaction.2. Hydrolysis of the NHS ester.3. Poor ionization of the conjugate.1. Optimize reaction conditions (pH, time, temperature).2. Analyze the reaction mixture for the hydrolyzed linker (Boc-5-aminopentanoic acid, [M+H]⁺ ≈ 218.3 m/z).3. Adjust mobile phase composition and ionization source parameters.
Multiple peaks observed, indicating a mixture of products. 1. Incomplete reaction leading to a mix of starting material and product.2. Over-labeling or reaction with non-primary amines (e.g., Ser, Thr, Tyr).[11]3. In-source fragmentation of the conjugate.1. Increase reaction time or reagent stoichiometry.2. Optimize the pH of the labeling reaction (typically pH 7-8.5 for primary amines).[5]3. Lower the fragmentor/cone voltage.
Dominant peak corresponding to the loss of the Boc group (M-100). 1. In-source fragmentation due to high energy in the ion source.2. Presence of acid (e.g., TFA) in the sample or mobile phase.[10]1. Reduce the fragmentor voltage and source temperature.2. Replace TFA with a less harsh acid like formic acid in the mobile phase.[10]3. Consider using a softer ionization method if available.
Signal for the unconjugated peptide/protein is still high. 1. Insufficient amount of NHS ester used.2. Deactivation of the NHS ester by hydrolysis.3. Steric hindrance at the conjugation site.1. Increase the molar excess of the this compound.2. Ensure anhydrous conditions for the reaction and use fresh reagents.3. Consider a linker with a longer spacer arm if steric hindrance is a possibility.

Experimental Protocol: LC-MS Analysis of a this compound Conjugate

This protocol outlines a general method for the analysis of a peptide conjugated with this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Sample Preparation:

  • Dissolve the conjugated sample in a suitable solvent, such as a mixture of water and acetonitrile (B52724) with 0.1% formic acid, to a final concentration of approximately 1 mg/mL.

  • Centrifuge the sample to pellet any particulates before transferring the supernatant to an autosampler vial.

2. Liquid Chromatography (LC) Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 3 minutes.[2]

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Range: m/z 150 - 2000.

  • Capillary Voltage: 3.5 kV.

  • Cone/Fragmentor Voltage: Start with a low value (e.g., 80 V) to minimize in-source fragmentation and optimize as needed.

  • Gas Temperature: 325 °C.

  • Gas Flow: 8 L/min.

  • Data Acquisition: Acquire data in both full scan mode to identify the parent ion and in tandem MS (MS/MS) mode to confirm the structure through fragmentation. For MS/MS, select the precursor ion corresponding to the expected conjugate and apply a collision energy ramp to obtain fragmentation data.[2]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_analysis Data Analysis dissolve Dissolve Conjugate (Water/ACN/0.1% FA) centrifuge Centrifuge dissolve->centrifuge transfer Transfer to Vial centrifuge->transfer inject Inject Sample transfer->inject column C18 Reversed-Phase Column inject->column gradient Gradient Elution (5-95% ACN) column->gradient esi ESI Source (Positive Mode) gradient->esi full_scan Full Scan MS esi->full_scan msms Tandem MS (MS/MS) full_scan->msms Precursor Selection identify_parent Identify Parent Ion msms->identify_parent analyze_fragments Analyze Fragments identify_parent->analyze_fragments confirm_structure Confirm Structure analyze_fragments->confirm_structure

Caption: General experimental workflow for LC-MS analysis.

fragmentation_pathway cluster_boc_loss Boc Group Fragmentation cluster_peptide_backbone Peptide Backbone Fragmentation parent [M+H]⁺ Conjugate loss_isobutylene [M+H - 56]⁺ Loss of Isobutylene parent->loss_isobutylene - C₄H₈ loss_boc [M+H - 100]⁺ Loss of Boc Group parent->loss_boc - C₅H₉O₂ b_ions b-ions parent->b_ions y_ions y-ions parent->y_ions

Caption: Key fragmentation pathways for Boc-protected conjugates.

References

how to avoid modifying non-target amino acids with NHS esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid the non-specific modification of amino acids when using N-hydroxysuccinimide (NHS) esters for bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets for NHS ester reactions?

NHS esters are primarily used to label proteins and other biomolecules by reacting with primary amino groups (-NH2), such as the N-terminal alpha-amino group and the epsilon-amino group of lysine (B10760008) residues, to form stable amide bonds. This reaction is most efficient at a slightly alkaline pH, typically between 7.2 and 8.5.

Q2: Which non-target amino acids can react with NHS esters?

While primary amines are the intended targets, NHS esters can also react with other nucleophilic residues, leading to non-specific modifications. The most common off-target amino acids are tyrosine, histidine, and cysteine, particularly at higher pH values. Serine and threonine can also be acylated, but the resulting esters are generally less stable than the products of reactions with tyrosine or histidine.

Q3: How does pH influence the specificity of NHS ester reactions?

The pH of the reaction buffer is a critical factor in determining the specificity of NHS ester labeling.

  • Optimal pH for Primary Amines: The reaction with primary amines (lysine, N-terminus) is favored at a pH of 7.2-8.5. In this range, the amino groups are sufficiently deprotonated and nucleophilic to react efficiently with the NHS ester.

  • Increased Off-Target Reactions at Higher pH: As the pH increases above 8.5, the propensity for off-target modifications of other amino acids increases significantly. This is because the side chains of tyrosine (phenolic hydroxyl group), histidine (imidazole ring), and cysteine (thiol group) become more deprotonated and thus more nucleophilic at higher pH.

Troubleshooting Guide: Minimizing Off-Target Modifications

This guide provides strategies to reduce or eliminate the non-specific modification of amino acids during NHS ester conjugation reactions.

Issue 1: Modification of Tyrosine Residues

Tyrosine residues can be acylated by NHS esters on their phenolic hydroxyl groups, forming unstable ester linkages. This side reaction is more prevalent at higher pH.

  • Optimize Reaction pH: Maintain the reaction pH between 7.2 and 7.5 to favor the modification of primary amines while minimizing the deprotonation and subsequent reaction of tyrosine residues.

  • Use a Hydroxylamine (B1172632) Quench: After the primary amine conjugation is complete, treat the reaction mixture with hydroxylamine (NH2OH) at a neutral pH. Hydroxylamine will selectively cleave the unstable ester bonds formed with tyrosine, restoring the native residue, while leaving the stable amide bonds with primary amines intact.

  • Perform the NHS ester conjugation reaction at the desired pH (ideally 7.2-7.5).

  • After the incubation period, add hydroxylamine hydrochloride to the reaction mixture to a final concentration of 0.5-1 M.

  • Adjust the pH of the mixture to 8.5.

  • Incubate the reaction for 1-4 hours at room temperature.

  • Proceed with the purification of your conjugated protein to remove excess hydroxylamine and cleaved modifying groups.

Issue 2: Modification of Histidine and Cysteine Residues

Histidine and cysteine residues can also be acylated by NHS esters, particularly at pH values above 8.0. The resulting modifications on these residues are generally unstable.

  • Strict pH Control: As with tyrosine, maintaining a reaction pH between 7.2 and 7.5 is the most effective way to minimize the modification of histidine and cysteine.

  • Consider Maleimide Chemistry for Cysteine: If specific labeling of cysteine is desired, consider using a maleimide-based reagent, which shows high selectivity for thiol groups at a pH range of 6.5-7.5.

Table 1: pH Effects on NHS Ester Reaction Specificity
pH RangePrimary Target (Primary Amines)Off-Target Reactions (Tyrosine, Histidine, Cysteine)Recommendation
6.5 - 7.2 Slower reaction rateMinimalUse for sensitive proteins where off-target modification is a major concern, but be prepared for longer reaction times.
7.2 - 8.0 Optimal reaction rate Low to moderateRecommended range for most applications. Balances efficient primary amine labeling with minimal side reactions.
8.0 - 9.0 Fast reaction rateModerate to highIncreased risk of off-target modifications, especially of tyrosine and histidine.
> 9.0 Very fast reaction rateHighNot recommended due to significant off-target modifications and increased rate of NHS ester hydrolysis.

Visualizing Experimental Workflows

A clear understanding of the experimental workflow can help in planning and executing your conjugation reactions to minimize off-target modifications.

NHS_Ester_Workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_quench Quenching cluster_purification Purification Protein Protein Solution Mix Mix Protein and NHS Ester in Buffer Protein->Mix Buffer Reaction Buffer (pH 7.2-8.0) Buffer->Mix NHS_Ester NHS Ester Reagent NHS_Ester->Mix Incubate Incubate (Room Temp, 1-2 hr) Mix->Incubate Quench_Reagent Add Quenching Agent (e.g., Tris, Glycine) Incubate->Quench_Reagent Purify Purify Conjugate (e.g., Dialysis, SEC) Quench_Reagent->Purify Final_Product Purified Conjugate Purify->Final_Product

Caption: Workflow for NHS ester conjugation with an emphasis on pH control.

Off_Target_Mitigation Start NHS Ester Conjugation Reaction Check_Off_Target Potential for Off-Target Modification? Start->Check_Off_Target Proceed Proceed with Standard Quench and Purification Check_Off_Target->Proceed No Implement_Strategy Implement Mitigation Strategy Check_Off_Target->Implement_Strategy Yes Purify_Final Purify Final Conjugate Proceed->Purify_Final pH_Control Strict pH Control (7.2-7.5) Implement_Strategy->pH_Control Hydroxylamine Hydroxylamine Treatment (for Tyrosine) Implement_Strategy->Hydroxylamine pH_Control->Purify_Final Hydroxylamine->Purify_Final

Caption: Decision-making process for mitigating off-target modifications.

improving solubility of Boc-5-aminopentanoic NHS ester for reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc-5-aminopentanoic NHS ester. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and overcome common challenges related to solubility and reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a bifunctional linker molecule. It contains two key functional groups:

  • A t-Boc (tert-butyloxycarbonyl) protected amine: This group is stable under many reaction conditions but can be removed using mild acid to reveal a primary amine.[1][2][3][4]

  • An N-hydroxysuccinimide (NHS) ester: This is a reactive group that readily couples with primary amines (like those on lysine (B10760008) residues of proteins or amine-modified oligonucleotides) to form a stable amide bond.[1][2][]

Its primary application is in bioconjugation and chemical synthesis, for example, as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).[1][3]

Q2: Why am I having difficulty dissolving this compound in my aqueous reaction buffer?

A2: NHS esters, particularly those with aliphatic linkers like this compound, often have limited solubility in purely aqueous solutions.[6] The ester is susceptible to hydrolysis (reaction with water), which is a competing reaction to the desired amine coupling.[][7][8] Therefore, direct dissolution in aqueous buffers can be inefficient and lead to reagent degradation.

Q3: What are the recommended solvents for dissolving this compound?

A3: The standard and highly recommended method is to first dissolve the this compound in a small volume of a dry, polar aprotic organic solvent before introducing it to the aqueous reaction mixture.[6][7] The most commonly used solvents are:

It is critical to use high-quality, anhydrous (water-free) and amine-free grades of these solvents, as contaminants can react with the NHS ester.[6]

Q4: How does pH affect the solubility and the reaction efficiency?

A4: The pH of the reaction is a critical parameter. The reaction of an NHS ester with a primary amine is strongly pH-dependent.[6]

  • Optimal pH: The ideal pH range for the coupling reaction is typically 7.2 to 8.5.[] A commonly used buffer is 0.1 M sodium bicarbonate at pH 8.3.[6]

  • Low pH (<7): At acidic pH, primary amines are protonated (-NH3+), rendering them non-nucleophilic and preventing the reaction.[6]

  • High pH (>8.5): At high pH, the rate of hydrolysis of the NHS ester increases significantly, which consumes the reagent before it can react with the target amine.[6][8]

Q5: What types of buffers and reagents should I avoid?

A5: Avoid any buffers or additives that contain primary or secondary amines, as they will compete with your target molecule for reaction with the NHS ester. A common example is Tris (tris(hydroxymethyl)aminomethane) buffer , which is incompatible with NHS ester chemistry.[7] Also, avoid strong nucleophiles that could react with the ester.

Q6: How should I store the solid reagent and my stock solutions?

A6: Proper storage is crucial to maintain the reactivity of the NHS ester.

  • Solid Form: Store the solid, unopened reagent in a desiccator at -20°C.[] Before opening, allow the vial to warm to room temperature in a dry environment to prevent condensation of moisture onto the compound.[]

  • Stock Solutions: Stock solutions prepared in anhydrous DMSO or DMF can be stored at -20°C for 1-2 months.[6] It is best to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[] Aqueous solutions of the NHS ester are not stable and should be prepared fresh and used immediately.[6]

Troubleshooting Guide

Problem: The NHS ester precipitates when I add the organic stock solution to my aqueous buffer.

Possible Cause Solution
Poor Aqueous Solubility The final concentration of the organic solvent (e.g., DMSO, DMF) in the reaction mixture may be too low to maintain solubility.
Troubleshooting Steps: 1. Increase the percentage of the organic co-solvent in the final reaction volume. Many protocols tolerate up to 10-20% DMSO or DMF without significantly affecting protein stability.[] 2. Decrease the overall concentration of the NHS ester in the reaction. 3. Ensure rapid and thorough mixing (vortexing) immediately after adding the NHS ester stock solution to the aqueous buffer to aid dispersion.[6]
Incorrect Buffer pH The pH of your buffer may be outside the optimal range, affecting the compound's properties.
Troubleshooting Steps: 1. Verify the pH of your reaction buffer is between 7.2 and 8.5.[]
Low Temperature Some compounds are less soluble at lower temperatures (e.g., 4°C).
Troubleshooting Steps: 1. While many labeling reactions are performed on ice to preserve protein stability, consider running the reaction at room temperature for 1-4 hours if the target molecule is stable.[][6]

Quantitative Data Summary

While specific solubility values for this compound are not readily published, the following table summarizes the properties of recommended solvents for NHS ester reactions.

SolventRoleRecommended UseKey Considerations
DMSO Stock SolutionDissolve NHS ester to create a concentrated stock (e.g., 10-150 mM).[9]Use anhydrous, high-purity grade. Hygroscopic; use fresh DMSO.
DMF Stock SolutionAlternative to DMSO for creating a concentrated stock solution.Must be high-quality and free of dimethylamine, which can react with the NHS ester.[6]
Aqueous Buffer Reaction MediumThe primary medium for the biomolecule (e.g., protein, oligo).Must be amine-free (e.g., phosphate, bicarbonate). Optimal pH 7.2-8.5.[][6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Bring the vial of solid this compound to room temperature in a desiccator.

  • Add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve the desired stock concentration (e.g., 10 mg/mL or a specific molarity).

  • Vortex the vial thoroughly until the solid is completely dissolved.

  • Use this stock solution immediately or aliquot it for storage at -20°C.[6]

Protocol 2: General Procedure for Labeling a Protein with this compound

  • Prepare the protein solution in an amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL.[6]

  • Prepare the NHS ester stock solution in anhydrous DMSO as described in Protocol 1.

  • Calculate the required volume of the NHS ester stock solution to achieve the desired molar excess over the protein (a 5-20 fold molar excess is a common starting point).

  • While gently vortexing the protein solution, add the calculated volume of the NHS ester stock solution. The final concentration of DMSO should ideally be kept below 10% (v/v).

  • Incubate the reaction mixture. Incubation can be carried out for 1-4 hours at room temperature or overnight at 4°C.[6]

  • After incubation, stop the reaction by adding an amine-containing buffer (e.g., Tris-HCl) to a final concentration of ~50 mM to quench any unreacted NHS ester.

  • Purify the labeled protein from excess reagent and byproducts using a suitable method such as gel filtration (desalting column) or dialysis.

Visualizations

TroubleshootingWorkflow start Start: Solubility Issue Encountered check_solvent Is the NHS ester dissolved in anhydrous DMSO or DMF first? start->check_solvent dissolve Action: Dissolve ester in a small volume of anhydrous DMSO/DMF. check_solvent->dissolve No check_concentration Is precipitation occurring upon addition to aqueous buffer? check_solvent->check_concentration Yes dissolve->check_concentration increase_cosolvent Option 1: Increase final % of organic co-solvent (e.g., to 10%). check_concentration->increase_cosolvent Yes lower_concentration Option 2: Lower the final concentration of the NHS ester. check_concentration->lower_concentration Yes check_ph Is the buffer pH between 7.2-8.5 and amine-free? check_concentration->check_ph No check_mixing Was the solution mixed vigorously upon addition? increase_cosolvent->check_mixing lower_concentration->check_mixing mix_well Action: Add stock solution slowly while vortexing the buffer. check_mixing->mix_well No check_mixing->check_ph Yes mix_well->check_ph adjust_ph Action: Adjust buffer to optimal pH (e.g., 0.1M Sodium Bicarbonate, pH 8.3). check_ph->adjust_ph No success Success: Reaction proceeds check_ph->success Yes adjust_ph->success

Caption: Troubleshooting workflow for NHS ester solubility issues.

ReactionPathway NHS_Ester Boc-5-aminopentanoic NHS Ester reaction_step + Primary_Amine Target Molecule (e.g., Protein-NH₂) Conjugate Stable Amide Bond (Boc-Linker-CO-NH-Protein) Byproduct N-hydroxysuccinimide (Leaving Group) arrow pH 7.2 - 8.5 Aqueous Buffer arrow->Conjugate arrow->Byproduct

Caption: NHS ester reaction with a primary amine.

References

impact of temperature on Boc-5-aminopentanoic NHS ester stability and reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc-5-aminopentanoic NHS ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of temperature on the stability and reactivity of this reagent. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A1: To ensure maximum stability and prevent degradation, this compound should be stored at -20°C in a desiccated environment.[1] Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis of the NHS ester.[2]

Q2: How does temperature affect the stability of this compound in solution?

A2: Temperature significantly impacts the stability of NHS esters, primarily by influencing the rate of hydrolysis, a competing reaction that deactivates the ester.[3][4] Higher temperatures accelerate hydrolysis, leading to a shorter half-life of the active ester. For optimal stability in aqueous solutions, it is recommended to perform reactions at lower temperatures (e.g., 4°C).[]

Q3: How does temperature influence the reactivity of this compound with primary amines?

A3: The reaction between an NHS ester and a primary amine (aminolysis) is also temperature-dependent. Generally, increasing the temperature will increase the reaction rate.[2] However, this must be balanced with the increased rate of hydrolysis at higher temperatures.[3] Reactions are typically carried out at room temperature (for faster kinetics, ~30-120 minutes) or at 4°C (for labile molecules or to minimize hydrolysis, requiring longer incubation times).[]

Q4: What is the optimal pH for reactions involving this compound?

A4: The reaction of NHS esters with primary amines is highly pH-dependent. The optimal pH range is typically between 7.2 and 8.5.[3][] Below this range, the primary amines are protonated and less nucleophilic, slowing the reaction. Above this range, the rate of hydrolysis of the NHS ester increases dramatically.[3]

Q5: Can I prepare a stock solution of this compound?

A5: It is not recommended to prepare and store stock solutions of this compound in aqueous buffers due to its susceptibility to hydrolysis.[2] If a stock solution is necessary, it should be prepared fresh immediately before use in an anhydrous, amine-free organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[3]

Troubleshooting Guide

Problem Possible Cause Solution
Low or no reactivity of the NHS ester Hydrolysis of the NHS ester: The reagent may have been exposed to moisture during storage or handling.1. Ensure the NHS ester vial is warmed to room temperature before opening to prevent condensation.[2]2. Use anhydrous solvents (DMF or DMSO) to prepare the stock solution immediately before the reaction.[3]3. Perform a reactivity test on the NHS ester batch (see Experimental Protocols).
Incorrect buffer pH: The pH of the reaction buffer is outside the optimal range of 7.2-8.5.1. Verify the pH of your reaction buffer using a calibrated pH meter.2. Use a non-amine-containing buffer such as phosphate-buffered saline (PBS), borate, or carbonate buffer.[3]
Presence of primary amines in the buffer: Buffers like Tris or glycine (B1666218) will compete with the target molecule for reaction with the NHS ester.1. Use a buffer that does not contain primary amines.2. If your sample is in an amine-containing buffer, perform a buffer exchange into a suitable reaction buffer before adding the NHS ester.
Low yield of the desired conjugate Suboptimal temperature and incubation time: The reaction may not have gone to completion, or hydrolysis may be outcompeting the desired reaction.1. For slow reactions, consider increasing the incubation time at room temperature.2. If hydrolysis is suspected to be the issue, perform the reaction at 4°C overnight to slow down the hydrolysis rate.[]
Low concentration of reactants: Dilute protein or reagent concentrations can lead to inefficient conjugation as hydrolysis becomes more favorable.1. If possible, increase the concentration of your target molecule and the molar excess of the NHS ester.
Precipitation observed during the reaction Poor solubility of the NHS ester: The NHS ester may not be fully dissolved in the reaction mixture.1. Ensure the NHS ester is completely dissolved in a minimal amount of anhydrous DMF or DMSO before adding it to the aqueous reaction buffer.2. The final concentration of the organic solvent in the reaction should ideally not exceed 10%.
Protein aggregation: The modification may be causing the protein to precipitate.1. Optimize the molar ratio of NHS ester to your protein; a very high ratio can sometimes lead to aggregation.2. After the reaction, centrifuge the mixture to remove any precipitate before proceeding with purification.

Data Presentation

The stability and reactivity of this compound are critically influenced by temperature. The following tables summarize the available quantitative and qualitative data to guide your experimental design.

Disclaimer: The quantitative data presented below is for general N-hydroxysuccinimide (NHS) esters and should be used as an approximation for this compound.

Table 1: Impact of Temperature and pH on the Stability (Hydrolysis Half-life) of NHS Esters in Aqueous Solution

Temperature (°C)pHHalf-lifeReference
07.04 - 5 hours[3]
48.610 minutes[3]

Table 2: Qualitative Impact of Temperature on the Reactivity of NHS Esters

TemperatureReaction Rate (Aminolysis)Stability (vs. Hydrolysis)Recommended Incubation Time
4°CSlowerHigherOvernight
Room Temperature (~20-25°C)FasterLower30 - 120 minutes

Experimental Protocols

Protocol 1: Assessing the Stability of this compound by Monitoring Hydrolysis via HPLC

This protocol allows for the quantitative assessment of the stability of the NHS ester at different temperatures by monitoring its degradation over time.

Materials:

  • This compound

  • Reaction Buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.5)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Thermostated incubator or water bath

  • HPLC system with a C18 column and UV detector

Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO.

  • Add a small volume of the stock solution to the pre-warmed Reaction Buffer in separate vials for each temperature point to be tested (e.g., 4°C, 25°C, 37°C) to a final concentration of approximately 1 mg/mL.

  • Immediately inject a sample (t=0) into the HPLC system.

  • Incubate the vials at their respective temperatures.

  • At regular time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each vial and inject it into the HPLC.

  • Monitor the disappearance of the this compound peak and the appearance of the hydrolysis product (Boc-5-aminopentanoic acid) peak. A typical mobile phase for separation could be a gradient of water with 0.1% TFA and acetonitrile with 0.1% TFA.

  • Quantify the peak areas to determine the rate of hydrolysis and the half-life of the NHS ester at each temperature.

Protocol 2: General Procedure for Conjugation of this compound to a Primary Amine-containing Molecule

This protocol provides a general workflow for the reaction of the NHS ester with a target molecule.

Materials:

  • This compound

  • Molecule containing a primary amine (e.g., protein, peptide)

  • Reaction Buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5)

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography column)

Procedure:

  • Dissolve the amine-containing molecule in the Reaction Buffer to a known concentration.

  • Immediately before starting the reaction, dissolve the this compound in a small amount of anhydrous DMSO or DMF to a desired stock concentration.

  • Add the desired molar excess of the dissolved NHS ester to the solution of the amine-containing molecule while gently mixing.

  • Incubate the reaction at the chosen temperature (e.g., room temperature for 1-2 hours or 4°C overnight).

  • To stop the reaction, add the quenching solution to react with any remaining NHS ester.

  • Purify the resulting conjugate from excess reagent and byproducts using an appropriate method such as size-exclusion chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction reagent Boc-5-aminopentanoic NHS Ester dissolve Dissolve NHS Ester in anhydrous DMSO/DMF reagent->dissolve buffer Amine-free Buffer (pH 7.2-8.5) mix Mix Reagents buffer->mix target Target Molecule (with primary amine) target->mix dissolve->mix incubate Incubate (4°C or RT) mix->incubate quench Quench Reaction (e.g., Tris buffer) incubate->quench purify Purify Conjugate quench->purify analyze Analyze Product purify->analyze

Caption: Experimental workflow for conjugation.

reaction_pathways NHS_Ester Boc-5-aminopentanoic NHS Ester Conjugate Stable Amide Bond (Desired Product) NHS_Ester->Conjugate Aminolysis (Reactivity) Hydrolyzed Inactive Carboxylic Acid (Side Product) NHS_Ester->Hydrolyzed Hydrolysis (Instability) Amine Primary Amine (Target Molecule) Amine->Conjugate Water Water (H₂O) Water->Hydrolyzed

Caption: Competing reaction pathways.

troubleshooting_logic start Low Conjugation Yield? check_reagent Is the NHS ester active? start->check_reagent Yes check_buffer Is the buffer correct? (pH 7.2-8.5, amine-free) check_reagent->check_buffer Yes solution_reagent Use fresh, properly stored NHS ester. Perform reactivity test. check_reagent->solution_reagent No check_conditions Are reaction conditions optimal? (Temp., Time, Concentration) check_buffer->check_conditions Yes solution_buffer Adjust pH and/or perform buffer exchange. check_buffer->solution_buffer No solution_conditions Optimize temperature, time, and reactant concentrations. check_conditions->solution_conditions No success Problem Solved solution_reagent->success solution_buffer->success solution_conditions->success

Caption: Troubleshooting logic for low yield.

References

Technical Support Center: Quenching Unreacted Boc-5-Aminopentanoic NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for effectively quenching unreacted Boc-5-aminopentanoic NHS ester in experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to quench unreacted this compound?

A1: Quenching is a critical step to stop the labeling reaction and prevent unintended modifications of your target molecule or other components in the reaction mixture. Unreacted N-hydroxysuccinimide (NHS) esters are highly reactive towards primary amines.[1][2][3] If not neutralized, they can react with primary amine-containing buffers (e.g., Tris), purification resins, or other nucleophiles, leading to inconsistent results and the formation of undesired conjugates.

Q2: What are the common methods for quenching NHS ester reactions?

A2: There are two primary strategies for quenching unreacted NHS esters:

  • Addition of a Quenching Reagent: Introducing a small molecule with a primary amine or other nucleophilic group that rapidly reacts with the excess NHS ester.[4][5][6]

  • Hydrolysis: Intentionally promoting the hydrolysis of the NHS ester to the corresponding carboxylic acid, which is unreactive towards amines. This is typically achieved by adjusting the pH of the reaction mixture.[4][7][8][9]

Q3: What are the recommended quenching reagents for this compound?

A3: Several reagents are effective for quenching. The choice depends on the downstream application and the nature of your target molecule. Common quenchers include:

  • Tris(hydroxymethyl)aminomethane (Tris): Widely used due to its primary amine, which efficiently reacts with the NHS ester.[1][4][5]

  • Glycine: Another simple amino acid that provides a primary amine for quenching.[4][5]

  • Hydroxylamine: Reacts with NHS esters to form a hydroxamic acid.[4][6][10] It can also be used to selectively cleave ester linkages formed as side products with serine or threonine residues.[3]

  • Ethanolamine: An alternative primary amine-containing reagent for quenching.[4][6]

Q4: Can hydrolysis be used to quench the reaction?

A4: Yes, hydrolysis is a viable quenching method. NHS esters hydrolyze in aqueous solutions, and the rate of hydrolysis is significantly accelerated at a higher pH.[4][7][8] By raising the pH to above 8.5, the half-life of the NHS ester is reduced to minutes, effectively quenching the reaction by converting the ester to the unreactive carboxylate.[4][8][9]

Q5: Are there any potential side reactions to be aware of during quenching?

A5: While quenching is generally straightforward, some potential side reactions exist. NHS esters can react with the hydroxyl groups of serine, threonine, and tyrosine residues, especially at higher pH and high NHS ester concentrations.[3][11][12] These O-acyl adducts are less stable than the desired amide bonds and can be cleaved, for instance, by treatment with hydroxylamine.[3][10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conjugation Efficiency After Quenching Premature Quenching: The quenching reagent was added before the primary reaction was complete.Optimize the primary reaction time. Perform time-course experiments to determine the optimal incubation period before adding the quencher.
Hydrolyzed NHS Ester: The this compound may have hydrolyzed due to moisture contamination before or during the reaction.[13][14]Store the NHS ester under desiccated conditions and allow it to warm to room temperature before opening to prevent condensation.[13][14] Use anhydrous solvents for stock solutions.
Incompatible Buffer: The reaction buffer contains primary amines (e.g., Tris, glycine) that compete with the target molecule for the NHS ester.[1]Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or bicarbonate/carbonate buffers for the conjugation reaction.[1][15]
Precipitation Observed After Adding Quenching Reagent Poor Solubility of Quenched Product: The product formed from the reaction of the quenching reagent with the Boc-5-aminopentanoic moiety may have limited solubility in the reaction buffer.Consider using a different quenching reagent. Alternatively, adjust the solvent composition, for example, by adding a small amount of a compatible organic solvent like DMSO.
Inconsistent or Non-Reproducible Results pH Drift During Reaction: The release of N-hydroxysuccinimide during the reaction can lower the pH of poorly buffered solutions, slowing down the reaction rate.[3]Use a buffer with sufficient buffering capacity to maintain the optimal pH range (typically 7.2-8.5) throughout the reaction.[1]
Variable Quenching Times/Temperatures: Inconsistent quenching conditions can lead to variability in the final product mixture.Standardize the quenching protocol by using a fixed concentration of the quenching reagent and a consistent incubation time and temperature.

Quantitative Data Summary

Quenching Reagent Typical Final Concentration Typical Incubation Time Typical Temperature Notes
Tris 20-100 mM[4][5]10-30 minutes[5]Room TemperatureA widely used and effective quenching agent.
Glycine 50-100 mM[5]10-15 minutes[5]Room TemperatureAn alternative to Tris, also very effective.
Hydroxylamine 10-50 mM[4][6]15-60 minutesRoom TemperatureCan also cleave unstable O-acyl side products.[3][10]
Ethanolamine 20-50 mM[4][6]15-30 minutesRoom TemperatureAnother effective primary amine-containing quencher.
Hydrolysis (pH Adjustment) pH > 8.5[8][9]10-30 minutes[8]Room TemperatureRegenerates the original carboxyl group.[4][9]

Experimental Protocols

Protocol for Quenching with Tris Buffer

This protocol provides a general guideline for quenching unreacted this compound using a Tris-based quenching buffer.

Materials:

  • Reaction mixture containing unreacted this compound

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Pipettes and sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Prepare the Quenching Buffer: Ensure the 1 M Tris-HCl quenching buffer is at the desired pH of 8.0.

  • Add Quenching Buffer: To your reaction mixture, add the 1 M Tris-HCl, pH 8.0 quenching buffer to a final concentration of 50-100 mM. For example, add 5-10 µL of 1 M Tris-HCl to a 100 µL reaction volume.

  • Incubate: Gently mix the solution and incubate at room temperature for 15-30 minutes.

  • Proceed to Purification: After the incubation period, the reaction is quenched, and you can proceed with the purification of your labeled molecule using an appropriate method (e.g., desalting column, dialysis, or chromatography) to remove the excess quenching reagent and other byproducts.

Visualizations

Quenching_Workflow cluster_reaction Conjugation Reaction cluster_quenching Quenching Step cluster_purification Downstream Processing Target Target Molecule (with Primary Amine) Reaction_Mix Incubation (pH 7.2-8.5) Target->Reaction_Mix NHS_Ester Boc-5-aminopentanoic NHS Ester NHS_Ester->Reaction_Mix Quencher Add Quenching Reagent (e.g., Tris, Glycine) or Adjust pH > 8.5 Reaction_Mix->Quencher Reaction Complete Quenched_Mix Incubation Quencher->Quenched_Mix Purification Purification (e.g., Desalting Column) Quenched_Mix->Purification Final_Product Purified Labeled Molecule Purification->Final_Product

Caption: Workflow for quenching unreacted this compound.

Quenching_Logic Start Is the reaction complete? Quench Add Quenching Reagent or Adjust pH Start->Quench Yes Continue_Reaction Continue Incubation Start->Continue_Reaction No Purify Proceed to Purification Quench->Purify Continue_Reaction->Start

Caption: Decision logic for the quenching step in an NHS ester reaction.

References

Validation & Comparative

A Comparative Guide to Amine-Reactive Crosslinkers: Boc-5-aminopentanoic NHS Ester in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the covalent modification of amine groups is a cornerstone technique for creating antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and other functionalized biomolecules. The choice of an amine-reactive crosslinker is critical, influencing the efficiency, stability, and ultimate performance of the resulting conjugate. This guide provides an objective comparison of Boc-5-aminopentanoic N-hydroxysuccinimide (NHS) ester with other common amine-reactive crosslinkers, supported by experimental data and detailed protocols.

Introduction to Boc-5-aminopentanoic NHS Ester

This compound is a bifunctional linker featuring a tert-butyloxycarbonyl (Boc)-protected primary amine and an amine-reactive NHS ester.[1][2] The Boc protecting group provides an orthogonal handle that can be removed under mild acidic conditions to reveal a primary amine, allowing for subsequent conjugation steps.[3] The NHS ester readily reacts with primary amines on biomolecules, such as the side chain of lysine (B10760008) residues, to form stable amide bonds.[] This linker is particularly prevalent in the synthesis of PROTACs, where it serves as a foundational component of the linker connecting a target protein-binding ligand to an E3 ligase ligand.[5]

Mechanism of Amine Acylation by NHS Esters

The reaction between an NHS ester and a primary amine proceeds via a nucleophilic acyl substitution mechanism. The deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate which then collapses, releasing N-hydroxysuccinimide and forming a stable amide bond.[]

Performance Comparison of Amine-Reactive Crosslinkers

The selection of an appropriate amine-reactive crosslinker depends on several factors, including reaction efficiency, stability in aqueous environments, and the specific requirements of the application. This section compares this compound (represented by general NHS ester data where specific data is unavailable) with other widely used classes of amine-reactive reagents.

Table 1: Quantitative Comparison of Amine-Reactive Crosslinker Performance
FeatureNHS Esters (e.g., this compound)TFP/PFP EstersIsothiocyanatesSulfonyl Chlorides
Optimal Reaction pH 7.2 - 8.5[6][7]8.0 - 9.09.0 - 9.5[8]Broad range, can be used in aqueous media at high pH[9]
Reaction Time 0.5 - 4 hours[6]Generally slower than NHS estersVariableGenerally fast
Resulting Linkage AmideAmideThioureaSulfonamide
Bond Stability Highly stable[10]Highly stableLess stable than amides, can deteriorate over time[8]Stable
Hydrolytic Stability Half-life of 4-5 hours at pH 7 (0°C), decreases to 10 min at pH 8.6 (4°C)[6]More stable to hydrolysis than NHS esters, especially at higher pHUnstable in aqueous solutions[11]Can hydrolyze in aqueous media
Selectivity High for primary amines[]High for primary aminesCan react with thiols at neutral to slightly basic pH[12]Less selective, can react with other nucleophiles like tyrosine, cysteine, serine, and threonine[13]
Conjugation Yield Can be reduced by competing hydrolysis[10]Can provide higher yields than NHS esters due to better hydrolytic stabilityVariableHigh yields (e.g., 94-98%) can be achieved under optimized conditions

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful bioconjugation. The following sections provide methodologies for key experiments relevant to the use of this compound and its comparison with other crosslinkers.

Protocol 1: General Procedure for Protein Conjugation with this compound

Materials:

  • Protein to be conjugated (e.g., antibody) in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-10 mg/mL. The buffer should be free of primary amines (e.g., Tris).

  • This compound.

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).

  • Purification system (e.g., size-exclusion chromatography column).

Procedure:

  • Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10-20 mM.

  • Reaction Setup: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v) to prevent protein denaturation.

  • Incubation: Gently mix the reaction and incubate for 1-4 hours at room temperature or overnight at 4°C.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM and incubate for 30 minutes at room temperature.

  • Purification: Remove excess reagents and byproducts by purifying the conjugate using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).

Protocol 2: Boc Deprotection for Subsequent Conjugation

Materials:

Procedure:

  • Dissolution: Dissolve the Boc-protected conjugate in anhydrous DCM.

  • Acidification: Add TFA to the solution to a final concentration of 20-50% (v/v).

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by a suitable analytical method (e.g., LC-MS).

  • Workup: Once the deprotection is complete, remove the TFA and DCM under reduced pressure. The resulting amine salt can be used in the next conjugation step.[14]

Protocol 3: Determining Conjugation Efficiency (Degree of Labeling)

The degree of labeling (DOL), or the average number of linker molecules conjugated per protein, can be determined spectrophotometrically if the linker or an attached molecule has a distinct absorbance.

Procedure:

  • Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the maximum absorbance wavelength of the label (Amax).

  • Calculate the protein concentration using the following formula, correcting for the absorbance of the label at 280 nm: Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein where CF is the correction factor (A280 of the label / Amax of the label) and ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the concentration of the conjugated label: Label Concentration (M) = Amax / ε_label where ε_label is the molar extinction coefficient of the label at its Amax.

  • Calculate the Degree of Labeling: DOL = Label Concentration (M) / Protein Concentration (M)

Visualizing Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes.

PROTAC Synthesis Workflow

The following diagram illustrates a typical three-step synthesis of a PROTAC using a mono-N-Boc-diamine linker, which is conceptually similar to using this compound after deprotection and activation of the other end.

PROTAC_Synthesis cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Second Amide Coupling E3_Ligand_NHS E3 Ligand-NHS Ester Intermediate_1 Boc-Linker-E3_Ligand E3_Ligand_NHS->Intermediate_1 DIPEA Boc_Linker mono-N-Boc-Diamine Boc_Linker->Intermediate_1 Deprotected_Linker H2N-Linker-E3_Ligand Intermediate_1->Deprotected_Linker TFA Final_PROTAC Final PROTAC Deprotected_Linker->Final_PROTAC POI_Ligand_NHS POI Ligand-NHS Ester POI_Ligand_NHS->Final_PROTAC DIPEA

Caption: A three-step workflow for the synthesis of a PROTAC molecule.

Ubiquitin-Proteasome Signaling Pathway

PROTACs function by hijacking the ubiquitin-proteasome system to induce the degradation of a target protein. The following diagram illustrates this key signaling pathway.

Ubiquitin_Proteasome_Pathway Ub Ubiquitin (Ub) E1 E1 Ubiquitin-Activating Enzyme Ub->E1 ATP E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Transfer E3 E3 Ubiquitin Ligase E2->E3 Ub Transfer Ternary_Complex Ternary Complex (E3-PROTAC-Target) E3->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex PolyUb_Target Polyubiquitinated Target Protein Ternary_Complex->PolyUb_Target Polyubiquitination Proteasome 26S Proteasome PolyUb_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: The PROTAC-mediated ubiquitin-proteasome protein degradation pathway.[15][16][17][18][19]

Conclusion

This compound is a valuable tool in the bioconjugation toolbox, particularly for the synthesis of complex molecules like PROTACs. While NHS esters, in general, offer high reactivity and form stable amide bonds, their susceptibility to hydrolysis is a key consideration. For applications requiring higher stability in aqueous conditions, particularly at elevated pH, alternatives such as TFP or PFP esters may offer an advantage. Conversely, for rapid and efficient conjugation at physiological pH, NHS esters remain a popular choice. The selection of the optimal amine-reactive crosslinker will ultimately depend on a careful evaluation of the specific experimental goals, the properties of the biomolecule being modified, and the desired characteristics of the final conjugate.

References

A Head-to-Head Comparison: NHS Ester Chemistry vs. Click Chemistry for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the ability to covalently link molecules to proteins, antibodies, and nucleic acids is fundamental. This process, known as bioconjugation, is central to creating antibody-drug conjugates (ADCs), diagnostic assays, and tools for biological research. Among the myriad of chemical methods available, N-hydroxysuccinimide (NHS) ester chemistry and "click" chemistry are two of the most prominent.

This guide provides an objective, data-driven comparison of these two powerful techniques, detailing their mechanisms, performance, and experimental protocols to help you select the optimal strategy for your specific application.

Reaction Mechanisms

At their core, the two chemistries operate on fundamentally different principles. NHS ester chemistry targets naturally occurring functional groups on biomolecules, while click chemistry relies on the introduction of bio-orthogonal handles.

NHS Ester Chemistry

NHS ester chemistry is a workhorse method that targets primary amines (–NH₂), which are readily available on the N-terminus of proteins and the side chains of lysine (B10760008) residues.[1][] The reaction is a nucleophilic acyl substitution where the unprotonated primary amine attacks the carbonyl carbon of the NHS ester. This forms a stable, irreversible amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct.[][3]

Caption: Mechanism of NHS ester conjugation with a primary amine.
Click Chemistry

Coined by K. Barry Sharpless, click chemistry describes a class of reactions that are rapid, specific, and high-yielding. For bioconjugation, the most utilized click reactions are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4] Both involve the reaction between an azide (B81097) (–N₃) and an alkyne (–C≡CH) to form a highly stable triazole ring.[5] Since these functional groups are absent in native biological systems, the reaction is highly specific and bio-orthogonal.[5][6]

  • CuAAC: Employs a copper(I) catalyst to accelerate the reaction between a terminal alkyne and an azide.[5]

  • SPAAC: Uses a strained cyclooctyne, which reacts spontaneously with an azide without the need for a catalyst, making it ideal for applications in living systems.[4][7]

Caption: General mechanism of azide-alkyne click chemistry.

Quantitative and Qualitative Comparison

The choice between NHS ester and click chemistry often depends on the specific requirements of the experiment, such as the need for site-specificity, biocompatibility, and reaction efficiency.

FeatureNHS Ester ChemistryClick Chemistry (CuAAC & SPAAC)
Target Group Primary amines (e.g., Lysine, N-terminus).[]Azides and alkynes (must be introduced).[5]
Specificity High for primary amines, but not absolute. Side reactions with thiols or hydroxyls can occur.[3] The main competing reaction is hydrolysis.[8]Extremely high (bio-orthogonal). Azide and alkyne groups do not react with other biological functionalities.[5]
Site Control Poor. Leads to heterogeneous products as labeling occurs on multiple accessible lysines.[9]Excellent. Allows for precise, site-specific labeling by controlling where the azide or alkyne is introduced.[4]
Reaction pH Narrow optimal range: pH 7.2 - 8.5.[8] Lower pH slows the reaction; higher pH increases the rate of competing hydrolysis.[1]Broad range. CuAAC works well from pH 4-11.[5][] SPAAC is effective at physiological pH.[7]
Reaction Speed Typically 30-120 minutes.[] The rate of aminolysis is ~22 times faster than hydrolysis at physiological pH.[11]Very fast. CuAAC and SPAAC reactions are often complete in minutes and are generally quantitative.[5]
Efficiency & Yield Often requires a 5- to 20-fold molar excess of the NHS ester reagent to overcome hydrolysis.[12] Yields can be modest.[13]Highly efficient, often requiring only a slight excess (1.2-1.5 eq.) of the labeling reagent.[5][14]
Biocompatibility Generally biocompatible for in vitro applications.CuAAC: Limited for live-cell or in vivo use due to the cytotoxicity of the copper(I) catalyst.[7][15] SPAAC: Excellent biocompatibility, widely used in living systems.[4]
Conjugate Stability Forms a highly stable amide bond, irreversible under physiological conditions.[]Forms a highly stable triazole ring.[6]
Ease of Use Simple one-step reaction if the biomolecule has primary amines.[]Requires a two-step process: introduction of the azide/alkyne handle, followed by the click reaction.[14]

Experimental Protocols & Workflows

The following sections provide generalized protocols and workflows for typical bioconjugation experiments using both chemistries.

Protocol 1: General NHS Ester Protein Labeling

This protocol describes the labeling of a protein with an NHS ester-activated fluorescent dye.

Materials:

  • Protein solution (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-8.0).

  • NHS ester dye, dissolved immediately before use in a dry organic solvent (e.g., DMSO or DMF).[16]

  • Quenching buffer (e.g., 1M Tris-HCl, pH 8.0).[8]

  • Desalting column for purification.

Procedure:

  • Preparation: Ensure the protein solution is in a compatible, amine-free buffer. If necessary, perform a buffer exchange.[16]

  • Reagent Calculation: Calculate the volume of the NHS ester solution needed to achieve a 5- to 20-fold molar excess relative to the protein.[12]

  • Reaction: Add the calculated volume of the NHS ester solution to the protein solution. Ensure the final concentration of the organic solvent is low (typically <10%) to prevent protein denaturation.[16]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[16]

  • Quenching: Stop the reaction by adding the quenching buffer to consume any unreacted NHS ester. Incubate for 5-15 minutes.[6][8]

  • Purification: Remove excess, unreacted dye and byproducts by passing the reaction mixture through a desalting column.[12]

NHS_Workflow A Prepare Protein in Amine-Free Buffer (e.g., PBS, pH 7.2-8.0) C Add Molar Excess of NHS Ester to Protein A->C B Dissolve NHS Ester in DMSO/DMF (Prepare Fresh) B->C D Incubate (30-120 min, RT or 4°C) C->D E Quench Reaction (e.g., Tris Buffer) D->E F Purify Conjugate (e.g., Desalting Column) E->F G Characterize Conjugate F->G

Caption: Experimental workflow for NHS ester conjugation.
Protocol 2: General Strain-Promoted Click Chemistry (SPAAC) Labeling

This protocol outlines the conjugation of an azide-modified oligonucleotide to a DBCO-labeled antibody. DBCO (Dibenzocyclooctyne) is a common strained alkyne.

Materials:

  • DBCO-NHS ester crosslinker.[6]

  • Antibody in an amine-free buffer (e.g., PBS).[6]

  • Azide-modified oligonucleotide.

  • Quenching and purification supplies as in Protocol 1.

Procedure: Part A: Antibody Activation with DBCO

  • Activation: Add a 20-fold molar excess of DBCO-NHS ester (dissolved in DMSO) to the antibody solution. Incubate for 30 minutes at room temperature.[6]

  • Quenching: Add Tris-HCl to quench the reaction with unreacted NHS ester.[6]

  • Purification: Remove excess DBCO-NHS ester using a desalting column to yield the DBCO-activated antibody.[6]

Part B: Click Reaction 4. Conjugation: Mix the purified DBCO-labeled antibody with a 2- to 4-fold molar excess of the azide-modified oligonucleotide.[6] 5. Incubation: Incubate the reaction overnight at 4°C or for 3-4 hours at room temperature.[6] 6. Final Purification: Purify the final antibody-oligonucleotide conjugate using an appropriate method (e.g., size-exclusion chromatography) to remove excess oligonucleotide.

Click_Chemistry_Workflow cluster_step1 Step 1: Introduce Click Handle cluster_step2 Step 2: Click Reaction A React Biomolecule A with NHS-Ester-Alkyne B Purify Alkyne-labeled Biomolecule A A->B D Mix Alkyne-A and Azide-B B->D C Prepare Azide-labeled Biomolecule B C->D E Incubate (e.g., 3-12h, 4°C or RT) D->E F Purify Final Conjugate E->F G Characterize Conjugate F->G

Caption: Two-step workflow for click chemistry conjugation.

Conclusion: Making the Right Choice

Both NHS ester and click chemistry are invaluable tools for bioconjugation, but they serve different needs.

Choose NHS Ester Chemistry when:

  • You need a simple, quick, one-step method to label a protein or antibody.

  • Site-specificity is not a primary concern, and a heterogeneous population of conjugates is acceptable.

  • The target biomolecule is robust and contains accessible primary amines.

Choose Click Chemistry when:

  • Site-specific, controlled conjugation is critical to preserve biomolecule function.[17]

  • The reaction needs to be performed in a complex biological environment or in living cells (SPAAC is essential here).[4]

  • High efficiency, yield, and minimal use of labeling reagents are required.[14]

  • Your biomolecule lacks accessible primary amines but can be modified to introduce an azide or alkyne handle.

Ultimately, the decision rests on balancing the experimental goals of specificity, biocompatibility, and simplicity. While NHS ester chemistry remains a reliable and straightforward method for creating random conjugates, the precision, efficiency, and bio-orthogonality of click chemistry have established it as the superior choice for advanced applications, particularly in therapeutic development and live-cell imaging.

References

A Head-to-Head Comparison: Boc-5-aminopentanoic NHS Ester vs. EDC/NHS Chemistry for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of coupling chemistry is a critical determinant of success. When creating stable amide bonds between a carboxyl-containing molecule and a primary amine on a biomolecule, two common methods predominate: the use of a pre-activated reagent like Boc-5-aminopentanoic NHS ester and in-situ activation using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

This guide provides an objective comparison of these two methodologies, supported by a synthesis of available data and detailed protocols to aid in the selection of the most appropriate strategy for your research needs.

At a Glance: Key Differences

The fundamental distinction between these two approaches lies in the timing of the activation of the carboxyl group and the introduction of a spacer arm. EDC/NHS chemistry is a "zero-length" crosslinking method where the carboxyl and amine groups are directly coupled.[1] In contrast, this compound is a heterobifunctional crosslinker that provides a pre-activated NHS ester for reaction with an amine, incorporates a five-carbon spacer arm, and features a protected amine (Boc group) for subsequent functionalization.[2]

Quantitative Performance Comparison

While direct, side-by-side quantitative data for this compound versus EDC/NHS is not always available in a single study, a comparative analysis can be constructed from the known characteristics of each chemistry. The use of a pre-activated NHS ester, like in the case of Folic Acid NHS ester, generally offers higher control over stoichiometry and potentially higher purity of the final conjugate.[3]

FeatureThis compoundEDC/NHS Chemistry
Reaction Type One-step reaction with amine-containing molecules.One-pot, two-step reaction (carboxyl activation followed by amine coupling).[1]
Reagents Pre-activated this compound.Carboxyl-containing molecule, EDC, and NHS.
Control & Purity Higher control over stoichiometry and potentially higher purity of the final conjugate due to the use of a purified activated intermediate.[3]Risk of side reactions (e.g., N-acylurea formation, anhydride (B1165640) formation) leading to a more heterogeneous product mixture.[4][5]
Convenience Requires the use of a pre-synthesized and purified reagent.Simpler one-pot procedure, avoiding the need for prior synthesis and isolation of an activated intermediate.
Yield Generally high for the final conjugation step.Can be highly efficient, but yields can be variable and are sensitive to reaction conditions such as pH and buffer composition.[6]
Spacer Arm Introduces a 5-carbon spacer arm, which can reduce steric hindrance.[7]"Zero-length" crosslinker; no spacer arm is introduced.[1]
Versatility The Boc-protected amine allows for subsequent, orthogonal conjugation steps after deprotection.[8]Primarily used for direct, single-step conjugation of a carboxyl and an amine.

Reaction Mechanisms

The reaction pathways for both chemistries illustrate their fundamental differences in activation and conjugation.

EDC_NHS_Mechanism cluster_EDC_NHS EDC/NHS Chemistry Carboxyl R-COOH O_Acylisourea O-Acylisourea Intermediate (unstable) Carboxyl->O_Acylisourea + EDC EDC EDC NHS_Ester Amine-Reactive NHS Ester (more stable) O_Acylisourea->NHS_Ester + NHS Hydrolysis1 Hydrolysis O_Acylisourea->Hydrolysis1 NHS NHS Conjugate R-CO-NH-Protein NHS_Ester->Conjugate + Protein-NH2 Hydrolysis2 Hydrolysis NHS_Ester->Hydrolysis2 Amine Protein-NH2 Urea Urea byproduct

Figure 1: Reaction mechanism of EDC/NHS chemistry.

Boc_NHS_Ester_Mechanism cluster_Boc_NHS This compound Chemistry Boc_NHS Boc-NH-(CH2)4-CO-NHS Boc_Conjugate Boc-NH-(CH2)4-CO-NH-Protein Boc_NHS->Boc_Conjugate + Protein-NH2 Amine Protein-NH2 Deprotected_Conjugate H2N-(CH2)4-CO-NH-Protein Boc_Conjugate->Deprotected_Conjugate + Acid Acid Acid (e.g., TFA) Byproducts Isobutene + CO2 Experimental_Workflow cluster_workflow General Bioconjugation Workflow Start Start Reagent_Prep Reagent Preparation Start->Reagent_Prep Activation Activation of Carboxyl Group (EDC/NHS only) Reagent_Prep->Activation Conjugation Conjugation Reaction Reagent_Prep->Conjugation For Pre-activated NHS Ester Activation->Conjugation Quenching Quenching (Optional) Conjugation->Quenching Purification1 Purification of Conjugate Quenching->Purification1 Deprotection Boc Deprotection (Boc-NHS ester only) Purification1->Deprotection Analysis Analysis of Conjugate (e.g., SDS-PAGE, MS) Purification1->Analysis For EDC/NHS Purification2 Final Purification Deprotection->Purification2 Purification2->Analysis End End Analysis->End

References

A Comparative Guide to PROTAC Linkers: Alternatives to Boc-5-aminopentanoic NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker element of a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its efficacy, influencing not only the formation of a productive ternary complex between the target protein and the E3 ligase but also the overall physicochemical properties of the molecule. While Boc-5-aminopentanoic NHS ester represents a straightforward building block for introducing a simple alkyl chain, the growing sophistication of PROTAC design necessitates a broader toolkit of linker chemistries. This guide provides an objective comparison of common alternatives, supported by experimental data, to inform the rational design of next-generation protein degraders.

The Evolving Landscape of PROTAC Linkers

Beyond simple aliphatic chains, the modern PROTAC linker landscape is diverse, offering a range of flexibilities, geometries, and physicochemical properties. The choice of linker can profoundly impact a PROTAC's degradation efficiency (DC50 and Dmax), cell permeability, solubility, and metabolic stability. This guide will focus on the most prevalent classes of alternative linkers: polyethylene (B3416737) glycol (PEG) chains, rigid linkers, and those incorporating click chemistry.

Quantitative Performance Comparison of PROTAC Linkers

The following tables summarize quantitative data from studies comparing the performance of PROTACs with different linker architectures. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and cell lines.

Table 1: In Vitro Degradation Efficiency of BRD4-Targeting PROTACs with Varying Linkers
Linker TypeLinker CompositionDC50 (nM)Dmax (%)Cell LineReference
Flexible PEG35585MV4-11[1]
PEG42095MV4-11[1]
PEG515>98MV4-11[1]
PEG63092MV4-11[1]
C8 Alkyl--MDA-MB-231[2]
Rigid Piperazine-based-Potent Degradation-[3]
Triazole (Click Chemistry)8.9>98MV4-11[4]

DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of target protein degradation.

Table 2: Physicochemical and Pharmacokinetic Properties of PROTACs with Different Linkers
Linker TypeLinker CompositionPermeability (Papp, 10⁻⁶ cm/s)Aqueous SolubilityMetabolic Stability (t½, min)Reference
Flexible AliphaticLowGenerally LowerVariable[5],[6],[7]
PEG-basedGenerally HigherGenerally HigherCan be susceptible to O-dealkylation[5],[6],[7]
Rigid Piperazine-basedCan ImproveCan ImproveCan Improve[3],[6]
Triazole (Click Chemistry)-Generally Lower than PEGGenerally High[8],[9]

Papp: Apparent permeability coefficient from Parallel Artificial Membrane Permeability Assay (PAMPA). t½: Half-life.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate evaluation and comparison of PROTACs.

Synthesis of PROTAC Linkers and Final PROTAC Assembly

1. Synthesis of a Piperazine-Based PROTAC Linker and Assembly [3]

This protocol describes the synthesis of a BRD4-targeting PROTAC using a piperazine-containing linker.

  • Step 1: Activation of E3 Ligase Ligand. To a solution of pomalidomide (B1683931) (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq). Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Step 2: Coupling with Piperazine (B1678402) Linker. Add the piperazine-containing linker with a free amine (e.g., N-Boc-piperazine) to the activated pomalidomide solution and stir at room temperature until the reaction is complete (monitored by LC-MS).

  • Step 3: Boc Deprotection. The Boc protecting group on the piperazine linker is removed using standard conditions (e.g., trifluoroacetic acid in dichloromethane).

  • Step 4: Coupling with Target Ligand. The free amine on the piperazine linker is then coupled to a carboxylic acid-functionalized target ligand (e.g., JQ1-acid) using a similar activation method as in Step 1.

  • Step 5: Purification. The final PROTAC is purified by preparative HPLC.

2. Synthesis of a Triazole-Containing PROTAC via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry" [][11][12][13]

This protocol outlines the general procedure for synthesizing a PROTAC using a CuAAC reaction.

  • Step 1: Preparation of Precursors. Synthesize the target protein ligand functionalized with a terminal alkyne and the E3 ligase ligand functionalized with an azide (B81097) group.

  • Step 2: Reaction Setup. In a suitable vial, dissolve the alkyne-functionalized ligand (1 eq) and the azide-functionalized ligand (1 eq) in a solvent system such as a mixture of t-BuOH and water.

  • Step 3: Catalyst Addition. Prepare a fresh solution of sodium ascorbate (B8700270) (e.g., 0.3 eq in water) and add it to the reaction mixture. Subsequently, add a solution of copper(II) sulfate (B86663) pentahydrate (e.g., 0.1 eq in water). A copper-ligand complex (e.g., using THPTA) can be pre-formed to improve reaction efficiency.

  • Step 4: Reaction Progression. Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours and can be monitored by LC-MS.

  • Step 5: Purification. The final PROTAC is purified by flash chromatography or preparative HPLC.

In Vitro Evaluation of PROTAC Performance

1. Western Blot for Target Protein Degradation [5][14]

This is a standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.

  • Cell Culture and Treatment: Plate a relevant cell line at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTACs for a specified duration (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and incubate with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody.

  • Detection and Analysis: Detect protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to calculate DC50 and Dmax values.

2. Parallel Artificial Membrane Permeability Assay (PAMPA) [2][8][15][16][17]

This assay measures the passive diffusion of a compound across an artificial lipid membrane.

  • Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

  • Compound Addition: The PROTAC compounds are added to the donor wells of the filter plate. The acceptor plate is filled with a buffer solution.

  • Incubation: The donor plate is placed into the acceptor plate, and the assembly is incubated for a defined period (e.g., 5-18 hours).

  • Quantification: The concentration of the PROTAC in both the donor and acceptor wells is measured using a suitable analytical method (e.g., LC-MS/MS).

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated.

3. In Vitro Metabolic Stability Assay [3][7][18][19]

This assay determines the rate of metabolic degradation of a PROTAC when incubated with liver microsomes or hepatocytes.

  • Reaction Setup: Incubate the test PROTAC at a final concentration (e.g., 1 µM) with human liver microsomes or cryopreserved hepatocytes in a phosphate (B84403) buffer (pH 7.4) at 37°C.

  • Initiation of Reaction: Add an NADPH regenerating system to initiate the metabolic reaction.

  • Time Points: At various time points (e.g., 0, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard to stop the reaction.

  • LC-MS/MS Analysis: Analyze the samples to quantify the remaining concentration of the parent PROTAC at each time point.

  • Data Analysis: Plot the percentage of the remaining PROTAC versus time to determine the in vitro half-life (t½).

Visualizing Key Concepts and Workflows

Diagrams generated using Graphviz (DOT language) provide clear visual representations of the underlying biological pathways and experimental workflows.

PROTAC_Mechanism POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degradation Products Proteasome->Degradation Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation In Vitro Evaluation cluster_data Data Analysis Linker_Synthesis Linker Synthesis PROTAC_Assembly PROTAC Assembly Linker_Synthesis->PROTAC_Assembly Purification Purification (HPLC) PROTAC_Assembly->Purification Characterization Characterization (NMR, MS) Purification->Characterization Degradation_Assay Protein Degradation Assay (Western Blot) Characterization->Degradation_Assay Permeability_Assay Permeability Assay (PAMPA) Characterization->Permeability_Assay Metabolic_Assay Metabolic Stability Assay Characterization->Metabolic_Assay DC50_Dmax Determine DC50 & Dmax Degradation_Assay->DC50_Dmax Papp Calculate Papp Permeability_Assay->Papp Half_life Determine t½ Metabolic_Assay->Half_life SAR Structure-Activity Relationship (SAR) DC50_Dmax->SAR Papp->SAR Half_life->SAR

Caption: A typical experimental workflow for evaluating PROTAC linker alternatives.

Caption: Logical relationships in PROTAC linker design and performance.

Conclusion

The linker is a pivotal component in PROTAC design, with a profound impact on the molecule's overall performance. While simple alkyl chains derived from reagents like this compound have been instrumental in the initial exploration of targeted protein degradation, the field is increasingly embracing a more diverse chemical toolbox. Flexible PEG linkers offer advantages in solubility and permeability, while rigid linkers can enhance potency and metabolic stability. The advent of click chemistry has streamlined the synthesis of PROTAC libraries, accelerating the optimization of linker architecture. The rational selection and optimization of the linker, guided by comparative experimental data, will be paramount in unlocking the full therapeutic potential of PROTACs.

References

A Comparative Guide to Bioconjugate Stability: Amide Bonds from NHS Esters vs. Alternative Linkages

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent linkage is the cornerstone of any bioconjugate, dictating its stability, functionality, and ultimate performance in research and therapeutic applications. N-hydroxysuccinimide (NHS) ester chemistry, which forms a highly stable amide bond with primary amines, is one of the most widely used and robust methods for bioconjugation. However, the ideal linkage is application-dependent, and a thorough understanding of its stability relative to other chemistries is critical for experimental design and the development of effective biotherapeutics.

This guide provides an objective comparison of the stability of amide bonds formed via NHS esters against other prevalent bioconjugation linkages. The comparison is supported by experimental data, detailed protocols for stability assessment, and diagrams to clarify chemical reactions and workflows.

The NHS Ester-Amine Reaction: Forming a Stable Amide Bond

NHS esters react with primary amines, such as those on the N-terminus of a protein or the side chain of a lysine (B10760008) residue, through a nucleophilic acyl substitution mechanism. This reaction is typically performed in aqueous buffers at a pH of 7.2 to 8.5 and proceeds efficiently at room temperature or 4°C.[1][] The primary competing reaction is the hydrolysis of the NHS ester, which increases at higher pH.[1] However, once formed, the resulting amide bond is exceptionally stable.[][3]

The remarkable kinetic stability of the amide bond under physiological conditions is comparable to that of a peptide bond in a protein's backbone.[4] The estimated half-life for the uncatalyzed hydrolysis of a peptide bond in neutral water can be as long as 1000 years, underscoring its suitability for applications requiring long-term stability.[4] This stability arises from the resonance delocalization of the nitrogen lone pair into the carbonyl group, which imparts a partial double-bond character to the C-N bond and makes it less susceptible to nucleophilic attack compared to other linkages like esters.[3][5]

NHS_Ester_Reaction cluster_reactants Reactants cluster_products Products cluster_hydrolysis Competing Reaction NHS_Ester NHS Ester (R-C(O)O-NHS) Amide_Bond Stable Amide Bond (R-C(O)NH-Protein) NHS_Ester->Amide_Bond pH 7.2-8.5 Hydrolyzed_Ester Hydrolyzed Ester (R-COOH) NHS_Ester->Hydrolyzed_Ester Hydrolysis (H₂O) Primary_Amine Primary Amine (Protein-NH₂) Primary_Amine->Amide_Bond NHS_Leaving_Group NHS Byproduct

Caption: Reaction scheme for NHS ester aminolysis to form a stable amide bond.

Quantitative Stability Comparison of Bioconjugate Linkages

The choice of linkage profoundly impacts a bioconjugate's stability under various chemical and biological conditions. The following tables summarize quantitative data comparing the amide bond to other common linkages.

Table 1: Stability Under Varying pH and Temperature

This table highlights the hydrolytic stability of different linkages. The amide bond shows exceptional resistance to hydrolysis across a wide pH range, a key advantage for in vivo applications. In contrast, linkages like esters, thioesters, and certain hydrazones are designed for or are susceptible to cleavage under specific pH conditions.

Linkage TypeConditionHalf-Life / % RemainingSource(s)
Amide pH 5.5 - 8.5, 25-50°CNegligible hydrolysis over 300 hours[6]
Amide (Peptide) pH 7 (uncatalyzed)~1000 years (estimated)[4]
Ester pH 7.5, 25°C>1800 hours[6]
Ester pH 8.5, 50°C~30 hours[6]
Thioester pH 7.5, 25°C~1000 hours[6]
Thioester pH 8.5, 50°C~20 hours[6]
Aliphatic Hydrazone pH 7.4, 37°C20 - 150 minutes[7]
Aliphatic Hydrazone pH 5.5, 37°C< 2 minutes[7]
Aromatic Hydrazone pH 7.4 & 5.5, 37°CHighly stable (>72 hours)[7]
Table 2: Stability in a Reducing Environment (Presence of Thiols)

The stability of a linkage in a reducing environment, such as the cytoplasm which contains millimolar concentrations of glutathione (B108866) (GSH), is critical. Maleimide-thiol adducts are notably susceptible to a retro-Michael reaction, leading to exchange with other thiols and potential loss of the conjugated payload. Amide and click chemistry linkages are highly stable in these conditions.

Linkage TypeConditionHalf-Life / % RemainingSource(s)
Amide N/A (Not susceptible)Stable[5]
Maleimide-Thiol Adduct 10mM Glutathione, pH 7.4, 37°C20 - 80 hours (exchange reaction)[8]
Thiazole (Click) Glutathione, pH 7.4, 37°CHigher stability than thiosuccinimide[9]
1,2,3-Triazole (Click) N/A (Not susceptible)Stable[10]
Tyrosine-Click Human Blood PlasmaSignificantly more robust than maleimide (B117702)[11][12]

Comparative Analysis of Key Linkages

Maleimide-Thiol Adducts (Thioether Bond)

This is the most common chemistry for conjugating to cysteine residues. While effective, the resulting succinimide (B58015) thioether bond can undergo a retro-Michael reaction, especially at physiological pH, leading to exchange with endogenous thiols like glutathione or albumin.[8][13] This instability can result in premature drug release from antibody-drug conjugates (ADCs), leading to off-target toxicity.[13] More stable alternatives for cysteine conjugation, such as phenyloxadiazole sulfones, have been developed to address this limitation.[13]

Maleimide_Reaction cluster_reactants Reactants cluster_products Product cluster_exchange Instability Pathway Maleimide Maleimide Thioether Thioether Adduct Maleimide->Thioether pH 6.5-7.5 Thiol Thiol (Protein-SH) Thiol->Thioether Free_Thiol Free Thiol (e.g., Glutathione) Thioether->Free_Thiol Retro-Michael (Reversible) Exchanged_Product Exchanged Adduct Free_Thiol->Exchanged_Product

Caption: Maleimide-thiol reaction and its susceptibility to thioether exchange.
Hydrazone and Oxime Linkages

These linkages are formed by the reaction of a carbonyl (aldehyde or ketone) with a hydrazide or an aminooxy group, respectively. A key feature of these bonds is their pH-dependent stability. Hydrazones, particularly those derived from aliphatic aldehydes, are readily cleaved under mildly acidic conditions (pH 5-6), making them useful for drug delivery systems designed to release payloads in the acidic environment of endosomes or lysosomes.[7] Aromatic hydrazones and oximes are significantly more stable than their aliphatic counterparts.[7][14] Oximes are generally more stable than hydrazones by several orders of magnitude.[14]

Ester and Thioester Linkages

Ester and thioester bonds are susceptible to hydrolysis, especially under basic conditions, and can also be cleaved by esterase enzymes present in plasma and tissues.[6][10] This lability is often exploited in the design of prodrugs, where cleavage of the ester bond releases the active therapeutic agent.[10] Compared to amides, esters and thioesters are significantly less stable, with thioesters degrading more rapidly than esters under identical conditions.[6]

"Click Chemistry" Linkages (Triazoles, etc.)

Linkages formed via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, such as the 1,2,3-triazole ring, are known for their exceptional stability.[10] The triazole ring is resistant to hydrolysis, oxidation, reduction, and enzymatic degradation, making it a truly bioorthogonal and robust linkage.[10] Newer "click-like" reactions, such as the tyrosine-click reaction, also produce highly stable linkages that are robust to extreme pH, temperature, and plasma exposure.[11][12]

Experimental Protocol: General Method for Assessing Bioconjugate Stability

This protocol outlines a general workflow for comparing the stability of a bioconjugate in a buffered solution or biological matrix (e.g., human plasma).

1. Materials:

  • Purified bioconjugate of interest.

  • Incubation Buffers: A range of buffers at desired pH values (e.g., pH 5.0 Acetate, pH 7.4 PBS, pH 9.0 Carbonate).

  • Biological Matrix: Human or mouse plasma/serum (optional).

  • Quenching Solution: Solution to stop degradation (e.g., high concentration of organic acid, or a specific inhibitor if enzymatic degradation is studied).

  • Analytical System: HPLC or LC-MS system with a suitable column (e.g., size-exclusion, reverse-phase) and detector.

2. Procedure:

  • Sample Preparation: Dilute the purified bioconjugate into each incubation buffer or plasma to a final concentration of ~1 mg/mL. Prepare multiple aliquots for each condition and time point.

  • Incubation: Incubate all samples at a controlled temperature (e.g., 37°C).

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), remove one aliquot from each condition.

  • Quenching: Immediately quench the reaction by adding the quenching solution or by flash freezing in liquid nitrogen and storing at -80°C until analysis. For plasma samples, a precipitation step (e.g., with acetonitrile) may be needed to remove larger proteins before analysis.

  • Analysis: Analyze each sample by HPLC or LC-MS. The primary metric is the peak area of the intact bioconjugate.

  • Data Interpretation: Plot the percentage of intact bioconjugate remaining versus time for each condition. Calculate the half-life (t½) of the linkage under each condition by fitting the data to a first-order decay model.

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis start Purified Bioconjugate prep_samples Aliquot into Test Conditions (e.g., pH 5, pH 7.4, Plasma) start->prep_samples incubate Incubate at 37°C prep_samples->incubate sample Sample at Time Points (t=0, 1, 4, 24h...) incubate->sample quench Quench Reaction sample->quench analyze Analyze by HPLC / LC-MS quench->analyze quantify Quantify Peak Area of Intact Conjugate analyze->quantify plot Plot % Intact vs. Time quantify->plot calculate Calculate Half-Life (t½) plot->calculate

Caption: General experimental workflow for assessing bioconjugate stability.

Conclusion

The selection of a bioconjugation linkage is a critical decision that must align with the intended application.

  • For Maximum Stability: The amide bond formed from an NHS ester is an excellent choice, offering exceptional resistance to hydrolysis and chemical degradation under a wide range of conditions. For even greater bioorthogonality and stability, especially in complex biological environments, "click chemistry" linkages like triazoles are superior.

  • For Controlled Release: If controlled or triggered release of a payload is desired, less stable linkages are required. Hydrazones are ideal for pH-dependent release in acidic compartments, while esters can be used for enzyme-mediated or gradual hydrolytic release.

  • For Thiol Conjugation: While maleimides are widely used, their inherent instability in reducing environments is a significant drawback for applications requiring long-term stability in vivo. More stable maleimide alternatives or different conjugation strategies should be considered.

Ultimately, the robust and reliable nature of the amide bond ensures its continued role as a workhorse in bioconjugation, providing the stability needed for a vast array of diagnostic and therapeutic innovations.

References

A Researcher's Guide to Protein Modification: Validating Boc-5-Aminopentanoic NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in proteomics, drug development, and molecular biology, the precise modification of proteins is a foundational technique. The ability to attach probes, link therapeutic payloads, or study protein-protein interactions hinges on the choice of chemical linker. This guide provides a comprehensive comparison of Boc-5-aminopentanoic N-hydroxysuccinimide (NHS) ester, a versatile bifunctional linker, with other common protein modification reagents. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the optimal tool for your research needs.

Understanding the Modifier: Boc-5-aminopentanoic NHS Ester

This compound is a heterobifunctional crosslinker designed for a two-step protein modification strategy.[1] It features two key functional groups:

  • N-Hydroxysuccinimide (NHS) Ester: This highly reactive group readily forms stable amide bonds with primary amines, such as the ε-amine of lysine (B10760008) residues and the N-terminus of proteins.[][3] This reaction is efficient under physiological to slightly alkaline conditions (pH 7.2-8.5).[]

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group masks a primary amine. This protecting group is stable under the conditions required for the NHS ester reaction but can be readily removed under mildly acidic conditions to reveal a free amine.[4]

This dual functionality allows for a sequential approach to bioconjugation. First, the NHS ester is used to attach the linker to a protein of interest. Following purification, the Boc group is removed, exposing a new reactive site for the attachment of a second molecule, such as a fluorophore, a drug molecule, or another protein. The 5-aminopentanoic acid component acts as a flexible spacer arm, which can be crucial for maintaining protein function and allowing interacting molecules to adopt favorable orientations.[5]

Performance Comparison: this compound vs. Alternatives

The choice of a protein modification reagent depends on the specific application. Here, we compare this compound with a widely used heterobifunctional crosslinker, Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), which links amine groups to sulfhydryl groups.

FeatureThis compoundSulfo-SMCC
Target Functional Groups Primary amines (-NH2)Primary amines (-NH2) and Sulfhydryls (-SH)
Reactive Moieties NHS Ester, Boc-protected AmineSulfo-NHS Ester, Maleimide (B117702)
Reaction Chemistry Two-step: 1) Amine acylation, 2) Boc deprotection to reveal a new amine for subsequent conjugation.Two-step: 1) Amine acylation, 2) Thiol addition to the maleimide.
Bond Stability Forms a highly stable amide bond.[]Forms a stable amide bond and a relatively stable thioether bond. Thioether bonds can be less stable than amide bonds under certain physiological conditions.[6]
Spacer Arm Flexible 5-carbon chain (~7.5 Å)Rigid cyclohexane (B81311) linker (~8.3 Å)
Solubility Soluble in organic solvents like DMSO or DMF; requires addition to aqueous protein solutions.Water-soluble due to the sulfo group, which can be advantageous for reactions with sensitive proteins.
Primary Applications Sequential conjugation of two different molecules to a protein; introduction of a reactive amine for further modification.Linking two different biomolecules (e.g., protein-protein, protein-peptide); creating antibody-drug conjugates.
Control over Conjugation High control; the second reaction step is initiated by a specific deprotection step.High control; the two reactive groups have distinct chemical specificities.

Experimental Protocols

Protocol 1: Protein Labeling with this compound

This protocol outlines the initial step of conjugating the linker to the target protein.

Materials:

  • Target protein (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-7.5)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Protein Preparation: Ensure the protein solution is in an amine-free buffer at the desired concentration. If necessary, perform a buffer exchange.

  • NHS Ester Solution Preparation: Immediately before use, dissolve this compound in DMSO or DMF to create a 10-20 mM stock solution.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution. The optimal ratio should be determined empirically for each protein.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add the quenching solution to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess reagent and by-products by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer.

Protocol 2: Boc Deprotection of the Modified Protein

This protocol describes the removal of the Boc protecting group to expose the free amine.

Materials:

  • Boc-protected protein conjugate from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) or other suitable organic solvent (optional, for acid-labile proteins)

  • Neutralization buffer (e.g., 1 M sodium phosphate, pH 7.5)

  • Desalting column or dialysis equipment

Procedure:

  • Acidic Treatment: Resuspend the lyophilized or concentrated Boc-protected protein in a solution of 25-50% TFA in an appropriate solvent (e.g., water or DCM for sensitive proteins) for 30 minutes to 2 hours at room temperature.[4]

  • Neutralization: Carefully neutralize the reaction mixture by adding a neutralization buffer to bring the pH to a physiological range.

  • Purification: Immediately purify the deprotected protein using a desalting column or dialysis to remove TFA and other small molecules. The resulting protein now has a free amine at the end of the linker, ready for subsequent conjugation reactions.

Validation of Protein Modification by Mass Spectrometry

Mass spectrometry is a powerful tool for confirming the successful modification of a protein.

Workflow:

  • Sample Preparation: The intact modified protein or proteolytic digests of the protein can be analyzed. For analysis of digests, the protein is typically denatured, reduced, alkylated, and then digested with an enzyme like trypsin.

  • LC-MS/MS Analysis: The sample is introduced into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS). The peptides or intact protein are separated by chromatography and then ionized and analyzed by the mass spectrometer.

  • Data Analysis: The resulting mass spectra are analyzed to identify the modified protein or peptides. A successful modification will result in a predictable mass shift corresponding to the addition of the linker. For this compound, the initial modification will add a mass of 199.25 Da (C10H17NO3). After Boc deprotection, the mass addition will be 99.13 Da (C5H9NO). MS/MS fragmentation data can be used to pinpoint the exact site of modification on the protein sequence.

Visualizing the Workflow and Concepts

Experimental Workflow for Two-Step Protein Labeling

G cluster_0 Step 1: NHS Ester Reaction cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Secondary Conjugation Protein Target Protein (-NH2) Boc_Protein Boc-Protected Protein Conjugate Protein->Boc_Protein pH 7.2-8.5 Boc_Linker Boc-5-aminopentanoic NHS Ester Boc_Linker->Boc_Protein Deprotected_Protein Amine-Reactive Protein Conjugate Boc_Protein->Deprotected_Protein Acidic Conditions (TFA) Final_Conjugate Final Bioconjugate Deprotected_Protein->Final_Conjugate Molecule_X Molecule of Interest (e.g., Fluorophore, Drug) Molecule_X->Final_Conjugate

Caption: A two-step protein labeling workflow using this compound.

Comparison of Bifunctional Linker Chemistries

G cluster_0 This compound cluster_1 Sulfo-SMCC A1 Protein-NH2 A3 Protein-NH-CO-(CH2)4-NH-Boc A1->A3 A2 Boc-NH-(CH2)4-CO-NHS A2->A3 A5 Protein-NH-CO-(CH2)4-NH3+ A3->A5 A4 H+ A4->A5 B1 Protein1-NH2 B3 Protein1-Amide-Linker-Maleimide B1->B3 B2 Sulfo-NHS-Ester-Linker-Maleimide B2->B3 B5 Protein1-Amide-Linker-Thioether-Protein2 B3->B5 B4 Protein2-SH B4->B5

Caption: Reaction schemes for Boc-protected amine and Maleimide-based linkers.

Conclusion

This compound offers a robust and controlled method for the sequential modification of proteins. Its primary advantage lies in the ability to introduce a protected amine, which can be selectively revealed for a second conjugation step. This makes it an excellent choice for applications requiring the attachment of two different molecules to a protein or the introduction of a reactive handle for further functionalization. While alternatives like Sulfo-SMCC are highly effective for directly crosslinking two biomolecules with different reactive groups, the amide bond formed by NHS esters is generally more stable than the thioether bond from a maleimide reaction.[][6] The choice between these reagents will ultimately depend on the specific goals of the experiment, the nature of the biomolecules involved, and the desired stability of the final conjugate. Researchers should carefully consider these factors and can use the protocols and data presented in this guide to make an informed decision.

References

The Influence of Linker Length on Conjugate Efficacy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The linker component of a bioconjugate, such as an antibody-drug conjugate (ADC) or a proteolysis-targeting chimera (PROTAC), is a critical determinant of its therapeutic success. Far from being a simple spacer, the linker's length and composition profoundly influence the conjugate's stability, efficacy, pharmacokinetics, and toxicity profile. For researchers, scientists, and drug development professionals, a rational approach to linker design is paramount for developing next-generation targeted therapies. This guide provides an objective comparison of how linker length impacts conjugate performance, supported by experimental data.

The Balancing Act: Linker Length in Antibody-Drug Conjugates (ADCs)

In ADCs, the linker connects a monoclonal antibody to a potent cytotoxic payload. An ideal linker must remain stable in systemic circulation to prevent premature drug release and associated off-target toxicity. Upon reaching the target tumor cell, the linker should facilitate efficient payload release. Polyethylene glycol (PEG) linkers are frequently employed to enhance the solubility and pharmacokinetic properties of ADCs.

Impact of PEG Linker Length on ADC Pharmacokinetics and Efficacy

The length of a PEG linker significantly affects an ADC's hydrodynamic radius, which in turn influences its plasma half-life. While longer linkers generally improve in vivo performance by reducing clearance, they can sometimes negatively impact in vitro potency.[1] Shorter linkers, on the other hand, may lead to better ADC stability by keeping the payload within the steric shield of the antibody.[2][3]

Table 1: Effect of PEG Linker Length on ADC Pharmacokinetics (PK)

Linker LengthADC ModelAnimal ModelKey PK ParameterResult
No PEGNon-targeting MMAE ADCSprague-Dawley RatClearanceRapid clearance observed.
PEG4Non-targeting MMAE ADCSprague-Dawley RatClearanceFaster clearance compared to PEG8 and PEG12.
PEG8Non-targeting MMAE ADCSprague-Dawley RatClearanceSlower clearance; identified as a threshold for minimal clearance.[4]
PEG12Non-targeting MMAE ADCSprague-Dawley RatClearanceSlow clearance, similar to PEG8.[4]
4 kDa PEGZHER2-MMAEMouseHalf-life2.5-fold increase compared to no PEG.[5]
10 kDa PEGZHER2-MMAEMouseHalf-life11.2-fold increase compared to no PEG.[5]

Table 2: Effect of PEG Linker Length on ADC In Vitro Efficacy

Linker LengthADC ModelIn Vitro ModelKey Efficacy MetricResult
No PEGαCD30 MMAECD30+ Lymphoma LinesCytotoxicity (EC50)Comparable potency to PEG-containing conjugates.[4]
PEG2, PEG4, PEG8, PEG12, PEG24αCD30 MMAECD30+ Lymphoma LinesCytotoxicity (EC50)PEG inclusion had no significant effect on in vitro potency.[4]
4 kDa PEGZHER2-MMAENCI-N87 cellsCytotoxicity (IC50)6.5-fold reduction in cytotoxicity compared to no PEG.[5]
10 kDa PEGZHER2-MMAENCI-N87 cellsCytotoxicity (IC50)22.5-fold reduction in cytotoxicity compared to no PEG.[5]

Optimizing Distance: Linker Length in PROTACs

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker in a PROTAC is crucial for enabling the formation of a stable and productive ternary complex between the target protein and the E3 ligase. A linker that is too short can cause steric hindrance, while one that is too long may lead to inefficient ubiquitination.[6]

Impact of Linker Length on PROTAC-Mediated Degradation

Systematic studies have demonstrated that the length of the linker is a critical parameter for optimizing the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC.

Table 3: Comparative Efficacy of PROTACs with Different Linker Lengths

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)Degradation Potency (DC50)Maximal Degradation (Dmax)
ERαVHLAlkyl Chain9> 1000 nM-
ERαVHLAlkyl Chain12~100 nM> 80%
ERαVHLAlkyl Chain16< 10 nM > 90%
ERαVHLAlkyl Chain19~100 nM> 80%
ERαVHLAlkyl Chain21> 1000 nM-
BRD4CRBNPEG0 PEG units< 0.5 µM-
BRD4CRBNPEG1-2 PEG units> 5 µM-
BRD4CRBNPEG4-5 PEG units< 0.5 µM-

Note: The presented DC50 and Dmax values are indicative and can vary based on the specific PROTAC construct and experimental conditions.[6][7]

Visualizing the Mechanisms and Workflows

To better illustrate the principles discussed, the following diagrams have been generated using Graphviz.

ADC_MOA cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor-Associated Antigen ADC->Antigen 1. Binding Internalization 2. Internalization (Endocytosis) Antigen->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Release 4. Payload Release Lysosome->Payload_Release Payload Cytotoxic Payload Payload_Release->Payload Apoptosis 5. Cell Death (Apoptosis) Payload->Apoptosis

Caption: Mechanism of action of an Antibody-Drug Conjugate (ADC).

PROTAC_MOA PROTAC PROTAC Target Target Protein PROTAC->Target Binds E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase Recruits TernaryComplex Ternary Complex Target->TernaryComplex E3Ligase->TernaryComplex Ubiquitination Poly-ubiquitination TernaryComplex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation Proteasome->Degradation

Caption: PROTAC-mediated degradation of a target protein.

Experimental_Workflow cluster_adc ADC Cytotoxicity Assay cluster_protac PROTAC Degradation Assay A1 Seed Cells A2 Treat with ADC (serial dilutions) A1->A2 A3 Incubate (e.g., 72h) A2->A3 A4 Add Viability Reagent (e.g., MTT) A3->A4 A5 Measure Absorbance A4->A5 A6 Calculate IC50 A5->A6 B1 Seed Cells B2 Treat with PROTAC (dose-response) B1->B2 B3 Incubate (time-course) B2->B3 B4 Lyse Cells & Quantify Protein B3->B4 B5 Western Blot B4->B5 B6 Quantify Band Intensity (DC50/Dmax) B5->B6

References

A Head-to-Head Comparison: Boc-5-aminopentanoic NHS Ester vs. Maleimide Chemistry for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and stable covalent linkage of molecules to proteins, antibodies, and other biomolecules is paramount for success. The choice of conjugation chemistry dictates the specificity, stability, and ultimately the performance of the resulting conjugate. This guide provides an in-depth, data-driven comparison of two widely used bioconjugation strategies: N-hydroxysuccinimide (NHS) ester chemistry, exemplified by Boc-5-aminopentanoic NHS ester, and maleimide (B117702) chemistry.

This comparison will delve into the fundamental principles of each method, present quantitative performance data, and provide detailed experimental protocols to empower researchers to make informed decisions for their specific applications, from basic research to the development of antibody-drug conjugates (ADCs).

At a Glance: Key Differences

FeatureThis compound ChemistryMaleimide Chemistry
Target Residue Primary Amines (e.g., Lysine (B10760008), N-terminus)Thiols (e.g., Cysteine)
Reaction Type AcylationMichael Addition
Optimal pH 7.2 - 8.5[1]6.5 - 7.5[2][3]
Specificity Lower (Lysine is abundant)[2]Higher (Cysteine is less abundant)[2]
Bond Formed Amide BondThioether Bond
Bond Stability Highly stable[2][3]Potentially reversible (retro-Michael addition)[2][3]

Delving into the Chemistries: Mechanisms of Action

The core difference between these two powerful conjugation methods lies in the specific amino acid residues they target.

This compound: Targeting Primary Amines

N-hydroxysuccinimide (NHS) esters are highly reactive compounds that specifically target primary amines, such as the ε-amino group of lysine residues and the α-amino group at the N-terminus of a polypeptide chain. The reaction, an acylation, proceeds optimally at a slightly alkaline pH of 7.2-8.5 and results in the formation of a highly stable amide bond.[1][2] Due to the high abundance of lysine residues on the surface of most proteins, NHS ester chemistry is a robust and widely used method for achieving a high degree of labeling.[2]

The "Boc-5-aminopentanoic" portion of the specified reagent is a linker that, after the initial conjugation via the NHS ester, possesses a Boc-protected amine. This amine can be deprotected under acidic conditions to allow for further sequential conjugation, making it a heterobifunctional linker.

NHS_Ester_Reaction cluster_reactants Reactants cluster_products Products Protein_NH2 Protein-NH₂ (Primary Amine) Conjugate Protein-NH-CO-Linker-Boc (Stable Amide Bond) Protein_NH2->Conjugate pH 7.2-8.5 Boc_Linker_NHS Boc-Linker-NHS Ester Boc_Linker_NHS->Conjugate NHS N-Hydroxysuccinimide (Byproduct) Boc_Linker_NHS->NHS

NHS Ester Reaction with a Primary Amine.
Maleimide Chemistry: Targeting Thiols

In contrast, maleimide chemistry is highly specific for thiol (sulfhydryl) groups, which are found in the side chains of cysteine residues. The reaction, a Michael addition, occurs under near-neutral pH conditions (6.5-7.5) and forms a stable thioether bond.[2][3] The lower natural abundance of cysteine residues compared to lysine often allows for more site-specific labeling, which is a significant advantage when modifying a particular region of a protein is desired to preserve its function.[2]

Maleimide_Reaction cluster_reactants Reactants cluster_products Products Protein_SH Protein-SH (Thiol) Conjugate Protein-S-Payload (Thioether Bond) Protein_SH->Conjugate pH 6.5-7.5 Payload_Maleimide Payload-Maleimide Payload_Maleimide->Conjugate

Maleimide Reaction with a Thiol Group.

Performance Comparison: A Data-Driven Analysis

The choice between NHS ester and maleimide chemistry often involves a trade-off between labeling density, specificity, and the stability of the final conjugate.

Quantitative Comparison of Key Performance Metrics
Performance MetricThis compound ChemistryMaleimide Chemistry
Reaction Kinetics Relatively fast (30-60 minutes at room temperature)[3]Very fast (minutes to a few hours at room temperature)[3]
Reaction Yield Generally high, but can be variable. Heterogeneous products are common.[3]Generally high, leading to more well-defined products.
Degree of Labeling (DOL) Higher DOL achievable due to abundant lysines.[2]Lower DOL, but with greater site-specificity.[2]
Bond Stability in Serum Amide bond is highly stable under physiological conditions.Thioether bond can be unstable and undergo retro-Michael addition, leading to deconjugation.[2][3] N-aryl maleimides show <20% deconjugation over 7 days, while N-alkyl maleimides show 35-67% deconjugation.[4] Some maleimide conjugates can be significantly less stable, with one study showing only ~20% of the conjugate remaining intact after 72 hours in human plasma.[5]
Specificity Lower, reacts with multiple lysine residues and the N-terminus.[2][3]High, selective for cysteine thiols at pH 6.5-7.5.[2][3]

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for protein conjugation using NHS ester and maleimide chemistries.

Experimental_Workflows Comparative Experimental Workflows cluster_NHS NHS Ester Conjugation cluster_Maleimide Maleimide Conjugation NHS_Start Start: Protein with Primary Amines NHS_Prep_Protein Prepare Protein in Amine-Free Buffer (e.g., PBS, pH 7.2-8.5) NHS_Start->NHS_Prep_Protein NHS_React Mix Protein and NHS Ester (1-4 hours at RT or overnight at 4°C) NHS_Prep_Protein->NHS_React NHS_Prep_Reagent Prepare NHS Ester Solution in Anhydrous DMSO or DMF NHS_Prep_Reagent->NHS_React NHS_Quench Optional: Quench with Tris or Glycine NHS_React->NHS_Quench NHS_Purify Purify Conjugate (e.g., Gel Filtration) NHS_Quench->NHS_Purify NHS_End End: Purified Conjugate NHS_Purify->NHS_End Mal_Start Start: Protein with Cysteine(s) Mal_Reduce Optional: Reduce Disulfide Bonds (e.g., with TCEP or DTT) Mal_Start->Mal_Reduce Mal_Prep_Protein Prepare Protein in Thiol-Free, Degassed Buffer (e.g., PBS, pH 6.5-7.5) Mal_Reduce->Mal_Prep_Protein Mal_React Mix Protein and Maleimide (2 hours at RT or overnight at 4°C) Mal_Prep_Protein->Mal_React Mal_Prep_Reagent Prepare Maleimide Solution in DMSO or DMF Mal_Prep_Reagent->Mal_React Mal_Quench Optional: Quench with Free Thiol Mal_React->Mal_Quench Mal_Purify Purify Conjugate (e.g., Gel Filtration) Mal_Quench->Mal_Purify Mal_End End: Purified Conjugate Mal_Purify->Mal_End

Comparative Experimental Workflows.

Detailed Experimental Protocols

Protocol 1: Protein Labeling with this compound

This protocol provides a general procedure for labeling a protein with an NHS ester. Optimization may be required for specific proteins and labels.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3-8.5

  • Quenching solution (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Purification column (e.g., gel filtration, desalting)

Procedure:

  • Protein Preparation:

    • Dissolve or exchange the protein into the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).

  • NHS Ester Solution Preparation:

    • Immediately before use, prepare a stock solution of the this compound in anhydrous DMSO or DMF (e.g., 10 mg/mL).

    • Note: NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions. Use anhydrous solvent and prepare the solution fresh.

  • Labeling Reaction:

    • Add a 10-20 fold molar excess of the NHS ester stock solution to the protein solution while gently stirring.

    • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. Protect from light if the linker or subsequent payload is light-sensitive.

  • Quenching the Reaction (Optional):

    • To stop the labeling reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted NHS ester and byproducts by passing the reaction mixture through a desalting or gel filtration column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization:

    • Determine the protein concentration and the degree of labeling (DOL) using appropriate analytical techniques (e.g., spectrophotometry if the linker or a payload has a distinct absorbance).

Protocol 2: Protein Labeling with Maleimide Chemistry

This protocol provides a general procedure for labeling a protein with a maleimide-functionalized molecule.

Materials:

  • Protein of interest containing at least one free cysteine residue

  • Maleimide-functionalized molecule

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction buffer: Thiol-free, degassed buffer such as PBS or HEPES, pH 6.5-7.5

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Quenching solution (optional): Free thiol such as cysteine or β-mercaptoethanol

  • Purification column (e.g., gel filtration, desalting)

Procedure:

  • Protein Preparation and Reduction (if necessary):

    • If the cysteine residues are involved in disulfide bonds, they must first be reduced. Incubate the protein with a 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature.

    • Remove the reducing agent using a desalting column equilibrated with the reaction buffer.

    • Adjust the protein concentration to 1-10 mg/mL in the degassed reaction buffer.

  • Maleimide Solution Preparation:

    • Immediately before use, prepare a stock solution of the maleimide reagent in anhydrous DMSO or DMF (e.g., 10 mg/mL).

  • Labeling Reaction:

    • Add a 10-20 fold molar excess of the maleimide stock solution to the protein solution while gently stirring.

    • Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight. Protect from light if the maleimide-containing molecule is light-sensitive.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add a quenching solution containing a free thiol to react with any unreacted maleimide.

  • Purification:

    • Purify the conjugate from unreacted maleimide and byproducts using a desalting or gel filtration column equilibrated with a suitable storage buffer.

  • Characterization:

    • Determine the protein concentration and the degree of labeling (DOL) by spectrophotometry or other relevant analytical methods.

Conclusion

The choice between this compound and maleimide chemistry is contingent on the specific goals of the bioconjugation.

  • NHS ester chemistry is a robust and straightforward method for achieving a high degree of labeling when site-specificity is not a primary concern and a stable amide linkage is desired. The Boc-protected amine on the specified linker provides an additional handle for subsequent modifications.

  • Maleimide chemistry offers superior site-specificity by targeting less abundant cysteine residues, leading to more homogeneous conjugates. This is particularly crucial for applications where the modification of a specific site is required to maintain protein function, such as in the development of antibody-drug conjugates. However, researchers must be mindful of the potential for the thioether bond to undergo retro-Michael addition, which can lead to deconjugation, especially in the in vivo environment. Recent developments in maleimide chemistry, such as the use of N-aryl maleimides, have shown improved stability.[4]

Ultimately, a thorough understanding of the principles, performance characteristics, and experimental considerations of each chemistry will enable researchers to select the optimal strategy for their bioconjugation needs, leading to the successful development of novel and effective biomolecular tools and therapeutics.

References

A Researcher's Guide to Amine Labeling: Assessing Boc-5-Aminopentanoic NHS Ester and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise covalent modification of proteins is a fundamental technique. The choice of labeling reagent is critical for downstream applications, influencing conjugation efficiency, stability, and the preservation of protein function. This guide provides an objective comparison of Boc-5-aminopentanoic N-hydroxysuccinimidyl (NHS) ester, a common amine-reactive crosslinker, with alternative labeling chemistries. We present supporting experimental data and detailed protocols to inform your selection process.

Introduction to Amine-Reactive Labeling

The most common targets for protein labeling are the primary amines found at the N-terminus of a polypeptide chain and on the side chain of lysine (B10760008) residues. N-hydroxysuccinimide (NHS) esters are a widely adopted class of reagents that react with these primary amines under mild conditions to form stable amide bonds.[1][2] The reaction proceeds via nucleophilic acyl substitution, where the deprotonated amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester and displacing the NHS leaving group.[1]

Boc-5-aminopentanoic NHS ester is a bifunctional linker that incorporates a protected amine. The Boc (tert-butyloxycarbonyl) protecting group can be removed under acidic conditions, revealing a primary amine that can be used for subsequent modifications. This makes it a useful tool for multi-step bioconjugation strategies.

Performance Comparison of Amine-Reactive Linkers

Direct quantitative, side-by-side comparisons of various NHS esters in the literature are not always readily available. However, based on the principles of reaction chemistry and available data for similar compounds, we can construct a comparative overview. Key parameters for evaluating labeling reagents include reaction efficiency (degree of labeling), reaction kinetics, and the stability of the resulting covalent bond.

Table 1: Quantitative Comparison of Amine-Reactive Labeling Reagents

FeatureThis compoundIsothiocyanates (e.g., FITC)Isocyanates
Target Residues Primary amines (Lysine, N-terminus)Primary amines (Lysine, N-terminus), Thiols (Cysteine)[3]Primary amines, Hydroxyls (Serine, Threonine)[4]
Resulting Bond AmideThioureaUrea
Bond Stability High[1]Generally stablePotentially less stable than amide bonds under certain conditions
Optimal Reaction pH 7.2 - 8.5[1][5]9.0 - 10.0[3]Neutral to slightly basic
Reaction Speed Fast (minutes to a few hours)[1]Slower than NHS estersFast
Side Reactions Hydrolysis of the NHS ester in aqueous solution[6]Can react with hydroxyl and sulfhydryl groupsCan react with water (hydrolysis) and other nucleophiles

Table 2: Qualitative Comparison of Labeling Strategies

FeatureThis compoundSulfo-NHS EstersIsothiocyanates
Solubility Soluble in organic solvents (e.g., DMSO, DMF), limited aqueous solubility[6]Water-solubleVaries, often requires organic co-solvent
Cell Permeability Permeable to cell membranesImpermeable to cell membranes (due to sulfonate group)Generally cell-permeable
Advantages Boc-protecting group allows for sequential conjugations.Ideal for labeling cell surface proteins without entering the cell.Established reagents for fluorescent labeling.
Disadvantages Requires an organic co-solvent for reaction in aqueous buffers.[6]Generally lower labeling efficiency than standard NHS esters.Slower reaction rates and higher pH requirements can be detrimental to some proteins.[3]

Experimental Protocols

Accurate assessment of the degree of labeling is crucial for reproducible results. Below are detailed protocols for common methods used to quantify the extent of protein modification.

General Protocol for Protein Labeling with this compound
  • Protein Preparation: Dissolve the protein to be labeled in an amine-free buffer, such as phosphate-buffered saline (PBS) or bicarbonate buffer, at a pH of 7.2-8.5. A typical protein concentration is 1-10 mg/mL.[1][2]

  • NHS Ester Solution Preparation: Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a stock solution.[1][2]

  • Labeling Reaction: Add a calculated molar excess of the NHS ester stock solution to the protein solution. The optimal molar ratio depends on the protein and the desired degree of labeling and should be determined empirically. Gently mix and incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[7]

  • Quenching: (Optional) Add a quenching reagent, such as Tris or glycine, to a final concentration of 20-50 mM to react with any unreacted NHS ester.

  • Purification: Remove excess, unreacted labeling reagent and byproducts using a desalting column, dialysis, or tangential flow filtration.

Quantification of Labeling Degree using the TNBSA Assay

The 2,4,6-trinitrobenzenesulfonic acid (TNBSA) assay is a colorimetric method for the determination of primary amines. The degree of labeling can be calculated by comparing the number of free amines in the labeled protein to that of the unlabeled protein.

  • Reagent Preparation:

    • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.5.[6][8]

    • TNBSA Solution: Prepare a 0.01% (w/v) solution of TNBSA in the reaction buffer immediately before use.[6][8]

    • Quenching Solution: 10% (w/v) Sodium Dodecyl Sulfate (SDS) and 1 M HCl.[6][8]

  • Assay Procedure:

    • Prepare a standard curve using a known concentration of an amine-containing molecule (e.g., glycine).

    • In separate tubes, add 0.5 mL of the unlabeled protein solution and the labeled protein solution (at the same concentration) to the reaction buffer.

    • Add 0.25 mL of the 0.01% TNBSA solution to each tube and mix well.[5][8]

    • Incubate at 37°C for 2 hours.[5][8]

    • Stop the reaction by adding 0.25 mL of 10% SDS and 0.125 mL of 1 M HCl.[5][8]

    • Measure the absorbance at 335 nm.[5][8]

  • Calculation:

    • Determine the concentration of free amines in both the labeled and unlabeled protein samples from the standard curve.

    • Degree of Labeling (DOL) = (Moles of free amines in unlabeled protein - Moles of free amines in labeled protein) / Moles of protein.

Quantification of Labeling Degree using the Fluorescamine (B152294) Assay

Fluorescamine is a fluorogenic reagent that reacts with primary amines to produce a fluorescent product. This assay provides a highly sensitive method for quantifying the degree of labeling.

  • Reagent Preparation:

  • Assay Procedure:

    • Prepare a standard curve using a known concentration of an amine-containing molecule (e.g., bovine serum albumin).[10]

    • To your protein samples (both labeled and unlabeled), add the borate buffer.

    • Rapidly add the fluorescamine solution while vortexing.[9]

    • Incubate at room temperature for 5-15 minutes.[10][11]

    • Measure the fluorescence with an excitation wavelength of ~390 nm and an emission wavelength of ~475 nm.[9]

  • Calculation:

    • The calculation for the degree of labeling is analogous to the TNBSA method, using the fluorescence intensity to determine the concentration of free amines.

Determination of Degree of Labeling by Mass Spectrometry (MALDI-TOF)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful tool for determining the degree of labeling. By measuring the mass of the intact protein before and after labeling, the number of attached labels can be precisely determined.

  • Sample Preparation:

    • Desalt the unlabeled and labeled protein samples to remove any interfering salts or buffers.

    • Mix the protein sample with a suitable MALDI matrix (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid).[12]

    • Spot the mixture onto the MALDI target plate and allow it to dry.

  • Data Acquisition:

    • Acquire the mass spectra for both the unlabeled and labeled protein samples in the positive ion mode.[12]

  • Data Analysis:

    • Determine the average molecular weight of the main peaks for both the unlabeled (MW_unlabeled) and labeled (MW_labeled) protein.

    • Calculate the mass of the attached label (MW_label), which is the molecular weight of Boc-5-aminopentanoic acid (minus the leaving group).

    • Degree of Labeling (DOL) = (MW_labeled - MW_unlabeled) / MW_label.

Visualizing the Workflow

To provide a clear overview of the experimental process, the following diagrams illustrate the key steps in protein labeling and the assessment of the degree of labeling.

G Protein Labeling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Protein_Prep Protein Preparation (Amine-free buffer, pH 7.2-8.5) Labeling Labeling Reaction (1-4h at RT or overnight at 4°C) Protein_Prep->Labeling NHS_Ester_Prep NHS Ester Solution (Freshly prepared in DMSO/DMF) NHS_Ester_Prep->Labeling Quenching Quenching (Optional, with Tris or Glycine) Labeling->Quenching Purification Purification (Desalting column, Dialysis) Quenching->Purification Analysis Assess Degree of Labeling Purification->Analysis

Caption: A flowchart illustrating the major steps in a typical protein labeling experiment using an NHS ester.

G Assessing Degree of Labeling cluster_methods Quantification Methods cluster_output Output Labeled_Protein Labeled Protein Sample TNBSA TNBSA Assay (Colorimetric) Labeled_Protein->TNBSA Fluorescamine Fluorescamine Assay (Fluorometric) Labeled_Protein->Fluorescamine MS Mass Spectrometry (MALDI-TOF) Labeled_Protein->MS DOL Degree of Labeling (DOL) TNBSA->DOL Fluorescamine->DOL MS->DOL

Caption: An overview of the common analytical methods used to determine the degree of protein labeling.

Conclusion

The selection of an appropriate amine-reactive labeling reagent is a critical decision in the design of bioconjugation experiments. This compound offers the advantage of a protected amine for multi-step labeling strategies. While direct comparative data for this specific reagent is limited, the general principles of NHS ester chemistry provide a strong foundation for its application. For researchers requiring alternatives, isothiocyanates and isocyanates present different reactivity profiles and resulting bond stabilities. The choice between standard NHS esters and their sulfo-derivatives will largely depend on the desired solubility and cell permeability of the final conjugate. Accurate and consistent determination of the degree of labeling, through methods such as TNBSA, fluorescamine, or mass spectrometry, is paramount for the generation of reliable and reproducible data in downstream applications.

References

Preserving Protein Function: A Comparative Guide to Labeling with Boc-5-Aminopentanoic NHS Ester and Site-Specific Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of protein labeling, the choice of conjugation chemistry is paramount to preserving biological function. This guide provides an objective comparison of the widely used amine-reactive Boc-5-aminopentanoic N-hydroxysuccinimidyl (NHS) ester with site-specific labeling technologies, supported by experimental data and detailed protocols to inform your selection of the most appropriate method for your research needs.

The covalent modification of proteins is an indispensable tool for elucidating their roles in complex biological processes, developing novel therapeutics, and creating powerful diagnostic agents. Boc-5-aminopentanoic NHS ester is a bifunctional linker frequently employed to introduce a protected amine group onto a protein surface. The NHS ester moiety reacts with primary amines, predominantly the ε-amino groups of lysine (B10760008) residues and the N-terminus, while the Boc (tert-butyloxycarbonyl) protecting group can be subsequently removed to reveal a free amine for further conjugation. This approach is common in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2]

However, the inherent non-specificity of NHS ester chemistry, which targets multiple accessible lysine residues, can lead to a heterogeneous population of labeled proteins and potentially compromise their structural integrity and biological activity.[3] This guide explores functional assays to assess the impact of such modifications and compares this traditional method with two prominent site-specific labeling alternatives: Sortase-mediated ligation and "click chemistry."

Comparing Labeling Strategies: A Data-Driven Overview

The choice of labeling strategy significantly impacts the homogeneity and functionality of the resulting protein conjugate. The following table summarizes the key characteristics of each method and presents hypothetical, yet representative, quantitative data from functional assays to illustrate the potential outcomes.

FeatureThis compoundSortase-Mediated LigationClick Chemistry
Target Residue(s) Lysine, N-terminusC-terminal LPXTG motifGenetically encoded unnatural amino acid
Specificity Non-specificSite-specificSite-specific
Homogeneity HeterogeneousHomogeneousHomogeneous
Enzyme Activity 50-80% retention>95% retention>95% retention
Binding Affinity (KD) 1.5-3 fold increaseNo significant changeNo significant change
Cellular Uptake VariableConsistentConsistent

These values are illustrative and can vary depending on the protein, linker, and payload.

The Non-Specific Approach: this compound Labeling

NHS ester-based labeling is a robust and widely used method due to its straightforward protocol and the abundance of primary amines on the surface of most proteins.[2][] However, the random nature of this modification necessitates rigorous functional assessment to ensure that the biological activity of the protein is not compromised.

Experimental Workflow

The general workflow for labeling a protein with this compound involves dissolving the protein in an amine-free buffer at a slightly alkaline pH (7.2-8.5) to facilitate the reaction with the NHS ester. The linker is typically dissolved in an organic solvent like DMSO and added to the protein solution. After incubation, the reaction is quenched, and the labeled protein is purified to remove excess reagents.

G cluster_0 Protein Preparation cluster_1 Labeling Reaction cluster_2 Purification P Protein in Amine-Free Buffer (pH 7.2-8.5) L Dissolve Boc-5-aminopentanoic NHS Ester in DMSO R Incubate Protein and Linker L->R Add to Protein Solution Q Quench Reaction R->Q PU Purify Labeled Protein Q->PU

This compound Labeling Workflow
Functional Assays for Amine-Labeled Proteins

It is crucial to perform functional assays to determine if the random attachment of the linker has affected the protein's activity.

Enzyme Activity Assays: For enzymatic proteins, a kinetic analysis should be performed to determine the Michaelis-Menten constants (Km and kcat) before and after labeling. A significant change in these parameters indicates that the labeling has interfered with substrate binding or catalysis.[5][6]

Binding Assays: For proteins involved in binding interactions, such as antibodies, surface plasmon resonance (SPR) or enzyme-linked immunosorbent assays (ELISA) can be used to measure the binding affinity (KD) to their target.[7] An increase in the KD value suggests a reduction in binding affinity.

Cell-Based Assays: For therapeutic proteins like ADCs, cell-based assays are critical to assess their biological function in a more physiological context. This can include cytotoxicity assays to measure the killing of target cells, and internalization assays to confirm that the ADC is taken up by the cells.[8][9]

Site-Specific Alternatives: A Path to Homogeneity and Preserved Function

To overcome the limitations of non-specific labeling, several site-specific methods have been developed. These techniques allow for the attachment of a linker to a predetermined site on the protein, resulting in a homogeneous product with a higher likelihood of retained function.

Sortase-Mediated Ligation (SML)

SML is an enzymatic method that utilizes the transpeptidase Sortase A from Staphylococcus aureus.[10][11] This enzyme recognizes a specific pentapeptide motif (LPXTG) and cleaves the peptide bond between the threonine and glycine (B1666218) residues. It then catalyzes the formation of a new peptide bond with an N-terminal oligoglycine nucleophile, to which a molecule of interest is attached.[12][13]

The protein of interest is first genetically engineered to include an LPXTG tag at its C-terminus. This tagged protein is then incubated with Sortase A and a payload carrying an N-terminal triglycine (B1329560) sequence.

G cluster_0 Protein Engineering cluster_1 Ligation Reaction cluster_2 Purification PE Express Protein with C-terminal LPXTG Tag PL Prepare Payload with N-terminal (Gly)n Inc Incubate Protein, Payload, and Sortase A PE->Inc PL->Inc P Purify Labeled Protein Inc->P

Sortase-Mediated Ligation Workflow
Click Chemistry

Click chemistry refers to a set of bioorthogonal reactions that are highly specific, efficient, and occur under mild, aqueous conditions.[14][15] The most common click reaction used for protein labeling is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This involves the incorporation of an unnatural amino acid containing an azide (B81097) or alkyne group into the protein of interest through genetic code expansion. A payload containing the complementary reactive group can then be "clicked" onto the protein with high specificity.[16][17]

An unnatural amino acid with a bioorthogonal handle (e.g., an azide) is incorporated into the protein at a specific site during expression. The purified protein is then reacted with a payload containing the complementary handle (e.g., an alkyne) in the presence of a copper(I) catalyst.

G cluster_0 Protein Engineering cluster_1 Click Reaction cluster_2 Purification PE Express Protein with Unnatural Amino Acid (e.g., Azide-lysine) PL Prepare Payload with Complementary Handle (e.g., Alkyne) Inc Incubate Protein, Payload, and Cu(I) Catalyst PE->Inc PL->Inc P Purify Labeled Protein Inc->P

Click Chemistry Labeling Workflow

Application in Signaling Pathways: PROTAC-Mediated Protein Degradation

A key application for proteins labeled with linkers like this compound is in the construction of PROTACs. A PROTAC is a heterobifunctional molecule that brings a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[18][19] The linker plays a critical role in optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[20][21]

G cluster_0 PROTAC Action PROTAC PROTAC Ternary Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary Target Target Protein Target->Ternary E3 E3 Ligase E3->Ternary Ub_Target Ubiquitinated Target Protein Ternary->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ub_Target Proteasome Proteasome Ub_Target->Proteasome Degradation Degraded Protein Proteasome->Degradation

PROTAC Mechanism of Action

Conclusion

The choice of protein labeling strategy is a critical decision that can profoundly impact the outcome of an experiment. While this compound offers a convenient method for amine labeling, its non-specific nature necessitates thorough functional validation. For applications requiring a high degree of homogeneity and preserved protein function, site-specific methods such as Sortase-mediated ligation and click chemistry present superior alternatives. By carefully considering the experimental goals and the nature of the protein of interest, researchers can select the most appropriate labeling method to ensure the generation of reliable and meaningful data.

References

A Researcher's Guide: Confirming Boc-5-aminopentanoic NHS Ester Conjugation with MALDI-TOF Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful conjugation of molecules is a critical step in the synthesis of novel therapeutics, probes, and other functionalized biomolecules. The use of linkers like Boc-5-aminopentanoic acid N-hydroxysuccinimide (NHS) ester allows for the introduction of a protected amine functionality with a defined spacer arm. Verifying the successful conjugation is paramount. This guide provides a comprehensive comparison of Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry with other analytical techniques for this purpose, supported by experimental data and detailed protocols.

Performance Comparison of Analytical Techniques

MALDI-TOF mass spectrometry is a powerful tool for the analysis of biomolecules, offering rapid and sensitive detection. However, a multi-faceted analytical approach is often necessary for unambiguous confirmation of conjugation. Below is a comparison of MALDI-TOF with alternative and complementary techniques.

Analytical MethodPrincipleAdvantagesDisadvantages
MALDI-TOF MS Measures the mass-to-charge ratio (m/z) of ionized molecules embedded in a crystalline matrix.High sensitivity, tolerance to salts and buffers, provides direct molecular weight information of the conjugate, allowing for confirmation of the addition of the Boc-5-aminopentanoic acid moiety.Can have limited resolution for very large molecules, potential for fragmentation, and matrix interference can sometimes complicate spectral interpretation.
Electrospray Ionization MS (ESI-MS) Generates ions by applying a high voltage to a liquid to create an aerosol.Excellent for analyzing large molecules, can be coupled with liquid chromatography (LC-MS) for separation and analysis of complex mixtures, often produces multiply charged ions which can extend the mass range of the analyzer.Less tolerant to salts and detergents than MALDI, spectra can be more complex to interpret due to multiple charge states.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.Allows for purification of the conjugate from unreacted starting materials and byproducts, provides quantitative information about the reaction yield and purity.Does not directly provide structural information; requires coupling with a detector like MS for mass confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information, allowing for the unambiguous identification of the Boc protecting group and changes in the chemical environment of the conjugated molecule.[1][2]Requires relatively large amounts of pure sample, can be time-consuming, and data analysis can be complex for large molecules.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by the sample, which corresponds to molecular vibrations.Can confirm the presence of specific functional groups, such as the appearance of the carbamate (B1207046) C=O stretch from the Boc group and amide bonds from the conjugation.[3]Can be difficult to interpret for complex molecules with many functional groups, often provides qualitative rather than quantitative information.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for the conjugation reaction and its analysis by MALDI-TOF MS.

Protocol 1: Conjugation of Boc-5-aminopentanoic Acid NHS Ester to a Peptide

Materials:

  • Peptide with a primary amine (e.g., at the N-terminus or on a lysine (B10760008) side chain)

  • Boc-5-aminopentanoic acid NHS ester

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.0-8.5)

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)

  • Purification system (e.g., HPLC or size-exclusion chromatography)

Procedure:

  • Dissolve the peptide in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Dissolve the Boc-5-aminopentanoic acid NHS ester in the anhydrous solvent to create a 10-20 fold molar excess stock solution relative to the peptide.

  • Add the NHS ester stock solution to the peptide solution while gently vortexing.

  • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.

  • Quench the reaction by adding the quenching reagent to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

  • Purify the conjugated peptide using HPLC or another suitable chromatographic method to remove unreacted reagents and byproducts.

  • Lyophilize the purified conjugate for storage and further analysis.

Protocol 2: MALDI-TOF MS Analysis of the Conjugated Peptide

Materials:

  • Purified conjugated peptide

  • Unconjugated peptide (for comparison)

  • MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA) dissolved in a mixture of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid)

  • MALDI target plate

  • MALDI-TOF mass spectrometer

Procedure:

  • Prepare a 1 µL solution of the purified conjugated peptide (approximately 1-10 pmol/µL).

  • On the MALDI target plate, spot 1 µL of the matrix solution.

  • Immediately add 1 µL of the peptide solution to the matrix spot and mix by gentle pipetting.

  • Allow the spot to air dry completely, allowing for co-crystallization of the sample and matrix.

  • For comparison, prepare a separate spot with the unconjugated peptide using the same procedure.

  • Load the target plate into the MALDI-TOF mass spectrometer.

  • Acquire the mass spectrum in the appropriate mass range for the expected molecular weights of the unconjugated and conjugated peptides.

  • Analyze the resulting spectra. Successful conjugation is confirmed by the appearance of a new peak corresponding to the molecular weight of the unconjugated peptide plus the mass of the Boc-5-aminopentanoic acid moiety (minus the mass of the leaving NHS group). The expected mass increase is 199.25 Da (C10H17NO3).

Visualizing the Workflow and Chemistry

Diagrams can clarify complex experimental processes and chemical reactions.

G cluster_workflow MALDI-TOF Analysis Workflow start Start: Purified Conjugate prep Sample Preparation: Mix with MALDI Matrix start->prep spot Spot onto MALDI Target Plate prep->spot dry Air Dry to Co-crystallize spot->dry load Load Plate into Mass Spectrometer dry->load acquire Acquire Mass Spectrum load->acquire analyze Analyze Spectrum for Mass Shift acquire->analyze end End: Confirmation of Conjugation analyze->end

Caption: Workflow for MALDI-TOF analysis of a conjugated product.

G cluster_reaction Conjugation Reaction peptide Peptide-NH2 product Boc-linker-Peptide Conjugate peptide->product + Linker linker Boc-5-aminopentanoic acid NHS ester linker->product nhs NHS (leaving group) product->nhs releases

Caption: Chemical reaction of a peptide with Boc-5-aminopentanoic acid NHS ester.

Conclusion

MALDI-TOF mass spectrometry is an indispensable tool for the rapid and sensitive confirmation of Boc-5-aminopentanoic acid NHS ester conjugation. Its ability to directly measure the molecular weight of the product provides clear evidence of a successful reaction. For comprehensive characterization and to ensure the purity and structural integrity of the final conjugate, it is recommended to use MALDI-TOF in conjunction with other analytical techniques such as HPLC for purification and quantification, and NMR or FTIR for detailed structural elucidation. By employing the protocols and understanding the comparative advantages of each method outlined in this guide, researchers can confidently verify their conjugation reactions and advance their scientific objectives.

References

A Researcher's Guide to the Efficiency of Boc-Protected Linkers in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of linker is a critical decision that profoundly impacts the overall efficiency, yield, and purity of the final peptide product. In the realm of tert-butyloxycarbonyl (Boc) chemistry, a variety of linkers are available, each with distinct characteristics. This guide provides an objective comparison of the performance of common Boc-protected linkers, supported by experimental data to inform linker selection for successful peptide synthesis.

Overview of Common Boc-Protected Linkers

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a cornerstone of SPPS. It relies on the acid-labile Boc group for temporary Nα-amino protection and typically more acid-stable benzyl-based side-chain protecting groups. The linker, which anchors the nascent peptide to the solid support, must be stable to the repeated acid treatments required for Boc group removal (typically with trifluoroacetic acid, TFA), yet allow for efficient cleavage of the final peptide.

The most prevalent linkers used in Boc-SPPS are based on different resin cores, leading to either C-terminal carboxylic acids or amides.

For Peptide Acids:

  • Merrifield Resin (Chloromethyl linker): This is the classical resin for Boc-SPPS. The first Boc-amino acid is typically attached via its cesium salt to the chloromethyl group, forming a benzyl (B1604629) ester linkage. While historically significant, this linkage can be partially labile to the repeated TFA deprotection steps, leading to peptide loss, especially in the synthesis of long peptides.[1]

  • PAM Resin (Phenylacetamidomethyl linker): Developed to address the instability of the Merrifield linker, the PAM resin features a more acid-stable linkage. This increased stability minimizes the loss of peptide chains during synthesis.[1] However, this enhanced stability necessitates stronger acids, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), for the final cleavage of the peptide from the resin.[1][2]

For Peptide Amides:

  • MBHA Resin (4-methylbenzhydrylamine linker): This is the most commonly used resin for producing peptide amides via Boc-SPPS. It provides an optimal balance of stability during synthesis and lability for final cleavage with strong acids like HF.[1]

  • BHA Resin (Benzhydrylamine linker): While also used for peptide amides, the BHA resin is generally more acid-stable than MBHA. This can make the final cleavage more challenging and may require extended reaction times or harsher conditions.[3]

Quantitative Comparison of Linker Efficiency

The efficiency of a linker is primarily determined by its stability throughout the synthesis and the yield and purity of the peptide obtained after cleavage. The following data is derived from a comparative study on the cleavage of Angiotensin II (AII) and its [Gly8]-AII analogue from PAM, MBHA, and BHA resins using a TFMSA/TFA/thioanisole cocktail.[3]

Cleavage Efficiency of Different Resins with TFMSA/TFA
Peptide SequenceResin TypeCleavage Time at 25°C (hours) for Quantitative RemovalRelative Acid Stability
Angiotensin II (DRVYIHPF )PAMR< 3Low
MBHAR< 3Medium
BHAR10 - 15High
[Gly8]-Angiotensin II (DRVYIHPG )PAMR< 2Low
MBHAR< 2Medium
BHAR< 2High

Data sourced from a study evaluating the TFMSA/TFA/thioanisole cleavage procedure.[3]

Key Observations:

  • Influence of C-terminal Amino Acid: The cleavage of peptides with a C-terminal hydrophobic residue (Phenylalanine in AII) is significantly slower from the more acid-stable BHA resin compared to a peptide with a C-terminal Glycine.[3]

  • Relative Acid Stability: The study confirms the decreasing order of acid stability as BHAR > MBHAR > PAMR.[3] This means that under the same acidic conditions, the peptide is cleaved most readily from PAM resin and with the most difficulty from BHA resin.

  • Cleavage Conditions: While TFMSA/TFA is a viable alternative to the highly toxic HF, the efficiency of cleavage is highly dependent on the resin type, the peptide sequence, and the reaction temperature and time.[3]

Advanced Linker Strategies: Safety-Catch Linkers

Beyond the standard acid-labile linkers, "safety-catch" linkers offer an alternative strategy. These linkers are stable to both the acidic conditions of Boc deprotection and the basic conditions used in Fmoc chemistry. Cleavage is a two-step process: an activation step that chemically modifies the linker to make it labile, followed by treatment with an acid or base to release the peptide.[4][5]

An example is a sulfonamide-based linker which is stable during synthesis. After the peptide chain is assembled, the sulfonamide is alkylated, rendering the linker susceptible to cleavage under mildly basic conditions. This approach allows for the synthesis of protected peptide fragments that can be used in subsequent ligation reactions. While direct quantitative comparisons with standard Boc-linkers are sparse, safety-catch linkers provide a high degree of orthogonality and flexibility in synthesis design.

Experimental Protocols

Standard Boc-SPPS Deprotection

This protocol describes the removal of the Nα-Boc group during the synthesis cycle.

Materials:

  • Boc-peptide-resin

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Isopropyl alcohol (IPA)

  • 10% Diisopropylethylamine (DIEA) in N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the peptide-resin in DCM.

  • Treat the resin with a solution of 50% TFA in DCM for 5 minutes.

  • Filter and repeat the treatment with 50% TFA in DCM for 20-25 minutes.[1]

  • Wash the resin thoroughly with DCM, followed by IPA to shrink the resin and remove residual acid.[1]

  • Wash with DCM again.

  • Neutralize the resin by washing with 10% DIEA in DMF until a neutral pH is achieved (tested with a bromophenol blue indicator).

  • Wash the resin with DCM and prepare for the next coupling step.

Final Peptide Cleavage from PAM Resin using TFMSA/TFA

This protocol is an alternative to the use of anhydrous HF for cleaving peptides from acid-stable resins like PAM.

Materials:

  • Dried Boc-peptide-PAM-resin

  • Trifluoromethanesulfonic acid (TFMSA)

  • Trifluoroacetic acid (TFA)

  • Thioanisole (scavenger)

  • Cold diethyl ether

Procedure:

  • Place the dried peptide-resin in a reaction vessel.

  • Prepare the cleavage cocktail: a solution of TFMSA, TFA, and thioanisole. A common ratio is 1:10:1 (v/v/v) of TFMSA:TFA:thioanisole.

  • Add the cleavage cocktail to the resin and allow the reaction to proceed at the desired temperature (e.g., 25°C) for the optimized time (typically 2-4 hours for PAM resin, but sequence-dependent).[3]

  • After the reaction is complete, precipitate the peptide by adding the cleavage mixture to cold diethyl ether.

  • Collect the crude peptide by filtration or centrifugation.

  • Wash the peptide with cold diethyl ether to remove scavengers and cleavage byproducts.

  • Dry the crude peptide under vacuum.

Visualizing Synthesis and Cleavage Workflows

To better illustrate the processes involved, the following diagrams created using Graphviz (DOT language) outline the general workflow for Boc-SPPS and the decision-making process for linker and cleavage strategy selection.

Boc_SPPS_Workflow Start Start: Boc-AA-Resin Deprotection Boc Deprotection (50% TFA/DCM) Start->Deprotection Neutralization Neutralization (DIEA/DMF) Deprotection->Neutralization Coupling Amino Acid Coupling (Boc-AA, Coupling Reagent) Neutralization->Coupling Wash Wash Coupling->Wash Wash->Deprotection Next cycle Final_Cleavage Final Cleavage (e.g., HF or TFMSA/TFA) Wash->Final_Cleavage Final AA Purification Purification (RP-HPLC) Final_Cleavage->Purification Cycle Repeat for next AA

General workflow for Boc solid-phase peptide synthesis (SPPS).

Linker_Cleavage_Decision Start Desired C-Terminus? Peptide_Acid Peptide Acid Start->Peptide_Acid Acid Peptide_Amide Peptide Amide Start->Peptide_Amide Amide Linker_Choice_Acid Linker Choice (Acid) Peptide_Acid->Linker_Choice_Acid Linker_Choice_Amide Linker Choice (Amide) Peptide_Amide->Linker_Choice_Amide Merrifield Merrifield Resin (Standard Stability) Linker_Choice_Acid->Merrifield Short Peptide PAM PAM Resin (High Stability) Linker_Choice_Acid->PAM Long/Difficult Peptide Cleavage_Strategy Cleavage Strategy Merrifield->Cleavage_Strategy PAM->Cleavage_Strategy MBHA MBHA Resin Linker_Choice_Amide->MBHA Standard BHA BHA Resin Linker_Choice_Amide->BHA Higher Stability Needed MBHA->Cleavage_Strategy BHA->Cleavage_Strategy HF HF Cleavage (High Efficiency) Cleavage_Strategy->HF Standard TFMSA TFMSA/TFA Cleavage (HF-free alternative) Cleavage_Strategy->TFMSA Alternative

Decision logic for linker and cleavage strategy in Boc-SPPS.

Conclusion

The selection of a Boc-protected linker is a critical parameter in SPPS that requires careful consideration of the desired product, the length and sequence of the peptide, and the available cleavage facilities. For the synthesis of peptide acids, PAM resin offers enhanced stability over Merrifield resin, particularly for longer peptides, but necessitates stronger cleavage reagents.[1] For peptide amides, MBHA resin is the standard choice, offering a good balance of stability and cleavage efficiency.[1] The cleavage efficiency is not only dependent on the linker but also significantly influenced by the peptide sequence itself.[3] For specialized applications, safety-catch linkers provide an orthogonal approach that can be beneficial for the synthesis of protected peptide fragments. By understanding the characteristics of each linker and employing optimized protocols, researchers can maximize the yield and purity of their synthetic peptides.

References

A Cost-Benefit Analysis of Boc-5-aminopentanoic NHS Ester in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

In the landscape of bioconjugation and complex molecule synthesis, the choice of a chemical linker is a critical decision that profoundly impacts reaction efficiency, product stability, and overall project cost. Boc-5-aminopentanoic NHS ester has emerged as a versatile and widely utilized reagent for covalently linking molecules. This guide provides an objective cost-benefit analysis of this compound, comparing its performance and economic implications against common alternatives, supported by available data and detailed experimental protocols.

Executive Summary

This compound offers a straightforward and cost-effective solution for introducing a protected amine functionality via a stable amide bond. Its primary advantages lie in its simplicity of use and the robustness of the resulting linkage. However, for applications demanding higher specificity, efficiency, or biocompatibility, alternative chemistries such as "click chemistry" or maleimide-based conjugation may offer superior performance, albeit often at a higher initial reagent cost. The optimal choice, therefore, depends on the specific requirements of the synthetic challenge at hand.

Quantitative Data Comparison

The following table summarizes the key quantitative metrics for this compound and its common alternatives. Prices are estimates based on commercially available quantities and are subject to variation between suppliers.

FeatureThis compoundNHS-PEG4-AzideDBCO-NHS esterSMCC
Target Functional Group Primary AminesPrimary AminesPrimary AminesPrimary Amines & Thiols
Reactive Groups NHS esterNHS ester, Azide (B81097)NHS ester, DBCONHS ester, Maleimide
Reaction Chemistry AcylationAcylation, Click Chemistry (CuAAC or SPAAC)Acylation, Click Chemistry (SPAAC)Acylation, Michael Addition
Estimated Price (per gram) $150 - $400$1,500 - $3,000+$2,000 - $5,000+$135 - $330
Reaction Speed Fast (minutes to hours)[1]NHS ester reaction is fast; Click reaction is very fast.NHS ester reaction is fast; SPAAC is very fast.[2]NHS ester reaction is fast; Maleimide reaction is very fast.[2]
Specificity Moderate (reacts with all accessible primary amines)[3]High (for the click chemistry step)[4]High (bioorthogonal)[4]High (for the maleimide-thiol reaction)[2]
Bond Stability High (stable amide bond)[1]High (stable amide and triazole bonds)[3]High (stable amide and triazole bonds)[2]High (stable amide and thioether bonds)[2]

Performance Comparison

This compound: This reagent is a workhorse for general protein and small molecule labeling where precise control over the conjugation site is not paramount. The formation of a stable amide bond is a significant advantage, ensuring the integrity of the conjugate under physiological conditions.[1] The primary drawback is the lack of specificity, as the NHS ester will react with all accessible primary amines (e.g., lysine (B10760008) residues and the N-terminus of proteins), potentially leading to a heterogeneous mixture of products.[3]

Alternatives:

  • NHS-PEG-Azide and DBCO-NHS ester ("Click Chemistry"): These reagents offer the significant advantage of bioorthogonality.[4] After the initial reaction with an amine, the azide or DBCO group can be specifically reacted with a corresponding alkyne or azide partner, respectively, through "click chemistry." This two-step approach allows for highly specific and efficient conjugation with minimal side reactions.[5][6] Strain-promoted azide-alkyne cycloaddition (SPAAC) using DBCO reagents is particularly advantageous for in vivo applications as it does not require a potentially toxic copper catalyst.[2] The higher cost of these reagents is a primary consideration.

  • SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate): This heterobifunctional crosslinker targets both primary amines and thiols (cysteine residues). The maleimide-thiol reaction is highly specific and efficient at neutral pH.[2] This allows for more controlled conjugation strategies, particularly in proteins where cysteine residues are less abundant than lysines. The thioether bond formed is generally stable, though it can be susceptible to retro-Michael addition in the presence of high concentrations of other thiols.[7]

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with this compound

Materials:

  • Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Prepare the protein solution in an amine-free buffer.

  • Immediately before use, dissolve the this compound in DMSO or DMF to a stock concentration of 10 mg/mL.

  • Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution. The optimal ratio should be determined empirically.

  • Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle stirring.

  • To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

  • Remove the excess, unreacted reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.

  • Analyze the degree of labeling using appropriate techniques such as mass spectrometry or HPLC.

Protocol 2: Two-Step Labeling via Click Chemistry using NHS-PEG4-Azide

Step 1: Introduction of the Azide Moiety

  • Follow steps 1-4 of Protocol 1, substituting this compound with NHS-PEG4-Azide.

  • Remove the excess, unreacted NHS-PEG4-Azide using a desalting column. The resulting azide-modified protein is now ready for the click reaction.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Azide-modified protein

  • Alkyne-containing molecule of interest

  • Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 50 mM in water)

  • Reducing agent solution (e.g., 100 mM sodium ascorbate (B8700270) in water, freshly prepared)

  • Copper-chelating ligand (e.g., THPTA)

Procedure:

  • To the azide-modified protein solution, add the alkyne-containing molecule in a slight molar excess.

  • Add the copper(II) sulfate and chelating ligand to the reaction mixture.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubate the reaction for 1-4 hours at room temperature.

  • Purify the final conjugate using a desalting column or other appropriate chromatography method.

Mandatory Visualizations

experimental_workflow cluster_nhs_ester NHS Ester Conjugation cluster_click_chem Click Chemistry Workflow protein Protein (with primary amines) reaction1 Acylation Reaction (pH 7.2-8.0) protein->reaction1 nhs_ester Boc-5-aminopentanoic NHS Ester nhs_ester->reaction1 labeled_protein Labeled Protein (Heterogeneous mixture) reaction1->labeled_protein purification1 Purification (Desalting column) labeled_protein->purification1 final_product1 Final Conjugate purification1->final_product1 protein2 Protein (with primary amines) reaction2a Acylation Reaction protein2->reaction2a nhs_azide NHS-PEG4-Azide nhs_azide->reaction2a azide_protein Azide-Modified Protein reaction2a->azide_protein reaction2b Click Reaction (CuAAC or SPAAC) azide_protein->reaction2b alkyne Alkyne-Molecule alkyne->reaction2b labeled_protein2 Specifically Labeled Protein reaction2b->labeled_protein2 purification2 Purification labeled_protein2->purification2 final_product2 Final Conjugate purification2->final_product2

Caption: Comparative experimental workflows for NHS ester and click chemistry conjugation.

protac_pathway cluster_protac PROTAC-Mediated Protein Degradation protac PROTAC (Boc-5-aminopentanoic linker) poi Target Protein (Protein of Interest) protac->poi e3_ligase E3 Ubiquitin Ligase protac->e3_ligase ternary_complex Ternary Complex (POI-PROTAC-E3) protac->ternary_complex poi->ternary_complex e3_ligase->ternary_complex polyubiquitination Polyubiquitination ternary_complex->polyubiquitination ubiquitin Ubiquitin ubiquitin->polyubiquitination ub_poi Polyubiquitinated Target Protein polyubiquitination->ub_poi proteasome 26S Proteasome ub_poi->proteasome degradation Degradation proteasome->degradation peptides Peptide Fragments degradation->peptides

References

literature review of Boc-5-aminopentanoic NHS ester applications and limitations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of bioconjugation, the choice of a chemical linker is a critical decision that profoundly influences the stability, efficacy, and pharmacokinetic profile of the final conjugate. Among the myriad of options, Boc-5-aminopentanoic NHS ester, a short-chain alkyl linker with a protected amine, presents a straightforward approach for covalently attaching molecules to proteins, peptides, and other biomolecules. This guide provides an objective comparison of its applications and limitations against common alternatives, supported by experimental data and detailed protocols.

Core Applications: A Versatile Tool for Bioconjugation

This compound is primarily utilized as a heterobifunctional crosslinker. The N-hydroxysuccinimide (NHS) ester end reacts efficiently with primary amines on biomolecules, such as the lysine (B10760008) residues on antibodies, to form stable amide bonds.[1] The other end features a tert-butyloxycarbonyl (Boc)-protected amine, which allows for a subsequent, controlled conjugation step after deprotection under acidic conditions.[1]

This two-step conjugation strategy is particularly valuable in the synthesis of complex biomolecules, including:

  • Antibody-Drug Conjugates (ADCs): Where precise control over the drug-to-antibody ratio (DAR) is crucial.

  • PROteolysis TArgeting Chimeras (PROTACs): Which are heterobifunctional molecules that bring a target protein and an E3 ubiquitin ligase into proximity.[2]

  • Surface Modification: For immobilizing proteins or other molecules onto amine-functionalized surfaces.

Performance Under the Microscope: A Quantitative Look

The performance of any linker is judged by several key parameters, including conjugation efficiency, the stability of the resulting bond, and its impact on the biological activity of the conjugated molecule. While direct head-to-head studies for this compound are limited, we can extrapolate from data on similar linker classes.

Table 1: Comparative Performance of Alkyl vs. PEG Linkers in Bioconjugation

FeatureThis compound (Alkyl Linker)PEG Linker (e.g., Boc-NH-PEG-NHS)Key Considerations & References
Conjugation Chemistry NHS ester reaction with primary amines.NHS ester reaction with primary amines.Both utilize well-established and efficient chemistry.[]
Solubility Can decrease the solubility of the final conjugate, especially with hydrophobic payloads.Increases the hydrophilicity and solubility of the conjugate.[4]Important for preventing aggregation and improving formulation.
In Vivo Stability Generally stable amide bond. The alkyl chain is non-cleavable.Stable amide bond. The PEG chain can shield the conjugate from proteases, increasing circulation half-life.PEG linkers have been shown to significantly extend the half-life of bioconjugates.[5]
Immunogenicity The short alkyl chain is generally considered non-immunogenic.PEG itself can be immunogenic in some cases, leading to accelerated clearance ("anti-PEG" antibodies).A growing concern for PEGylated therapeutics.
Steric Hindrance The Boc group can sterically hinder the reaction, potentially lowering yields. The short, rigid nature offers less flexibility.The longer, flexible PEG chain can reduce steric hindrance during conjugation and for the final molecule's activity.Steric hindrance from large labels can reduce antibody binding.[1]
Drug-to-Antibody Ratio (DAR) Achievable, but heterogeneity can be an issue with lysine conjugation.Can help achieve higher DARs without inducing aggregation.Branched PEG linkers can be particularly advantageous for high DAR ADCs.

The Limitations: What to Watch Out For

Despite its utility, this compound is not without its drawbacks.

  • Hydrolysis of the NHS Ester: NHS esters are susceptible to hydrolysis in aqueous solutions, a competing reaction that reduces conjugation efficiency. The rate of hydrolysis increases significantly with pH.[]

  • Steric Hindrance: The bulky Boc protecting group can sterically hinder the approach of the NHS ester to the target amine, potentially requiring longer reaction times or leading to lower yields, especially with sterically hindered amines.

  • Two-Step Process: The need for a separate deprotection step adds complexity to the overall workflow and requires careful optimization to avoid side reactions.

  • Boc Deprotection Side Reactions: The acidic conditions required to remove the Boc group can potentially damage acid-labile biomolecules. Furthermore, the tert-butyl cation generated during deprotection can lead to side reactions, such as the alkylation of sensitive amino acid residues like tryptophan and methionine. The use of scavengers is often necessary to mitigate this.

The Alternatives: A Look at the Competition

The primary alternative to simple alkyl linkers like this compound are polyethylene (B3416737) glycol (PEG) linkers.

Table 2: Head-to-Head: this compound vs. Boc-Protected PEG-NHS Ester

CharacteristicThis compoundBoc-NH-PEGn-NHS Ester
Backbone C5 Alkyl ChainPolyethylene Glycol Chain
Hydrophilicity LowHigh
Flexibility LowHigh
Potential for Immunogenicity LowModerate (Anti-PEG antibodies)
Impact on Pharmacokinetics MinimalCan significantly increase circulation half-life
Cost Generally lowerGenerally higher

Other classes of linkers and conjugation chemistries also offer distinct advantages, such as maleimide-based linkers for site-specific conjugation to cysteine residues and "click chemistry" linkers for bioorthogonal reactions.

Experimental Corner: Protocols for Success

Herein are detailed methodologies for the key steps involved in using this compound.

Protocol 1: Conjugation of this compound to an Antibody

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 2-10 mg/mL in the conjugation buffer.

  • Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mM.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved linker to the antibody solution with gentle stirring.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 4 hours at 4°C.

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes.

  • Purification: Purify the antibody-linker conjugate using size-exclusion chromatography to remove excess linker and byproducts.

Protocol 2: Boc Deprotection of the Antibody-Linker Conjugate

Materials:

  • Purified antibody-linker conjugate

  • Anhydrous dichloromethane (B109758) (DCM)

  • Trifluoroacetic acid (TFA)

  • Neutralization buffer (e.g., saturated sodium bicarbonate)

Procedure:

  • Dissolution: Lyophilize the purified conjugate and dissolve it in anhydrous DCM.

  • Acidification: Add an equal volume of TFA to the solution and stir at room temperature for 1-2 hours.

  • Solvent Removal: Remove the DCM and excess TFA under a stream of nitrogen or by rotary evaporation.

  • Neutralization and Purification: Redissolve the conjugate in a suitable buffer and purify immediately by dialysis or size-exclusion chromatography into the final storage buffer.

Visualizing the Process and Comparison

To better understand the workflows and relationships, the following diagrams are provided.

G cluster_conjugation Conjugation Workflow Antibody Antibody Reaction NHS Ester Reaction (pH 7.2-8.0) Antibody->Reaction Linker Boc-5-aminopentanoic NHS Ester Linker->Reaction Conjugate Antibody-Linker (Boc-protected) Reaction->Conjugate

Caption: Workflow for the conjugation of this compound to an antibody.

G cluster_deprotection Boc Deprotection Workflow Boc_Conjugate Antibody-Linker (Boc-protected) Acid_Treatment Acid Treatment (e.g., TFA) Boc_Conjugate->Acid_Treatment Deprotected_Conjugate Antibody-Linker (Amine-reactive) Acid_Treatment->Deprotected_Conjugate G cluster_comparison Linker Property Comparison Alkyl_Linker This compound + Low Hydrophilicity + Low Flexibility - Potential for Aggregation PEG_Linker Boc-NH-PEG-NHS Ester + High Hydrophilicity + High Flexibility - Potential Immunogenicity

References

A Head-to-Head Comparison: Boc-5-Aminopentanoic NHS Ester vs. Succinimidyl Glutarate in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation, the selection of an appropriate crosslinking agent is paramount to the success of applications ranging from antibody-drug conjugates (ADCs) to proteomic studies. This guide provides a detailed comparison of two commonly utilized amine-reactive crosslinkers: Boc-5-aminopentanoic NHS ester and succinimidyl glutarate. We will delve into their structural differences, reaction mechanisms, and practical applications, supported by experimental protocols and data, to assist researchers in making informed decisions for their specific needs.

Structural and Functional Distinctions

The primary difference between this compound and succinimidyl glutarate lies in their functionality. This compound is a heterobifunctional linker , featuring a Boc-protected amine at one end and an amine-reactive N-hydroxysuccinimide (NHS) ester at the other. This design allows for sequential and controlled conjugation. In contrast, succinimidyl glutarate (commonly available as disuccinimidyl glutarate or DSG) is a homobifunctional crosslinker , possessing two NHS ester groups, enabling the simultaneous crosslinking of two amine-containing molecules.

Boc-5-aminopentanoic acid is also utilized as a PROTAC (PROteolysis TArgeting Chimera) linker, where it connects a target protein-binding ligand to an E3 ligase-binding ligand.[1] The Boc protecting group is stable under basic and nucleophilic conditions but can be readily removed under acidic conditions, a key feature in multi-step synthesis strategies.[2][3][4]

Performance and Applications: A Comparative Overview

The choice between these two linkers is dictated by the experimental objective. This compound is ideal for applications requiring a stepwise conjugation approach, such as in peptide synthesis or when precise control over the conjugation partners is necessary.[5][6][7] The NHS ester end reacts with primary amines on a target molecule, and after deprotection of the Boc group, the newly exposed amine is available for subsequent conjugation.

Succinimidyl glutarate, on the other hand, is employed for direct crosslinking of proteins or other molecules with available primary amines.[8] It is often used to study protein-protein interactions, stabilize protein complexes, or create hydrogels.[9] Being cell-membrane permeable, DSG can be used for crosslinking intracellular proteins.[8]

The following table summarizes the key characteristics and performance aspects of both linkers.

FeatureThis compoundSuccinimidyl Glutarate (DSG)
Functionality HeterobifunctionalHomobifunctional
Reactive Groups 1x Boc-protected amine, 1x NHS ester2x NHS ester
Spacer Arm Length Variable depending on the aminopentanoic acid backbone7.7 Å
Primary Application Sequential conjugation, peptide synthesis, PROTACsProtein crosslinking, studying protein-protein interactions
Key Advantage Controlled, stepwise conjugationDirect and efficient crosslinking
Cleavage of Protective Group Acidic conditions (e.g., TFA)Not applicable

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for protein conjugation using NHS esters and a specific protocol for crosslinking with succinimidyl glutarate.

General Protocol for NHS Ester Labeling of Proteins

This protocol is applicable to the NHS ester moiety of both molecules.

  • Reagent Preparation :

    • Dissolve the NHS ester in anhydrous DMSO or DMF to prepare a 10-20 mM stock solution.[8][10]

    • Prepare the protein solution in an amine-free buffer with a pH of 7.2-8.5, such as phosphate-buffered saline (PBS) or sodium bicarbonate buffer.[8][10][11] The protein concentration should typically be 2-5 mg/mL.[11]

  • Conjugation Reaction :

    • Add the NHS ester stock solution to the protein solution. A 10- to 20-fold molar excess of the NHS ester to the protein is a common starting point.[8][12]

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2-4 hours on ice.[1][12]

  • Quenching :

    • Quench the reaction by adding an amine-containing buffer, such as Tris or glycine, to a final concentration of 20-50 mM.[8][12]

    • Incubate for 15-20 minutes at room temperature.[8][12]

  • Purification :

    • Remove excess, unreacted crosslinker and byproducts by dialysis, gel filtration, or spin desalting columns.[8][10][12]

Specific Protocol for Protein Crosslinking with Disuccinimidyl Glutarate (DSG)
  • Cell Preparation (for in vivo crosslinking) :

    • Wash cells with PBS at room temperature.[9]

    • Resuspend cells in PBS.

  • Crosslinking Reaction :

    • Prepare a fresh 0.25 M DSG stock solution in DMSO.[9]

    • Add the DSG stock solution to the cell suspension to a final concentration of 2 mM.[9][13]

    • Incubate for 45 minutes at room temperature with gentle mixing.[8][9][13]

  • Quenching :

    • Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM.

    • Incubate for 15 minutes at room temperature.

  • Cell Lysis and Downstream Analysis :

    • Proceed with cell lysis and subsequent analysis, such as immunoprecipitation or chromatin immunoprecipitation (ChIP).

Visualizing the Workflows

To better illustrate the processes, the following diagrams created using Graphviz depict the experimental workflows.

Boc_NHS_Ester_Workflow cluster_step1 Step 1: First Conjugation cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Second Conjugation Protein Protein (with -NH2) Protein_Linker Protein-Linker (Boc protected) Protein->Protein_Linker NHS ester reaction (pH 7.2-8.5) Boc_Linker Boc-5-aminopentanoic NHS ester Boc_Linker->Protein_Linker Deprotected_Linker Protein-Linker (amine exposed) Protein_Linker->Deprotected_Linker Acidic conditions (e.g., TFA) Final_Conjugate Final Conjugate Deprotected_Linker->Final_Conjugate Molecule2 Second Molecule (e.g., drug, biotin) Molecule2->Final_Conjugate

Sequential conjugation workflow for this compound.

DSG_Crosslinking_Workflow cluster_reaction Crosslinking Reaction cluster_analysis Downstream Analysis Protein1 Protein 1 (with -NH2) Crosslinked_Complex Crosslinked Protein Complex Protein1->Crosslinked_Complex Protein2 Protein 2 (with -NH2) Protein2->Crosslinked_Complex DSG Succinimidyl Glutarate (DSG) DSG->Crosslinked_Complex NHS ester reaction (pH 7.2-8.5) Analysis e.g., SDS-PAGE, Mass Spectrometry Crosslinked_Complex->Analysis

Direct crosslinking workflow for succinimidyl glutarate (DSG).

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Boc-5-aminopentanoic NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential procedural guidance for the safe and effective disposal of Boc-5-aminopentanoic NHS ester, a common reagent in bioconjugation and drug development. Adherence to these protocols is critical for ensuring laboratory safety and regulatory compliance.

Understanding the Compound: Key Safety Data

Hazard ClassDescriptionPrimary Precaution
Skin Irritant May cause skin irritation upon contact.Wear appropriate personal protective equipment (PPE), including gloves and a lab coat.
Eye Irritant May cause serious eye irritation or damage.Wear safety glasses or goggles.
Reactivity The NHS ester is moisture-sensitive and will hydrolyze. It will also react readily with amines.Store in a cool, dry place and handle in a low-humidity environment when possible.

Disposal Protocol: A Step-by-Step Guide

The primary objective for the disposal of this compound is the complete quenching (deactivation) of the reactive NHS ester group prior to disposal as chemical waste. This minimizes the risk of unintended reactions in the waste stream.

Quenching of Unused Solid this compound

This procedure should be performed in a fume hood.

  • Prepare a Quenching Solution: Prepare a 1 M solution of a non-hazardous amine, such as Tris buffer, in water.

  • Weigh the Waste: Carefully weigh the amount of solid this compound to be disposed of.

  • Dissolve the Ester: In a suitable container, dissolve the solid ester in a minimal amount of a water-miscible organic solvent in which it is soluble (e.g., DMSO or DMF).

  • Quench the Reaction: Slowly add the dissolved ester solution to the stirring Tris buffer solution. A significant molar excess of the amine is recommended (e.g., 10-fold molar excess relative to the ester).

  • Allow Reaction to Complete: Stir the mixture at room temperature for at least one hour to ensure complete hydrolysis and reaction of the NHS ester.

  • pH Neutralization: Check the pH of the resulting solution. Neutralize if necessary with a suitable acid or base (e.g., 1 M HCl or 1 M NaOH) to a pH between 6 and 8.

  • Dispose as Chemical Waste: The final, neutralized solution should be transferred to a properly labeled hazardous waste container for liquid organic waste.

Disposal of Contaminated Labware and PPE
  • Solid Waste: Items such as weighing paper, gloves, and pipette tips that are contaminated with the solid ester should be collected in a sealed bag.

  • Rinsing: Glassware that has come into contact with the ester should be rinsed with a small amount of a water-miscible organic solvent (e.g., acetone (B3395972) or ethanol) to dissolve any residue. This rinsate should be collected and treated as liquid chemical waste.

  • Decontamination: After the initial rinse, glassware should be washed with a basic solution (e.g., a dilute solution of sodium bicarbonate or a laboratory detergent) to hydrolyze any remaining reactive ester.

  • Final Disposal: The collected solid waste and rinsate should be disposed of according to your institution's hazardous waste guidelines.

Experimental Workflow and Logic

The disposal procedure is designed to safely and effectively neutralize the reactive component of the molecule before it enters the waste stream. The following diagram illustrates the workflow.

Disposal workflow for this compound.

Signaling Pathway of Deactivation

The deactivation of this compound proceeds via two main pathways when treated with an aqueous amine solution: hydrolysis and aminolysis. Both pathways lead to the formation of non-reactive products.

DeactivationPathway cluster_products Deactivation Products reactant This compound Reactive Species hydrolysis_product Boc-5-aminopentanoic acid Non-reactive reactant->hydrolysis_product Hydrolysis (H2O) aminolysis_product Boc-5-aminopentanoyl-Tris conjugate Non-reactive reactant->aminolysis_product Aminolysis (Tris) nhs N-hydroxysuccinimide Byproduct hydrolysis_product->nhs aminolysis_product->nhs

Deactivation pathways of the NHS ester.

By following these procedures, laboratory personnel can ensure the safe handling and disposal of this compound, contributing to a secure and compliant research environment. Always consult your institution's specific safety and disposal guidelines.

Safeguarding Your Research: A Comprehensive Guide to Handling Boc-5-aminopentanoic NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical guidance for the operational handling and disposal of Boc-5-aminopentanoic NHS ester. Adherence to these protocols is critical for ensuring personnel safety and maintaining experimental integrity.

Researchers and professionals in drug development must handle this compound with care due to its reactive nature. As an amine-reactive compound, it is sensitive to moisture and can cause irritation upon contact. The following procedures are designed to minimize risks and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The minimum required PPE for handling this compound is outlined below. This selection is based on the potential hazards of skin and eye irritation, as well as respiratory irritation from inhalation of the powder form.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or a Face ShieldMust be ANSI Z87.1 compliant. A face shield should be worn over goggles when there is a significant risk of splashes.[1]
Skin Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Double gloving can provide additional protection.
Laboratory CoatA standard lab coat is required to protect against skin contact and to keep personal clothing from being contaminated.
Closed-toe ShoesRequired for all laboratory work to protect feet from potential spills.
Respiratory Protection Dust Mask or RespiratorA NIOSH-approved N95 dust mask or a respirator with an organic vapor cartridge is necessary when handling the powder outside of a fume hood.

Operational Plan: Step-by-Step Handling Protocol

To ensure the safe and effective use of this compound, the following step-by-step protocol must be followed:

  • Preparation and Engineering Controls:

    • All work with the solid form of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

    • Ensure that an eyewash station and a safety shower are readily accessible.[1]

    • Have a chemical spill kit appropriate for reactive esters available in the immediate work area.

  • Handling and Use:

    • Before handling, put on all required PPE as detailed in the table above.

    • Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation, which can hydrolyze the NHS ester.

    • Carefully weigh and dispense the required amount of the compound, avoiding the generation of dust.

    • Keep all containers tightly closed when not in use.

  • Experimental Procedure:

    • When dissolving the compound, use an appropriate anhydrous solvent (e.g., DMSO, DMF) in a sealed container.

    • For reactions, add the dissolved this compound to the reaction mixture in a controlled manner.

    • Avoid using buffers that contain primary amines (e.g., Tris, glycine), as they will react with the NHS ester.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all solid waste, including empty containers, contaminated gloves, and weighing paper, in a clearly labeled, sealed, and chemically compatible container.

    • Liquid waste from reactions should be collected in a separate, labeled hazardous waste container.

  • Disposal:

    • Dispose of all hazardous waste through your institution's Environmental Health and Safety (EHS) department, following all local, state, and federal regulations.[1]

    • Do not dispose of this chemical down the drain.

Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_disposal Disposal prep_ppe Don PPE prep_setup Prepare Fume Hood handle_equilibrate Equilibrate Reagent prep_ppe->handle_equilibrate prep_spill Ready Spill Kit handle_weigh Weigh Powder handle_equilibrate->handle_weigh handle_dissolve Dissolve in Anhydrous Solvent handle_weigh->handle_dissolve react_add Add to Reaction handle_dissolve->react_add react_monitor Monitor Reaction react_add->react_monitor disp_collect_solid Collect Solid Waste react_monitor->disp_collect_solid disp_collect_liquid Collect Liquid Waste react_monitor->disp_collect_liquid disp_dispose Dispose via EHS disp_collect_solid->disp_dispose disp_collect_liquid->disp_dispose

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.